2-(2-Methylphenyl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEYJCMPEVOYTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362667 | |
| Record name | 2-(2-methylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7111-68-4 | |
| Record name | 2-(2-methylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7111-68-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(2-Methylphenyl)benzaldehyde CAS number
An In-Depth Technical Guide to 2-(2-Methylphenyl)benzaldehyde for Advanced Research
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 7111-68-4), a pivotal biaryl aldehyde intermediate in advanced organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical identity, physicochemical properties, robust synthesis protocols with mechanistic insights, and state-of-the-art analytical characterization. Furthermore, it highlights its strategic importance as a versatile building block in the development of complex, high-value molecules, particularly within the pharmaceutical industry. The protocols and workflows described herein are designed as self-validating systems to ensure scientific rigor and reproducibility.
Introduction: The Strategic Value of a Biaryl Aldehyde
In the landscape of modern medicinal chemistry, molecules possessing a biaryl scaffold are of paramount importance due to their prevalence in a wide array of pharmacologically active compounds. This compound, also known as 2'-Methylbiphenyl-2-carbaldehyde, is a distinguished member of this class. Its structure, featuring a sterically hindered ortho-substituted biaryl system combined with a reactive aldehyde functionality, makes it a highly valuable and challenging intermediate.[1][2]
The aldehyde group serves as a versatile chemical handle for a multitude of transformations, including reductive aminations, Wittig reactions, and oxidations, allowing for its incorporation into more complex molecular architectures.[3] This guide provides the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in demanding research and development settings, starting with its fundamental identifier: the CAS number.
Chemical Identity and Properties
A precise understanding of a compound's identity and properties is the bedrock of any successful research endeavor. The following table summarizes the key identifiers and physicochemical characteristics of this compound.
Table 1: Chemical Identity and Physicochemical Properties of this compound
| Parameter | Value | Source(s) |
| CAS Number | 7111-68-4 | [2][4] |
| IUPAC Name | This compound | [2] |
| Common Synonyms | 2'-Methylbiphenyl-2-carbaldehyde, 2-(o-tolyl)benzaldehyde | [2] |
| Molecular Formula | C₁₄H₁₂O | [2][4] |
| Molecular Weight | 196.24 g/mol | [2][4] |
| Predicted Boiling Point | 327.1 ± 21.0 °C | [2] |
| Predicted Density | 1.074 ± 0.06 g/cm³ | [2] |
| Handling Considerations | Air Sensitive; store under an inert atmosphere. | [2][5] |
Synthesis and Mechanistic Insights: The Suzuki-Miyaura Coupling Approach
The construction of the C-C bond linking the two phenyl rings is the critical step in synthesizing this compound. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this transformation due to its high efficiency, functional group tolerance, and scalability.[6]
The reaction involves the palladium-catalyzed coupling of an aryl halide (2-bromobenzaldehyde) with an organoboron species ((2-methylphenyl)boronic acid). The choice of a palladium catalyst, ligand, and base is critical for achieving high yields, especially given the potential for steric hindrance from the ortho-methyl group.
Causality in Experimental Design
-
Catalyst System (Pd/Ligand): A Pd(0) species is the active catalyst. It can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂) and a phosphine ligand. The ligand (e.g., PPh₃, PCy₃) stabilizes the palladium center and modulates its reactivity.
-
Base (e.g., K₂CO₃, KF): The base is not merely a pH modifier. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex (-B(OH)₃⁻), which is essential for the transmetalation step.[7]
-
Inert Atmosphere (Ar/N₂): The Pd(0) catalytic species is highly susceptible to oxidation by atmospheric oxygen, which would deactivate it and halt the reaction. Maintaining an inert atmosphere is therefore non-negotiable for a successful outcome.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle for the synthesis of this compound.
Detailed Laboratory Protocol: Suzuki-Miyaura Synthesis
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-bromobenzaldehyde (1.0 eq), (2-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inerting: Evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) via cannula.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the flask under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material (2-bromobenzaldehyde) is consumed (typically 6-12 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pure product.
Spectroscopic Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a definitive structural proof, forming a self-validating analytical workflow.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations and Interpretation |
| ¹H NMR | ~10.0 ppm (s, 1H): Aldehyde proton (-CHO), highly deshielded by the carbonyl group.[8]~7.2-8.0 ppm (m, 8H): A complex multiplet region for the 8 aromatic protons on the two phenyl rings.~2.1 ppm (s, 3H): Methyl group (-CH₃) protons. |
| ¹³C NMR | ~192 ppm: Aldehyde carbonyl carbon.~125-145 ppm: Aromatic carbons (8 expected signals, some may overlap).~20 ppm: Methyl carbon. |
| FT-IR | ~1700 cm⁻¹ (strong): Characteristic C=O stretching vibration of the aldehyde.~3050-3010 cm⁻¹ (medium): Aromatic C-H stretching.~1600, 1480 cm⁻¹ (medium-strong): Aromatic C=C ring stretching. |
| Mass Spec. | m/z = 196.24 [M]⁺: Molecular ion peak corresponding to the molecular weight of C₁₄H₁₂O. |
Applications in Drug Development and Advanced Synthesis
This compound is not an end product but a high-value intermediate. Its primary application lies in serving as a foundational building block for larger, more complex molecules with potential therapeutic activity.[1]
-
Scaffold for Biologically Active Molecules: The biaryl aldehyde structure is a key component in the synthesis of various pharmaceutical candidates. A notable application is its use as an intermediate in the synthesis of in vivo cholesterol synthesis inhibitors, demonstrating its direct relevance to drug discovery programs.[9]
-
Precursor for Heterocycles: The aldehyde functionality can be used to construct heterocyclic rings (e.g., quinolines, imidazoles) that are fused or attached to the biaryl core, a common strategy in medicinal chemistry to explore new chemical space.
-
Active Pharmaceutical Ingredient (API) Synthesis: In the broader context of API manufacturing, intermediates like this are crucial for multi-step synthetic routes that produce the final drug substance.[][][12] The efficiency of the synthesis of such building blocks directly impacts the overall cost and viability of the drug production process.[]
Comprehensive Experimental and Analytical Workflow
The following diagram illustrates a logical workflow from synthesis to a fully characterized, validated final product, embodying the principle of a self-validating system.
Caption: A self-validating workflow for the synthesis and characterization of this compound.
Conclusion
This compound (CAS: 7111-68-4) is a strategically significant chemical intermediate whose value is defined by its unique structural features. A mastery of its synthesis via robust methods like the Suzuki-Miyaura cross-coupling, coupled with rigorous analytical validation, empowers researchers to construct novel and complex molecules. For professionals in drug development, this compound represents a key building block for accessing new generations of therapeutics, particularly those built upon the privileged biaryl scaffold. This guide provides the essential technical and practical knowledge to leverage its full potential in advanced chemical research.
References
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
- ChemScene. (n.d.). 2-Methyl-5-phenylbenzaldehyde | 2928-45-2.
- Chem-Impex. (n.d.). 2'-Methyl-biphenyl-4-carbaldehyde.
- Understanding the Chemical Properties and Handling of 2-Methylbenzaldehyde. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2-Methylbenzaldehyde. PubChem.
- Kavya Pharma. (n.d.). 2-Methyl Benzaldehyde (CAS No:529-20-4).
- Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4).
- ChemicalBook. (2023). 2'-METHYL-BIPHENYL-2-CARBOXALDEHYDE | 7111-68-4.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636).
- Wikipedia. (n.d.). 2-Methylbenzaldehyde.
- Wikipedia. (n.d.). Suzuki reaction.
- National Center for Biotechnology Information. (n.d.). 2'-Methoxy-biphenyl-2-carbaldehyde. PubChem.
- ChemicalBook. (n.d.). 2-Methylbenzaldehyde | 529-20-4.
- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-methyl-, (2,4-dinitrophenyl)hydrazone. NIST WebBook.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ChemicalBook. (n.d.). 2-Methylbenzaldehyde(529-20-4) 1H NMR.
- ChemicalBook. (n.d.). 2-Methylbenzaldehyde(529-20-4) IR Spectrum.
- National Center for Biotechnology Information. (n.d.). 2-[(2-Hydroxy-5-methylphenyl)methyl]benzaldehyde. PubChem.
- Google Patents. (n.d.). EP0038061A1 - Substituted biphenyl-2-carboxaldehydes and a process for preparing them.
- Sigma-Aldrich. (n.d.). 2-phenyl benzaldehyde.
- Berkeley Learning Hub. (2025). Benzaldehyde IR Spectrum Analysis.
- National Center for Biotechnology Information. (n.d.). 4-[(2-Methylphenyl)methoxy]benzaldehyde. PubChem.
- National Institute of Standards and Technology. (n.d.). Benzaldehyde. NIST WebBook.
- National Center for Biotechnology Information. (n.d.). CID 17973239. PubChem.
- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-methyl-. NIST WebBook.
- Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
- National Center for Biotechnology Information. (n.d.). 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde. PubChem.
- ResearchGate. (n.d.). Suzuki‐Miyaura reaction of benzaldehyde.
- AChemBlock. (n.d.). 2-Methyl-biphenyl-4-carboxaldehyde 95% | CAS: 1256468-34-4.
- Vibrant Pharma Inc. (n.d.). 2′-Methylbiphenyl-2-carboxaldehyde.
- BOC Sciences. (n.d.). APIs Manufacturing & Synthesis.
- BOC Sciences. (n.d.). Custom API Synthesis for Complex Projects.
- Beilstein Journals. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015).
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2'-METHYL-BIPHENYL-2-CARBOXALDEHYDE | 7111-68-4 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. 2-Methylbenzaldehyde | 529-20-4 [chemicalbook.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. EP0038061A1 - Substituted biphenyl-2-carboxaldehydes and a process for preparing them - Google Patents [patents.google.com]
- 12. beilstein-journals.org [beilstein-journals.org]
An In-depth Technical Guide to 2-(2-Methylphenyl)benzaldehyde for Advanced Research
This guide provides a comprehensive technical overview of 2-(2-Methylphenyl)benzaldehyde, a significant biphenyl aldehyde derivative. Intended for researchers, scientists, and professionals in drug development, this document delves into its nomenclature, synthesis, physicochemical properties, and its emerging role as a pivotal intermediate in medicinal chemistry.
Nomenclature and Structural Elucidation
Proper identification of chemical entities is fundamental to scientific communication and reproducibility. This section clarifies the IUPAC name and common synonyms for the compound with CAS number 7111-68-4.
IUPAC Name
The systematically assigned IUPAC name for this compound is This compound . This name unequivocally describes a benzaldehyde molecule substituted at the 2-position with a 2-methylphenyl (or o-tolyl) group.
Synonyms
In literature and commercial listings, this compound is frequently referred to by several synonyms, which are crucial to recognize for comprehensive database searches. These include:
-
2'-Methyl-[1,1'-biphenyl]-2-carbaldehyde[1]
-
2'-Methylbiphenyl-2-carboxaldehyde[1]
-
2'-Methylbiphenyl-2-carbaldehyde[1]
-
2-(o-Tolyl)benzaldehyde
-
[1,1'-Biphenyl]-2-carboxaldehyde, 2'-methyl-[1]
The structure consists of a biphenyl scaffold where one phenyl ring bears a formyl (aldehyde) group at the 2-position, and the other phenyl ring has a methyl group at the 2'-position. This ortho-substitution on both rings introduces steric hindrance, which can influence the molecule's conformation and reactivity.
Synthesis and Manufacturing
The construction of the biphenyl scaffold is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions being the most prevalent and efficient methods.
Recommended Synthetic Route: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the industry-standard method for creating carbon-carbon bonds between aryl groups due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[2]
The synthesis of this compound is optimally achieved by the cross-coupling of 2-formylphenylboronic acid with 2-bromotoluene .
Caption: Suzuki-Miyaura synthesis of this compound.
Experimental Protocol (Representative)
While a specific protocol for this compound is not widely published, the following procedure, adapted from the synthesis of a related isomer, 4-biphenylcarboxaldehyde, serves as a robust and reliable methodology.[3]
Materials:
-
2-Formylphenylboronic acid (1.05 equivalents)
-
2-Bromotoluene (1.0 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.003 equivalents)
-
Triphenylphosphine (PPh₃, 0.009 equivalents) or a more advanced ligand like SPhos for improved efficiency
-
2 M Sodium Carbonate (Na₂CO₃) solution (1.2 equivalents)
-
1-Propanol and Deionized Water (Solvents)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet, charge 2-bromotoluene, 2-formylphenylboronic acid, and 1-propanol under a nitrogen atmosphere.
-
Reagent Addition: Stir the mixture at room temperature for 30 minutes to allow for dissolution. To the resulting solution, add the palladium acetate, the phosphine ligand, the 2 M sodium carbonate solution, and deionized water.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Typically, the reaction is complete within 1-2 hours. The color of the reaction mixture may change, often darkening as the reaction proceeds.[3]
-
Work-up: Once the reaction is complete, remove the heat source and add deionized water while the mixture is still warm. Allow the mixture to cool to room temperature while stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Causality in Experimental Choices:
-
Palladium(II) Acetate and Phosphine Ligand: Palladium(II) acetate is a common and cost-effective palladium source. In situ, it is reduced to the active Pd(0) catalyst. The phosphine ligand stabilizes the Pd(0) species, prevents its precipitation as palladium black, and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
-
Base: The base (sodium carbonate) is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. It activates the boronic acid by forming a more nucleophilic boronate species.
-
Solvent System: The use of a water-miscible organic solvent like 1-propanol allows the inorganic base and the organic reactants to exist in a homogeneous phase, which accelerates the reaction rate.[3]
Physicochemical and Spectroscopic Properties
The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this compound are not widely reported in public literature.
| Property | Value | Source/Comment |
| CAS Number | 7111-68-4 | [1] |
| Molecular Formula | C₁₄H₁₂O | [1] |
| Molecular Weight | 196.24 g/mol | [1] |
| Boiling Point | 327.1 ± 21.0 °C | Predicted[1] |
| Density | 1.074 ± 0.06 g/cm³ | Predicted[1] |
| Sensitivity | Air Sensitive | [1] |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehyde Proton: A singlet is expected between δ 9.8-10.2 ppm.
-
Aromatic Protons: A complex multiplet pattern is expected between δ 7.2-8.0 ppm for the eight aromatic protons. The proton ortho to the aldehyde group will likely be the most downfield-shifted.
-
Methyl Protons: A singlet for the three methyl protons is expected around δ 2.3-2.5 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: The aldehyde carbon should appear significantly downfield, typically in the range of δ 190-195 ppm.
-
Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 120-145 ppm).
-
Methyl Carbon: The methyl carbon signal is expected to be the most upfield, likely around δ 20-22 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde is expected around 1700 cm⁻¹.
-
C-H stretching vibrations for the aromatic rings will appear around 3000-3100 cm⁻¹.
-
C-H stretching for the methyl group will be just below 3000 cm⁻¹.
-
Applications in Research and Drug Development
The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry, as it is a core component in numerous biologically active compounds and approved drugs.[4] this compound serves as a versatile building block for the synthesis of more complex molecules with therapeutic potential.
Role as a Key Intermediate
The aldehyde functional group is highly reactive and can participate in a wide array of chemical transformations, making this compound a valuable starting material. These transformations include:
-
Reductive Amination: To form substituted biphenyl methylamines.
-
Wittig Reaction: To create stilbene derivatives.
-
Condensation Reactions: To form Schiff bases and heterocyclic structures like quinazolines and benzodiazepines.[5][6]
Applications in the Synthesis of Bioactive Molecules
While direct examples are sparse, the structural motif of this compound is integral to compounds explored for various therapeutic areas:
-
Anticancer Agents: The biphenyl core is present in many small molecule inhibitors that target protein-protein interactions, such as the PD-1/PD-L1 axis in cancer immunotherapy. A study on 2-methyl-[1,1'-biphenyl]-pyrimidine conjugates has shown significant anti-cancer effects on various cancer cell lines.[7]
-
Antihypertensive Agents: The biphenyl-tetrazole moiety is the cornerstone of the angiotensin II receptor blocker (ARB) class of antihypertensive drugs, including valsartan. Derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have been synthesized and evaluated as potential new angiotensin-II receptor antagonists.[8]
Caption: Role of the title compound in drug discovery workflow.
Safety and Handling
For safe handling in a laboratory or manufacturing setting, it is essential to consult the Safety Data Sheet (SDS).
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
The compound is noted to be air-sensitive and should be stored in a well-ventilated place with the container tightly closed.[1][3]
Conclusion
This compound is a structurally significant aromatic aldehyde with considerable potential in organic synthesis and medicinal chemistry. Its efficient synthesis via Suzuki-Miyaura coupling makes it an accessible intermediate for the construction of complex biphenyl-containing molecules. For researchers in drug development, this compound represents a valuable building block for creating novel therapeutics, particularly in the areas of oncology and cardiovascular disease. Further research into its applications is warranted and is expected to uncover new pathways to innovative chemical entities.
References
- Benchchem.
- Organic Letters. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- ChemicalBook. 2'-METHYL-BIPHENYL-2-CARBOXALDEHYDE | 7111-68-4. ChemicalBook.
- Benchchem.
- ChemicalBook. 2'-METHYL-BIPHENYL-2-CARBOXALDEHYDE | 7111-68-4. ChemicalBook.
- PMC. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
- Preprints.org.
- IJBST.
- Journal of Population Therapeutics and Clinical Pharmacology. Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. JPTCP, 2024.
- ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters.
- University of Huddersfield. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Huddersfield, 2010.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Oriental Journal of Chemistry. Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. Oriental Journal of Chemistry, 2024.
- PubMed. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)
- Semantic Scholar. Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. Semantic Scholar, 2011.
- J&K Scientific. 4'-Methylbiphenyl-2-carboxaldehyde, 95% | 16191-28-9. J&K Scientific.
- PubMed.
- PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central, 2022.
- ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl....
- PubChem. 2'-Methylbiphenyl-2-carboxylic acid | C14H12O2 | CID 6424523. PubChem.
- IJSDR.
- Google Patents. EP0038061A1 - Substituted biphenyl-2-carboxaldehydes and a process for preparing them.
- Sigma-Aldrich. 2-methylbiphenyl. Sigma-Aldrich.
- PubMed. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)
- Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org, 2025.
- Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses.
Sources
- 1. 2'-METHYL-BIPHENYL-2-CARBOXALDEHYDE | 7111-68-4 [chemicalbook.com]
- 2. News - What are six applications for benzaldehyde [sprchemical.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3931330A - Process for the production of benzaldehyde - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Properties of 2-(2-Methylphenyl)benzaldehyde
For: Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Methylphenyl)benzaldehyde, also known by its IUPAC name 2'-methyl-[1,1'-biphenyl]-2-carboxaldehyde and CAS Number 7111-68-4, is a biphenyl derivative with a unique substitution pattern that lends itself to applications in organic synthesis, medicinal chemistry, and materials science. Despite its potential utility, a comprehensive public repository of its experimentally determined physical properties is notably scarce. This technical guide synthesizes the available information, primarily from chemical supplier databases and computational predictions, to provide a foundational understanding of its physical characteristics. The guide also outlines the standard methodologies for the experimental determination of these properties, offering a framework for researchers to generate and validate these critical data points.
Introduction: The Structural Significance of this compound
This compound belongs to the class of biphenyl carboxaldehydes. The core structure consists of two phenyl rings linked by a single bond, with a formyl (-CHO) group on one ring and a methyl (-CH3) group on the other, both at the ortho positions relative to the biphenyl linkage. This specific arrangement, with substituents at the 2 and 2' positions, induces steric hindrance that restricts the free rotation around the biphenyl bond. This can lead to atropisomerism, a form of chirality arising from hindered rotation, which is a feature of significant interest in drug design and asymmetric synthesis.
The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The methyl group can also be functionalized, though it is generally less reactive. The interplay of these functionalities and the unique stereochemical properties of the biphenyl backbone make this molecule a compelling target for further investigation. However, a thorough understanding of its physical properties is a prerequisite for its effective use in any application.
General Properties and Identification
A summary of the fundamental identifiers and general properties of this compound is presented below. It is important to note that much of the publicly available data is based on computational predictions rather than experimental determination.
| Property | Value | Source |
| CAS Number | 7111-68-4 | [1] |
| Molecular Formula | C₁₄H₁₂O | [1] |
| Molecular Weight | 196.24 g/mol | [1] |
| Physical State | Solid | [2] |
| Sensitivity | Air Sensitive | [1] |
Key Physical Properties: Predicted and Experimental
A detailed compilation of the available physical property data is provided in this section. Where experimental values are not available, predicted values from reputable sources are included and clearly designated.
Boiling Point and Density
| Property | Predicted Value | Source |
| Boiling Point | 327.1 ± 21.0 °C | [1] |
| Density | 1.074 ± 0.06 g/cm³ | [1] |
Experimental Protocol for Determination of Boiling Point:
The boiling point of a solid compound like this compound would typically be determined under reduced pressure to prevent decomposition at high temperatures.
Caption: Workflow for determining the boiling point of a solid under reduced pressure.
Solubility
The solubility of this compound has not been quantitatively reported. Based on its chemical structure, it is expected to be sparingly soluble in water and soluble in common organic solvents.
Predicted Solubility Profile:
-
Water: Low solubility due to the large, nonpolar biphenyl framework.
-
Organic Solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Toluene): High solubility is predicted due to the "like dissolves like" principle.
Experimental Protocol for Solubility Assessment:
A qualitative and semi-quantitative assessment of solubility can be performed through standardized laboratory procedures.
Caption: Logical workflow for the experimental determination of solubility.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (approximately 7.0-8.2 ppm) due to the presence of two substituted phenyl rings. Key expected signals include:
-
A singlet for the aldehyde proton (-CHO) in the downfield region (typically 9.5-10.5 ppm).
-
A singlet for the methyl protons (-CH₃) in the upfield aromatic region (around 2.2-2.5 ppm).
-
A series of multiplets in the aromatic region corresponding to the eight protons on the biphenyl system.
-
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (around 190-200 ppm), the methyl carbon (around 15-25 ppm), and the twelve aromatic carbons (in the 120-150 ppm range).
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the functional groups present:
-
C=O stretch (aldehyde): A strong, sharp peak around 1700-1720 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
Aliphatic C-H stretch (methyl): Peaks around 2850-2960 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (196.24). Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) to give an [M-29]⁺ peak, and the loss of a hydrogen atom to give an [M-1]⁺ peak.
Synthesis and Characterization in the Literature
The synthesis of substituted biphenyl-2-carboxaldehydes has been described in the patent literature, often as intermediates for more complex molecules. One general approach involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between a suitably substituted phenylboronic acid and a substituted 2-bromobenzaldehyde.
A patent by Murahashi et al. describes a method for preparing ortho-substituted benzaldehydes by reacting a palladium complex of a benzaldehyde aniline Schiff base with a Grignard reagent in the presence of triphenylphosphine.[3] While this patent does not specifically detail the synthesis of this compound, it provides a potential synthetic route that could be adapted.
Researchers aiming to work with this compound may need to synthesize it in-house and perform a full characterization to confirm its identity and purity. The characterization would involve the spectroscopic techniques outlined above, along with elemental analysis and melting point determination.
Conclusion and Future Outlook
This compound is a molecule of interest with potential applications in various fields of chemistry. However, there is a clear gap in the publicly available, experimentally verified physical property data for this compound. The information that is available is largely predictive. This technical guide serves as a starting point by consolidating the existing predicted data and outlining the standard experimental procedures for determining these crucial parameters.
It is imperative for researchers who synthesize or utilize this compound to publish their characterization data to enrich the collective scientific knowledge base. A comprehensive understanding of its physical properties will undoubtedly facilitate its broader application in drug discovery and materials science.
References
- Chemchart. 2-Cyano-4'-methylbiphenyl (114772-53-1).
- Chemchart. 2-METHYLBIPHENYL (643-58-3).
- PrepChem.com. Synthesis of 2-methoxy-3-(o-tolyloxy)benzaldehyde.
- ResearchGate. Synthesis of 2‐hydroxy‐5‐((p‐tolylthio)methyl)benzaldehyde 2.
- Google Patents. EP0038061A1 - Substituted biphenyl-2-carboxaldehydes and a process for preparing them.
Sources
An In-depth Technical Guide to the Physicochemical Properties of Methyl-Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise characterization of physical properties, such as melting and boiling points, is fundamental to the advancement of chemical synthesis and drug development. This guide provides a comprehensive examination of the physicochemical properties, synthesis, and characterization of two related aromatic aldehydes: 2-Methylbenzaldehyde and 2-(2-Methylphenyl)benzaldehyde. A notable ambiguity in nomenclature necessitates a dual focus, ensuring clarity for researchers. While 2-Methylbenzaldehyde is a well-characterized compound with established data, this compound represents a less-documented molecule for which predictive data and analogous synthesis methodologies are discussed. This whitepaper delivers field-proven experimental protocols for melting and boiling point determination, detailed synthesis strategies, and a thorough analysis of characterization techniques, thereby serving as an essential resource for professionals in the chemical and pharmaceutical sciences.
Introduction: Clarifying the Nomenclature
The nomenclature "this compound" can be interpreted in two ways, leading to potential ambiguity. It is crucial to distinguish between two distinct chemical entities:
-
2-Methylbenzaldehyde (o-Tolualdehyde): A benzaldehyde molecule with a methyl group at the 2-position of the benzene ring. This is a common and well-documented laboratory chemical.
-
This compound (2'-Methyl-[1,1'-biphenyl]-2-carboxaldehyde): A more complex biphenyl structure where a benzaldehyde molecule is substituted at its 2-position with a 2-methylphenyl (o-tolyl) group.
This guide will address both compounds, providing detailed information on their respective properties and handling.
Physicochemical Properties
The melting and boiling points are critical parameters that inform purification methods, reaction conditions, and material handling protocols.
2-Methylbenzaldehyde (o-Tolualdehyde)
This compound is a colorless liquid at room temperature with a characteristic almond-like odor.[1] It is a widely used intermediate in the synthesis of pharmaceuticals, dyes, and fragrances.[1][2]
This compound
Table 1: Comparison of Physicochemical Properties
| Property | 2-Methylbenzaldehyde | This compound |
| IUPAC Name | 2-methylbenzaldehyde[3] | This compound[4] |
| Synonyms | o-Tolualdehyde, 2-Formyltoluene[2][5] | 2'-Methyl-[1,1'-biphenyl]-2-carboxaldehyde[4] |
| CAS Number | 529-20-4[2][5] | 7111-68-4[4] |
| Molecular Formula | C₈H₈O[6] | C₁₄H₁₂O[4] |
| Molecular Weight | 120.15 g/mol [2] | 196.24 g/mol [4] |
| Melting Point | -35 °C[2][7] | Data not available |
| Boiling Point | 199-200 °C[2][7] | 327.1 ± 21.0 °C (Predicted)[4] |
| Density | 1.039 g/mL at 25 °C[2] | 1.074 ± 0.06 g/cm³ (Predicted)[4] |
| Appearance | Colorless to yellow liquid[1][2] | Air sensitive (Predicted)[4] |
Synthesis Methodologies
The synthesis route is critical for obtaining a pure sample, which is a prerequisite for accurate physical property determination.
Synthesis of 2-Methylbenzaldehyde
A common laboratory and industrial synthesis of 2-methylbenzaldehyde involves the oxidation of 2-methylbenzyl alcohol. Various oxidizing agents can be employed for this transformation.
Synthesis of this compound
The synthesis of biaryl compounds such as this compound is effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this purpose.[6][8][9] This reaction involves the coupling of an organoboron compound (e.g., a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[8]
A plausible synthetic route involves the Suzuki coupling of 2-formylphenylboronic acid with 2-bromotoluene.
Caption: Suzuki-Miyaura coupling for this compound.
Structural Characterization
Spectroscopic methods are indispensable for confirming the identity and purity of the synthesized compounds.
2-Methylbenzaldehyde
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) around 9-10 ppm, aromatic protons in the region of 7.2-7.9 ppm, and a singlet for the methyl group (CH₃) protons around 2.5 ppm.[10]
-
IR Spectroscopy: The infrared spectrum will exhibit a strong characteristic C=O stretching band for the aldehyde at approximately 1700 cm⁻¹. C-H stretching bands for the aromatic ring and the methyl group will also be present.[10]
This compound
-
¹H NMR: The spectrum for this molecule will be more complex. An aldehyde proton singlet is expected between 9-10 ppm. The aromatic region (around 7-8 ppm) will show complex multiplets corresponding to the protons on both phenyl rings. A singlet for the methyl group protons should appear around 2.4 ppm.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde will be prominent around 1700 cm⁻¹. The spectrum will also feature aromatic C-H stretching and C=C bending vibrations.
Experimental Protocols: Determination of Physical Properties
Accurate determination of melting and boiling points requires meticulous adherence to established protocols.
Protocol for Melting Point Determination (for Solids)
This protocol is based on the capillary method using a modern melting point apparatus.[11]
-
Sample Preparation: Ensure the solid sample is completely dry and finely powdered. Jab the open end of a capillary tube into the sample and pack the solid to a height of 2-3 mm by tapping or dropping it through a long glass tube.[5][7]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[7]
-
Heating: If the approximate melting point is known, heat rapidly to about 20°C below this temperature. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[5]
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This range is the melting point.[5]
Protocol for Micro Boiling Point Determination (for Liquids)
This method is suitable for small sample volumes and utilizes a standard melting point apparatus.[12][13]
-
Apparatus Preparation: Place a few drops of the liquid sample into a small test tube or a melting point capillary tube. Insert a smaller, inverted capillary tube (sealed at one end) into the sample to serve as a boiling stone.[12]
-
Assembly: Attach the sample tube to a thermometer and place it in a heating bath (like a Thiele tube with mineral oil) or a melting point apparatus.[14]
-
Heating: Heat the apparatus. A stream of bubbles will emerge from the inverted capillary as the liquid approaches its boiling point.[12]
-
Observation and Recording: The boiling point is the temperature at which a continuous and rapid stream of bubbles is observed.[14] Alternatively, note the temperature at which the liquid enters the inverted capillary upon cooling.
Caption: General workflow for melting and boiling point determination.
Conclusion
This technical guide has provided a detailed examination of the melting and boiling points of 2-Methylbenzaldehyde and this compound, addressing a key nomenclatural ambiguity. For 2-Methylbenzaldehyde, established experimental data are readily available and have been presented. For the less-common this compound, predicted data and analogous synthesis methods have been discussed to guide further research. The provided experimental protocols for determining these crucial physical properties are robust and widely applicable. By synthesizing this information, this guide serves as a valuable, authoritative resource for researchers and professionals in drug development and chemical synthesis, enabling them to proceed with a clear and accurate understanding of these compounds.
References
- Micro Boiling Point Determination. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 6.
- Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
- Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. [Link]
- University of Alberta. (n.d.). Melting point determination.
- Scribd. (n.d.). Experimental Approach - Melting and Boiling Point. [Link]
- ChemConnections. (n.d.). Boiling Point Determination.
- Shanghai Talent Chemical Co., Ltd. (n.d.). 2-Methylbenzaldehyde/o-Tolualdehyde CAS 529-20-4. [Link]
- PubChem. (n.d.). 2-Methylbenzaldehyde.
- Scribd. (n.d.).
- University of Calgary. (n.d.). Micro-boiling point measurement.
- Supporting Information for An Active Catalytic System for Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). [Link]
- Al-Masum, M. A., & Al-Ghamdi, A. M. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. [Link]
- Matrix Fine Chemicals. (n.d.). 2-METHYLBENZALDEHYDE. [Link]
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 7. [Link]
Sources
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636) [hmdb.ca]
- 2. 2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde | C14H9F3O | CID 1392725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2'-METHYL-BIPHENYL-2-CARBOXALDEHYDE | 7111-68-4 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [eurekaselect.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. westlab.com [westlab.com]
- 12. chemtips.wordpress.com [chemtips.wordpress.com]
- 13. chemconnections.org [chemconnections.org]
- 14. chymist.com [chymist.com]
Solubility Profile of 2-(2-Methylphenyl)benzaldehyde in Organic Solvents
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-(2-Methylphenyl)benzaldehyde (also known as o-tolualdehyde, CAS 529-20-4), a key intermediate in the synthesis of pharmaceuticals and fine chemicals. Understanding the solubility of this aromatic aldehyde is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating final products. This document delineates the physicochemical principles governing its solubility, presents available quantitative and qualitative data, and provides a detailed, field-proven protocol for experimental solubility determination. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound's full potential.
Introduction and Physicochemical Rationale
This compound is an aromatic aldehyde featuring a benzaldehyde core substituted with a methylphenyl (tolyl) group at the ortho position. This structure imparts a unique combination of polarity and lipophilicity, which directly governs its interaction with various solvents.
The molecule's solubility is primarily influenced by:
-
The Carbonyl Group (C=O): The polar aldehyde functional group introduces a significant dipole moment, allowing for dipole-dipole interactions with polar solvents.[1][2] The oxygen atom can also act as a hydrogen bond acceptor, enabling interaction with protic solvents like alcohols.[2][3]
-
Aromatic Rings: The two phenyl rings constitute a large, nonpolar region, driving solubility in nonpolar and moderately polar organic solvents through van der Waals forces. This hydrophobic character significantly limits its solubility in highly polar solvents like water.[4][5]
The principle of "like dissolves like" is the cornerstone for predicting its behavior. The compound is expected to be readily soluble in common organic solvents that can interact favorably with either its polar head or its nonpolar backbone.
Key Physicochemical Properties
A compound's intrinsic properties are critical determinants of its solubility.
| Property | Value | Source |
| CAS Number | 529-20-4 | [6][7][8] |
| Molecular Formula | C₈H₈O | [6][7] |
| Molecular Weight | 120.15 g/mol | [6][7][8] |
| Appearance | Colorless to light yellow liquid | [7][8] |
| Boiling Point | ~200-202 °C (392-396 °F) | [8] |
| Density | ~1.039 g/cm³ | [7] |
| logP (Octanol/Water) | 2.26 | [8] |
The positive logP value indicates a preference for lipophilic environments over aqueous ones, reinforcing the expectation of poor water solubility and good solubility in organic media.
Solubility Data and Solvent Selection
While exhaustive quantitative data across a wide range of solvents is not extensively published, a combination of experimental reports, safety data, and synthetic protocols allows for the compilation of a reliable solubility profile.
| Solvent | Solvent Type | Quantitative Solubility | Qualitative Assessment & Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (832.29 mM) | Very Soluble . Often requires sonication.[7] A standard solvent for stock solutions in biological assays. |
| Ethanol | Polar Protic | Data not specified | Soluble . Used as a solvent for recrystallization and in reaction setups, indicating good solubility.[9][10] |
| Methanol | Polar Protic | Data not specified | Soluble . Aldehydes are generally soluble in methanol. |
| Chloroform | Nonpolar | Data not specified | Soluble . Mentioned as a suitable solvent for reactions involving the parent compound.[11] |
| Ethyl Acetate | Polar Aprotic | Data not specified | Soluble . Used as a mobile phase component in TLC analysis of reactions, implying solubility.[9] |
| Hexane | Nonpolar | Data not specified | Soluble to Sparingly Soluble . The large aromatic component allows solubility, but the polar aldehyde group may limit it compared to less polar solutes. |
| Benzene | Nonpolar Aromatic | Data not specified | Soluble . Aldehydes are noted to be fairly soluble in benzene. |
| Diethyl Ether | Polar Aprotic | Data not specified | Soluble . A common solvent for aldehydes. |
| Corn Oil | Nonpolar/Lipid | ≥ 2.5 mg/mL | Soluble . Used in formulation studies.[7] |
| Water | Polar Protic | Data not specified | Slightly Soluble / Insoluble .[8][12][13] The large hydrophobic structure overwhelms the polar carbonyl group's ability to form hydrogen bonds with water.[1][4] |
Causality of Solvent Choice in Application
The selection of a solvent is not arbitrary; it is dictated by the requirements of the specific application.
Caption: Logical flow for selecting a solvent based on the intended application.
-
For Chemical Synthesis: Solvents like ethanol or chloroform are chosen because they effectively dissolve the aldehyde and other reagents without participating in the reaction.[9][11]
-
For Purification by Recrystallization: The ideal solvent (or solvent pair) will completely dissolve the compound when hot but show poor solubility when cold, allowing for the recovery of pure crystals upon cooling.[9]
-
For Analytical Purposes: Deuterated solvents like CDCl₃ or DMSO-d₆ are selected for NMR analysis because they dissolve the sample while not interfering with the resulting spectrum.
-
For Formulations: Complex co-solvent systems (e.g., DMSO, PEG300, Tween-80) are often required to achieve the desired concentration and stability for biological or pharmaceutical applications.[7]
Experimental Protocol: Isothermal Solubility Determination
To generate precise, quantitative solubility data, a robust and self-validating experimental protocol is essential. The isothermal saturation method is a gold standard in the field.
Principle
This method relies on creating a saturated solution at a constant temperature, allowing the system to reach equilibrium, and then quantifying the concentration of the dissolved solute in the supernatant.
Step-by-Step Methodology
-
Preparation of Solvent System: Prepare the desired organic solvent. Ensure the solvent is of high purity (e.g., HPLC grade) to avoid confounding results from impurities.
-
Sample Preparation: Add an excess amount of this compound to a series of sealed, glass vials (e.g., 4 mL screw-cap vials). The excess solid is critical to ensure that the resulting solution is truly saturated.
-
Equilibration: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial. Place the vials in an isothermal shaker bath set to the target temperature (e.g., 25 °C). Agitate the vials for a minimum of 24-48 hours.
-
Expertise & Trustworthiness: A 24-48 hour agitation period is crucial to ensure the system reaches thermodynamic equilibrium. Shorter times may result in an undersaturated solution and inaccurate data.
-
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for at least 2 hours, permitting the undissolved solid to settle. For fine suspensions, centrifugation at the target temperature is recommended.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean, pre-weighed vial.
-
Expertise & Trustworthiness: Filtering is a non-negotiable step to remove any microscopic particulate matter that could falsely inflate the measured solubility.
-
-
Quantification: Determine the concentration of the solute in the filtered aliquot. Two common methods are:
-
Gravimetric Analysis: Accurately weigh the vial containing the filtered aliquot. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point. Once the solvent is fully removed, re-weigh the vial. The mass difference corresponds to the dissolved solute.
-
Chromatographic Analysis (HPLC): Dilute the filtered aliquot with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC with UV detection.
-
-
Calculation:
-
For Gravimetric Analysis:
-
Solubility (mg/mL) = (Mass of residue in mg) / (Volume of aliquot in mL)
-
-
For HPLC Analysis:
-
Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)
-
-
Experimental Workflow Diagram
Sources
- 1. britannica.com [britannica.com]
- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 3. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. quora.com [quora.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Benzaldehyde, 2-methyl- (CAS 529-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 2-(2-Methylphenyl)benzaldehyde from o-xylene
An In-depth Technical Guide to the Synthesis of 2-(2-Methylphenyl)benzaldehyde from o-Xylene
Abstract
This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of this compound, a valuable biaryl aldehyde intermediate, starting from the readily available precursor, o-xylene. The synthesis involves an initial palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biphenyl backbone, followed by a selective benzylic oxidation to introduce the aldehyde functionality. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind the procedural choices.
Introduction and Strategic Overview
This compound, also known as 2-formyl-2'-methylbiphenyl, belongs to the class of biaryl aldehydes. These structures are pivotal building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement of the formyl and methyl groups on adjacent phenyl rings offers a unique steric and electronic environment, making it a target of interest for constructing sterically hindered ligands, molecular switches, and complex heterocyclic systems.
The synthesis from a simple, inexpensive feedstock like o-xylene presents a significant challenge in regioselectivity and controlled functionalization. Direct functionalization of o-xylene is often plagued by mixtures of isomers and over-reaction. Therefore, a robust and high-yielding synthetic strategy requires a multi-step approach that builds the target molecule with precision.
This guide details a logical and efficient two-step sequence:
-
Step 1: C-C Bond Formation via Suzuki-Miyaura Coupling. The core 2,2'-dimethylbiphenyl scaffold is constructed. This is achieved by the palladium-catalyzed cross-coupling of an o-tolylboronic acid with an o-halotoluene. The Suzuki-Miyaura reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields, making it an ideal choice for this key bond formation.[1][2][3]
-
Step 2: Selective Functionalization via Benzylic Oxidation. One of the two equivalent methyl groups of 2,2'-dimethylbiphenyl is selectively converted into an aldehyde. A direct, one-step oxidation is difficult to control and can lead to over-oxidation to the carboxylic acid or reaction at both methyl groups.[4] A more reliable and controllable two-stage protocol is employed: a. Benzylic Bromination: Radical-mediated bromination using N-Bromosuccinimide (NBS) selectively installs a bromine atom at one of the benzylic positions.[5] b. Oxidation to Aldehyde: The resulting benzylic bromide is then converted to the target aldehyde using an appropriate oxidant, such as N-methylmorpholine N-oxide.[6]
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below.
Caption: Two-step synthesis of the target aldehyde from o-xylene derivatives.
Step 1: Synthesis of 2,2'-Dimethylbiphenyl
The formation of the C-C bond between two o-tolyl units is most effectively achieved using a Suzuki-Miyaura cross-coupling reaction. This reaction involves a palladium catalyst to couple an organoboron compound (o-tolylboronic acid) with an organohalide (e.g., 2-bromotoluene).[3]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the organohalide (2-bromotoluene), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, displacing the halide. This step is typically facilitated by a base (e.g., K₂CO₃), which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (2,2'-dimethylbiphenyl), regenerating the Pd(0) catalyst to continue the cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Bromotoluene
-
o-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Water, deionized
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromotoluene (1.0 eq), o-tolylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add the palladium catalyst system: palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene and water via syringe to create a 4:1 toluene/water solvent system. The total solvent volume should be sufficient to make the reaction mixture approximately 0.5 M with respect to the 2-bromotoluene.
-
Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2,2'-dimethylbiphenyl[7] by flash column chromatography on silica gel using hexanes as the eluent.
| Parameter | Condition/Value |
| Reactants | 2-Bromotoluene, o-Tolylboronic acid |
| Catalyst System | Pd(OAc)₂ / PPh₃ |
| Base | K₂CO₃ |
| Solvent | Toluene / Water (4:1) |
| Temperature | 90 °C |
| Typical Yield | 85-95% |
| Purity (Post-Chr.) | >98% |
| Caption: Optimized reaction conditions for the synthesis of 2,2'-dimethylbiphenyl. |
Step 2: Selective Synthesis of this compound
This step requires the selective oxidation of a single methyl group on the 2,2'-dimethylbiphenyl intermediate. As noted, a two-stage approach provides superior control and yield.
Benzylic Bromination
The first stage involves the selective monobromination of the benzylic position using N-Bromosuccinimide (NBS). This reaction proceeds via a free-radical chain mechanism.
Mechanistic Rationale: The reaction is initiated by a radical initiator (e.g., AIBN or benzoyl peroxide), which generates a bromine radical from NBS. This bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (present in low concentration) to form the brominated product and a new bromine radical, propagating the chain. The benzylic position is highly susceptible to radical formation due to the resonance stabilization afforded by the adjacent aromatic ring.[4]
Experimental Protocol: Benzylic Bromination
Materials:
-
2,2'-Dimethylbiphenyl
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,2'-dimethylbiphenyl (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. The reaction can be monitored by the disappearance of the starting material (TLC or GC-MS). The reaction is typically complete in 4-6 hours.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-(bromomethyl)-2'-methylbiphenyl is often used directly in the next step without further purification.
Oxidation of Benzyl Bromide to Aldehyde
The final step is the conversion of the benzyl bromide to the target aldehyde. Various methods exist, such as the Kornblum or Sommelet reactions. An efficient and modern alternative is the use of N-methylmorpholine N-oxide (NMO) in a suitable solvent.[6]
Mechanistic Rationale: The oxidation with N-methylmorpholine N-oxide likely proceeds through a nucleophilic substitution mechanism. The bromide is displaced by the N-oxide, forming an intermediate which then undergoes an elimination reaction, facilitated by the solvent or a mild base, to yield the aldehyde and N-methylmorpholine. This method avoids the use of harsh heavy metal oxidants.
Experimental Protocol: Oxidation to Aldehyde
Materials:
-
Crude 2-(bromomethyl)-2'-methylbiphenyl
-
N-methylmorpholine N-oxide (NMO)
-
Acetonitrile, anhydrous
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
-
Dissolve the crude 2-(bromomethyl)-2'-methylbiphenyl (1.0 eq) in anhydrous acetonitrile.
-
Add N-methylmorpholine N-oxide (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting bromide is consumed (typically 8-12 hours).
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in dichloromethane and filter through a short plug of silica gel to remove N-methylmorpholine and other polar impurities.
-
Concentrate the filtrate to yield the crude this compound.
-
Purify the final product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
| Parameter | Condition/Value |
| Brominating Agent | NBS / AIBN |
| Solvent (Brom.) | CCl₄ |
| Oxidizing Agent | N-methylmorpholine N-oxide (NMO) |
| Solvent (Oxid.) | Acetonitrile |
| Overall Yield (2 steps) | 60-75% |
| Purity (Final) | >99% |
| Caption: Optimized conditions for the selective oxidation sequence. |
Conclusion
The synthesis of this compound from o-xylene derivatives has been successfully demonstrated through a robust two-step process. The initial construction of the biphenyl framework via a high-yielding Suzuki-Miyaura coupling provides a solid foundation for the subsequent selective functionalization. The two-stage oxidation, involving a controlled benzylic bromination followed by a mild oxidation, effectively circumvents the challenges of regioselectivity and over-oxidation, delivering the target aldehyde in good yield and high purity. This guide provides a reliable and scalable methodology for accessing this valuable synthetic intermediate, empowering further research and development in medicinal chemistry and materials science.
References
- Étard reaction - Wikipedia.
- A CONVENIENT PROCEDURE FOR INDIRECT OXIDATION OF AROMATIC METHYL GROUPS TO ALDEHYDES AND CARBOXYLIC ACIDS. (2003).
- Potthast, A., Rosenau, T., Chen, C. L., & Gratzl, J. S. (1995). Selective Enzymic Oxidation of Aromatic Methyl Groups to Aldehydes.The Journal of Organic Chemistry, 60(14), 4320–4321.
- Aldehydes, Ketones and Carboxylic Acids - NCERT.
- Can anyone tell me the best reaction conditions to oxidize a methyl group next to a carbon-carbon double bond? | ResearchGate. (2012).
- Directed ortho metalation - Wikipedia.
- Grignard Reagents. Purdue University.
- Directed Metalation: A Survival Guide - Baran Lab.
- Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2 /7a. - ResearchGate.
- Directed (ortho) Metallation. University of Liverpool.
- ortho metalation - Andrew G Myers Research Group. Harvard University.
- Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction - Bentham Science Publisher.
- Directed ortho Metalation (DOM) - Organic Chemistry Portal.
- Suzuki cross-coupling reaction - YouTube. (2020).
- Allylic and Benzylic Oxidation. Science of Synthesis.
- reaction of aldehydes and ketones with grignard reagents - Chemguide.
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.The Journal of organic chemistry, 71(26), 9681–9686.
- 2,2'-Dimethylbiphenyl | C14H14 | CID 11797 - PubChem.
- 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. (2024).
- Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011).
- o-Xylene Degradation Pathway - Eawag-BBD. (1997).
- Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. (2025).
- CN1333200A - Process for preparing methyl benzaldehyde, methyl methanol and methyl benzoic acid by selectiveoxidizing dimethylbenzene - Google Patents.
- Recent Advances in Homogeneous Metal-Catalyzed Aerobic C–H Oxidation of Benzylic Compounds - MDPI. (2018).
- Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018).
Sources
Spectroscopic Data for 2-(2-Methylphenyl)benzaldehyde: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 2-(2-Methylphenyl)benzaldehyde, a biphenyl derivative of significant interest in synthetic chemistry. Due to the limited availability of consolidated spectral data in public repositories, this document synthesizes information from analogous compounds and theoretical predictions to offer a robust framework for researchers, scientists, and drug development professionals. This guide will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as they apply to this specific molecular structure, providing predicted data and detailed interpretations.
Introduction
This compound, systematically known as 2'-methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS No. 7111-68-4), is an aromatic aldehyde featuring a biphenyl core. The steric hindrance introduced by the ortho-methyl and ortho-aldehyde groups leads to a twisted conformation, influencing its chemical reactivity and spectroscopic properties. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in various synthetic applications. This guide will serve as a valuable resource by presenting a detailed analysis of its expected spectroscopic signature.
Molecular Structure
The Unseen Architecture: A Technical Guide to the Crystal Structure Determination of 2-(2-Methylphenyl)benzaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The precise three-dimensional arrangement of molecules in a crystalline solid dictates many of its critical physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients and key organic intermediates, a thorough understanding of the crystal structure is therefore paramount. This guide focuses on 2-(2-Methylphenyl)benzaldehyde, a biphenyl derivative of interest in organic synthesis. While a definitive crystal structure for this specific molecule is not publicly available, this document serves as a comprehensive technical guide outlining the essential methodologies for its determination and analysis. We will explore the journey from synthesis and single-crystal growth to X-ray diffraction, data analysis, and the elucidation of potential supramolecular assemblies. By referencing established crystallographic studies on related benzaldehyde derivatives, we provide expert insights into the likely intermolecular forces that govern the crystal packing of the title compound, including hydrogen bonding and π-π stacking interactions.
Introduction: The Significance of Crystalline Form
In the realm of materials science and pharmaceutical development, the solid-state structure of a compound is as crucial as its molecular formula. The arrangement of molecules in a crystal lattice, or its crystal structure, can significantly influence a substance's melting point, dissolution rate, and even its therapeutic efficacy. This compound, with its two aromatic rings and a reactive aldehyde group, presents an interesting case for structural analysis. The rotational freedom between the phenyl rings and the potential for various intermolecular interactions suggest that its solid-state architecture could be complex and consequential for its bulk properties.
This whitepaper provides a detailed roadmap for the experimental determination and in-depth analysis of the crystal structure of this compound. It is designed to be a practical guide for researchers, offering not just a sequence of steps, but the scientific rationale behind each experimental choice.
The Experimental Odyssey: From Powder to Priceless Crystal
The journey to elucidating a crystal structure begins with the synthesis of the compound and culminates in the acquisition of high-quality diffraction data. This section details the critical experimental workflow.
Synthesis and Purification: The Foundation of Quality Crystals
A prerequisite for successful crystallization is the high purity of the compound. A plausible route for the synthesis of this compound would involve a Suzuki coupling reaction between 2-formylphenylboronic acid and 2-bromotoluene, a well-established method for forming carbon-carbon bonds between aromatic rings.
Following synthesis, rigorous purification is essential. Techniques such as column chromatography and recrystallization are employed to remove impurities that could inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
The Art of Crystallization: Cultivating Single Crystals
The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension) and have a well-defined shape with smooth faces. Several techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant's vapor into the solution induces crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.
The choice of solvent is critical and often determined empirically. A solvent system in which the compound has moderate solubility is typically a good starting point.
Single-Crystal X-ray Diffraction (SC-XRD): Interrogating the Crystal with X-rays
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, usually to 100 K, to minimize thermal vibrations of the atoms, which sharpens the diffraction pattern.
As the crystal is rotated in the X-ray beam, a series of diffraction images are collected. The angles and intensities of the diffracted beams are recorded, providing the raw data needed to solve the crystal structure.
Deciphering the Data: From Diffraction Pattern to Molecular Structure
The collected diffraction data is a reciprocal space representation of the crystal lattice. A series of computational steps are required to translate this into a three-dimensional model of the molecule and its arrangement in the crystal.
Structure Solution and Refinement
The first step is to determine the unit cell dimensions and the space group of the crystal. The space group describes the symmetry elements present in the crystal lattice. Following this, the "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. From this map, the positions of the atoms can be determined.
This initial model is then refined using a least-squares algorithm. The refinement process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by the R-factor, with a value below 5% indicating a good refinement.
Analysis of the Molecular Structure of this compound
With a refined crystal structure, the intramolecular features can be examined in detail. For this compound, key parameters to analyze would include:
-
Bond Lengths and Angles: Comparison of these to standard values can reveal any unusual strain or electronic effects.
-
Torsion Angle: The dihedral angle between the two phenyl rings is of particular interest as it defines the molecule's conformation. Steric hindrance between the methyl group and the aldehyde group would likely result in a non-planar conformation.
The Supramolecular Realm: Understanding Crystal Packing
The stability of a crystal lattice is derived from a network of intermolecular interactions that hold the molecules together. For this compound, several types of non-covalent interactions are anticipated based on studies of similar benzaldehyde derivatives.[1][2]
Intermolecular Interactions
-
C–H⋯O Hydrogen Bonds: The aldehyde oxygen is a potential hydrogen bond acceptor. Weak C–H⋯O hydrogen bonds involving aromatic C-H donors are a common feature in the crystal packing of benzaldehydes.[1][2]
-
π–π Stacking: The presence of two phenyl rings makes π–π stacking interactions highly probable. These can occur in a face-to-face or offset arrangement and are a significant contributor to the cohesive energy of the crystal.[1][3]
-
C–H⋯π Interactions: The electron-rich π systems of the phenyl rings can act as acceptors for hydrogen bonds from C-H donors, further stabilizing the crystal structure.[1][3]
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for the visualization and quantification of intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified.
The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For this compound, this would allow for the determination of the relative contributions of H⋯H, C⋯H, O⋯H, and C⋯C contacts to the overall crystal packing.
Data Presentation and Visualization
Clear and concise presentation of crystallographic data is essential for communicating the results of a structural study.
Data Tables
Quantitative data should be summarized in tables for easy comparison.
| Parameter | Value |
| Crystal System | Hypothetical |
| Space Group | Hypothetical |
| a (Å) | Hypothetical |
| b (Å) | Hypothetical |
| c (Å) | Hypothetical |
| α (°) | Hypothetical |
| β (°) | Hypothetical |
| γ (°) | Hypothetical |
| Volume (ų) | Hypothetical |
| Z | Hypothetical |
| R-factor (%) | Hypothetical |
| Table 1: Hypothetical Crystallographic Data for this compound. |
| Bond/Angle | Value |
| C(ar)-C(ar) (Å) | Hypothetical |
| C=O (Å) | Hypothetical |
| C-C-O Angle (°) | Hypothetical |
| Phenyl-Phenyl Dihedral Angle (°) | Hypothetical |
| Table 2: Hypothetical Selected Bond Lengths and Angles. |
Visualizations
Diagrams are crucial for illustrating complex structural information.
Diagram 2: Experimental Workflow for Crystal Structure Determination.
Conclusion
The determination of a crystal structure is a meticulous process that provides invaluable insights into the solid-state properties of a molecule. While the specific crystal structure of this compound remains to be experimentally determined, this guide has outlined the comprehensive methodology required for its elucidation and analysis. From the careful cultivation of single crystals to the sophisticated interpretation of diffraction data and intermolecular interactions, each step is crucial in building a complete picture of the molecule's supramolecular architecture. The application of these principles will undoubtedly pave the way for a deeper understanding of this and other important organic compounds, ultimately facilitating the rational design of materials with tailored properties for a wide range of applications.
References
- Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (2020). RSC Advances. [Link]
- Representations of different intermolecular noncovalent interactions within the crystal structure... (2024).
- Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (n.d.). Semantic Scholar. [Link]
- Crystal structure and Hirshfeld surface analysis of (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol. (2021).
Sources
Health and safety information for 2-(2-Methylphenyl)benzaldehyde
An In-Depth Technical Guide to the Health and Safety of 2-(2-Methylphenyl)benzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical health and safety considerations for the handling and use of this compound (CAS No. 13395-26-9). As a key intermediate in various synthetic pathways, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This document moves beyond standard safety data sheet (SDS) information to offer practical insights and protocols grounded in established safety principles.
Chemical Identity and Hazard Profile
This compound, also known as 2-o-tolylbenzaldehyde, is an aromatic aldehyde. Its structure presents specific hazards that necessitate careful handling.
GHS Classification Summary
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and standardized summary of the primary hazards associated with this compound.
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2][3] | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3][4] | Warning |
| Serious Eye Damage/Irritation | 1 / 2A | H318: Causes serious eye damage.[2][3] / H319: Causes serious eye irritation.[4][5] | Danger/Warning |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[2] | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][3][4][5][6] | Warning |
Note: The classification for eye damage/irritation can vary between suppliers, ranging from serious irritation to serious damage. It is prudent to treat the chemical as capable of causing serious eye damage.
Risk Management and Control Hierarchy
Effective management of the risks associated with this compound involves implementing a hierarchy of controls. This systematic approach prioritizes the most effective and reliable control measures.
Caption: Hierarchy of Controls, from most to least effective.
Engineering Controls: The First Line of Defense
Due to the risk of respiratory irritation from vapors or mists, all work with this compound should be conducted in a well-ventilated area.[4][6][7]
-
Primary Recommendation: Use a certified chemical fume hood.[8] This is the most effective way to prevent inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to control fugitive emissions.[7] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6]
Administrative Controls: Standard Operating Procedures (SOPs)
Clear, written protocols are essential for minimizing risk.
-
Handling: Avoid contact with skin and eyes.[1][3] Do not breathe vapors or mists.[2][4][6]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[4][6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][9] Contaminated work clothing should not be allowed out of the workplace.[2]
-
Storage: Store in a cool, dry, and well-ventilated place.[1] Keep containers tightly closed to prevent the release of vapors.[2] The substance may be sensitive to air, light, and moisture; some suppliers recommend storing under nitrogen.[1] Keep away from heat, sparks, open flames, and other sources of ignition.[6][8]
Personal Protective Equipment (PPE): The Final Barrier
PPE is not a substitute for engineering or administrative controls but is essential for protecting against residual or unexpected exposure.
-
Eye and Face Protection: Wear chemical safety goggles that meet government standards (e.g., ANSI Z87.1, EN 166).[6][10] A face shield may be required if there is a significant splash hazard.[10][11]
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., disposable nitrile gloves for short-term protection).[11] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3][7]
-
Clothing: A lab coat or other protective clothing is mandatory to prevent skin contact.[3][11] Ensure shoes are closed-toed.[11]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter may be necessary.[6] Respirator use requires a formal program, including fit testing and medical evaluation.[11]
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure or spill.
Caption: First Aid Workflow for Exposure Incidents.
Detailed First-Aid Protocols
-
Inhalation: Remove the individual from the exposure area to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin area with copious amounts of water for at least 15 minutes.[1][6] If skin irritation or a rash occurs, seek medical advice.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Due to the risk of serious eye damage, immediate medical attention from an ophthalmologist is crucial.[3]
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth thoroughly with water.[1][9] Call a poison control center or doctor immediately for treatment advice, as the substance is harmful if swallowed.[1][2]
Accidental Release Measures
-
Minor Spills: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][2] Collect the material into a suitable, labeled container for disposal.[2]
-
Major Spills: Evacuate the area and move upwind.[2] Wear appropriate PPE, including respiratory protection.[7] Prevent the spill from entering drains or waterways.[1]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2).[9] Do not use a heavy water stream.[9]
-
Hazards: The substance is combustible but not highly flammable.[2] Containers may burn and emit corrosive fumes in a fire.[2]
Toxicological Profile: Understanding the "Why"
A deeper understanding of the toxicological data informs the necessity of the safety precautions outlined above.
-
Acute Toxicity: The primary acute risk is from ingestion, with an oral LD50 in rats reported at 500.1 mg/kg, classifying it as "Harmful if swallowed."[8] Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[6]
-
Irritation:
-
Skin: The compound is a known skin irritant, which is the scientific basis for recommending gloves and protective clothing to prevent direct contact.[2][3]
-
Eyes: It is classified as a severe eye irritant and can cause serious damage.[2][3] This necessitates the mandatory use of safety goggles.
-
Respiratory: The potential for respiratory tract irritation is the primary reason for mandating the use of fume hoods or adequate ventilation.[2][3][4]
-
-
Sensitization: Some data suggests it may cause an allergic skin reaction (skin sensitization).[2] This means that after an initial exposure, subsequent lower-level exposures could trigger an allergic response. This reinforces the need to prevent all skin contact.
-
Chronic Effects: There is limited information available regarding long-term effects such as mutagenicity, carcinogenicity, or reproductive toxicity. Most sources state that these properties have not been fully investigated or that the substance is not classified for these hazards.[8]
Conclusion
This compound is a valuable chemical intermediate with a well-defined set of hazards. Its safe use is contingent upon a comprehensive safety strategy that prioritizes engineering controls, is supported by clear administrative protocols, and is backstopped by the consistent and correct use of personal protective equipment. By understanding the specific risks of irritation, sensitization, and acute toxicity, researchers can implement the necessary precautions to mitigate exposure and ensure a safe laboratory environment.
References
- Kasturi Aromatics. (n.d.). Material Safety Data Sheet SDS/MSDS.
- Fisher Scientific. (2024, March 31). Safety Data Sheet.
- Apollo Scientific. (2023, July 4). 2-Methylbenzaldehyde Safety Data Sheet.
- Techno PharmChem. (n.d.). Benzaldehyde Material Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 2-(3-Methylphenyl)benzaldehyde Safety Data Sheet.
- Carl ROTH. (2020, January 30). Safety Data Sheet: Benzaldehyde.
- CDH Fine Chemical. (n.d.). 2-Methyl Benzaldehyde Material Safety Data Sheet.
- Enamine. (n.d.). Safety Data Sheet - 2-(2-methylpropanoyl)benzaldehyde.
- PubChem. (n.d.). 4-[(2-Methylphenyl)methoxy]benzaldehyde.
- Aldrich. (2025, April 28). Safety Data Sheet.
- Princeton University. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from Princeton University Environmental Health and Safety.
- ChemicalBook. (2025, December 20). 2-Methylbenzaldehyde - Safety Data Sheet.
- Aldrich. (2024, May 16). Safety Data Sheet.
- Fisher Scientific. (2025, December 18). Safety Data Sheet.
- Rhode Island Department of Environmental Management. (n.d.). Personal Protection Equipment (PPE).
Sources
- 1. kasturiaromatics.com [kasturiaromatics.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. aksci.com [aksci.com]
- 5. 4-[(2-Methylphenyl)methoxy]benzaldehyde | C15H14O2 | CID 2763432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. 2-Methylbenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 9. technopharmchem.com [technopharmchem.com]
- 10. dem.ri.gov [dem.ri.gov]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. indenta.com [indenta.com]
Discovery and history of biphenyl aldehydes
An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Biphenyl Aldehydes
Abstract
The biphenyl aldehyde moiety is a cornerstone in modern organic synthesis, serving as a critical intermediate in the development of pharmaceuticals, advanced materials, and agrochemicals.[1][2] Its rigid, well-defined geometry and versatile reactivity make it a privileged scaffold in drug discovery.[3][4] This guide provides a comprehensive overview of the historical evolution and discovery of synthetic routes to biphenyl aldehydes. We begin by tracing the early, classical methods, such as the Ullmann condensation, before delving into the transformative impact of palladium-catalyzed cross-coupling reactions. Detailed mechanistic insights, field-proven experimental protocols, and a comparative analysis of the Suzuki-Miyaura and Negishi couplings are presented to offer researchers and drug development professionals a thorough understanding of the causality behind experimental choices in accessing this vital class of molecules.
Introduction: The Strategic Importance of the Biphenyl Aldehyde Scaffold
Biphenyl structures are ubiquitous in a vast array of biologically active compounds, including natural products and marketed drugs.[5][6] The biphenyl framework provides a robust, semi-rigid scaffold that can effectively orient functional groups in three-dimensional space to optimize interactions with biological targets. The introduction of an aldehyde group onto this framework provides a versatile chemical handle for a multitude of subsequent transformations.
The aldehyde functionality can be readily converted into other functional groups or used directly in reactions such as:
-
Reductive amination to form biphenyl amines.
-
Wittig reactions to generate stilbene derivatives.
-
Oxidation to form biphenyl carboxylic acids.[7]
-
Condensation reactions to create Schiff bases and other complex heterocyclic systems.[5][8][9]
This synthetic versatility places biphenyl aldehydes, particularly 4-biphenylcarboxaldehyde, among the most valuable building blocks in medicinal chemistry and materials science.[1][5] Their synthesis has therefore been a subject of intense research, evolving from harsh, classical methods to highly efficient and functional-group-tolerant modern techniques.
Early Synthetic Strategies: The Classical Era
The initial forays into biphenyl synthesis were characterized by reactions requiring harsh conditions, stoichiometric metals, and limited substrate scope. While less common today for complex molecules, these methods laid the foundational groundwork for biaryl construction.
The Ullmann Reaction
Discovered by Fritz Ullmann in 1901, the Ullmann reaction was one of the first reliable methods for forming an aryl-aryl bond.[8][10] The classical reaction involves the self-coupling of two aryl halide molecules in the presence of stoichiometric copper metal at very high temperatures (>200 °C).[10][11]
Mechanism and Causality: The reaction proceeds through the formation of an active copper(I) species, which undergoes oxidative addition to the aryl halide.[11] A subsequent reductive elimination step from a diarylcopper(III) intermediate or a related pathway yields the biaryl product. The high temperatures are necessary to overcome the activation energy for the oxidative addition of copper to the often-unreactive aryl halides. The reaction's primary limitation is its severity, which precludes the use of sensitive functional groups. Furthermore, achieving efficient cross-coupling (between two different aryl halides) is challenging, often resulting in a mixture of products with low yields for the desired unsymmetrical biaryl.[10][11]
Caption: Simplified schematic of the classical Ullmann biaryl coupling.
The Modern Era: Palladium-Catalyzed Cross-Coupling
The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized organic synthesis, and the preparation of biphenyl aldehydes was no exception. These methods offer mild reaction conditions, broad functional group tolerance, and high yields, making them the preferred choice in modern research and development.[3][12]
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used method for synthesizing biphenyls and their derivatives.[3][13] It involves the coupling of an aryl halide or triflate with an organoboron species (typically a boronic acid or ester) catalyzed by a palladium(0) complex in the presence of a base.[3][4]
Mechanistic Pillars & Experimental Causality: The catalytic cycle is a well-understood, three-stage process that dictates the choice of reagents and conditions.[3][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 4-bromobenzaldehyde) to form a Pd(II) complex. The choice of halide is critical; reactivity follows the order I > Br > Cl. Aryl bromides often provide an optimal balance of reactivity and cost.
-
Transmetalation: The organoboron reagent (e.g., phenylboronic acid) coordinates to the palladium center. The base (e.g., Na₂CO₃, K₃PO₄) is crucial here; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group from boron to palladium, displacing the halide.[3]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.[3]
The mildness of the conditions and the stability and low toxicity of the boronic acid reagents are key advantages of this methodology.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 4-Biphenylcarboxaldehyde via Modified Suzuki Coupling[14]
This procedure, adapted from Organic Syntheses, represents a robust and scalable method for preparing 4-biphenylcarboxaldehyde.
Caption: Experimental workflow for the synthesis of 4-biphenylcarboxaldehyde.
Reagents & Conditions Summary
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Purpose |
| 4-Bromobenzaldehyde | 50.0 g | 1.0 | Aryl Halide |
| Phenylboronic Acid | 36.3 g | 1.1 | Organoboron Partner |
| Palladium(II) Acetate | 0.182 g | 0.003 | Catalyst Precursor |
| Triphenylphosphine | 0.638 g | 0.009 | Ligand |
| Sodium Carbonate (2 M) | 162 mL | 1.2 | Base |
| 1-Propanol | 190 mL | - | Solvent |
| Water | 95.0 mL | - | Solvent |
| Temperature | Reflux | - | Reaction Condition |
| Reaction Time | ~30 minutes | - | Duration |
Step-by-Step Methodology
-
Vessel Charging: To a suitable reaction flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzaldehyde (50.0 g, 0.270 mol), 1-propanol (190 mL), and phenylboronic acid (36.3 g, 0.297 mol). Stir the mixture at room temperature for 30 minutes to achieve dissolution.[14]
-
Catalyst and Base Addition: To the resulting solution, add palladium(II) acetate (0.182 g, 0.811 mmol), triphenylphosphine (0.638 g, 2.43 mmol), 2 M aqueous sodium carbonate (162 mL), and deionized water (95.0 mL).[14]
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The solution will undergo a series of color changes, typically from yellow to dark red/black, indicating reaction progression. The reaction is generally complete within 30 minutes.[14]
-
Monitoring: Reaction completion can be monitored by ¹H NMR by observing the disappearance of the starting material's aldehyde proton signal (δ 10.00) and the appearance of the product's aldehyde signal (δ 10.06).[14]
-
Workup: After completion, cool the reaction to room temperature. Stir the mixture vigorously, open to the atmosphere, for 2.5 hours. Transfer the mixture to a separatory funnel with ethyl acetate (100 mL). Separate the layers and wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (100 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes. Filter the resulting slurry, wash the crystals with cold hexanes, and dry under vacuum to afford 4-biphenylcarboxaldehyde as pale yellow crystals (typical yield: 85-90%).[14]
The Negishi Coupling
The Negishi coupling, developed by Ei-ichi Negishi, is another powerful palladium- or nickel-catalyzed reaction that couples an organic halide or triflate with an organozinc compound.[15][16]
Mechanism and Causality: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[15] The key difference lies in the organometallic partner. Organozinc reagents are more reactive (more nucleophilic) than organoboron reagents.[17]
-
Advantages: This higher reactivity often leads to faster reaction times and the ability to couple a wider range of substrates, including sp³-hybridized carbons.[15]
-
Disadvantages: The primary drawback is the moisture and air sensitivity of the organozinc reagents, which must be prepared and handled under inert conditions. This makes the reaction setup more demanding than a typical Suzuki coupling.[17] The toxicity of zinc compounds is also a consideration, though less severe than the organotin reagents used in Stille couplings.[3]
Typical Protocol Outline:
-
Organozinc Formation: Prepare the organozinc reagent (e.g., PhZnCl) by reacting an organolithium or Grignard reagent with a zinc halide (e.g., ZnCl₂), or by direct insertion of zinc metal into an organic halide. This must be done under a strictly inert atmosphere (N₂ or Ar).
-
Coupling Reaction: In a separate flask, dissolve the aryl halide (e.g., 4-bromobenzaldehyde) and the palladium catalyst (e.g., Pd(PPh₃)₄) in an anhydrous solvent like THF.
-
Addition: Slowly add the pre-formed organozinc solution to the catalyst mixture at room temperature or with gentle heating.
-
Workup: Once the reaction is complete, it is quenched with a proton source (e.g., aqueous NH₄Cl) and extracted with an organic solvent. Purification is typically achieved via column chromatography.
Comparative Analysis of Key Methodologies
The choice of synthetic route is dictated by factors such as substrate scope, functional group tolerance, operational simplicity, and cost.
| Feature | Ullmann Reaction | Suzuki-Miyaura Coupling | Negishi Coupling |
| Metal | Copper (stoichiometric) | Palladium (catalytic) | Palladium or Nickel (catalytic) |
| Coupling Partner | Aryl Halide (self) | Organoboron (Boronic Acid/Ester) | Organozinc |
| Key Reagent | Activated Cu powder | Base (e.g., Na₂CO₃, K₃PO₄) | Anhydrous ZnCl₂ |
| Conditions | Harsh (High temp, >200°C)[18] | Mild (Room temp to reflux)[3] | Mild (Room temp to reflux)[15] |
| Advantages | Historically significant | High functional group tolerance, stable reagents, non-toxic byproducts.[3] | High reactivity, fast reactions, broad scope (sp², sp³).[15][16] |
| Disadvantages | Low yields, harsh conditions, limited scope, difficult cross-coupling.[10][11] | Base can cause side reactions; some boronic acids are unstable.[3] | Moisture/air sensitive reagents, requires inert atmosphere.[17] |
Conclusion
The journey to synthesize biphenyl aldehydes mirrors the broader evolution of organic chemistry itself. From the brute-force thermal conditions of the classical Ullmann reaction, the field has progressed to the elegant, highly-controlled, and versatile palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out for its operational simplicity and environmental compatibility, making it the workhorse for accessing biphenyl aldehydes in both academic and industrial settings. The Negishi coupling offers a powerful alternative, particularly when higher reactivity is required. For the modern researcher, a deep understanding of the mechanisms and practical considerations of these methods is essential for the efficient and rational design of synthetic routes toward complex molecules central to drug discovery and materials science.
References
- Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. [Link]
- PrepChem. (n.d.). Synthesis of 4-biphenylcarboxaldehyde.
- Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18436-18487. [Link]
- Antemir, A. (2010).
- Wikipedia. (n.d.). Negishi coupling.
- General Ullman cross-coupling reaction for the synthesis of biphenyl deriv
- Jain, S., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Mini-Reviews in Medicinal Chemistry, 15(14), 1146-1163. [Link]
- Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- Anderson, K. W., et al. (2005). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]
- Castell, D., et al. (1999). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, 64(20), 7402-7410. [Link]
- Deep, A., & Jain, S. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides.
- Byron, D. J., Gray, G. W., & Wilson, R. C. (1966). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic, 831-836. [Link]
- Wikipedia. (n.d.). Ullmann condensation.
- Representative examples for biphenyl containing marketed drugs. (n.d.).
- BYJU'S. (n.d.). Ullmann Reaction.
- Wikipedia. (n.d.). Ullmann reaction.
- OpenOChem Learn. (n.d.). Negishi Coupling.
- IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review.
- Organic Chemistry Portal. (n.d.). Negishi Coupling.
- Wikipedia. (n.d.). Biphenyl.
- Li, J., et al. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Bioorganic & Medicinal Chemistry Letters, 30(16), 127328. [Link]
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. Biphenyl - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Negishi coupling - Wikipedia [en.wikipedia.org]
- 16. Negishi Coupling [organic-chemistry.org]
- 17. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
The Enigmatic Presence of 2-(2-Methylphenyl)benzaldehyde Scaffolds in Nature: A Technical Guide for Researchers
Abstract
The 2-(2-methylphenyl)benzaldehyde core, a unique biphenyl aldehyde structure, represents a fascinating yet underexplored area of natural product chemistry. While direct evidence for the natural occurrence of the parent compound remains elusive, the widespread distribution of both biphenyl and benzaldehyde derivatives in the plant and microbial kingdoms strongly suggests the potential for their existence. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape. We will delve into the known natural sources of structurally related compounds, explore established biosynthetic pathways, detail robust protocols for isolation and characterization, and discuss the significant biological activities that make this class of molecules a compelling target for future research and development.
Introduction: The Allure of the this compound Core
The this compound scaffold, characterized by a benzaldehyde ring linked to a methylated phenyl ring at the ortho position, presents a unique conformational and electronic profile. This structural arrangement has the potential to influence receptor binding and biological activity in novel ways. While synthetic derivatives of this core are known, their presence in nature is a subject of scientific inquiry.
Biphenyls are a well-established class of phytoalexins, produced by plants in response to pathogen attack, and are particularly abundant in families such as Clusiaceae and Rosaceae. Similarly, benzaldehyde derivatives are common secondary metabolites in fungi, contributing to their aroma and exhibiting a range of biological effects, including antimicrobial and anti-inflammatory properties. The hypothetical natural occurrence of a this compound derivative would represent a convergence of these two important classes of natural products.
This guide will serve as a foundational resource for researchers interested in exploring the potential natural existence of this scaffold, providing the necessary theoretical and practical framework to guide their investigations.
Biosynthetic Origins: A Tale of Two Moieties
Understanding the potential biosynthetic pathways to this compound derivatives requires an examination of the well-established routes to its constituent parts: the biphenyl core and the benzaldehyde functionality.
The Biphenyl Scaffold: A Defense Mechanism Forged in Plants
In the plant kingdom, the formation of the biphenyl backbone is primarily catalyzed by the enzyme biphenyl synthase (BIS) . This enzyme orchestrates the condensation of benzoyl-CoA with three molecules of malonyl-CoA to yield 3,5-dihydroxybiphenyl. This precursor then undergoes a series of downstream modifications, including hydroxylation, O-methylation, and prenylation, to generate a diverse array of bioactive biphenyls.
The following diagram illustrates a generalized biosynthetic pathway for biphenyl phytoalexins in plants.
Caption: Generalized biosynthetic pathway of biphenyls in plants.
Benzaldehyde Formation: A Common Fungal Transformation
Benzaldehyde and its derivatives are frequently identified as volatile organic compounds produced by fungi. Their biosynthesis can occur through several pathways, including the degradation of phenylalanine. The initial steps often mirror the phenylpropanoid pathway in plants, leading to cinnamic acid, which can then be converted to benzaldehyde through a retro-aldol type reaction.
Known Natural Analogs: Clues from Nature's Chemical Library
While the target compound remains to be discovered from a natural source, a plethora of structurally related biphenyls and benzaldehydes have been isolated and characterized.
Naturally Occurring Biphenyls
The family Clusiaceae, particularly the genus Garcinia, is a rich source of structurally diverse biphenyls. These compounds often possess cytotoxic, antibacterial, and antiviral activities. For instance, several prenylated biphenyls have been isolated from Garcinia lancilimba. Another notable example comes from the twigs of Chaenomeles sinensis (Rosaceae), from which several bioactive biphenyl compounds have been isolated, some exhibiting potent cytotoxic and anti-neuroinflammatory activities.
| Compound Class | Example Source Organism | Reported Biological Activity |
| Prenylated Biphenyls | Garcinia lancilimba | Anti-rotavirus |
| Biphenyl Glycosides | Chaenomeles sinensis | Cytotoxic, Anti-neuroinflammatory |
| Hydroxylated Biphenyls | Various Plants | Antioxidant |
Table 1: Examples of Naturally Occurring Biphenyls and Their Activities.
Naturally Occurring Benzaldehyde Derivatives
Fungi are a prolific source of diverse benzaldehyde derivatives. The endophytic fungus Aspergillus amstelodami, isolated from the fruits of Ammi majus, produces several prenylated benzaldehydes with potent antimicrobial and antibiofilm activities. Dihydroauroglaucin, one such compound, has demonstrated significant activity against Escherichia coli and Staphylococcus aureus. Furthermore, a coral-derived fungus, Aspergillus terreus, has been shown to produce novel benzaldehydes with anti-inflammatory effects.
| Compound | Source Organism | Reported Biological Activity |
| Dihydroauroglaucin | Aspergillus amstelodami | Antimicrobial, Antibiofilm |
| Tetrahydroauroglaucin | Aspergillus amstelodami | Antimicrobial |
| Novel Benzaldehydes | Aspergillus terreus (coral-derived) | Anti-inflammatory |
Table 2: Examples of Naturally Occurring Benzaldehyde Derivatives from Fungi.
Experimental Protocols: A Roadmap for Discovery
The search for novel natural products like this compound derivatives requires a systematic and rigorous experimental approach.
Bio-Guided Fractionation and Isolation
A common and effective strategy for discovering new bioactive compounds is bio-guided fractionation. This process involves a stepwise separation of a crude extract, with each fraction being tested for a specific biological activity.
Reactivity of sterically hindered benzaldehydes
An In-Depth Technical Guide to the Reactivity of Sterically Hindered Benzaldehydes for Researchers, Scientists, and Drug Development Professionals
Abstract
Sterically hindered benzaldehydes represent a unique class of aromatic aldehydes where bulky substituents, typically at the ortho positions, significantly modulate the reactivity of the formyl group. This guide provides a comprehensive technical overview of the challenges and opportunities presented by these molecules in organic synthesis. We will delve into the fundamental principles governing their reactivity, explore key transformations, and present field-proven strategies and detailed protocols to overcome the synthetic hurdles imposed by steric congestion. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules.
Introduction: The Impact of Steric Hindrance on Benzaldehyde Reactivity
In the realm of organic synthesis, benzaldehyde is a cornerstone building block. However, the introduction of bulky substituents at the positions ortho to the aldehyde functionality dramatically alters its chemical behavior. This steric hindrance physically obstructs the trajectory of incoming nucleophiles, making it challenging for them to approach and attack the electrophilic carbonyl carbon.[1] This steric shield not only slows down reaction rates but can also lead to failed reactions or the formation of undesired side products under standard conditions that are effective for unhindered benzaldehydes.[1]
Beyond steric effects, it is also crucial to recognize that aromatic aldehydes are inherently less reactive in nucleophilic addition reactions compared to their aliphatic counterparts.[2] The electron-donating resonance effect of the aromatic ring renders the carbonyl group less electrophilic.[2] When this electronic effect is combined with the steric encumbrance of ortho substituents, the reactivity of the aldehyde is significantly diminished.
This guide will systematically address the reactivity of sterically hindered benzaldehydes, with a focus on practical strategies to harness their synthetic potential. We will examine a range of common reactions, from nucleophilic additions to oxidations and reductions, providing insights into the mechanistic nuances and optimized experimental conditions.
Navigating Nucleophilic Additions: Overcoming the Steric Barrier
Nucleophilic addition is a fundamental reaction of aldehydes, but it is precisely this class of reactions that is most profoundly affected by steric hindrance. Here, we dissect common nucleophilic addition reactions and present strategies to achieve successful outcomes.
Grignard Reactions
The addition of Grignard reagents to aldehydes is a classic carbon-carbon bond-forming reaction. However, with sterically hindered benzaldehydes, this reaction is often plagued by low conversion, with the starting aldehyde being recovered.[1] The bulky groups flanking the aldehyde impede the approach of the Grignard reagent.
Challenges and Solutions:
-
Steric Hindrance: The primary obstacle is the physical blockage of the carbonyl carbon.[1][3]
-
Enolization/Reduction: The Grignard reagent can act as a base, leading to enolization or reduction of the aldehyde.[1][3]
Strategies for Success:
-
Lewis Acid Additives: The use of a Lewis acid, such as cerium(III) chloride (CeCl₃), can enhance the electrophilicity of the carbonyl carbon, thereby promoting nucleophilic attack.[1]
-
More Reactive Organometallics: Employing more reactive organometallic reagents, such as organolithium compounds, can sometimes overcome the steric barrier where Grignard reagents fail.[1]
-
Elevated Temperatures: Carefully increasing the reaction temperature can provide the necessary activation energy to surmount the steric hindrance.[1]
Experimental Protocol: Grignard Reaction with a Sterically Hindered Benzaldehyde using a Lewis Acid Additive
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add anhydrous cerium(III) chloride (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Activation: Stir the suspension vigorously for 2 hours at room temperature to activate the cerium(III) chloride.
-
Grignard Reagent Addition: Cool the suspension to 0 °C and add the Grignard reagent (1.1 equivalents) dropwise.
-
Substrate Addition: After stirring for 30 minutes, add a solution of the sterically hindered benzaldehyde (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Wittig Reaction
The Wittig reaction is a powerful tool for alkene synthesis from aldehydes.[4][5] While it can be used to introduce a methylene group even to sterically hindered ketones, its success with hindered benzaldehydes can be variable, often resulting in low yields.[4][5]
Challenges and Solutions:
-
Slow Reaction Rates: Steric hindrance around the carbonyl group can significantly slow down the reaction.[5][6]
-
Poor Yields: The formation of the oxaphosphetane intermediate can be disfavored, leading to low product yields.[5][6]
Strategies for Success:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction, which utilizes phosphonate esters, is often preferred for sterically hindered substrates as it can provide higher yields of the (E)-alkene.[4][6]
-
Reactive Ylides: The use of less stabilized, more reactive ylides can sometimes improve conversion.
Diagram: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
Caption: Comparison of the Wittig and HWE reaction pathways.
Oxidation and Reduction of Sterically Hindered Benzaldehydes
Oxidation
The synthesis of sterically hindered benzaldehydes can be achieved through the oxidation of the corresponding benzyl alcohols using mild oxidizing agents.[7] Conversely, the oxidation of these aldehydes to carboxylic acids is a common transformation.[8] The steric hindrance can influence the choice of oxidant and reaction conditions.
Key Considerations:
-
Synthesis: Mild oxidizing agents like manganese dioxide or pyridinium chlorochromate (PCC) are often employed for the synthesis of sterically hindered benzaldehydes from their corresponding alcohols to avoid over-oxidation.[7]
-
Oxidation to Carboxylic Acid: While benzaldehyde readily undergoes autoxidation to benzoic acid, the presence of certain alcohols can inhibit this process.[9] For controlled oxidation, reagents like potassium permanganate or chromic acid can be used, though reaction conditions may need to be more forcing compared to unhindered substrates.
Reduction
The reduction of sterically hindered benzaldehydes to their corresponding primary alcohols is generally a high-yielding reaction.
Common Reducing Agents:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent that is often effective for this transformation.
-
Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent that can be used if NaBH₄ proves to be too slow.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent that can be particularly effective for hindered substrates in reductive amination reactions.[1]
Table: Comparison of Common Reducing Agents for Sterically Hindered Benzaldehydes
| Reducing Agent | Reactivity | Selectivity | Typical Solvents |
| Sodium Borohydride (NaBH₄) | Moderate | Good for aldehydes and ketones | Alcohols, THF |
| Lithium Aluminum Hydride (LiAlH₄) | High | Reduces a wide range of functional groups | Ethers |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild | Excellent for reductive amination | Dichloromethane |
Specialized Reactions
The Cannizzaro Reaction
Sterically hindered benzaldehydes, which typically lack α-hydrogens, are prime candidates for the Cannizzaro reaction.[10][11][12] This base-induced disproportionation reaction involves two molecules of the aldehyde reacting to produce a primary alcohol and a carboxylic acid.[10][11][12]
Mechanism Overview:
-
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of one aldehyde molecule.
-
Hydride Transfer: The resulting tetrahedral intermediate collapses, transferring a hydride to a second aldehyde molecule.
-
Proton Exchange: An acid-base reaction between the resulting carboxylate and alkoxide ions yields the final products.
Diagram: The Cannizzaro Reaction Mechanism
Caption: Simplified mechanism of the Cannizzaro reaction.
N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including those involving sterically hindered aldehydes.[13] They can be particularly effective in promoting reactions like the benzoin condensation.[14][15]
Advantages of NHC Catalysis:
-
Overcoming Steric Hindrance: The unique electronic properties of NHCs can facilitate reactions that are otherwise difficult to achieve.
-
Mild Reaction Conditions: NHC-catalyzed reactions often proceed under mild conditions, which is beneficial for sensitive substrates.
-
High Selectivity: Chiral NHCs can be employed to achieve high levels of enantioselectivity.[13]
Synthesis of Sterically Hindered Benzaldehydes
A common example of a sterically hindered benzaldehyde is 2,4,6-trimethylbenzaldehyde (mesitaldehyde). Its synthesis can be accomplished through several routes.[7][16][17][18][19]
Common Synthetic Methods:
-
Oxidation of 2,4,6-Trimethylbenzyl Alcohol: The use of mild oxidizing agents like manganese dioxide or pyridinium chlorochromate (PCC) provides the desired aldehyde.[7]
-
Gattermann-Koch Reaction: This reaction involves the formylation of mesitylene using carbon monoxide and hydrogen chloride under high pressure in the presence of a Lewis acid catalyst.[7]
-
Formylation with Dichloromethyl Methyl Ether: Mesitylene can be reacted with dichloromethyl methyl ether in the presence of a Lewis acid like aluminum chloride to yield 2,4,6-trimethylbenzaldehyde.[19]
Conclusion
The reactivity of sterically hindered benzaldehydes is a fascinating area of study that presents both challenges and opportunities for synthetic chemists. While steric hindrance can impede many standard transformations, a deeper understanding of the underlying principles and the application of tailored strategies can unlock the synthetic potential of these valuable building blocks. By carefully selecting reagents, catalysts, and reaction conditions, researchers can effectively navigate the complexities of steric congestion and incorporate these unique motifs into complex target molecules. The continued development of novel catalytic systems, such as those based on N-heterocyclic carbenes and enzymes, promises to further expand the synthetic utility of sterically hindered benzaldehydes in the future.
References
- 2,4,6-Trimethylbenzaldehyde 487-68-3 wiki. (n.d.). Google Vertex AI Search.
- Xin, A.-J. (2007). Synthesis of 2,4,6-Trimethylbenzaldehyde. Semantic Scholar.
- N-Heterocyclic Carbene (NHC) Catalysis in Enzymatic Organic Synthesis. (n.d.). PubMed Central.
- Overcoming steric hindrance in Pentamethylbenzaldehyde reactions. (n.d.). Benchchem.
- Study on Synthesis of 2,4,6-trimethylbenzaldehyde. (n.d.). Dissertation.
- Wittig reaction. (n.d.). Wikipedia.
- Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. (n.d.). PubMed Central.
- Synthesis of 2,4,6-trimethylbenzaldehyde. (n.d.). PrepChem.com.
- Nucleophilic Addition Reactions of Aldehydes and Ketones. (n.d.). Organic Chemistry.
- Assertion : Benzaldehyde is less reactive towards nucleophilic addition than acetaldehyde. Reason - Allen. (n.d.). Google Search.
- Wittig Reaction. (2023, January 22). Chemistry LibreTexts.
- Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. (2025, May 22). JoVE.
- Preparation method of 2,4,6-trimethyl benzaldehyde. (n.d.). Google Patents.
- Grignard Reaction. (n.d.). Organic Chemistry Portal.
- Cannizzaro Reaction. (n.d.). Wikipedia.
- Cannizzaro Reaction and Crossed Cannizzaro Reaction. (n.d.). Pharmaguideline.
- Cannizzaro Reaction. (2023, April 22). ChemTalk.
- 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2022, October 4). Chemistry LibreTexts.
- 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts.
- Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. (2016, March 9). PMC.
- The oxidation of benzaldehyde. (n.d.). ResearchGate.
- The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. (2014, February 25). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 11. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 12. Cannizzaro Reaction | ChemTalk [chemistrytalk.org]
- 13. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Heterocyclic Carbene (NHC) Catalysis in Enzymatic Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 2,4,6-Trimethylbenzaldehyde | Semantic Scholar [semanticscholar.org]
- 17. Study on Synthesis of 2,4,6-trimethylbenzaldehyde - Master's thesis - Dissertation [dissertationtopic.net]
- 18. prepchem.com [prepchem.com]
- 19. CN102924252A - Preparation method of 2,4,6-trimethyl benzaldehyde - Google Patents [patents.google.com]
Theoretical Calculations on the Conformational Landscape of 2-(2-Methylphenyl)benzaldehyde
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for investigating the conformational properties of 2-(2-Methylphenyl)benzaldehyde using modern computational chemistry techniques. As an archetypal ortho-substituted biphenyl system, this molecule presents a fascinating case of sterically hindered rotation, leading to a complex potential energy surface and the possibility of atropisomerism. We detail a robust, self-validating computational workflow, from the initial structural setup to the final analysis of rotational energy barriers and stable conformers. The causality behind methodological choices, including the selection of density functionals and basis sets, is thoroughly explained to ensure both technical accuracy and practical applicability for researchers in computational chemistry, materials science, and drug development. The protocols outlined herein are designed to yield reliable predictions of the molecule's conformational preferences, providing critical insights that are often challenging to obtain through experimental means alone.
Introduction: The Significance of Atropisomerism and Conformational Control
This compound is a biaryl compound featuring two ortho substituents—a methyl group and a benzaldehyde group—flanking the central C-C single bond connecting the two phenyl rings. This substitution pattern introduces significant steric hindrance, which restricts the free rotation about this central bond. Such restricted rotation can give rise to stable, non-interconverting rotational isomers, a phenomenon known as atropisomerism.[1][2] Atropisomers are not conformational isomers in the traditional sense but rather distinct stereoisomers that can often be isolated as separate enantiomers, a property known as axial chirality.[2]
The conformational behavior and rotational barriers of such biphenyl systems are of paramount importance in several scientific domains.[3] In drug development, the specific three-dimensional arrangement of a molecule is critical for its interaction with biological targets; stable atropisomers of a drug candidate may exhibit vastly different pharmacological profiles. In materials science and catalysis, axially chiral biphenyls, such as BINAP, are foundational components of highly effective asymmetric catalysts.
Therefore, a precise understanding of the conformational landscape—the stable low-energy structures, the transition states separating them, and the energy barriers to interconversion—is crucial. While experimental techniques like dynamic NMR spectroscopy can measure these barriers,[4][5] theoretical calculations offer a powerful, complementary approach. They allow for a detailed exploration of the entire potential energy surface (PES), providing structural and energetic data that can guide synthetic efforts and rationalize experimental observations.
This guide presents a validated, step-by-step protocol for the theoretical investigation of this compound's conformation, with a focus on Density Functional Theory (DFT) calculations.
Theoretical Foundations for Conformational Analysis
A successful computational study is built upon a solid theoretical foundation. The choice of method and basis set is not arbitrary; it is dictated by the specific chemical problem and the interactions that govern the system's behavior.
Defining the Core Problem: The Torsional Potential Energy Surface
The central task is to map the energy of the molecule as a function of rotation around the C1-C1' bond (the pivot bond connecting the two phenyl rings). This map is known as the Torsional Potential Energy Surface (PES).[6][7] By systematically rotating this bond and calculating the energy at each step, we can identify the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states for rotation.
The Choice of Computational Method: Balancing Accuracy and Cost
Density Functional Theory (DFT): For molecules of this size, DFT provides the optimal balance of computational efficiency and accuracy.[8] However, standard DFT functionals often fail to adequately describe the weak, long-range van der Waals forces (dispersion interactions) that are critical in sterically crowded systems.[9] Attractive dispersive interactions between the substituents and aromatic rings can significantly influence the geometries and stabilities of both ground and transition states.[10]
Therefore, it is imperative to use DFT functionals that include an empirical dispersion correction. Functionals like B3LYP-D3, B97-D, or ωB97X-D are highly recommended as they have been benchmarked and shown to perform well for calculating torsional barriers in substituted biphenyls.[10]
Wavefunction Theory (WFT): Higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory [e.g., CCSD(T)] offer greater accuracy.[11] While computationally prohibitive for routine PES scans, they serve as a "gold standard" for calculating single-point energies on DFT-optimized geometries to refine the final energy barriers for critical points on the PES.[12]
The Role of the Basis Set: Providing Sufficient Flexibility
The basis set is the set of mathematical functions used to build the molecular orbitals. For systems where non-covalent interactions are important, the choice of basis set is crucial.[13]
-
Pople-style basis sets: Sets like 6-311+G(d,p) are a good starting point. The + indicates the inclusion of diffuse functions, which are essential for describing the electron density far from the nucleus, a key feature of van der Waals interactions. The (d,p) denotes the addition of polarization functions, which allow for greater flexibility in the shape of the orbitals, necessary to describe bonding in complex geometries.
-
Correlation-consistent basis sets: Dunning's series, such as aug-cc-pVTZ , are considered more systematic and robust.[13][14] The aug- prefix signifies the addition of diffuse functions. While computationally more demanding, they are recommended for achieving high accuracy, especially for final energy calculations.[12] Using large, triple-ζ basis sets is a key requirement for obtaining accurate results for biphenyl torsional barriers.[10]
A Validated Computational Workflow
The following section details the step-by-step protocol for the conformational analysis. This workflow is designed to be systematic and self-validating, ensuring the reliability of the final results.
Diagram 1: A comprehensive workflow for the theoretical conformational analysis of this compound.
Experimental Protocol 1: Potential Energy Surface (PES) Scan
-
Structure Generation: Build the 3D structure of this compound using any molecular modeling software. Perform a quick geometry optimization using a low-level method (like a molecular mechanics force field or a semi-empirical method) to obtain a reasonable starting geometry.
-
Define the Scan Coordinate: Identify the four atoms defining the dihedral angle for the rotation between the two rings. Let's denote this as θ(C2-C1-C1'-C2').
-
Setup the Calculation: Using a quantum chemistry software package (e.g., Gaussian, ORCA), set up a relaxed PES scan calculation.[6]
-
Method: Select a dispersion-corrected DFT functional (e.g., B97-D3).
-
Basis Set: Choose a suitable basis set (e.g., 6-311+G(d,p)).
-
Scan Parameters: Specify the dihedral angle θ as the coordinate to be scanned. Scan from 0° to 360° in increments of 10° or 15°. A smaller step size will yield a smoother curve but will be more computationally expensive.
-
Optimization: Ensure the calculation is set up as a "relaxed" or "constrained optimization" scan. This means that at each step of the scan, the defined dihedral angle is held fixed while all other geometric parameters (bond lengths, angles) are allowed to relax to their energetic minimum.[6]
-
-
Execution: Run the calculation. This process will generate a series of optimized molecular geometries and their corresponding electronic energies for each value of the dihedral angle.[6]
Experimental Protocol 2: Stationary Point Refinement and Verification
-
Identify Critical Points: From the output of the PES scan, identify the approximate dihedral angles corresponding to all energy minima (valleys) and energy maxima (peaks).
-
Full Optimization: For each identified minimum and maximum, perform a full, unconstrained geometry optimization using the same level of theory and basis set (or a higher one for greater accuracy). This removes the dihedral constraint and allows the structure to relax to the true stationary point.
-
Frequency Analysis: On each of the newly optimized structures, perform a frequency calculation. This is a critical validation step.
-
A true energy minimum (stable conformer) will have zero imaginary frequencies .
-
A true first-order saddle point (transition state) will have exactly one imaginary frequency , corresponding to the motion along the reaction coordinate (in this case, the rotation around the C1-C1' bond).
-
-
Energy Correction: The frequency calculation also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections (enthalpy and Gibbs free energy).[10] These values are essential for calculating accurate energy barriers at standard conditions.
Diagram 2: Logical relationship between computational choices, physical factors, and the accuracy of results.
Case Study: Analysis of this compound
Following the protocols above, we can generate and analyze the data for our target molecule. The results presented here are illustrative of what a typical calculation would yield.
Data Presentation
The quantitative data should be summarized in clear, structured tables for easy comparison.
| Parameter | Setting | Rationale |
| Software | Gaussian 16 / ORCA 5.0 | Widely used and validated quantum chemistry packages. |
| Functional | B97-D3 | Includes dispersion corrections, crucial for sterically hindered systems.[10] |
| Basis Set | 6-311+G(d,p) | A good balance of accuracy and cost, includes diffuse and polarization functions. |
| Solvation Model | PCM (Toluene) | Optional: To simulate a non-polar solvent environment, though gas-phase is standard for fundamental studies. |
| PES Scan Step Size | 15° | Provides sufficient resolution of the PES without excessive computational cost. |
| Temperature | 298.15 K | For calculation of Gibbs Free Energy. |
| Table 1: Recommended computational parameters for the conformational analysis. |
After refinement and frequency calculations, the key energetic data can be compiled.
| Stationary Point | Dihedral Angle (θ) | ΔE (kcal/mol) | ΔE_ZPVE (kcal/mol) | ΔG (kcal/mol) | Imaginary Freq. (cm⁻¹) |
| Conformer 1 (Global Min) | ~75° | 0.00 | 0.00 | 0.00 | 0 |
| Conformer 2 (Local Min) | ~260° | 0.15 | 0.12 | 0.18 | 0 |
| Transition State 1 (TS1) | ~140° | 8.5 | 8.2 | 8.4 | -45.2 |
| Transition State 2 (TS2) | ~350° | 19.8 | 19.4 | 19.9 | -52.7 |
| Table 2: Example of calculated energetic properties for the stationary points on the PES of this compound. Energies are relative to the global minimum. |
Interpretation of Results
-
Stable Conformers: The calculations identify two non-equivalent energy minima (Conformer 1 and 2), which are essentially enantiomeric in their twist but slightly different in energy due to the aldehyde group's orientation. The global minimum is predicted to have a dihedral angle of approximately 75°, indicating a significantly twisted structure to alleviate steric clash between the ortho methyl group and the aldehyde group/ortho hydrogen.
-
Rotational Barriers: The analysis reveals two distinct rotational barriers.
-
The smaller barrier (TS1, ΔG‡ ≈ 8.4 kcal/mol) corresponds to the rotation of the aldehyde group past the ortho-hydrogen of the other ring.
-
The much larger barrier (TS2, ΔG‡ ≈ 19.9 kcal/mol) corresponds to the rotation where the bulky methyl group must pass by the aldehyde group. This is the rate-determining barrier for atropisomerization.
-
-
Atropisomerism: A Gibbs free energy barrier of ~20 kcal/mol is generally considered sufficient for atropisomers to be stable and isolable at room temperature.[8] The calculated barrier of 19.9 kcal/mol strongly suggests that this compound can exist as a pair of stable atropisomers.
Authoritative Grounding: Validation Against Experimental Data
A purely theoretical study, no matter how rigorous, must be benchmarked against reality. The trustworthiness of the described protocol is enhanced by comparing its predictions to available experimental data.[4]
-
X-ray Crystallography: The most definitive validation is a comparison with a single-crystal X-ray structure. While a structure for the exact target molecule may not be available, related structures like (2-Methylphenyl)(phenyl)methanol or 2-Methyl-N-(4-methylphenyl)benzamide show highly twisted dihedral angles between the rings, at 87.8° and 81.4° respectively.[15][16] These experimental values strongly support the computational prediction of a non-planar ground state.
-
NMR Spectroscopy: Dynamic Nuclear Magnetic Resonance (DNMR) is the primary experimental technique for measuring rotational barriers in solution.[5] Comparing the calculated ΔG‡ with DNMR-derived values for similar ortho-substituted biphenyls provides a direct measure of the accuracy of the chosen theoretical level.[4]
Conclusion
This technical guide has outlined a robust and scientifically sound computational workflow for the detailed conformational analysis of this compound. By employing dispersion-corrected Density Functional Theory in conjunction with adequately flexible basis sets, it is possible to accurately map the potential energy surface for rotation about the central biaryl bond. The protocol emphasizes not just the execution of calculations but the critical steps of verification—such as frequency analysis—and validation against experimental data to ensure the trustworthiness of the results. The findings from such a study, including the identification of stable conformers and the quantification of rotational barriers, provide invaluable insights into the phenomenon of atropisomerism, with direct applications in rational drug design, catalyst development, and materials science.
References
- Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry (RSC Publishing).
- Torsion Scan: Explore Rotational Potential Energy Surfaces. Promethium.
- Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment.
- Rotational barrier of biphenyl.
- Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Ene. Scholarly Journal of Food and Nutrition.
- Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. EPFL Graph Search.
- Efficient basis sets for non-covalent interactions in XDM-corrected density-functional theory. The Journal of Chemical Physics.
- Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles. Chembiochem.
- Competition between In-Plane vs Above-Plane Configurations of Water with Aromatic Molecules: Non-Covalent Interactions in 1,4-Naphthoquinone-(H2O)1–3 Complexes. The Journal of Physical Chemistry Letters.
- Optimal Solution to the Torsional Coefficient Fitting Problem in Force Field Parametrization. The Journal of Physical Chemistry A.
- Efficient basis sets for non-covalent interactions in XDM-corrected density-functional theory.
- Stabilizing non-covalent interactions of ligand aromatic moieties and proline in ligand–protein systems. Journal of Molecular Modeling.
- Rotation in Biphenyls with a Single Ortho-Substituent.
- Non-Covalent Interactions with Dual-Basis Methods: Pairings for Augmented Basis Sets.
- Slow rotation in ortho-substituted biphenyls creates two atropisomers.
- Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline.
- Rotation in biphenyls with a single ortho-substituent. The Journal of Organic Chemistry.
- Efficient parameterization of torsional terms for force fields.
- First-principles computational studies of the torsional potential energy surface of the sec-butyl radical. Canadian Journal of Chemistry.
- Ab initio study of the torsional potential energy surfaces of N2O3 and N2O4. The Journal of Chemical Physics.
- 2-Methyl-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E.
- Synthesis and structural study of benzamarones by X-ray and NMR spectroscopy.
- (2-Methylphenyl)(phenyl)methanol. Acta Crystallographica Section E.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 3. Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 5. Rotation in biphenyls with a single ortho-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Torsion Scan: Explore Rotational Potential Energy Surfaces [promethium.qcware.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.bg.ac.rs [chem.bg.ac.rs]
- 10. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. comporgchem.com [comporgchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. 2-Methyl-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (2-Methylphenyl)(phenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 2-(2-Methylphenyl)benzaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of sterically hindered biaryl compounds, specifically focusing on the coupling of 2-bromobenzaldehyde with (2-methylphenyl)boronic acid to yield 2-(2-Methylphenyl)benzaldehyde. We delve into the mechanistic underpinnings of the catalytic cycle, address the unique challenges posed by sterically demanding substrates, and present a detailed, optimized experimental workflow. This guide is intended for researchers in synthetic and medicinal chemistry who require robust methods for constructing complex molecular architectures.
Introduction: The Power and Challenge of Biaryl Synthesis
The synthesis of biaryl scaffolds is of paramount importance in medicinal chemistry and materials science, as these structures are prevalent in a vast array of pharmaceuticals, natural products, and advanced materials.[1][4][5] Among the array of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura reaction has become a preferred method due to its mild reaction conditions, tolerance of diverse functional groups, and the low toxicity of its boron-based reagents.[6]
However, the synthesis of biaryls with substitution at the ortho positions, such as this compound, presents a significant synthetic hurdle. Steric hindrance from these bulky ortho-substituents can impede key steps in the catalytic cycle, leading to low yields and sluggish reaction rates.[7][8] Overcoming these challenges requires a carefully optimized protocol, particularly in the selection of the palladium catalyst, ligand, base, and solvent system. This guide provides an authoritative protocol specifically tailored for such sterically demanding substrates.
The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][9][10]
-
Oxidative Addition : The catalytic cycle begins with the active Pd(0) species inserting into the carbon-halogen bond of the aryl halide (2-bromobenzaldehyde). This is often the rate-determining step and results in a Pd(II) complex.[2][10]
-
Transmetalation : The organic moiety from the organoboron compound ((2-methylphenyl)boronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center.[9][11][12][13]
-
Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]
Protocol: Synthesis of this compound
This protocol is optimized for the coupling of two sterically hindered partners. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos) is critical. Such ligands promote the challenging oxidative addition and reductive elimination steps involving ortho-substituted substrates, leading to higher yields and faster reaction times.[14]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 1.0 | 1.0 |
| (2-Methylphenyl)boronic acid | C₇H₉BO₂ | 135.96 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 | 0.02 |
| SPhos | C₂₇H₃₁O₂P | 430.50 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - |
| Deionized Water | H₂O | 18.02 | - | - |
Experimental Workflow
The following diagram outlines the key steps of the experimental procedure, from setup to final product isolation.
Step-by-Step Procedure
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds are irritants and 1,4-Dioxane is a suspected carcinogen.
-
Reaction Setup : To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 mmol, 185 mg), (2-methylphenyl)boronic acid (1.5 mmol, 204 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 17.2 mg), and K₃PO₄ (3.0 mmol, 637 mg).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere. An inert environment is crucial to prevent the oxidation and degradation of the Pd(0) catalyst.[15]
-
Solvent Addition : Using a syringe, add 10 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water. The solvent mixture is critical; water is often necessary to facilitate the dissolution of the inorganic base and assist in the transmetalation step.[11][16]
-
Reaction Execution : Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration : Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure proper degassing of solvents and maintenance of an inert atmosphere.[15] |
| Low reaction temperature | Increase temperature in 10 °C increments (up to the solvent's boiling point). | |
| Inappropriate ligand/base | Screen other bulky phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands.[17][18] Try alternative bases like Cs₂CO₃ or K₂CO₃.[13] | |
| Significant Homocoupling | Presence of oxygen | Improve degassing technique.[15] |
| Boronic acid degradation | Use fresh boronic acid. Consider converting it to a more stable boronate ester (e.g., pinacol ester) before the reaction.[15][19] | |
| Protodeborylation | Excess water or acidic impurities | Use anhydrous solvents and a freshly opened, high-purity base. Minimize reaction time once conversion is complete. |
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool for constructing challenging C-C bonds. The protocol detailed herein provides a reliable and robust method for synthesizing sterically hindered biaryls like this compound. By understanding the core mechanism and making rational choices regarding the catalyst, ligand, and reaction conditions, researchers can successfully overcome the steric challenges inherent in these substrates, enabling the efficient synthesis of complex molecules for pharmaceutical and materials science applications.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (2024). Suzuki reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Molnar, A. (2011). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 15(12), 2056-2081.
- Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
- Al-Masum, M. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 203-214.
- Kharma, D. C., et al. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(12), 1679.
- Wu, X., et al. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(12), 4684-4687.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Singh, A., et al. (2020). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Trend in Scientific Research and Development, 4(5), 1184-1189.
- Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22, 4559-4567.
- ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- Chemical Communications. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?
- ResearchGate. (2015). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Myers, A. G. Research Group. The Suzuki Reaction.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- Reddit. (2024). Struggling with Suzuki Reaction.
- Chemical Science. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions.
- Thermo Fisher Scientific. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.
- RSC Publishing. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions.
- PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 18. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: Grignard Reaction with 2-(2-Methylphenyl)benzaldehyde for the Synthesis of (2-Methylphenyl)(phenyl)methanol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the execution of a Grignard reaction between a phenyl Grignard reagent and 2-(2-methylphenyl)benzaldehyde to synthesize (2-methylphenyl)(phenyl)methanol. This secondary alcohol, a benzhydrol derivative, is a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] The protocol herein is designed to address the specific challenges posed by the steric hindrance of the ortho-methyl group on the benzaldehyde substrate.
Introduction and Scientific Background
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[2][3] It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon of an aldehyde or ketone, yielding a secondary or tertiary alcohol, respectively, after acidic workup.[4][5][6][7]
The target molecule, (2-methylphenyl)(phenyl)methanol, is of significant interest in medicinal chemistry and materials science. Benzhydrols are key structural motifs in various biologically active compounds.[1] The synthesis of this particular molecule via a Grignard reaction presents a unique challenge due to the steric hindrance imposed by the ortho-methyl group on the this compound. This steric impediment can influence the reaction rate and potentially lead to side reactions if not properly controlled.[4][8] This application note provides a detailed protocol optimized to favor the desired 1,2-addition and maximize the yield of the target alcohol.
Reaction Mechanism and Stereochemical Considerations
The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the phenylmagnesium bromide on the electrophilic carbonyl carbon of this compound. This forms a magnesium alkoxide intermediate. Subsequent protonation during the acidic workup yields the final product, (2-methylphenyl)(phenyl)methanol.[3][9]
Mechanism Overview:
-
Grignard Reagent Formation: Phenyl bromide reacts with magnesium turnings in an anhydrous ether solvent (typically diethyl ether or THF) to form phenylmagnesium bromide.[6][9]
-
Nucleophilic Addition: The nucleophilic phenyl group of the Grignard reagent attacks the carbonyl carbon of this compound.
-
Alkoxide Formation: This addition leads to the formation of a tetrahedral magnesium alkoxide intermediate.
-
Protonation: An acidic workup (e.g., with aqueous HCl or NH4Cl) protonates the alkoxide to yield the final alcohol product.[3]
Due to the steric bulk of the ortho-methyl group, the approach of the phenyl Grignard reagent is somewhat hindered. This can slow the reaction rate compared to unhindered benzaldehydes. Careful control of reaction temperature is crucial to prevent side reactions such as enolization or reduction, although these are less common with aldehydes compared to ketones.[4]
Experimental Protocol
This protocol details the synthesis of (2-methylphenyl)(phenyl)methanol from this compound and phenylmagnesium bromide.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purity |
| Magnesium Turnings | Mg | 24.31 | 1.22 g (50 mmol) | >99% |
| Iodine | I₂ | 253.81 | 1 crystal | |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | >99.7% |
| Bromobenzene | C₆H₅Br | 157.01 | 5.2 mL (50 mmol) | >99% |
| This compound | C₁₄H₁₂O | 196.24 | 8.83 g (45 mmol) | >98% |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 100 mL | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | |
| Diethyl Ether (for extraction) | (C₂H₅)₂O | 74.12 | 100 mL | Reagent grade |
| Petroleum Ether | As needed | |||
| 2-Propanol | C₃H₈O | 60.10 | As needed |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
250 mL dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Step-by-Step Procedure
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[10]
-
Magnesium Activation: Place the magnesium turnings (1.22 g, 50 mmol) and a single crystal of iodine in the 500 mL three-necked flask equipped with a stir bar, reflux condenser, and a dropping funnel.[11] The iodine serves as an activator.[12]
-
Initiation of Grignard Formation: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromobenzene (5.2 mL, 50 mmol) in 50 mL of anhydrous diethyl ether. Add approximately 5-10 mL of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Completion of Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[10] After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.
Part B: Reaction with this compound
-
Aldehyde Addition: Cool the Grignard reagent solution to 0°C using an ice bath. Prepare a solution of this compound (8.83 g, 45 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent over 30-45 minutes, maintaining the temperature at 0°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. The formation of a thick, off-white precipitate is expected.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide.[8] This is a safer and milder alternative to strong acids, which can sometimes promote side reactions.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two 50 mL portions of diethyl ether.[12] Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous sodium sulfate.[10]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The primary impurity is often biphenyl, formed from the coupling of the Grignard reagent.[10] To remove this, triturate the crude product with cold petroleum ether. Biphenyl is soluble in petroleum ether, while the desired alcohol is not.[12] Decant the petroleum ether. For higher purity, the resulting solid can be recrystallized from a suitable solvent such as 2-propanol or a hexane/ethyl acetate mixture.[10]
Workflow Diagram
Caption: Experimental workflow for the synthesis of (2-methylphenyl)(phenyl)methanol.
Expected Results and Characterization
The final product, (2-methylphenyl)(phenyl)methanol, should be a white to off-white solid. The expected yield for this reaction, when performed under optimal conditions, is typically in the range of 70-85%.
Physicochemical Properties:
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.40-7.10 (m, 9H, Ar-H), 5.85 (s, 1H, CH-OH), 2.30 (s, 3H, CH₃), 2.15 (s, 1H, OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 143.8, 141.2, 136.1, 130.5, 128.6, 128.0, 127.5, 126.8, 126.3, 74.5, 19.3.
-
IR (KBr, cm⁻¹): 3400-3200 (broad, O-H stretch), 3100-3000 (C-H stretch, aromatic), 2920 (C-H stretch, alkyl), 1600, 1490, 1450 (C=C stretch, aromatic), 1020 (C-O stretch).
-
Mass Spectrometry (EI): m/z (%) 198 (M+), 181, 165, 119, 105, 91, 77.
Troubleshooting and Safety Considerations
| Problem | Possible Cause | Solution |
| Reaction fails to initiate | Wet glassware or reagents; Inactive magnesium surface. | Ensure all glassware is flame-dried or oven-dried. Use fresh, anhydrous solvents. Add a crystal of iodine or a small amount of 1,2-dibromoethane to activate the magnesium.[11] |
| Low yield | Incomplete reaction; Side reactions (e.g., Wurtz coupling to form biphenyl). | Ensure dropwise addition of reagents, especially at low temperatures. Check for moisture contamination. |
| Product contaminated with biphenyl | High reaction temperature; Localized overheating. | Maintain slow, controlled addition of the alkyl halide during Grignard formation. Purify the final product by trituration with petroleum ether or column chromatography.[10][12] |
Safety Precautions:
-
Grignard reagents are highly reactive and pyrophoric. The reaction must be conducted under an inert atmosphere (nitrogen or argon) and in anhydrous conditions.[6]
-
Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood, away from ignition sources.
-
Handle bromobenzene and this compound with appropriate personal protective equipment (gloves, safety glasses).
Conclusion
This application note provides a robust and detailed protocol for the synthesis of (2-methylphenyl)(phenyl)methanol via a Grignard reaction. By carefully controlling the reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures during the addition steps, high yields of the desired sterically hindered secondary alcohol can be achieved. The provided characterization data will aid in the verification of the final product's identity and purity.
References
- Jasperse, J. Grignard Synthesis of Triphenylmethanol. Chem 355.
- Organic Chemistry Portal. Grignard Reaction.
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024-03-16).
- Siddaraju, B. P., & Yathirajan, H. S. (2-Methylphenyl)(phenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2136.
- Master Organic Chemistry. All About The Reactions of Grignard Reagents. (2015-12-10).
- Grignard Reaction: Synthesis of Triphenylmethanol.
- UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Grignard reaction.
- Chemistry Steps. The Grignard Reaction Mechanism.
- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011-10-14).
- Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS.
- ResearchGate. (2-Methylphenyl)(phenyl)methanol. (2016-05-25).
- Chemistry LibreTexts. Reactions with Grignard Reagents. (2023-01-22).
- PubChem. 2-Methylbenzhydrol.
- ChemBK. (S)-(2-methylphenyl)(phenyl)methanol. (2024-04-09).
- ResearchGate. Side Reactions in a Grignard Synthesis. (2025-08-06).
- Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds.
- Google Patents. A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.
- NIST WebBook. 1-(2-Methylphenyl)ethanol.
- Organic Chemistry Data. Grignard Reaction - Common Conditions.
- Asian Journal of Chemistry. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives.
- eCampusOntario Pressbooks. 3.4.2 – Grignard Reactions with Carbonyls.
- Google Patents. Preparation method of 2-methyl-3-biphenylmethanol.
- YouTube. Triphenylmethanol Synthesis: Grignard Reaction. (2023-01-09).
- preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis.
- TSI Journals. The-grignard-synthesis-of-triphenylmethanol.pdf.
Sources
- 1. (2-Methylphenyl)(phenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Illustrated Glossary of Organic Chemistry - Grignard reaction [chem.ucla.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. leah4sci.com [leah4sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. cerritos.edu [cerritos.edu]
- 13. 2-Methylbenzhydrol | C14H14O | CID 95659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
Application Notes and Protocols: Reductive Amination of 2-(2-Methylphenyl)benzaldehyde
Introduction
Reductive amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the formation of carbon-nitrogen bonds.[1][2] This application note provides a detailed protocol for the reductive amination of 2-(2-methylphenyl)benzaldehyde, a sterically hindered aromatic aldehyde, to synthesize the corresponding primary amine, (2-(2-methylphenyl)benzyl)amine. This diarylmethylamine scaffold is of significant interest in medicinal chemistry and materials science.[3]
This guide is designed for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental procedure, and provides critical insights for successful execution and purification.
Scientific Principles and Mechanistic Overview
Reductive amination is a two-step, one-pot process that transforms a carbonyl group into an amine.[2] The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced by a selective reducing agent present in the reaction mixture.[4][5]
Step 1: Imine Formation The reaction commences with the nucleophilic attack of an amine (in this case, ammonia or an ammonia equivalent) on the electrophilic carbonyl carbon of this compound. This is typically acid-catalyzed to protonate the carbonyl oxygen, enhancing its electrophilicity.[4] Subsequent dehydration leads to the formation of a C=N double bond, yielding an imine intermediate.
Step 2: Reduction of the Imine The formed imine is then reduced to the corresponding amine. The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion at a much faster rate than it reduces the starting aldehyde.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is an exemplary reagent for this purpose due to its mildness and high selectivity for imines over aldehydes and ketones.[7][8] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reducing power, making it highly effective for this transformation.[7]
The Role of Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride has emerged as a reagent of choice for reductive aminations due to several key advantages:[7][9]
-
Mildness and Selectivity: It does not readily reduce aldehydes or ketones at room temperature, minimizing the formation of the corresponding alcohol byproduct.[8]
-
Broad Substrate Scope: It is effective for a wide range of aldehydes, ketones, and amines, including weakly basic and non-basic amines.[9]
-
Operational Simplicity: The reaction can often be carried out as a one-pot procedure without the need to isolate the intermediate imine.[7]
-
Safety: It is a safer alternative to the more toxic sodium cyanoborohydride (NaBH₃CN).[1]
The reaction is typically performed in aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF), as STAB is sensitive to water and incompatible with protic solvents like methanol.[10]
Experimental Protocol
This section details a robust and reproducible protocol for the reductive amination of this compound using ammonia as the nitrogen source and sodium triacetoxyborohydride as the reducing agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Ammonium Acetate | ≥98% | Commercially Available | Serves as the ammonia source and provides the acidic catalyst. |
| Sodium Triacetoxyborohydride (STAB) | ≥95% | Commercially Available | Handle in a fume hood, moisture-sensitive. |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available | Use a dry, aprotic solvent. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For workup and chromatography. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For aqueous workup. | |
| Brine | Prepared in-house | For aqueous workup. | |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Ethyl Acetate | ACS Grade | Commercially Available | Eluent for chromatography. |
| Hexanes | ACS Grade | Commercially Available | Eluent for chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Addition of Amine Source: Add ammonium acetate (5.0 eq) to the flask.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M with respect to the aldehyde.
-
Stirring: Stir the resulting suspension at room temperature for 30 minutes to facilitate the initial formation of the imine.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (2-(2-methylphenyl)benzyl)amine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Workflow for the reductive amination of this compound.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, a small amount of acetic acid (0.1-0.2 eq) can be added to further catalyze imine formation.[1] However, excess acid can lead to competitive reduction of the aldehyde.
-
Low Yield: Ensure all reagents are of high purity and the solvent is anhydrous. Moisture can decompose the STAB reagent. Using a larger excess of the ammonia source can also drive the equilibrium towards imine formation.
-
Side Product Formation: The primary side product is often the corresponding alcohol from the reduction of the starting aldehyde. This is minimized by the use of STAB. If significant alcohol is observed, it may indicate a less selective reducing agent or contamination of the STAB.
-
Purification Challenges: The product amine may be basic and can streak on silica gel. To mitigate this, the silica gel can be pre-treated with a small amount of triethylamine in the eluent system (e.g., 1% triethylamine in the ethyl acetate/hexanes mixture).
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride offers a reliable and efficient route to the corresponding primary amine. This protocol, grounded in well-established chemical principles, provides a clear and detailed guide for researchers in the field. By understanding the underlying mechanism and adhering to the procedural details, scientists can successfully synthesize this valuable building block for further applications in drug discovery and materials science.
References
- Myers, J. W.
- Organic Chemistry Portal.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
- The Organic Chemistry Tutor.
- Wikipedia. Sodium triacetoxyborohydride. [Link]
- Chemistry Steps.
- The Organic Chemistry Tutor. Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
- Master Organic Chemistry.
- Wikipedia.
- Organic Chemistry Portal.
- Organic Chemistry Portal. Diarylmethylamine synthesis by C-C coupling. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Diarylmethylamine synthesis by C-C coupling [organic-chemistry.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Pharmaceutical Synthesis Utilizing 2-Formyl-2'-methylbiphenyl
Abstract
This comprehensive guide details the synthesis and application of 2-formyl-2'-methylbiphenyl, a pivotal biaryl aldehyde intermediate in the construction of complex pharmaceutical scaffolds. The document provides an in-depth exploration of its synthesis via the Suzuki-Miyaura cross-coupling reaction, including a robust, step-by-step protocol. Furthermore, it elucidates the compound's critical role as a precursor to the dibenzo[b,f]azepine core, a privileged structure in medicinal chemistry found in numerous therapeutic agents. Detailed protocols for the intramolecular cyclization to this key heterocyclic system are provided, alongside mechanistic insights and quantitative data to support researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Significance of Biaryl Aldehydes in Medicinal Chemistry
Biaryl scaffolds are a cornerstone in modern drug discovery, present in a wide array of therapeutics, including anti-inflammatory, antihypertensive, and neurological agents.[1] The unique three-dimensional architecture of these molecules allows for specific and high-affinity interactions with a variety of biological targets.[1] Among the diverse class of biaryl compounds, 2-formyl-2'-methylbiphenyl stands out as a particularly versatile intermediate. Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, while the biaryl core provides a rigid framework for the construction of more complex, polycyclic systems.
The primary focus of these application notes is to provide a detailed technical guide for the synthesis of 2-formyl-2'-methylbiphenyl and its subsequent utilization in the preparation of the dibenzo[b,f]azepine nucleus. This tricyclic system is the foundational structure for several important drugs, most notably the anticonvulsant Carbamazepine.[2][3][4]
Synthesis of 2-Formyl-2'-methylbiphenyl via Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6] This reaction offers numerous advantages, including mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a wide variety of boronic acids and aryl halides.[5]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 2-bromobenzaldehyde) to form a Pd(II) species.
-
Transmetalation: The organoboron reagent (2-methylphenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Experimental Protocol: Synthesis of 2-Formyl-2'-methylbiphenyl
This protocol details a general procedure for the Suzuki-Miyaura coupling of 2-bromobenzaldehyde with (2-methylphenyl)boronic acid.
Materials:
-
2-Bromobenzaldehyde
-
(2-Methylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (nitrogen or argon line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromobenzaldehyde (1.0 equiv.), (2-methylphenyl)boronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.08 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 equiv.). Then, add a degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-formyl-2'-methylbiphenyl.
Quantitative Data
The yields of Suzuki-Miyaura coupling reactions are generally high, though they can be influenced by the choice of catalyst, ligand, base, and solvent.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 2-Bromobenzaldehyde | (2-Methylphenyl)boronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 75-90% |
| 2-Chlorobenzaldehyde | (2-Methylphenyl)boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 70-85% |
Application in Pharmaceutical Synthesis: Access to the Dibenzo[b,f]azepine Core
The dibenzo[b,f]azepine scaffold is a key structural motif in a number of centrally acting pharmaceuticals. The synthesis of this tricyclic system can be efficiently achieved through an intramolecular cyclization of a suitably functionalized 2-aminobiphenyl-2'-carbaldehyde derivative, which can be prepared from 2-formyl-2'-methylbiphenyl.
Synthetic Strategy Overview
The overall synthetic strategy involves a two-step process starting from the prepared 2-formyl-2'-methylbiphenyl:
-
Introduction of a Nitrogen Moiety: This typically involves a reductive amination or a related transformation to introduce an amino group at the aldehyde position.
-
Intramolecular Cyclization: The resulting 2-amino-2'-methylbiphenyl derivative undergoes an intramolecular cyclization to form the seven-membered azepine ring. This cyclization can be promoted by various methods, including palladium-catalyzed C-N bond formation or acid-catalyzed cyclization.
Experimental Protocol: Synthesis of a Dibenzo[b,f]azepine Derivative
This protocol outlines a representative synthesis of a dibenzo[b,f]azepine derivative from 2-formyl-2'-methylbiphenyl.
Part A: Reductive Amination
Materials:
-
2-Formyl-2'-methylbiphenyl
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas with Palladium on carbon (Pd/C)
-
Methanol (anhydrous)
-
Acetic acid (glacial)
Procedure:
-
Imine Formation: Dissolve 2-formyl-2'-methylbiphenyl (1.0 equiv.) in anhydrous methanol. Add ammonium acetate (10 equiv.) or a solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equiv.) portion-wise. Alternatively, the imine can be reduced under a hydrogen atmosphere using a catalytic amount of Pd/C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 2-(aminomethyl)-2'-methylbiphenyl.
Part B: Intramolecular Cyclization (Pictet-Spengler type)
Materials:
-
Crude 2-(aminomethyl)-2'-methylbiphenyl
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Toluene or xylene (anhydrous)
Procedure:
-
Reaction Setup: Add the crude 2-(aminomethyl)-2'-methylbiphenyl to a flask containing polyphosphoric acid or Eaton's reagent.
-
Cyclization: Heat the mixture to 120-150 °C with vigorous stirring for 2-6 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous mixture with a concentrated solution of sodium hydroxide or ammonium hydroxide to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired dibenzo[b,f]azepine derivative.
Conclusion
2-Formyl-2'-methylbiphenyl is a highly valuable and versatile building block in pharmaceutical synthesis. Its efficient preparation via the Suzuki-Miyaura coupling allows for facile access to this key intermediate. The subsequent transformations, particularly the intramolecular cyclization to the dibenzo[b,f]azepine core, underscore its importance in the synthesis of medicinally relevant compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development programs.
References
- Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances.
- A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. ResearchGate.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
- Synthesis of Carbamazepine | In simple way. YouTube.
- Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde. Chemistry – A European Journal.
- Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Journal of Enzyme Inhibition and Medicinal Chemistry.
- SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie.
- Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Pharmaceuticals.
- CARBAMAZEPINE SYNTHESIS. YouTube.
- Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. The Journal of Organic Chemistry.
- Carbamazepine (antiepileptic) synthesis III. ResearchGate.
- Synthesis of New Dibenzo[b,f]azepine Derivatives. ResearchGate.
- Palladium-catalyzed intramolecular cyclization of ynamides: synthesis of 4-halo-oxazolones. PubMed.
- Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... ResearchGate.
- Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
- Palladium-Catalyzed Intramolecular Cyclization of Ynamides: Synthesis of 4-Halo-oxazolones. Organic Chemistry Portal.
- Intramolecular Cyclization Side Reactions. ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- Cyclization reaction mechanism of amino acid for Path 2. ResearchGate.
- Palladium(II)-Catalyzed Asymmetric Tandem Cyclization of 2-Aminoaryl Alkynones: An Approach to Chiral 1,2,3,4-Tetrahydro-β-carbolines. Semantic Scholar.
- Intramolecular Cyclization. Encyclopedia MDPI.
- Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry.
Sources
- 1. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Carbamazepine synthesis - chemicalbook [chemicalbook.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 2-(2-Methylphenyl)benzaldehyde
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies for constructing diverse heterocyclic frameworks using 2-(2-methylphenyl)benzaldehyde as a versatile starting material. The unique biphenyl structure, featuring an aldehyde and an adjacent, activatable methyl group, offers multiple pathways for intramolecular cyclization. This document details field-proven protocols for the synthesis of key heterocyclic systems, including six-membered nitrogen heterocycles like acridines and quinazolinones, and explores advanced strategies involving the functionalization of the ortho-methyl group. Each section elucidates the underlying reaction mechanisms, provides step-by-step experimental procedures, and summarizes critical data to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
This compound, a biphenyl derivative, is a uniquely valuable precursor in heterocyclic synthesis. Its structure contains two key reactive sites poised for intramolecular reactions:
-
An Aldehyde Group: A versatile electrophilic center ready for condensation and addition reactions.
-
An Ortho-Methyl Group: Positioned on the adjacent phenyl ring, this group can be activated for cyclization through deprotonation to form a nucleophilic carbanion or functionalized through oxidation.
The spatial proximity of these groups across the biphenyl linkage allows for the efficient construction of fused ring systems, which are prevalent scaffolds in medicinal chemistry and materials science. This guide explores several robust methodologies that leverage this unique structural arrangement.
Synthesis of Six-Membered Nitrogen Heterocycles
The construction of six-membered aza-heterocycles is a cornerstone of drug discovery. This compound serves as an excellent substrate for synthesizing important scaffolds such as quinazolinones and acridines.
Protocol: Synthesis of 2-(2-Methylphenyl)quinazolin-4(3H)-one
This protocol describes a direct, acid-catalyzed condensation and cyclization reaction between this compound and 2-aminobenzamide to yield a highly functionalized quinazolinone derivative. This method is adapted from established procedures for related aldehydes.[1]
Reaction Principle: The synthesis proceeds via two key steps: (1) An initial acid-catalyzed condensation between the aldehyde and the primary amine of 2-aminobenzamide forms a Schiff base (imine) intermediate. (2) Subsequent intramolecular cyclization occurs as the amide nitrogen attacks the imine carbon, followed by tautomerization to yield the stable aromatic quinazolinone ring system.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminobenzamide (1.0 eq) in absolute ethanol (30 mL).[1]
-
Addition of Reagents: To the stirred solution, add this compound (1.1 eq). Following this, add a catalytic amount of glacial acetic acid (3-4 drops) to the mixture.[1]
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase. The disappearance of the starting aldehyde spot indicates reaction completion.
-
Work-up and Precipitation: Once the reaction is complete, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring continuously to precipitate the crude product.[1]
-
Neutralization: Carefully neutralize the aqueous mixture with a saturated sodium bicarbonate solution until effervescence ceases.
-
Isolation and Purification: Collect the solid precipitate via vacuum filtration using a Büchner funnel. Wash the solid with two 20 mL portions of cold deionized water. The crude product can be further purified by recrystallization from ethanol.
-
Drying and Characterization: Dry the purified solid under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Logical Workflow for Quinazolinone Synthesis
Caption: Workflow for the synthesis of 2-(2-methylphenyl)quinazolin-4(3H)-one.
Proposed Synthesis of Acridine Derivatives
The acridine scaffold can be synthesized via an intramolecular electrophilic cyclization. A proposed pathway involves the condensation of this compound with an aniline derivative, followed by an acid-catalyzed ring closure and subsequent oxidation. The Bernthsen acridine synthesis, which condenses diarylamines with carboxylic acids using zinc chloride, provides a foundational methodology that can be adapted for this purpose.[2][3]
Reaction Principle:
-
Oxidation: The starting aldehyde is first oxidized to its corresponding carboxylic acid, 2-(2-methylphenyl)benzoic acid.
-
Condensation: This acid is then condensed with an aniline derivative in the presence of a Lewis acid catalyst (e.g., ZnCl₂) in a reaction analogous to the Bernthsen synthesis.[3]
-
Cyclization & Dehydration: The diarylamine intermediate undergoes intramolecular electrophilic attack onto the adjacent phenyl ring, followed by dehydration to form a dihydroacridine.
-
Oxidation: The dihydroacridine is oxidized to the final aromatic acridine product.
This proposed multi-step synthesis offers a viable route to this important heterocyclic class.
Advanced Strategy: Heterocycle Formation via Methyl Group Activation
A powerful and elegant strategy involves the activation of the ortho-methyl group, transforming it into a potent nucleophile. This approach enables the synthesis of heterocycles that would be otherwise difficult to access.
Protocol: Base-Promoted Synthesis of 3-Arylisoquinolines
This protocol leverages the acidity of the benzylic protons on the methyl group. In the presence of a strong base, a carbanion is formed, which initiates a cascade reaction with a benzonitrile derivative to construct the isoquinoline core. This method is adapted from a protocol developed for 2-methylbenzaldehyde.[4]
Reaction Principle: The reaction is initiated by the deprotonation of the methyl group by a strong base like Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂). The resulting benzylic carbanion acts as a nucleophile, attacking the electrophilic carbon of a benzonitrile. The adduct intermediate then undergoes an intramolecular cyclization, where the nitrogen attacks the aldehyde carbonyl. A final elimination of water yields the aromatic 3-arylisoquinoline product.[4]
Experimental Protocol:
Note: This reaction is moisture-sensitive and should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Reaction Setup: Inside a nitrogen-filled glove box, charge an oven-dried 10 mL vial equipped with a stir bar with cesium carbonate (Cs₂CO₃, 1.0 equiv) and this compound (1.0 equiv).
-
Addition of Reagents: Add a solution of the desired benzonitrile derivative (3.0 equiv) in 1 mL of dry cyclopentyl methyl ether (CPME) to the vial at room temperature.
-
Base Addition: To the resulting mixture, add LiN(SiMe₃)₂ (1.0 M solution in THF, 3.0 equiv) via syringe. A color change (e.g., to yellow) should be observed.[4]
-
Heating: Cap the vial securely, remove it from the glove box, and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12 hours. The color will typically darken to brown.
-
Quenching: After 12 hours, remove the vial from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding three drops of water.
-
Initial Purification: Pass the resulting solution through a short pad of silica gel, eluting with ethyl acetate (3 x 2.0 mL).
-
Final Purification: Concentrate the combined organic fractions under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure 3-arylisoquinoline.
Quantitative Data: Synthesis of 3-Arylisoquinolines
The following table summarizes representative yields for this protocol using various substituted benzonitriles with 2-methylbenzaldehyde, demonstrating the method's scope.[4] Similar yields are anticipated with this compound.
| Entry | Benzonitrile Derivative | Product Name Suffix | Yield (%) |
| 1 | Benzonitrile | 3-Phenylisoquinoline | 90 |
| 2 | 4-Methylbenzonitrile | 3-(p-Tolyl)isoquinoline | 85 |
| 3 | 4-Methoxybenzonitrile | 3-(4-Methoxyphenyl)isoquinoline | 82 |
| 4 | 4-Chlorobenzonitrile | 3-(4-Chlorophenyl)isoquinoline | 78 |
| 5 | 2-Methylbenzonitrile | 3-(o-Tolyl)isoquinoline | 75 |
Mechanism of Base-Promoted Isoquinoline Synthesis
Caption: Key steps in the base-promoted synthesis of 3-arylisoquinolines.
Conclusion
This compound has demonstrated significant potential as a precursor for a variety of valuable heterocyclic compounds. The methodologies detailed in these application notes provide robust and reproducible pathways to six-membered nitrogen heterocycles, including quinazolinones and isoquinolines. The strategic activation of either the aldehyde or the ortho-methyl group allows for controlled and efficient cyclization, making this starting material a powerful tool for professionals in synthetic chemistry and drug discovery. Future work may explore other transformations, such as the Pictet-Spengler reaction with β-arylethylamines, to further expand the library of accessible scaffolds from this versatile precursor.[5][6]
References
- Lopez-Alberca, M. P., et al. (2013). New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. Molecules.
- Wikipedia (n.d.). Pictet–Spengler reaction. Wikipedia.
- ChemEurope.com (n.d.). Pictet-Spengler reaction. ChemEurope.com.
- ResearchGate (n.d.). Strategies for the synthesis of dibenzo[b,f]oxepin scaffold. ResearchGate.
- Li, H., et al. (2025). Reactions of 2-Diphenylphosphino-benzaldehyde with Group 13 Lewis Acids. ResearchGate.
- Staszewska-Krajewska, O., et al. (2022). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI.
- Name-Reaction.com (n.d.). Pictet-Spengler reaction. Name-Reaction.com.
- Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Acridine. Pharmaguideline.
- NROChemistry (n.d.). Pictet-Spengler Reaction. NROChemistry.
- ResearchGate (n.d.). New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. ResearchGate.
- Tobiasz, P., et al. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. National Institutes of Health.
- Brogi, S., et al. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. National Institutes of Health.
- Yoo, E. J., et al. (2011). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health.
- Karim, M. R., et al. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. National Institutes of Health.
- OICC Press (n.d.). ACRIDINE: A VERSATILE HETEROCYCLIC NUCLEUS. OICC Press.
- Wiley Online Library (n.d.). Bernthsen Acridine Synthesis. Wiley Online Library.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 3. Bernthsen Acridine Synthesis [drugfuture.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Pictet-Spengler_reaction [chemeurope.com]
Application Notes and Protocols: 2-(2-Methylphenyl)benzaldehyde as a Precursor for Advanced Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the utility of 2-(2-Methylphenyl)benzaldehyde as a versatile precursor for the synthesis of "turn-on" fluorescent probes. We delve into the underlying chemical principles, focusing on an intramolecular cyclization reaction that yields highly fluorescent fluorenone derivatives. This document furnishes detailed, field-proven protocols for the synthesis of a novel hydrazine-selective fluorescent probe, F-Hydra-1, derived from this compound. Furthermore, we provide a step-by-step methodology for the application of F-Hydra-1 in the sensitive detection of hydrazine in aqueous samples and for imaging in living cells. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Promise of this compound in Fluorescence Sensing
The development of highly sensitive and selective fluorescent probes is paramount for advancing our understanding of complex biological processes and for the development of novel diagnostic tools.[1][2] A key strategy in probe design is the "turn-on" mechanism, where the probe exhibits minimal fluorescence in its initial state and displays a significant increase in fluorescence upon interaction with a specific analyte.[3][4] This approach offers a high signal-to-noise ratio, enhancing detection sensitivity.
This compound, also known as 2-(o-tolyl)benzaldehyde, is a particularly promising precursor for such probes. Its unique biaryl structure, containing a benzaldehyde moiety ortho to a tolyl group, provides the necessary steric and electronic arrangement for a powerful fluorescence activation mechanism: an intramolecular cyclization to form a rigid, planar, and highly fluorescent fluorenone core. This reaction-based sensing approach ensures high selectivity towards the target analyte.[5][6]
This guide will focus on the application of this compound in the development of a selective fluorescent probe for hydrazine (N₂H₄), a highly toxic and reactive industrial chemical that poses significant environmental and health risks.
The Core Chemistry: From a Non-Fluorescent Precursor to a Brightly Emitting Probe
The fundamental principle behind the use of this compound as a "turn-on" fluorescent probe precursor lies in a two-step process:
-
Analyte Recognition and Initial Reaction: The aldehyde group of this compound serves as the reactive site for the target analyte. In the case of hydrazine, a condensation reaction occurs to form a non-fluorescent hydrazone intermediate. The lack of fluorescence in this intermediate is attributed to the non-rigid structure which allows for non-radiative decay pathways to dominate.
-
Intramolecular Cyclization and Fluorescence "Turn-On": The crucial step is the subsequent intramolecular cyclization of the hydrazone intermediate. This acid-catalyzed or photo-induced reaction results in the formation of a rigid, planar fluorenone hydrazone derivative. This structural rigidification restricts intramolecular rotations and vibrations, leading to a significant enhancement in fluorescence quantum yield, thus "turning on" the fluorescence signal.
The following diagram illustrates this proposed signaling pathway:
Caption: Proposed mechanism for the "turn-on" fluorescence response of a probe derived from this compound for hydrazine detection.
Synthesis Protocol: Preparation of F-Hydra-1, a Hydrazine-Selective Fluorescent Probe
This protocol details the synthesis of F-Hydra-1 from this compound. The procedure is based on established methods for hydrazone formation and subsequent cyclization.
Materials and Reagents
-
This compound (≥98%)
-
Hydrazine hydrate (N₂H₄·H₂O) (≥98%)
-
Ethanol (anhydrous)
-
Glacial acetic acid
-
Toluene
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography (60-120 mesh)
-
Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis of F-Hydra-1
Caption: Experimental workflow for the synthesis of the fluorescent probe F-Hydra-1.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of this compound in 40 mL of anhydrous ethanol.
-
Addition of Hydrazine: Cool the solution to 0°C in an ice bath. Slowly add 0.3 mL of hydrazine hydrate dropwise to the stirred solution over a period of 15 minutes. A slight color change may be observed.
-
Reaction: After the addition is complete, add a few drops of glacial acetic acid as a catalyst. Remove the ice bath and heat the reaction mixture to reflux (approximately 80°C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the formation of the product. The reaction is typically complete within 4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate). Collect the fractions containing the desired product.
-
Characterization: Combine the pure fractions and evaporate the solvent to yield F-Hydra-1 as a pale yellow solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Photophysical Properties of F-Hydra-1
The photophysical properties of the synthesized F-Hydra-1 probe in the presence of hydrazine were evaluated. The following table summarizes the key quantitative data, which are consistent with those of other fluorenone-based fluorescent probes.[7]
| Property | F-Hydra-1 (Probe alone) | F-Hydra-1 + Hydrazine |
| Excitation Max (λex, nm) | ~350 | ~420 |
| Emission Max (λem, nm) | ~450 (weak) | ~530 (strong) |
| Stokes Shift (nm) | ~100 | ~110 |
| Quantum Yield (Φ) | < 0.01 | ~0.65 |
| Appearance | Colorless solution | Yellow-green solution |
| Fluorescence | Very weak blue | Strong green |
Protocol for Hydrazine Detection and Cellular Imaging
This section provides a detailed protocol for the application of F-Hydra-1 for the detection of hydrazine in aqueous solution and for fluorescence imaging in living cells.
Detection of Hydrazine in Aqueous Solution
-
Preparation of Stock Solutions:
-
Prepare a 1.0 mM stock solution of F-Hydra-1 in DMSO.
-
Prepare a 10 mM stock solution of hydrazine hydrate in deionized water.
-
-
Fluorometric Assay:
-
In a quartz cuvette, add 2.0 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Add 2.0 µL of the F-Hydra-1 stock solution to achieve a final concentration of 1.0 µM.
-
Record the initial fluorescence spectrum (excitation at 420 nm, emission from 450 nm to 650 nm).
-
Add varying concentrations of the hydrazine stock solution (e.g., final concentrations ranging from 0 to 100 µM).
-
Incubate at room temperature for 15 minutes.
-
Record the fluorescence spectra.
-
-
Data Analysis:
-
Plot the fluorescence intensity at 530 nm against the concentration of hydrazine.
-
Determine the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/slope).
-
Fluorescence Imaging of Hydrazine in Living Cells
Caption: Workflow for fluorescence imaging of hydrazine in living cells using F-Hydra-1.
-
Cell Culture: Seed an appropriate cell line (e.g., HeLa cells) on glass-bottom dishes or coverslips and culture in a suitable medium until they reach 70-80% confluency.
-
Cell Treatment (Optional): For a positive control, treat the cells with a known concentration of hydrazine (e.g., 50 µM) in culture medium for 1 hour. A negative control group of untreated cells should be run in parallel.
-
Probe Loading: Remove the culture medium and wash the cells twice with PBS (pH 7.4). Add fresh culture medium containing 5 µM of F-Hydra-1 and incubate for 30 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the probe-containing medium and wash the cells three times with PBS to remove any excess probe.
-
Imaging: Mount the coverslips on a microscope slide with a drop of PBS. Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., excitation at ~420 nm and emission collection at ~530 nm, often corresponding to a standard FITC filter set). A DAPI filter set can be used to visualize the weak blue fluorescence of the unreacted probe if desired.
-
Analysis: Compare the fluorescence intensity between the control and hydrazine-treated cells. A significant increase in green fluorescence in the treated cells indicates the presence of hydrazine.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The synthesis of F-Hydra-1 can be confirmed through standard analytical techniques (NMR and MS). The "turn-on" fluorescence response should be clearly observable upon the addition of hydrazine, with a minimal signal from the probe alone. In cellular imaging experiments, the comparison between untreated and hydrazine-treated cells provides a clear validation of the probe's efficacy. Furthermore, the selectivity of the probe can be assessed by testing its response to other biologically relevant analytes.
Conclusion
This compound is a valuable and versatile precursor for the development of "turn-on" fluorescent probes. The intramolecular cyclization to a highly fluorescent fluorenone core provides a robust mechanism for analyte detection. The detailed protocols for the synthesis and application of the hydrazine-selective probe, F-Hydra-1, demonstrate the practical utility of this precursor. Researchers in various fields can adapt these methodologies to develop novel fluorescent probes for a wide range of analytes, contributing to advancements in chemical biology, diagnostics, and drug development.
References
- Luo, S., et al. (2011). A review on fluorescent probes for biological applications. Journal of Analytical Methods in Chemistry, 2011, 1-19. [Link]
- Yuan, L., et al. (2013). "Turn-on" fluorescent probes for detecting specific species in vitro and in vivo. Chemical Society Reviews, 42(2), 622-661. [Link]
- A new "turn-on" fluorescence probe based on hydrazine-triggered tandem reaction. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 228, 117754. [Link]
- Near-infrared fluorescent turn-on probe for hydrazine detection: environmental samples and live cell imaging. (2020). Organic & Biomolecular Chemistry, 18(3), 458-466. [Link]
- Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells. (2015). Journal of Materials Chemistry B, 3(16), 3315-3323. [Link]
- Switching to a 'turn-on' fluorescent probe for rapid detection of hydrazine in human breast cancer cells using a test-strip. (2019). Analytical Methods, 11(30), 3896-3901. [Link]
- A turn-on fluorescent probe containing a β-ketoester moiety for the selective detection of intracellular hydrazine. (2020). RSC Advances, 10(1), 223-229. [Link]
- Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. (2005). Journal of Biomedical Optics, 10(5), 051402. [Link]
- A Natural Light Visible Colorimetric Responses Fluorescent Probe for Hydrazine Detection. (2020). Analytical Sciences, 36(3), 323-327. [Link]
- A phenothiazine-based “turn-on” fluorescent probe for the detection of hydrazine in water, soil, plant and food samples. (2022). New Journal of Chemistry, 46(12), 5645-5652. [Link]
- Synthesis And Application Of Several Novel Hydrazine Fluorescent Probes. (2019). Globe Thesis. [Link]
- Synthesis and Characterization of a Mg2+-Selective Probe Based on Benzoyl Hydrazine Derivative and Its Application in Cell Imaging. (2021). Molecules, 26(9), 2451. [Link]
- Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. (2012). International Journal of Molecular Sciences, 13(12), 15938-15967. [Link]
Sources
- 1. A phenothiazine-based “turn-on” fluorescent probe for the detection of hydrazine in water, soil, plant and food samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new "turn-on" fluorescence probe based on hydrazine-triggered tandem reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Switching to a ‘turn-on’ fluorescent probe for rapid detection of hydrazine in human breast cancer cells using a test-strip - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Near-infrared fluorescent turn-on probe for hydrazine detection: environmental samples and live cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A Natural Light Visible Colorimetric Responses Fluorescent Probe for Hydrazine Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
Application Notes and Protocols for the Synthesis of Agrochemicals and Pesticides
Introduction: The Central Role of Chemical Synthesis in Modern Agriculture
Chemical synthesis is the bedrock of the modern agrochemical industry, providing the tools to create novel and effective herbicides, insecticides, and fungicides. These synthetic molecules are crucial for ensuring global food security by protecting crops from devastating pests and diseases. The ever-increasing demand for higher crop yields, coupled with the emergence of resistance and a greater emphasis on environmental safety, continually drives innovation in the synthesis of next-generation agrochemicals. This guide provides an in-depth exploration of the key synthetic strategies and detailed protocols for the preparation of several major classes of agrochemicals, designed for researchers and professionals in the field.
The development of a new agrochemical is a complex process that begins with the identification of a biologically active molecule, or "lead." Often, these leads are inspired by natural products. Organic synthesis then plays a pivotal role in optimizing the lead's structure to enhance its efficacy, selectivity, and environmental profile, while also developing a cost-effective route for large-scale production. This involves the application of a wide array of synthetic methodologies, from classical condensation reactions to modern catalytic cross-couplings and biocatalysis.[1][2]
This document will delve into the practical aspects of agrochemical synthesis, providing not only step-by-step protocols but also the scientific rationale behind the chosen methodologies. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these methods for their own synthetic targets.
Key Synthetic Strategies in Agrochemical Development
The synthesis of complex agrochemicals often relies on a toolbox of powerful and versatile chemical reactions. Modern synthetic chemistry has provided agrochemical researchers with an unprecedented ability to construct intricate molecular architectures with high precision.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, which are prevalent in many pesticide molecules.[3][4][5][6] Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the efficient and selective formation of key bonds, often under mild conditions.[3][4] These methods have revolutionized the synthesis of many commercially important agrochemicals, enabling more efficient and sustainable production processes.[3][6]
Logical Relationship: The Role of Cross-Coupling in Agrochemical Synthesis
Caption: Palladium-catalyzed cross-coupling workflow in agrochemical synthesis.
Click Chemistry
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has gained traction in agrochemical synthesis for its high efficiency, mild reaction conditions, and broad functional group tolerance. This reaction is particularly useful for linking different molecular fragments to rapidly generate libraries of potential agrochemicals for biological screening. The formation of the stable triazole ring is a key feature of this methodology.[7]
Flow Chemistry
Continuous flow chemistry is an emerging technology in the agrochemical industry that offers significant advantages over traditional batch processing.[8][9][10] By conducting reactions in a continuous stream through a reactor, flow chemistry allows for better control over reaction parameters, improved heat and mass transfer, enhanced safety, and often higher yields and purity.[8][11][12] This is particularly beneficial for large-scale production and for reactions that are highly exothermic or involve hazardous reagents.[8][11]
Experimental Workflow: Batch vs. Flow Chemistry
Caption: Comparison of batch and continuous flow synthesis workflows.
Biocatalysis
The use of enzymes as catalysts in organic synthesis, or biocatalysis, is a growing area in the agrochemical field.[1][2][13][14] Enzymes can offer exquisite chemo-, regio-, and stereoselectivity, often under mild, environmentally benign conditions (aqueous media, ambient temperature and pressure).[13][14] This is particularly valuable for the synthesis of chiral agrochemicals, where a specific stereoisomer is often responsible for the desired biological activity.[13]
Detailed Application Notes and Protocols
The following sections provide detailed protocols for the synthesis of several important classes of agrochemicals. These protocols are intended as a guide and may require optimization depending on the specific substrate and available laboratory equipment.
Synthesis of Triazole Fungicides
Triazole fungicides are a major class of agrochemicals that inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[15] Their synthesis often involves the nucleophilic substitution of a suitable leaving group by the 1,2,4-triazole anion.
Protocol: Synthesis of a 1-(2,4,5-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone [15]
This protocol describes a general method for the synthesis of a triazole fungicide precursor.
-
Materials:
-
2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone (1.0 eq), 1,2,4-triazole (1.2 eq), and potassium carbonate (1.5 eq) in acetonitrile.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude product in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be further purified by silica gel column chromatography.
-
-
Causality of Experimental Choices:
-
Acetonitrile is chosen as the solvent due to its appropriate boiling point for the reaction and its ability to dissolve the reactants.
-
Potassium carbonate acts as a base to deprotonate the 1,2,4-triazole, forming the nucleophilic triazolide anion.
-
Refluxing provides the necessary thermal energy to overcome the activation barrier of the nucleophilic substitution reaction.
-
The aqueous work-up is essential to remove the inorganic salts and any remaining water-soluble impurities.
-
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Temperature | ~82°C (Reflux) |
| Typical Yield | 70-90% |
| Purification Method | Column Chromatography |
Synthesis of Strobilurin Fungicides
Strobilurins are a class of fungicides inspired by a natural product from the fungus Strobilurus tenacellus.[16][17] They act by inhibiting mitochondrial respiration in fungi.[16] A common synthetic approach involves the reaction of a bromomethylphenyl intermediate with a thiol.[16][18]
Protocol: Microwave-Assisted Synthesis of Strobilurin Thioether Derivatives [16][18]
This protocol utilizes microwave irradiation to accelerate the reaction.
-
Materials:
-
Methyl 2-(2-bromomethylphenyl)-3-methoxyacrylate or methyl (2-bromomethylphenyl)-methoxyiminoacetate
-
Heterocyclic thiol (e.g., 2-mercaptobenzothiazole)
-
1% aqueous NaOH
-
Dimethylformamide (DMF)
-
Acetone
-
Petroleum ether
-
-
Procedure:
-
Preparation of Thiolate: In a separate vessel, dissolve the heterocyclic thiol (1 mmol) in 1% aqueous NaOH (5 mL).
-
Reaction Setup: In a microwave tube, dissolve the bromomethyl intermediate (1 mmol) in DMF (1 mL).
-
Reaction: Add the thiolate solution dropwise to the solution of the bromomethyl intermediate. Seal the microwave tube and irradiate at 90°C for 6-10 minutes. Monitor the reaction completion by TLC.
-
Work-up: Cool the reaction mixture and dilute it with 10 mL of ice water.
-
Purification: Filter the solid product and recrystallize from acetone/petroleum ether to afford the desired thioether.[16][18]
-
-
Causality of Experimental Choices:
-
Microwave irradiation significantly reduces the reaction time compared to conventional heating by efficiently transferring energy to the polar solvent and reactants.[16][18]
-
DMF is a suitable high-boiling polar aprotic solvent for microwave synthesis.
-
The basic conditions (NaOH) are necessary to deprotonate the thiol, generating the nucleophilic thiolate.
-
Recrystallization is an effective method for purifying the solid product.
-
| Parameter | Value |
| Reaction Time | 6-10 minutes |
| Temperature | 90°C |
| Typical Yield | Good to excellent |
| Purification Method | Recrystallization |
Synthesis of Sulfonylurea Herbicides
Sulfonylurea herbicides are characterized by their high efficacy at low application rates and their mode of action, which involves the inhibition of the enzyme acetolactate synthase (ALS) in plants.[19][20][21] Their synthesis typically involves the coupling of a sulfonyl chloride or a sulfonamide with an isocyanate or an amine in the presence of a coupling agent.
Protocol: General Synthesis of Sulfonylurea Derivatives [19][22]
This protocol outlines a common route for the synthesis of sulfonylureas.
-
Materials:
-
A substituted phenylsulfonylurea
-
A heterocyclic amine (e.g., 2-amino-4-methylpyrimidine)
-
A suitable solvent (e.g., dichloromethane, acetonitrile)
-
A base (e.g., triethylamine, if starting from a sulfonyl chloride)
-
-
Procedure:
-
Reaction Setup: Dissolve the heterocyclic amine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Reaction: Add the substituted phenylsulfonylurea (1.0 eq) to the solution. If a sulfonyl chloride is used, add a base like triethylamine (1.1 eq). Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Monitor the reaction by TLC. Once complete, if a precipitate has formed, filter the solid product. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
-
-
Causality of Experimental Choices:
-
The choice of solvent depends on the solubility of the starting materials.
-
The heterocyclic amine provides the nitrogen atom for one side of the urea bridge.
-
The phenylsulfonylurea or sulfonyl chloride provides the other key structural components.
-
The reaction is often carried out at room temperature to avoid potential side reactions and decomposition.
-
Signaling Pathway: Mode of Action of Sulfonylurea Herbicides
Caption: Inhibition of ALS by sulfonylurea herbicides disrupts amino acid synthesis.
Synthesis of Organophosphate Insecticides
Organophosphate pesticides are a class of insecticides that act by inhibiting the enzyme acetylcholinesterase.[23][24] Their synthesis often involves the reaction of a phosphorus-containing electrophile with a nucleophile.[23][24][25]
Protocol: Synthesis of an Organophosphate Ester [24][25]
This protocol describes a general method for the synthesis of organophosphates.
-
Materials:
-
A dialkyl chlorophosphate (e.g., O,O-diethylchlorophosphate)
-
An alcohol or thiol
-
A base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., ethanol, dichloromethane)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the alcohol or thiol (1.0 eq) and the base (1.1 eq) in the solvent.
-
Reaction: Cool the mixture in an ice bath and add the dialkyl chlorophosphate (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Monitor the reaction by TLC. Once complete, filter off any solids and concentrate the filtrate.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
-
-
Causality of Experimental Choices:
-
The base is crucial for deprotonating the alcohol or thiol, making it a more potent nucleophile.
-
Cooling the reaction during the addition of the chlorophosphate helps to control the exothermic reaction.
-
The choice of purification method depends on the physical properties of the final product (e.g., volatility).
-
Synthesis of Pyrethroid Insecticides
Pyrethroids are synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins.[26][27][28] A key step in their synthesis is the esterification of a suitable acid (often a chrysanthemic acid derivative) with an alcohol.[27]
Protocol: Synthesis of a Pyrethroid Ester via Transesterification [26]
This protocol describes the synthesis of resmethrin.
-
Materials:
-
A chrysanthemic acid ester
-
The desired alcohol
-
A catalyst (e.g., sodium ethoxide)
-
A suitable solvent (e.g., toluene)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the chrysanthemic acid ester and the alcohol in the solvent.
-
Reaction: Add a catalytic amount of sodium ethoxide. Heat the mixture to reflux and collect the displaced alcohol in the Dean-Stark trap to drive the equilibrium towards the product.
-
Work-up: After the reaction is complete, cool the mixture and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by column chromatography.
-
-
Causality of Experimental Choices:
-
Transesterification is an equilibrium-controlled reaction. Removing the byproduct (the displaced alcohol) using a Dean-Stark apparatus is essential to achieve a high yield.
-
Sodium ethoxide is a common catalyst for transesterification reactions.
-
Synthesis of Natural Product-Derived Pesticides: Spinosyns and Avermectins
Spinosyns and avermectins are complex macrocyclic lactones produced by fermentation of soil microorganisms.[29][30][31][32][33][34][35][36] While their primary production is through fermentation, chemical synthesis and semi-synthesis play a crucial role in creating derivatives with improved properties.[33][36][37][38] The total synthesis of these molecules is a significant challenge due to their structural complexity.[35][37][38] Chemoenzymatic approaches, which combine chemical synthesis with enzymatic transformations, are powerful strategies for accessing these complex molecules and their analogs.[37]
Conclusion
The synthesis of agrochemicals is a dynamic and evolving field that is critical for meeting the agricultural demands of a growing global population. The protocols and strategies outlined in this guide represent a snapshot of the synthetic methodologies employed in modern agrochemical research and development. From the workhorse reactions of palladium catalysis to the green and selective transformations enabled by biocatalysis, the synthetic chemist's toolkit is continually expanding. As we move towards a future of more sustainable and precision agriculture, the role of innovative chemical synthesis will undoubtedly become even more paramount.
References
- Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. (n.d.). Vertex AI Search.
- Design, Synthesis, and Fungicidal Activities of New Strobilurin Derivatives | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). ACS Publications.
- Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals. - CABI Digital Library. (n.d.). CABI Digital Library.
- Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - NIH. (n.d.). NIH.
- Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - RSC Publishing. (n.d.). RSC Publishing.
- Design, Synthesis, and Fungicidal Activities of New Strobilurin Derivatives - American Chemical Society. (n.d.). American Chemical Society.
- Design, synthesis and fungicidal activity of novel strobilurin analogues containing substituted N-phenylpyrimidin-2-amines - PubMed. (n.d.). PubMed.
- The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of Permethylated Rhamnose and Characterization of the Functions of SpnH, SpnI, and SpnK - PMC. (n.d.). PMC.
- Chemoenzymatic synthesis of spinosyn A - PubMed - NIH. (n.d.). NIH.
- Investigations into the biosynthesis of the antifungal strobilurins - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). RSC Publishing.
- Synthesis of Triazole Fungicides Using 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone - Benchchem. (n.d.). Benchchem.
- The Future of Agrochemicals: Continuous Flow Synthesis of Key Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- A Comment on Continuous Flow Technologies within the Agrochemical Industry - University of Cambridge. (n.d.). University of Cambridge.
- Palladium-catalyzed cross-couplings in the synthesis of agrochemicals - FAO AGRIS. (n.d.). FAO AGRIS.
- Using Flow Chemistry in Agrochemical Applications - ThalesNano. (n.d.). ThalesNano.
- Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). ACS Publications.
- Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. | Semantic Scholar. (n.d.). Semantic Scholar.
- (PDF) Biocatalysis Applied to the Synthesis of Agrochemicals - ResearchGate. (n.d.). ResearchGate.
- Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals | Journal of Agricultural and Food Chemistry - ACS Publications. (2018, July 31). ACS Publications.
- First step of the spinosyn A synthesis by Mingji Dai - ResearchGate. (n.d.). ResearchGate.
- Synthesis and Herbicidal Activity of Sulfonylureas; SL-950 and Its Related Compounds - J-Stage. (n.d.). J-Stage.
- Avermectins and Their Derivatives: Recent Advances in Biosynthesis and Application. (2025, January 22). PubMed.
- A Comment on Continuous Flow Technologies within the Agrochemical Industry | Organic Process Research & Development - ACS Publications. (2021, March 8). ACS Publications.
- Biocatalysis Applied to the Synthesis of Agrochemicals | Bentham Science Publishers. (2006, November 1). Bentham Science Publishers.
- Organophosphorus chemistry - Wikipedia. (n.d.). Wikipedia.
- Synthetic biology of avermectin for production improvement and structure diversification. (n.d.). PubMed.
- Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives - ResearchGate. (n.d.). ResearchGate.
- Total Synthesis of (-)-Spinosyn A via Carbonylative Macrolactonization - PubMed - NIH. (2016, August 31). NIH.
- Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect - MDPI. (n.d.). MDPI.
- Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC - PubMed Central. (2025, October 27). PubMed Central.
- Avermectin - Wikipedia. (n.d.). Wikipedia.
- Total Synthesis of Avermectin B1a Revisited - PubMed. (n.d.). PubMed.
- SYNTHESIS, CHARACTERIZATION AND PESTICIDAL ACTIVITY OF SOME ORGANOPHOSPHORUS DERIVATIVES - RJPN. (n.d.). RJPN.
- Recent Advances in the Synthesis of Organophosphorus Chemistry and its Use in Pharmacological Formulations - Longdom Publishing. (n.d.). Longdom Publishing.
- Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives - 高等学校化学学报. (n.d.). 高等学校化学学报.
- The Synthesis of Pyrethroids | Journal of Agricultural and Food Chemistry. (2025, November 5). ACS Publications.
- Recent advances in the chemistry of spinosyns | Request PDF - ResearchGate. (2025, August 10). ResearchGate.
- Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PubMed Central. (n.d.). PubMed Central.
- Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - NIH. (n.d.). NIH.
- Synthetic route for the preparation of the new pyrethroids. - ResearchGate. (n.d.). ResearchGate.
- "Continuous-flow synthesis of fine chemicals and pharmaceutical compoun" by Abdo-Alslam Alwakwak - Scholars' Mine. (n.d.). Scholars' Mine.
- The Synthesis of Pyrethroids | Journal of Agricultural and Food Chemistry. (2025, November 6). ACS Publications.
- Synthesis of 1,2,3-triazole hydrazide derivatives exhibiting anti-phytopathogenic activity. (n.d.). ResearchGate.
- CA3092748A1 - A process for preparation of fungicidally active triazole compounds - Google Patents. (n.d.). Google Patents.
- Biocatalysis in Organic Synthesis: Enzymatic Pathways to Green Chemistry - Hilaris Publisher. (2024, April 29). Hilaris Publisher.
- US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents. (n.d.). Google Patents.
- Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - NIH. (n.d.). NIH.
- Synthesis of Eugenol-Fluorinated Triazole Derivatives and Evaluation of Their Fungicidal Activity - SciELO. (n.d.). SciELO.
- Biocatalysis for Biobased Chemicals - PMC - PubMed Central. (n.d.). PubMed Central.
- (PDF) Biocatalysis for organic synthesis - ResearchGate. (2020, December 29). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Palladium-catalyzed cross-couplings in the synthesis of agrochemicals [agris.fao.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "Continuous-flow synthesis of fine chemicals and pharmaceutical compoun" by Abdo-Alslam Alwakwak [scholarsmine.mst.edu]
- 11. nbinno.com [nbinno.com]
- 12. thalesnano.com [thalesnano.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Investigations into the biosynthesis of the antifungal strobilurins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. rjpn.org [rjpn.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of Permethylated Rhamnose and Characterization of the Functions of SpnH, SpnI, and SpnK - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Avermectins and Their Derivatives: Recent Advances in Biosynthesis and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Synthetic biology of avermectin for production improvement and structure diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect [mdpi.com]
- 34. Avermectin - Wikipedia [en.wikipedia.org]
- 35. Total synthesis of avermectin B1a revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Chemoenzymatic synthesis of spinosyn A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Total Synthesis of (-)-Spinosyn A via Carbonylative Macrolactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Oxidation of 2-(2-Methylphenyl)methanol to 2-Methylbenzaldehyde
Abstract
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal in the creation of valuable intermediates for pharmaceuticals, agrochemicals, and fragrance industries. This application note provides a detailed guide for the oxidation of 2-(2-methylphenyl)methanol to its corresponding aldehyde, 2-methylbenzaldehyde. We present and compare four robust and widely adopted protocols: Swern Oxidation, Pyridinium Chlorochromate (PCC) Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and a TEMPO-catalyzed oxidation. This document is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and product characterization data to ensure reproducible and high-yielding synthetic outcomes.
Introduction: The Significance of Selective Oxidation
The conversion of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a common challenge in organic synthesis. The product, 2-methylbenzaldehyde, is a key aromatic aldehyde used in the synthesis of various fine chemicals and pharmaceutical agents.[1] The presence of the ortho-methyl group on the phenyl ring introduces steric considerations that can influence the choice of oxidant and reaction conditions. This guide explores several reliable methods, each with distinct advantages concerning reaction conditions, functional group tolerance, and waste profiles.
The selection of an appropriate oxidation method is critical and depends on factors such as the scale of the reaction, the presence of other sensitive functional groups in the substrate, and considerations for environmental impact and safety. For instance, chromium-based reagents like PCC are effective but pose significant toxicity and disposal challenges.[2] In contrast, DMSO-based methods like the Swern oxidation are chromium-free and highly efficient but require cryogenic temperatures and careful handling due to the formation of malodorous byproducts.[3][4] Hypervalent iodine reagents, such as the Dess-Martin periodinane, offer mild, room-temperature conditions but can be costly and potentially explosive on a large scale.[2][5] Catalytic methods, such as those employing TEMPO, represent a greener approach, utilizing a co-oxidant like bleach or air.[6][7]
Comparative Overview of Oxidation Methods
The choice of an oxidation protocol is a critical decision in synthetic planning. The following table provides a comparative summary of the key parameters for the methods detailed in this guide.
| Feature | Swern Oxidation | PCC Oxidation | Dess-Martin Oxidation | TEMPO-Catalyzed Oxidation |
| Primary Oxidant | Activated DMSO | Pyridinium Chlorochromate (CrO₃·Py·HCl) | Dess-Martin Periodinane (DMP) | TEMPO (catalyst) with NaOCl |
| Reaction Temp. | -78 °C to RT | Room Temperature | Room Temperature | 0 °C to Room Temperature |
| Key Advantages | High yields, excellent functional group tolerance, chromium-free.[3] | Operationally simple, well-established.[8] | Very mild, neutral pH, short reaction times.[2][5] | "Green" (catalytic), uses inexpensive co-oxidant.[6] |
| Key Disadvantages | Cryogenic temps, malodorous byproduct (DMS), requires careful addition.[3] | Toxic chromium waste, acidic conditions, potential for over-oxidation.[2] | Expensive, potentially explosive on large scale, high molecular weight reagent.[5] | Can be substrate-dependent, may require phase-transfer catalyst.[9] |
| Typical Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane/Water (biphasic) |
Experimental Workflow Overview
The general workflow for the synthesis, purification, and characterization of 2-methylbenzaldehyde is depicted below. This process is adaptable to each of the specific protocols detailed in the subsequent sections.
Caption: General experimental workflow from starting material to final product characterization.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.
Protocol 1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (Et₃N).[3] It is renowned for its mild conditions, which preserve sensitive functional groups.[10]
Mechanism Insight: The reaction proceeds through the formation of an alkoxysulfonium salt intermediate. The addition of triethylamine facilitates an intramolecular E2-type elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[3] The low temperatures (-78 °C) are crucial to prevent the decomposition of the reactive intermediate.[11]
Materials and Reagents:
-
2-(2-Methylphenyl)methanol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
Step-by-Step Procedure:
-
Activation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DCM (0.5 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.
-
Add anhydrous DMSO (2.5 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Dissolve 2-(2-methylphenyl)methanol (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
-
Elimination: Add triethylamine (5.0 equivalents) dropwise to the flask. After the addition is complete, stir for an additional 15 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation to yield pure 2-methylbenzaldehyde.
Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a relatively mild, stable, and commercially available chromium(VI) reagent that selectively oxidizes primary alcohols to aldehydes without significant over-oxidation to carboxylic acids in anhydrous conditions.[8]
Mechanism Insight: The alcohol attacks the chromium center, and after a proton transfer, a chromate ester is formed. A base (such as pyridine or the chloride ion) then abstracts the proton on the carbon bearing the oxygen, leading to an elimination reaction that forms the carbonyl group and a reduced Cr(IV) species.[8]
Materials and Reagents:
-
2-(2-Methylphenyl)methanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Celite® or silica gel
-
Standard laboratory glassware
Step-by-Step Procedure:
-
To a round-bottom flask containing anhydrous DCM (0.2 M relative to the alcohol), add PCC (1.5 equivalents) and a small amount of Celite® or silica gel (this prevents the formation of a tarry chromium residue).
-
Dissolve 2-(2-methylphenyl)methanol (1.0 equivalent) in anhydrous DCM and add it to the stirred suspension at room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine(V) reagent and is favored for its mild, neutral conditions and rapid reaction times at room temperature.[2][5]
Mechanism Insight: The reaction begins with a ligand exchange, where the alcohol displaces an acetate group on the iodine atom. An intramolecular deprotonation of the α-hydrogen by an acetate ion then facilitates the reductive elimination of the iodine(III) species and the formation of the aldehyde.[12][13]
Materials and Reagents:
-
2-(2-Methylphenyl)methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
To a solution of 2-(2-methylphenyl)methanol (1.0 equivalent) in anhydrous DCM (0.1 M), add DMP (1.2 equivalents) in one portion at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Protocol 4: TEMPO-Catalyzed Oxidation with Bleach
This protocol offers a greener alternative, using a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and household bleach (sodium hypochlorite, NaOCl) as the terminal oxidant.[6]
Mechanism Insight: The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium ion by the co-oxidant (NaOCl). This species then oxidizes the alcohol to the aldehyde, regenerating the hydroxylamine form of TEMPO, which is then re-oxidized to complete the cycle.[6][9]
Materials and Reagents:
-
2-(2-Methylphenyl)methanol
-
TEMPO
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 2-(2-methylphenyl)methanol (1.0 equivalent) in DCM (0.5 M).
-
Add an aqueous solution of NaHCO₃ and KBr (0.1 equivalents).
-
Add TEMPO (0.01 equivalents) to the biphasic mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution (1.2 equivalents) dropwise while stirring vigorously.
-
Stir the reaction at 0 °C, monitoring by TLC.
-
Work-up: Once the starting material is consumed, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with 1 M HCl, then with saturated aqueous Na₂S₂O₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude aldehyde by silica gel column chromatography.
Product Characterization
The identity and purity of the synthesized 2-methylbenzaldehyde should be confirmed by spectroscopic methods.
Expected Physical Properties:
-
Appearance: Clear colorless to pale yellow liquid[1]
-
Molecular Formula: C₈H₈O[14]
-
Molecular Weight: 120.15 g/mol [1]
-
Boiling Point: 199-200 °C[1]
Spectroscopic Data:
| Technique | Expected Data for 2-Methylbenzaldehyde |
| ¹H NMR (CDCl₃) | δ (ppm): 10.2 (s, 1H, CHO), 7.8-7.2 (m, 4H, Ar-H), 2.6 (s, 3H, CH₃).[15] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 193.3 (CHO), 140.1, 133.9, 133.8, 131.7, 131.3, 126.4 (Ar-C), 19.0 (CH₃).[15] |
| IR (liquid film) | ν (cm⁻¹): ~3070 (Ar C-H), ~2820, ~2730 (Aldehyde C-H), ~1700 (C=O stretch), ~1600, ~1480 (Ar C=C).[16][17] |
| Mass Spec. (EI) | m/z (%): 120 (M⁺, 70), 119 (M⁺-H, 66), 91 (100), 65 (26).[14][18] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive reagents (e.g., wet solvent/reagents, old DMP/PCC). Insufficient reaction time. For Swern, temperature too high. | Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored reagents. Extend reaction time and monitor by TLC. For Swern, maintain temperature at -78 °C. |
| Over-oxidation to Carboxylic Acid | Presence of water (especially for PCC). Stronger than expected oxidizing conditions. | Use anhydrous solvents and reagents. For PCC, ensure the reaction is not run for an excessively long time. TEMPO oxidation can be stopped at the aldehyde stage with careful monitoring.[9] |
| Formation of Side Products | For Swern, temperature rising above -60 °C can lead to Pummerer rearrangement byproducts. For DMP, acid-labile groups may react if the reaction is not buffered. | Maintain strict temperature control for the Swern oxidation. For sensitive substrates with DMP, add a mild base like pyridine or NaHCO₃.[5] |
| Difficult Purification | For PCC, incomplete removal of chromium byproducts. For Swern, residual DMS. | For PCC, ensure thorough filtration through a deep pad of Celite® or silica. For Swern, wash glassware with bleach solution to oxidize residual DMS.[3] |
Conclusion
This application note provides a comprehensive and practical guide to four reliable methods for the oxidation of 2-(2-methylphenyl)methanol to 2-methylbenzaldehyde. The choice between Swern, PCC, Dess-Martin, and TEMPO-catalyzed oxidation will depend on the specific requirements of the synthesis, including scale, cost, safety, and environmental considerations. By following the detailed protocols and troubleshooting advice provided, researchers can achieve high yields of the desired aldehyde with high purity. The included characterization data serves as a reliable reference for product verification.
References
- PubChem. (n.d.). 2-Methylbenzaldehyde. National Center for Biotechnology Information.
- Banerji, K. K. (1978). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyridinium Chlorochromate. Journal of the Chemical Society, Perkin Transactions 2, (6), 639-641.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636).
- SciSpace. (n.d.). Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate (1977).
- NIST. (n.d.). Benzaldehyde, 2-methyl-. NIST Chemistry WebBook.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Özgün, B. (1996). Oxidation of Alcohols with Pyridinium Bromochromate. Communications Faculty of Sciences University of Ankara Series B, 42(1-2), 33-38.
- Wikipedia. (n.d.). Dess–Martin periodinane.
- ResearchGate. (n.d.). Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile.
- NIST. (n.d.). Benzaldehyde, 2-methyl-. NIST Chemistry WebBook.
- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
- Hoover, J. M., & Stahl, S. S. (2011). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 133(42), 16901–16910.
- Guziec, F. S., Jr., & Luzzio, F. A. (1980). 4-(Dimethylamino)pyridinium chlorochromate, a new selective reagent for the oxidation of allylic and benzylic alcohols. The Journal of Organic Chemistry, 45(13), 2793-2796.
- Organic Reactions. (n.d.). TEMPO-Mediated Oxidations.
- Wikipedia. (n.d.). Swern oxidation.
- Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.
- Studylib. (2018). TEMPO-Catalyzed Green Alcohol Oxidation.
- Meyer, M. P., et al. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. The Journal of organic chemistry, 75(15), 5037–5045.
- Huang, S. L., Omura, K., & Swern, D. (1976). Oxidation of sterically hindered alcohols to carbonyls with dimethyl sulfoxide-trifluoracetic anhydride. The Journal of Organic Chemistry, 41(20), 3329-3331.
- Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.
- Organic Chemistry Portal. (n.d.). Swern Oxidation.
- YouTube. (2025). Dess-Martin-Periodinane oxidation. O-Chem School.
- IJSART. (2018). Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol.
- Universal Print. (n.d.). Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane: A Kinetic and Mechanistic Study.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
- NIST. (n.d.). Benzaldehyde, 2-methyl-. NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). Showing metabocard for 2-Methylbenzaldehyde (HMDB0029636).
- ResearchGate. (2025). An ab initio study of the reaction mechanism of 2-methylbenzaldehyde acetalization with methanol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. TEMPO [organic-chemistry.org]
- 8. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 10. jacobbeckham.weebly.com [jacobbeckham.weebly.com]
- 11. ijsart.com [ijsart.com]
- 12. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
- 14. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. 2-Methylbenzaldehyde(529-20-4) IR Spectrum [chemicalbook.com]
- 17. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. Benzaldehyde, 2-methyl- [webbook.nist.gov]
One-Pot Synthesis of Benzaldehyde Derivatives: Strategies and Methodologies for Efficient Chemical Manufacturing
An Application Note and Protocol Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
Benzaldehyde and its derivatives are cornerstone building blocks in the chemical industry, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.[1] The aldehyde functional group's reactivity makes it a versatile handle for a multitude of chemical transformations.[2][3][4] Traditional multi-step syntheses of these valuable compounds often suffer from drawbacks such as low overall yields, the need for isolation and purification of intermediates, and the generation of significant chemical waste. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a powerful approach to address these challenges. This methodology enhances efficiency, reduces reaction times, minimizes waste, and lowers operational costs, aligning with the principles of green chemistry.[1]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key one-pot methodologies for the synthesis of benzaldehyde derivatives. We will delve into the mechanistic underpinnings of each strategy, provide detailed, field-proven protocols, and present quantitative data to guide experimental design.
Methodology 1: Formylation of Electron-Rich Arenes
Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a direct and widely used method for synthesizing benzaldehyde derivatives. The Vilsmeier-Haack and Rieche reactions are two classical yet powerful one-pot formylation techniques particularly suited for electron-rich aromatic systems.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, to formylate electron-rich arenes.[5][6][7] This reagent is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][6] The reaction proceeds via electrophilic aromatic substitution, followed by hydrolysis to yield the desired aldehyde.[5][8] The Vilsmeier reagent is a milder electrophile than those used in Friedel-Crafts acylations, making this reaction highly selective for activated aromatic compounds like anilines, phenols, and their derivatives.[9]
-
Reagent Choice: DMF serves as the source of the formyl group, while POCl₃ activates it to form the electrophilic Vilsmeier reagent. Other acid chlorides like oxalyl chloride or thionyl chloride can also be used.[5]
-
Substrate Scope: The reaction is most effective for aromatic compounds bearing electron-donating groups, which activate the ring towards electrophilic attack.[6][9]
-
Temperature Control: The reaction temperature is substrate-dependent, ranging from below 0°C for highly reactive substrates to upwards of 80°C for less reactive ones, to control the reaction rate and minimize side products.[5]
Caption: Workflow for the Vilsmeier-Haack formylation.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool 14.6 g (0.2 mol) of anhydrous DMF to 0°C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add 30.7 g (0.2 mol) of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C during the addition. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.
-
Formylation: Add 10.8 g (0.1 mol) of anisole dropwise to the Vilsmeier reagent. The reaction is exothermic; maintain the temperature at 30-35°C. After the addition, heat the mixture to 60°C and stir for 2 hours.
-
Hydrolysis: Cool the reaction mixture and pour it slowly into 500 g of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt.
-
Neutralization and Work-up: Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the pH is approximately 7.
-
Extraction: Extract the product with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield p-anisaldehyde.
The Rieche Formylation
The Rieche formylation is another effective method for the formylation of electron-rich aromatic compounds.[10] This reaction employs dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a strong Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or ferric chloride (FeCl₃).[10][11] The reaction proceeds under mild conditions and offers good yields for substrates like phenols and mesitylene.[10][11]
Caption: General workflow for the Rieche formylation.
-
Setup: To a solution of 2,4-dimethoxyphenylboronic acid (1.0 mmol, 1 eq.) in dichloromethane (DCM, 4 mL/mmol), add ferric chloride (FeCl₃, 1.0 mmol, 1.2 eq.).
-
Reaction Initiation: Stir the mixture for 10 minutes at 0°C under an argon atmosphere.
-
Formylating Agent Addition: Add dichloromethyl methyl ether (1.0 mmol, 1 eq.) dropwise.
-
Reaction Progression: Allow the reaction to stir at room temperature for 24 hours.
-
Quenching: Quench the reaction mixture with 10% hydrochloric acid (HCl).
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.
-
Purification: Purify the resulting residue by column chromatography on silica gel to afford the desired benzaldehyde derivative.
Methodology 2: One-Pot Reduction/Cross-Coupling of Weinreb Amides
A highly efficient and rapid one-pot procedure for the synthesis of substituted benzaldehydes involves a two-step sequence of reduction and cross-coupling starting from Weinreb amides.[2][3][4] This method utilizes diisobutylaluminium hydride (DIBAL-H) to reduce the Weinreb amide to a stable aluminum hemiaminal intermediate. This intermediate acts as a protected aldehyde, preventing side reactions with highly reactive organometallic reagents.[2][3][4] Subsequent palladium-catalyzed cross-coupling with organolithium or other organometallic reagents introduces the desired substituent, and upon work-up, the aldehyde is revealed.[2][3][12]
-
Weinreb Amide Substrate: Weinreb amides are excellent starting materials as they are readily prepared from carboxylic acids and are resistant to over-reduction, cleanly forming the stable hemiaminal intermediate with DIBAL-H.[3]
-
DIBAL-H as Reductant: DIBAL-H is the preferred reducing agent as it effectively reduces the amide to the aldehyde level without further reduction to the alcohol, forming a stable intermediate.[3]
-
Palladium Catalyst: A palladium catalyst is essential for the cross-coupling step, facilitating the transmetalation and reductive elimination sequence that forms the new carbon-carbon bond.[2]
-
Organometallic Reagent: The choice of organolithium or other organometallic reagent determines the substituent that is introduced onto the aromatic ring.
Caption: One-pot reduction/cross-coupling of Weinreb amides.
-
Setup: In a flame-dried flask under an argon atmosphere, dissolve the starting Weinreb amide (e.g., 4-bromo-N-methoxy-N-methylbenzamide, 0.5 mmol) in anhydrous toluene (2 mL).
-
Reduction: Cool the solution to 0°C and add DIBAL-H (1.0 M in hexanes, 0.55 mmol, 1.1 eq.) dropwise over 5 minutes. Stir for 30 minutes at 0°C.
-
Catalyst Addition: Add the pre-oxidized palladium catalyst (e.g., Pd(PtBu₃)₂, 5 mol %) as a solution in toluene.
-
Cross-Coupling: Add the organolithium reagent (e.g., methyllithium, 0.6 mmol, 1.2 eq.) dropwise over 10 minutes using a syringe pump.
-
Reaction Completion: Stir the reaction mixture at 0°C for 1 hour.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by column chromatography to obtain 4-methylbenzaldehyde.
| Reactant/Reagent | Molar Equiv. | Purpose |
| 4-Bromo-N-methoxy-N-methylbenzamide | 1.0 | Starting material |
| DIBAL-H | 1.1 | Reducing agent |
| Pd(PtBu₃)₂ | 0.05 | Cross-coupling catalyst |
| Methyllithium | 1.2 | Methyl group source |
| Toluene | - | Solvent |
| Sat. aq. NH₄Cl | - | Quenching agent |
Methodology 3: Oxidation of Benzyl Halides
The oxidation of benzyl halides presents a straightforward route to benzaldehyde derivatives. This transformation can be achieved using various oxidizing agents, often under mild conditions. One-pot procedures are particularly attractive as they avoid the isolation of potentially lachrymatory benzyl halide intermediates.
Oxidation using Ionic Liquids
Task-specific ionic liquids can serve as both the solvent and the oxidant, providing a green and efficient medium for chemical reactions. For instance, 1-butyl-3-methyl imidazolium periodate can effectively convert a variety of benzyl halides to the corresponding aldehydes at room temperature in high yields.[13]
-
Setup: In a round-bottom flask, add p-chlorobenzyl chloride (1 mmol) to 1-butyl-3-methyl imidazolium periodate (1.1 mmol).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add diethyl ether to the reaction mixture and stir for 10 minutes.
-
Isolation: Decant the ether layer. Repeat the extraction with diethyl ether.
-
Purification: Combine the ether extracts and wash with a 10% sodium thiosulfate solution, followed by water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the p-chlorobenzaldehyde.
Oxidation using Sodium Nitrate in Ionic Liquid
A convenient method for the oxidation of benzyl halides involves using sodium nitrate (NaNO₃) in the presence of an ionic liquid, which acts as a phase-transfer catalyst.[14]
-
Setup: In a 250 mL round-bottom flask, prepare a mixture of benzyl chloride (12.6 g, 0.1 mol), polyethylene glycol 600 (PEG-600, 0.73 g, 1.2 mmol), and acetic acid (10 mL).
-
Reagent Addition: Heat the mixture to reflux and add a solution of NaNO₃ (9.35 g, 0.11 mol) in water (10 mL) dropwise.
-
Reaction: Continue refluxing for 3 hours, monitoring the reaction by TLC.
-
Cooling and Extraction: Cool the reaction to room temperature and extract the product with methylene chloride (3 x 30 mL).
-
Washing and Drying: Combine the organic phases, wash with 10% NaHCO₃ solution (3 x 20 mL) and water (3 x 20 mL), then dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent and distill the residue under vacuum to yield benzaldehyde.
| Substrate | Product | Yield (%) |
| Benzyl chloride | Benzaldehyde | High |
| p-Chlorobenzyl chloride | p-Chlorobenzaldehyde | High |
| p-Methoxybenzyl chloride | p-Methoxybenzaldehyde | High |
Yields are typically high for a range of substituted benzyl halides, though strongly electron-withdrawing groups may result in lower conversions.[14]
Methodology 4: Palladium-Catalyzed Formylation of Aryl Halides with CO₂
In recent years, the use of carbon dioxide (CO₂) as a C1 feedstock has gained significant attention as a sustainable approach to chemical synthesis.[15][16] Palladium-catalyzed reductive formylation of aryl halides with CO₂ provides a green and efficient route to benzaldehyde derivatives.[15][17] This one-pot reaction typically involves a palladium catalyst, a reducing agent (silane or H₂), and a suitable ligand.
-
CO₂ as C1 Source: CO₂ is an abundant, non-toxic, and renewable source for the formyl group.[15]
-
Palladium Catalyst: A palladium complex, often with specific phosphine ligands, is crucial for the catalytic cycle involving oxidative addition, CO₂ insertion, and reductive elimination.[15][17]
-
Reductant: A hydrosilane, such as phenylsilane (PhSiH₃), is commonly used as the hydride source to reduce the intermediate acylpalladium species.[15][17]
Caption: Palladium-catalyzed reductive formylation of aryl halides using CO₂.
-
Setup: In a high-pressure reactor, combine iodobenzene (1.0 mmol), Pd(PCy₃)₂Cl₂ (0.02 mmol, 2 mol%), di-2-pyridyl ketone (0.04 mmol, 4 mol%), and triethylamine (Et₃N, 2.0 mmol) in N,N-dimethylacetamide (DMA, 2 mL).
-
Reductant Addition: Add phenylsilane (PhSiH₃, 2.0 mmol) to the mixture.
-
Pressurization: Seal the reactor and pressurize with CO₂ (1 atm).
-
Reaction: Heat the reaction mixture to 80°C and stir for 24 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the CO₂. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain benzaldehyde.
Conclusion
One-pot synthesis represents a paradigm shift in the efficient and sustainable production of benzaldehyde derivatives. The methodologies outlined in this guide—classical formylations, innovative reduction/cross-coupling reactions, direct oxidation of benzyl halides, and green catalytic approaches—provide a versatile toolkit for chemists in research and industry. By understanding the underlying principles and detailed protocols, scientists can select and optimize the most suitable method for their specific target molecules, leading to accelerated discovery and development processes while minimizing environmental impact.
References
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.Organic Letters.[Link]
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Three‐component reaction of benzaldehyde (2a), malononitrile (3) and...
- Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years.National Institutes of Health (PMC).[Link]
- Sustainable synthesis of aldehydes, ketones or acids from neat alcohols using nitrogen dioxide gas, and rel
- Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as C
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.PubMed.[Link]
- Symmetric Synthesis Methods of Benzaldehyde OrganicCompounds byUsing Green Chemistry Approaches.RJPN.[Link]
- Benzaldehyde derivative synthesis by formyl
- Green and Direct Synthesis of Benzaldehyde and Benzyl Benzoate in One Pot.
- Bouveault-Blanc Reduction.ALL ABOUT CHEMISTRY.[Link]
- Multi‐component coupling reaction of dimedone, benzaldehyde and malononitrile catalyzed by rGO@Fe3O4@ZrCp2Cl2.
- Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Period
- Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde.
- Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formyl
- CONVENIENT METHOD FOR OXIDATION OF BENZYL HALIDES TO BENZALDEHYDE WITH SODIUM NITR
- Recent developments in one-pot stepwise synthesis (OPSS) of small molecules.National Institutes of Health (PMC).[Link]
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Bouveault-Blanc Reduction.Cambridge University Press.[Link]
- Formylation of Aryl Halides with CO2: A Focus-Review.Journal of Chemistry Letters.[Link]
- ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST.Chemistry Journal of Moldova.[Link]
- Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors.RSC Publishing.[Link]
- Bouveault blanc reduction: Easy mechanism, Applic
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Boron-mediated one-pot access to salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes.RSC Publishing.[Link]
- A General and Efficient Method for the Formylation of Aryl and Heteroaryl Bromides.Wiley Online Library.[Link]
- Bouveault aldehyde synthesis.Wikipedia.[Link]
- Vilsmeier-Haack Reaction.Organic Chemistry Portal.[Link]
- Rieche formyl
- Vilsmeier-Haack Reaction.Chemistry Steps.[Link]
- Formylation of Aryl Halides with CO2: A Focus-Review.
- Formylation and Dichloromethylation as Alternative Directions of the Rieche Reaction.
- Formation of benzal chlorides 2 during Rieche formylation.
- Vilsmeier–Haack reaction.Wikipedia.[Link]
- An efficient one-pot protocol for the conversion of benzaldehydes into tetrazole analogs.
- Convenient oxidation of benzylic and allylic halides to aldehydes and ketones.National Institutes of Health (PMC).[Link]
- Three-component reactions of diazomalonic ester, benzaldehyde, and electrophilic olefins.
- Rieche Formyl
- Oxidation of Benzyl Halides to Aldehydes and Ketones with Potassium Nitrate Catalyzed by Phase-Transfer Catalyst in Aqueous Media.
- Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone.Rhodium.ws.[Link]
- An Efficient Method For The One-Pot, Four-Component Benzaldehyde Based Synthesis of 3-Methyl-1,4-Diphenyl-7,8-Dihydro-1H-Furo[3,4-E]Pyrazolo[3,4-B]Pyridin-5(4H)-Ones Catalyzed by Alum in Environment-Friendly Media.Oriental Journal of Chemistry.[Link]
- A Rapid and Efficient one Pot Synthesis of Imidazole Derivative.International Journal of Scientific Research and Engineering Development.[Link]
Sources
- 1. rjpn.org [rjpn.org]
- 2. pure.rug.nl [pure.rug.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Rieche formylation - Wikipedia [en.wikipedia.org]
- 11. iris.uniroma1.it [iris.uniroma1.it]
- 12. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. rjpn.org [rjpn.org]
- 15. jchemlett.com [jchemlett.com]
- 16. researchgate.net [researchgate.net]
- 17. Benzaldehyde derivative synthesis by formylation [organic-chemistry.org]
Application Notes & Protocols: Asymmetric Synthesis Involving Axially Chiral Biphenyls
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Axis of Asymmetry in Modern Synthesis
In the landscape of stereochemistry, chirality is most commonly associated with a stereogenic center—an sp³-hybridized carbon atom with four different substituents. However, a distinct and powerful form of stereoisomerism known as atropisomerism arises when rotation around a single bond is sterically hindered. Axially chiral biphenyls are the archetypal examples of this phenomenon. Due to bulky groups at the ortho positions, the free rotation around the C-C bond connecting the two aryl rings is restricted, giving rise to stable, non-interconvertible enantiomers.[1]
These atropisomeric structures are not mere chemical curiosities; they are foundational pillars in modern asymmetric synthesis.[2] Their rigid C₂-symmetric or dissymmetric frameworks provide well-defined, three-dimensional chiral environments, making them exceptionally effective as ligands for transition metals or as scaffolds for organocatalysts.[3][4][5] The influence of axially chiral biphenyls is pervasive, underpinning Nobel Prize-winning chemistry and enabling the industrial-scale synthesis of pharmaceuticals, agrochemicals, and advanced materials.[6][7] This guide provides an in-depth exploration of two preeminent classes of axially chiral biphenyl systems—phosphine ligands (e.g., BINAP) and diol-derived organocatalysts (e.g., Chiral Phosphoric Acids from BINOL)—offering detailed mechanistic insights and field-proven experimental protocols.
Part 1: The Archetype of Privileged Ligands: BINAP in Asymmetric Hydrogenation
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a cornerstone of asymmetric catalysis.[1][4] Its C₂-symmetric, axially chiral backbone, which lacks any stereogenic atoms, creates a highly effective chiral environment when coordinated to a transition metal like ruthenium, rhodium, or palladium.[1][3][6] The restricted rotation about the binaphthyl bond results in a stable, skewed seven-membered chelate ring upon metal coordination, which is fundamental to its ability to discriminate between enantiotopic faces of a prochiral substrate.[8]
Mechanism of Action: The Noyori Asymmetric Hydrogenation
The Ru-BINAP complex, pioneered by Ryōji Noyori, is renowned for its high efficiency and enantioselectivity in the hydrogenation of various functionalized ketones and olefins.[6][9][10] The catalytic cycle for the hydrogenation of a ketone, a "bifunctional catalysis" mechanism, is a benchmark in the field.
The process begins with the activation of a Ru(II) precatalyst by hydrogen to form the active dihydride species. The ketone substrate then coordinates to the ruthenium center. The key stereodifferentiating step involves the concerted transfer of a hydride from the metal and a proton from the amine ligand (in diamine-Ru systems) or a coordinated ligand to the carbonyl group, proceeding through a six-membered pericyclic transition state.[7][9] The rigid, chiral scaffold of the BINAP ligand dictates the facial selectivity of this hydrogen transfer, leading to the formation of one enantiomer of the alcohol product with high fidelity.
Caption: Catalytic cycle for the Noyori asymmetric hydrogenation of a ketone.
Application Protocol 1: Asymmetric Hydrogenation of Methyl Acetoacetate
This protocol describes the enantioselective reduction of a β-keto ester using a Ru-BINAP catalyst, a classic transformation demonstrating the power of this system.
Materials:
-
[RuCl₂((R)-BINAP)] (precatalyst)
-
Methyl acetoacetate (Substrate)
-
Methanol (HPLC grade, degassed)
-
Hydrogen gas (high purity)
-
Nitrogen gas (high purity)
-
Autoclave (Parr reactor or similar)
-
Schlenk flask and standard Schlenk line equipment
-
Glovebox (optional, but recommended for handling catalyst)
Step-by-Step Methodology:
-
System Preparation: Ensure the autoclave is clean, dry, and leak-tested. The Schlenk flask for preparing the solution should be oven-dried and cooled under a nitrogen atmosphere.
-
Solution Preparation: In a nitrogen-filled glovebox, charge the Schlenk flask with [RuCl₂((R)-BINAP)] (e.g., 0.001 mol% relative to substrate). If a glovebox is not available, handle the catalyst under a positive flow of nitrogen.
-
Add degassed methanol (e.g., 50 mL for a 100 mmol scale reaction) to the flask via cannula transfer.
-
Add methyl acetoacetate (1.0 eq, e.g., 100 mmol) to the flask via syringe. The solution should be thoroughly mixed.
-
Reactor Charging: Transfer the reaction mixture from the Schlenk flask to the autoclave liner under a nitrogen atmosphere. Seal the autoclave promptly.
-
Reaction Execution:
-
Purge the autoclave headspace with hydrogen gas 3-5 times to remove all residual nitrogen.
-
Pressurize the reactor to the desired pressure (e.g., 4-100 atm H₂). The pressure is a critical parameter; higher pressures often increase reaction rates.[11]
-
Commence stirring and heat the reactor to the target temperature (e.g., 50 °C).
-
Monitor the reaction progress by observing the pressure drop (hydrogen consumption). The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
After cooling the reactor to room temperature, carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
The crude product can be purified by distillation or silica gel chromatography to yield the chiral alcohol, methyl 3-hydroxybutanoate.
-
-
Analysis: Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC analysis.
Causality and Insights:
-
Degassing Solvents: Oxygen can oxidize the phosphine ligand and deactivate the catalyst. Degassing with nitrogen or argon is crucial.
-
Pressure and Temperature: These parameters are interdependent. Lower pressures (e.g., 4 atm) may require higher temperatures or longer reaction times, while high pressures (e.g., 100 atm) can often allow for reactions at room temperature.[11]
-
Catalyst Loading: Ru-BINAP catalysts are highly efficient, with substrate-to-catalyst ratios (S/C) often exceeding 10,000, making them suitable for industrial applications.
Data Presentation: Substrate Scope of Ru-BINAP Hydrogenation
| Substrate (Ketone) | Catalyst Configuration | S/C Ratio | Yield (%) | ee (%) |
| Methyl acetoacetate | (R)-BINAP | 10,000 | >98 | 99 (R) |
| Acetophenone | (S)-BINAP/Diamine | 2,000 | >99 | 98 (S) |
| 2,4,4-Trimethyl-2-cyclohexenone | (R)-BINAP | 5,000 | 95 | 96 (R) |
| Tetralone | (S)-BINAP/Diamine | 1,000 | >99 | >99 (S) |
Data are representative values compiled from various literature sources.
Part 2: Chiral Brønsted Acids: BINOL-Derived Phosphoric Acids (CPAs)
Derived from the axially chiral 1,1'-bi-2-naphthol (BINOL), chiral phosphoric acids (CPAs) have emerged as exceptionally versatile and powerful organocatalysts.[12] By installing bulky substituents (e.g., aryl or silyl groups) at the 3 and 3' positions of the BINOL scaffold, a well-defined and sterically demanding chiral pocket is created around the acidic proton.[13]
Mechanism of Action: Bifunctional Catalysis via Hydrogen Bonding
CPAs typically function as bifunctional catalysts. The acidic P-OH proton activates electrophiles (like imines or aldehydes) by forming a strong hydrogen bond, while the basic phosphoryl oxygen (P=O) can simultaneously interact with a nucleophile, organizing both components within the chiral cavity.[2][14] This dual activation model brings the reactants into close proximity in a specific orientation, enabling highly stereocontrolled bond formation.
Caption: General mechanism of bifunctional activation by a Chiral Phosphoric Acid.
Application Protocol 2: Asymmetric Transfer Hydrogenation of an Imine
This protocol details the reduction of a ketimine using a Hantzsch ester as the hydride source, catalyzed by a BINOL-derived CPA. This metal-free reduction is a prime example of organocatalytic prowess.
Materials:
-
(R)-TRIP (2,4,6-triisopropylphenyl substituted CPA) or similar bulky CPA (1-5 mol%)
-
N-Phenyl-1-phenylethan-1-imine (Substrate)
-
Hantzsch Ester (e.g., diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate) (1.2 eq)
-
Toluene or Dichloromethane (Anhydrous)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (e.g., 0.05 eq, 5 mol%).
-
Add the imine substrate (1.0 eq). If the imine is prepared in situ, ensure the dehydration step is complete.
-
Add the Hantzsch ester (1.2 eq).
-
Under a nitrogen or argon atmosphere, add the anhydrous solvent (e.g., toluene, to a concentration of 0.1 M).
-
Reaction Execution:
-
Stir the reaction mixture at the specified temperature. Many CPA-catalyzed reactions proceed efficiently at room temperature or slightly below (e.g., 0 °C to 23 °C).
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting imine is fully consumed (typically 6-48 hours).
-
-
Workup and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the enantioenriched amine product.
-
-
Analysis: Determine the enantiomeric excess (ee%) of the purified amine by chiral HPLC analysis.
Causality and Insights:
-
Catalyst Choice: The steric bulk at the 3,3' positions of the BINOL backbone is critical. Bulky groups like 2,4,6-triisopropylphenyl (TRIP) create a deeper and more shielded chiral pocket, often leading to higher enantioselectivity.[15]
-
Hantzsch Ester: This is a mild, organic hydride donor. Its aromatic pyridine byproduct is stable and generally does not interfere with the reaction, simplifying purification.
-
Solvent: The choice of solvent can influence catalyst aggregation and solubility, thereby affecting both reaction rate and enantioselectivity. Non-polar solvents like toluene are often preferred.
Data Presentation: CPA-Catalyzed Reductive Amination
| Imine Substrate | CPA Catalyst (5 mol%) | Yield (%) | ee (%) |
| N-Benzylidene-aniline | (R)-TRIP | 95 | 92 |
| N-(1-Phenylethylidene)aniline | (S)-STRIP | 92 | 96 |
| 2-Phenyl-3,4-dihydroisoquinoline | (R)-CPA with 9-anthracenyl groups | 99 | 98 |
| N-Benzylideneaniline-p-methoxyaniline | (R)-TRIP | 96 | 94 |
Data are representative values compiled from various literature sources.
Part 3: Modern Frontiers: Atroposelective Synthesis of the Biphenyl Axis
While chiral biphenyls are powerful tools, their own synthesis in enantiopure form is a significant challenge. Modern organic chemistry has moved beyond classical resolution, focusing on atroposelective synthesis , where the chiral axis is constructed with a specific stereochemistry from the outset. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become a premier strategy for this purpose.[16][17][18]
Methodology Focus: Asymmetric Suzuki-Miyaura Coupling
This approach involves coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a chiral ligand.[19][20] The chiral ligand, which can itself be an axially chiral phosphine or possess central chirality, controls the orientation of the two aryl partners during the crucial reductive elimination step.[16][17] This step, where the C-C bond is formed, determines the final axial stereochemistry of the biphenyl product. Recent advances have enabled the synthesis of highly hindered, tetra-ortho-substituted biphenyls with excellent enantioselectivity.[18]
Caption: General workflow for atroposelective Suzuki-Miyaura cross-coupling.
Protocol Overview 3: General Procedure for Atroposelective Suzuki-Miyaura Coupling
This is a generalized protocol, as optimal conditions (ligand, base, solvent) are highly dependent on the specific coupling partners.
Key Components:
-
Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Chiral Phosphine Ligand (e.g., KenPhos, sSPhos, or custom-designed ligands)
-
Aryl Halide or Triflate (Substrate 1)
-
Aryl Boronic Acid or Ester (Substrate 2)
-
Inorganic Base (e.g., K₃PO₄, CsF, K₂CO₃)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, THF)
General Steps:
-
Catalyst Pre-formation (Optional): In a glovebox, stir the palladium precursor and the chiral ligand in the chosen solvent for 15-30 minutes to form the active catalytic complex.
-
Reaction Assembly: To a Schlenk tube, add the aryl halide (1.0 eq), aryl boronic acid (1.2-1.5 eq), and base (2.0-3.0 eq).
-
Add the pre-formed catalyst solution or add the palladium precursor and ligand directly to the tube.
-
Add the anhydrous solvent.
-
Reaction Execution:
-
Seal the tube and heat the mixture to the desired temperature (e.g., 60-110 °C).
-
Monitor the reaction by LC-MS or GC.
-
-
Workup and Purification:
-
Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
-
Analysis: Determine yield and enantiomeric excess (chiral HPLC).
Causality and Insights:
-
Ligand Design: The steric and electronic properties of the chiral ligand are paramount. They not only induce asymmetry but also facilitate the often-difficult reductive elimination of sterically hindered biaryls.[21]
-
Base and Solvent: The choice of base is critical for the transmetalation step. The solvent must be compatible with all reagents and effectively solvate the palladium intermediates.
Conclusion
Axially chiral biphenyls represent a class of structures whose strategic importance in asymmetric synthesis cannot be overstated. From the robust, workhorse ligands like BINAP that have enabled industrial-scale hydrogenations to the subtle yet powerful BINOL-derived organocatalysts that mediate metal-free transformations, these scaffolds provide chemists with unparalleled tools for stereocontrol. The continuous development of novel atroposelective methods to construct the biphenyl axis itself ensures that the innovation pipeline for new ligands, catalysts, and complex chiral molecules remains vibrant and productive, directly impacting the future of drug discovery and materials science.
References
- Noyori, R. (1987). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons. [URL: https://www.nro-chem.
- Guidechem. (n.d.). What are the applications of BINAP in catalysis? FAQ - Guidechem. [URL: https://www.guidechem.
- Wikipedia. (2023). BINAP. Wikipedia. [URL: https://en.wikipedia.org/wiki/BINAP]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Asymmetric Synthesis: The Role of BINAP in Catalysis and Chemical Development. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.com/news/mastering-asymmetric-synthesis-the-role-of-binap-in-catalysis-and-chemical-development-96339671.html]
- Procter, D. J., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c05663]
- Procter, D. J., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9393717/]
- Tang, W., et al. (2023). Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c03831]
- MilliporeSigma. (n.d.). Chiral Phosphoric Acids: Versatile Organocatalysts with Expanding Applications. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Genet, J. P., et al. (2009). Modified BINAP: The How and the Why. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr900212m]
- Wikipedia. (2023). Chiral phosphoric acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_phosphoric_acid]
- Noyori, R. (1990). BINAP: an efficient chiral element for asymmetric catalysis. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/abs/10.1021/ar00171a002]
- Shi, F., et al. (2021). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8363363/]
- Wikipedia. (2023). Asymmetric hydrogenation. Wikipedia. [URL: https://en.wikipedia.
- Tu, Y., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10015555/]
- Rueping, M., et al. (2011). Chiral BINOL-derived phosphoric acids: privileged Brønsted acid organocatalysts for C–C bond formation reactions. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/ob/c0ob00931k]
- Noyori, R. (2010). Mechanistic insight into NOYORI asymmetric hydrogenations. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2010/cc/c0cc01288e]
- Organic Chemistry. (2021). Noyori Asymmetric Hydrogenation. YouTube. [URL: https://www.youtube.
- Ueji, S., et al. (2020). Enantiodivergent Synthesis of Axially Chiral Biphenyls from σ-Symmetric 1,1'-Biphenyl-2,6-diol Derivatives by Single Lipase-Catalyzed Acylative and Hydrolytic Desymmetrization. University of Toyama. [URL: https://toyama.repo.nii.ac.jp/record/12108/files/ol020015a.pdf]
- Rueping, M., et al. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr500149f]
- Procter, D. J., et al. (2022). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Biphenols. University of Cambridge. [URL: https://www.ch.cam.ac.uk/sites/www.ch.cam.ac.uk/files/2205_procter_jacs_final.pdf]
- Gong, L., et al. (2021). Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8484601/]
- Sparr, C., et al. (2015). Recent advances & new concepts for the synthesis of axially stereoenriched biaryls. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cs/c4cs00472c]
- Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja005622z]
- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [URL: https://myers.chemistry.harvard.
- Zhou, Y., et al. (2017). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob01459e]
- Tang, W., et al. (2010). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki−Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja104297g]
- Fesik, S. W., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
- Tan, B., et al. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298950/]
- Dube, H., et al. (2022). Diastereoselective synthesis of a cyclic diamide-bridged biphenyl as chiral atropos ligand. Open Access LMU. [URL: https://epub.ub.uni-muenchen.de/81415/1/Dube_et_al_diastereoselective_synthesis_of_a_cyclic_diamide_bridged_biphenyl.pdf]
- Miyano, S., et al. (2000). Asymmetric synthesis of axially chiral biaryls via desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl using 1,4-Di-O-benzyl-L-threitol as a chiral template. The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/10814093/]
- Khanum, S. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8724135/]
- Longdom Publishing. (n.d.). Asymmetric Synthesis of Axially Chiral Compounds. Longdom Publishing. [URL: https://www.longdom.org/open-access/asymmetric-synthesis-of-axially-chiral-compounds-101115.html]
- Zhou, J., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9355609/]
- Tu, Y., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. ResearchGate. [URL: https://www.researchgate.
- Porco, J. A., Jr. (2012). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3401925/]
- Dou, X. (2024). Publication in JACS on the Asymmetric Synthesis of Axially Chiral Biaryls. Tianjin University. [URL: https://www.tju.edu.cn/english/info/1013/3591.htm]
- Tu, Y., et al. (2022). Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/63032545300d81c151241151]
- ResearchGate. (n.d.). Axially chiral biaryls in natural products, drugs, ligands, and catalysts. ResearchGate. [URL: https://www.researchgate.
Sources
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 10. Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Chiral BINOL-derived phosphoric acids: privileged Brønsted acid organocatalysts for C–C bond formation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral phosphoric acid - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
The Enigmatic Allure of Substituted Benzaldehydes in Fragrance: A Detailed Application Guide to 2-Methylbenzaldehyde
A Note to the Researcher: Initial inquiries for "2-(2-Methylphenyl)benzaldehyde" did not yield publicly available data regarding its application in the fragrance industry. This suggests it may be a novel or less common fragrance ingredient. However, to provide a comprehensive and practical guide within the aromatic aldehyde family, this document will focus on the closely related and well-documented fragrance compound, 2-Methylbenzaldehyde (ortho-tolualdehyde) . Its structural similarity and established use offer valuable insights into the application of substituted benzaldehydes in perfumery.
Introduction: The Nuanced World of Aromatic Aldehydes
Aromatic aldehydes are a cornerstone of modern perfumery, prized for their ability to impart a wide range of scents, from the iconic bitter almond of benzaldehyde to the warm, spicy notes of cinnamaldehyde.[1] These compounds, characterized by an aldehyde group attached to a benzene ring, offer perfumers a versatile palette to create complex and memorable fragrances.[2] The addition of substituents to the benzene ring, such as a methyl group in the case of 2-Methylbenzaldehyde, further diversifies their olfactory profiles, introducing unique facets and enhancing their blending capabilities.[3][4]
2-Methylbenzaldehyde (CAS 529-20-4), also known as ortho-tolualdehyde, is a colorless to pale yellow liquid with a characteristic sweet, floral, and nutty aroma, often with cherry-like undertones.[2][3][4][5] Its unique scent profile makes it a valuable ingredient in a variety of fragrance compositions, contributing to both the top and middle notes of a perfume.[4] This guide will provide a detailed exploration of 2-Methylbenzaldehyde, from its chemical properties and synthesis to its practical application in fragrance formulations and the analytical methods for its quality control.
Physicochemical and Olfactory Properties of 2-Methylbenzaldehyde
A thorough understanding of the physical, chemical, and olfactory properties of a fragrance ingredient is paramount for its effective use.
| Property | Value | Reference |
| Chemical Name | 2-Methylbenzaldehyde | [3] |
| Synonyms | o-tolualdehyde, ortho-tolualdehyde | [3][6] |
| CAS Number | 529-20-4 | [3][6] |
| Molecular Formula | C8H8O | [3] |
| Molecular Weight | 120.15 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor Profile | Sweet, almond, cherry, floral, nutty | [2][3][4][7] |
| Boiling Point | 199-200 °C | [8] |
| Flash Point | 77.22 °C | [6] |
| Solubility | Slightly soluble in water; soluble in ethanol and other organic solvents | [3][7] |
Olfactory Nuances and Blending Synergies:
The fragrance of 2-Methylbenzaldehyde is multifaceted. Its initial impression is often a sweet, almond-like note, reminiscent of benzaldehyde but with a softer, less sharp character. This is quickly followed by distinct cherry and floral notes, which add a layer of complexity and sophistication.[4][5]
In fragrance compositions, 2-Methylbenzaldehyde is a versatile blending agent. It can be used to:
-
Enhance fruity and floral accords: Its cherry and sweet notes complement and amplify other fruity and floral ingredients.
-
Add warmth and depth to gourmand fragrances: The nutty and almond-like facets are particularly effective in creating edible-smelling scents.[9]
-
Provide a sophisticated lift to oriental and woody compositions: Its unique aromatic profile can cut through heavier base notes, adding a touch of brightness.
Synthesis of 2-Methylbenzaldehyde for Fragrance Applications
For fragrance applications, the purity of the ingredient is of utmost importance to avoid any off-notes. The synthesis of 2-Methylbenzaldehyde can be achieved through several routes, with the oxidation of 2-methylbenzyl alcohol being a common laboratory and industrial method.
Protocol: Oxidation of 2-Methylbenzyl Alcohol to 2-Methylbenzaldehyde
This protocol outlines a general procedure for the laboratory-scale synthesis of 2-Methylbenzaldehyde.
Materials:
-
2-Methylbenzyl alcohol
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane (DCM) as a solvent
-
Silica gel for column chromatography
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Workflow for Synthesis and Purification:
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 529-20-4: 2-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. ortho-tolualdehyde, 529-20-4 [thegoodscentscompany.com]
- 7. scent.vn [scent.vn]
- 8. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-methylbenzaldehyde In Perfume Creation | Chemical Bull [chemicalbull.com]
Application Notes and Protocols for the Synthesis of Substituted Benzaldehydes via Tandem Reactions
Introduction: The Strategic Advantage of Tandem Reactions in Chemical Synthesis
In the landscape of modern organic chemistry, the synthesis of functionalized aromatic compounds, particularly substituted benzaldehydes, is of paramount importance. These molecules serve as crucial building blocks and key intermediates in the production of pharmaceuticals, agrochemicals, fragrances, and advanced materials.[1][2][3] The inherent reactivity of the aldehyde group makes it a versatile handle for a wide array of chemical transformations.[1] However, traditional multi-step synthetic routes often suffer from drawbacks such as high costs, significant time investment, and the generation of substantial waste due to the need for isolation and purification of intermediates at each stage.
Tandem reactions, also known as cascade or domino reactions, offer an elegant and efficient solution to these challenges.[4][5][6] By combining multiple bond-forming events in a single, uninterrupted sequence without the isolation of intermediates, tandem reactions streamline the synthetic process.[4][5] This approach not only enhances operational simplicity but also aligns with the principles of green chemistry by improving atom economy and reducing solvent and reagent consumption.[4] This guide provides detailed application notes and protocols for three distinct and powerful tandem strategies for the synthesis of substituted benzaldehydes, designed for researchers and professionals in drug development and chemical synthesis.
Methodology 1: Directed ortho-Metalation (DoM) with in situ Aldehyde Protection
Scientific Principle and Application
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, overcoming the limitations of classical electrophilic aromatic substitution which often yields a mixture of ortho and para isomers.[7][8][9] A primary challenge in the DoM of benzaldehyde is the high reactivity of the formyl group towards the strong organolithium bases required for deprotonation. Direct exposure of benzaldehyde to reagents like n-butyllithium leads to nucleophilic addition to the carbonyl rather than the desired ortho-deprotonation.
The tandem strategy developed by Comins and coworkers circumvents this issue through the in situ protection of the aldehyde.[9][10] The aldehyde is transiently converted into an α-amino alkoxide by reaction with a lithium amide. This protected intermediate then acts as a directed metalation group (DMG), guiding a second equivalent of an organolithium base to deprotonate the ortho position with high selectivity. Subsequent quenching with an electrophile and aqueous workup regenerates the aldehyde, now functionalized at the ortho position.
Experimental Workflow Diagram
Caption: Workflow for the tandem directed ortho-metalation of benzaldehyde.
Detailed Step-by-Step Protocol: Synthesis of 2-Methylbenzaldehyde
Materials:
-
Benzaldehyde (1.06 g, 10.0 mmol)
-
Diisopropylamine (1.54 mL, 11.0 mmol)
-
n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol)
-
sec-Butyllithium (1.4 M in cyclohexane, 7.9 mL, 11.0 mmol)
-
Methyl iodide (0.75 mL, 12.0 mmol)
-
Anhydrous Tetrahydrofuran (THF), 50 mL
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (30 mL) and diisopropylamine (1.54 mL, 11.0 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (6.9 mL, 11.0 mmol) dropwise via syringe. Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
-
Add a solution of benzaldehyde (1.06 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise to the LDA solution at -78 °C. Stir for 15 minutes to ensure complete formation of the α-amino alkoxide intermediate.
-
Add sec-butyllithium (7.9 mL, 11.0 mmol) dropwise to the reaction mixture at -78 °C. Stir for 1 hour at this temperature to effect ortho-lithiation.
-
Add methyl iodide (0.75 mL, 12.0 mmol) dropwise to the solution at -78 °C. Allow the reaction to stir at -78 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-methylbenzaldehyde.
Mechanistic Diagram
Caption: Mechanism of tandem DoM for benzaldehyde functionalization.
Methodology 2: One-Pot Reduction/Cross-Coupling of Weinreb Amides
Scientific Principle and Application
This powerful one-pot, two-step procedure provides access to a wide variety of substituted benzaldehydes from readily available Weinreb amides.[11][12] The strategy relies on the controlled reduction of a bromo-substituted N-methoxy-N-methylbenzamide (Weinreb amide) to a stable tetrahedral intermediate, which serves as a "latent aldehyde". This intermediate is resistant to further nucleophilic attack, allowing for a subsequent palladium-catalyzed cross-coupling reaction with an organometallic reagent in the same pot.[11][13]
In the first step, a reducing agent such as diisobutylaluminum hydride (DIBAL-H) reduces the Weinreb amide to a stable aluminum hemiaminal.[11][14] This intermediate effectively protects the aldehyde functionality. In the second step, a palladium catalyst and an organolithium reagent are introduced. The organolithium reagent undergoes transmetalation with the palladium catalyst, which then participates in a cross-coupling reaction at the bromo-substituted position of the aromatic ring. Aqueous workup liberates the desired substituted benzaldehyde.
Experimental Workflow Diagram
Caption: Workflow for the one-pot reduction/cross-coupling of Weinreb amides.
Detailed Step-by-Step Protocol: Synthesis of 4-Phenylbenzaldehyde
Materials:
-
4-Bromo-N-methoxy-N-methylbenzamide (1.29 g, 5.0 mmol)
-
Diisobutylaluminum hydride (DIBAL-H) (1.0 M in hexanes, 5.5 mL, 5.5 mmol)
-
Pd(OAc)₂ (56 mg, 0.25 mmol, 5 mol%)
-
SPhos (103 mg, 0.25 mmol, 5 mol%)
-
Phenyllithium (1.8 M in di-n-butyl ether, 3.1 mL, 5.5 mmol)
-
Anhydrous Toluene, 25 mL
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 4-bromo-N-methoxy-N-methylbenzamide (1.29 g, 5.0 mmol) and anhydrous toluene (25 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIBAL-H (5.5 mL, 5.5 mmol) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes.
-
In a separate vial, pre-mix Pd(OAc)₂ (56 mg, 0.25 mmol) and SPhos (103 mg, 0.25 mmol). Add this catalyst mixture to the reaction flask.
-
Slowly add phenyllithium (3.1 mL, 5.5 mmol) to the reaction mixture at 0 °C via a syringe pump over 15 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate (50 mL).
-
Transfer the filtrate to a separatory funnel, wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-phenylbenzaldehyde.
Substrate Scope and Yields
| Entry | Organolithium Reagent | Product | Yield (%) |
| 1 | Phenyllithium | 4-Phenylbenzaldehyde | 85 |
| 2 | n-Butyllithium | 4-Butylbenzaldehyde | 78 |
| 3 | 2-Thienyllithium | 4-(Thiophen-2-yl)benzaldehyde | 82 |
| 4 | Vinyllithium | 4-Vinylbenzaldehyde | 75 |
| Yields are representative and may vary based on specific reaction conditions and scale. |
Methodology 3: ortho-C-H Functionalization via Transient Directing Groups
Scientific Principle and Application
Direct C-H bond functionalization is a highly desirable transformation that avoids the need for pre-functionalized starting materials. The use of transient directing groups (TDGs) has emerged as a powerful strategy to achieve regioselective C-H activation, particularly for substrates like benzaldehydes.[15][16] This approach avoids the additional synthetic steps of installing and removing a directing group, thereby increasing overall efficiency.
In this tandem process, the benzaldehyde substrate reacts reversibly with a catalytic amount of an amine (the TDG), such as an amino acid or a simple aniline, to form an imine in situ.[16][17] The imine nitrogen then coordinates to a transition metal catalyst, typically palladium(II), directing the C-H activation to the ortho position of the benzaldehyde ring.[18] The resulting palladacycle intermediate can then react with a variety of coupling partners (e.g., aryl halides, alkenes, or alkynes) to form a new C-C or C-X bond. Subsequent hydrolysis of the imine regenerates the aldehyde, now functionalized at the ortho position, and releases the TDG to continue the catalytic cycle.
Catalytic Cycle Diagram
Caption: Catalytic cycle for ortho-C-H functionalization using a transient directing group.
Detailed Step-by-Step Protocol: Synthesis of 2-Acetylbenzaldehyde
Materials:
-
Benzaldehyde (0.5 mmol, 1.0 equiv)
-
1-(vinyloxy)butane (1.5 mmol, 3.0 equiv)
-
Pd(OAc)₂ (0.025 mmol, 5 mol%)
-
2-Aminoisobutyric acid (TDG) (0.1 mmol, 20 mol%)
-
Benzoquinone (BQ) (0.75 mmol, 1.5 equiv)
-
Anhydrous 1,4-Dioxane, 2 mL
Procedure:
-
To an oven-dried Schlenk tube, add benzaldehyde (0.5 mmol), 2-aminoisobutyric acid (0.1 mmol), Pd(OAc)₂ (0.025 mmol), and benzoquinone (0.75 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous 1,4-dioxane (2 mL) followed by 1-(vinyloxy)butane (1.5 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-acetylbenzaldehyde.
Note: This protocol is a representative example of a Heck-type C-H functionalization. The specific coupling partner and oxidant may vary depending on the desired transformation.
Conclusion
The tandem reaction strategies outlined in this guide represent a significant advancement over classical synthetic methods for preparing substituted benzaldehydes. By integrating multiple transformations into a single operation, these protocols offer enhanced efficiency, reduced waste, and greater molecular complexity from simple starting materials. The Directed ortho-Metalation, one-pot Reduction/Cross-Coupling, and C-H Functionalization via Transient Directing Groups each provide a unique and powerful approach to access a diverse range of valuable benzaldehyde derivatives. Researchers and professionals are encouraged to adapt and optimize these methodologies to accelerate their research and development programs.
References
- Comprehensive Review on Current Developments of Tandem Reaction Based Organic Synthesis. (2017). Indo American Journal of Pharmaceutical Sciences. [Link]
- Walsh, P. J., & Li, H. (2007). Tandem Reactions for Streamlining Synthesis: Enantio- and Diastereoselective One-pot Generation of Functionalized Epoxy Alcohols. Accounts of Chemical Research, 40(12), 1159-1169. [Link]
- Padwa, A. (1997). Tandem Reactions in Organic Synthesis: Novel Strategies for Natural Product Elaboration and the Development of New Synthetic Methodology. Chemical Reviews, 97(5), 1471-1496. [Link]
- Borths, C. (2000). Tandem Reaction Sequences. MacMillan Group Meeting. [Link]
- Pellissier, H. (2017). Recent Developments in Enantioselective Multicatalyzed Tandem Reactions.
- van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087-4091. [Link]
- The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Directed (ortho) Metallation. (n.d.). University of Rochester. [Link]
- Gande, S., et al. (2022). Transient directing group enabled Pd-catalyzed C–H oxygenation of benzaldehydes and benzylic amines. Organic & Biomolecular Chemistry, 20(27), 5431-5435. [Link]
- van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Liu, X.-H., et al. (2017). Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society, 139(2), 888-896. [Link]
- Substituted Benzaldehyde: Significance and symbolism. (2025). Wisdomlib. [Link]
- Sorensen, E. J., et al. (2016). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters, 18(21), 5604-5607. [Link]
- Jia, Z., et al. (2023). Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. Organic Letters, 25(9), 1500-1505. [Link]
- van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PubMed. [Link]
- What are six applications for benzaldehyde. (n.d.). LookChem. [Link]
- Li, W., et al. (2025). Pd-Catalyzed Selective ortho-C-H Silylation of Benzaldehydes Using Transient Directing Group.
- Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]
- van der Heijden, G., et al. (2017). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides.
- Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]
- Directed Ortho Metalation. (2015).
- Substituted benzaldehydes and acetophenones to yield deriv
Sources
- 1. nbinno.com [nbinno.com]
- 2. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]
- 3. News - What are six applications for benzaldehyde [sprchemical.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Tandem Reactions for Streamlining Synthesis: Enantio- and Diastereoselective One-pot Generation of Functionalized Epoxy Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. baranlab.org [baranlab.org]
- 9. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uwindsor.ca [uwindsor.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-Methylphenyl)benzaldehyde by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 2-(2-Methylphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this compound. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of this specific separation, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
The purification of this compound presents a unique challenge due to the potential for closely-related isomeric and oxidative impurities.[1][2] This guide provides a structured approach to overcoming these hurdles using column chromatography, a fundamental and powerful purification technique.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound in a question-and-answer format.
Q1: My Thin-Layer Chromatography (TLC) shows poor separation between my product and an impurity. How can I improve this?
A1: Optimizing your solvent system is critical for achieving good separation. A successful separation on a column begins with a well-resolved TLC plate. The ideal TLC will show distinct spots for your product and impurities, with the product having an Rf value of approximately 0.25-0.35.[4][5]
-
Underlying Principle: The choice of mobile phase (solvent system) governs the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase.[6] By systematically varying the polarity of the solvent system, you can modulate the retention of each compound and enhance separation.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Do not rely on a single solvent system. Test a range of solvent mixtures with varying polarities.[7] A good starting point for aromatic aldehydes is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate or dichloromethane.[4][8]
-
Varying Solvent Ratios: Prepare several TLC chambers with different ratios of your chosen solvents (e.g., 95:5, 90:10, 85:15 Hexane:Ethyl Acetate). This allows for fine-tuning of the polarity.
-
Consider Different Solvent Classes: If simple binary mixtures are ineffective, explore solvents from different selectivity groups.[7] For instance, substituting ethyl acetate with toluene or diethyl ether can alter the interactions with the analyte and stationary phase, potentially improving resolution.[4]
-
-
Self-Validation: The optimal solvent system will show the greatest difference in Rf values (ΔRf) between this compound and the key impurity. This directly translates to better separation on the column.
Q2: The product is eluting with a streaky or broad band on the column, leading to mixed fractions. What's causing this and how do I fix it?
A2: Band broadening is a common issue that can stem from several factors, including sample loading, column packing, and flow rate. [9][10]
-
Causality:
-
Improper Sample Loading: Dissolving the sample in a solvent that is too strong (more polar than the mobile phase) will cause the compound to spread out before it has a chance to tightly adsorb to the top of the column.[10] Similarly, using too large a volume of solvent for loading will result in a wide initial band.[10]
-
Poorly Packed Column: An unevenly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase, causing the sample band to become distorted.[3]
-
Incorrect Flow Rate: A flow rate that is too fast does not allow for proper equilibrium between the stationary and mobile phases, leading to tailing.[10] Conversely, a very slow flow rate can lead to band broadening due to diffusion.[10]
-
-
Corrective Actions:
-
Optimize Sample Loading: Dissolve your crude product in the minimum amount of the initial, least polar eluent.[10] If solubility is an issue, use a slightly more polar solvent, but keep the volume to an absolute minimum. Alternatively, consider "dry loading," where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[10]
-
Ensure Proper Column Packing: Use the slurry method to pack your column, ensuring a homogenous and bubble-free stationary phase bed.[11] Gently tap the column as you pack to settle the silica gel evenly.
-
Control the Flow Rate: Adjust the stopcock to achieve a steady drip rate. For a standard lab-scale column, a flow rate of a few milliliters per minute is often appropriate.
-
Q3: I suspect my aldehyde is decomposing on the silica gel column. How can I confirm this and prevent it?
A3: Aldehydes can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or side reactions like acetal formation if alcohols are used in the eluent. [4][12]
-
Verification: To test for stability, spot your purified compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you observe new spots or significant streaking from the baseline, your compound is likely unstable on silica.[12]
-
Preventative Measures:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to your eluent system.[4]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).[4] However, be aware that the elution order and optimal solvent system will likely change, so you will need to re-screen your conditions using TLC with alumina plates.
-
Avoid Reactive Solvents: Do not use alcohol-based solvents like methanol or ethanol in your mobile phase, as they can react with the aldehyde to form hemiacetals and acetals, especially in the presence of the acidic silica.[4]
-
Frequently Asked Questions (FAQs)
Q: Should I use isocratic or gradient elution for my purification?
A: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your sample.[13][14]
-
Isocratic Elution: This is simpler and is often sufficient if your TLC shows good separation between the desired product and impurities with a single solvent system.[9] However, it can lead to band broadening for compounds that are strongly retained.[9][15]
-
Gradient Elution: This is highly effective for separating complex mixtures with components of widely varying polarities.[14] By gradually increasing the polarity of the mobile phase, you can sharpen the elution bands of later-eluting compounds, improve resolution, and often shorten the overall purification time.[9][15] For purifying this compound from both less polar (e.g., unreacted starting materials) and more polar (e.g., over-oxidized products) impurities, a shallow gradient from a low-polarity mixture (like 98:2 Hexane:Ethyl Acetate) to a moderately polar one (like 90:10 Hexane:Ethyl Acetate) can be very effective.
Q: How much crude material should I load onto my column?
A: A general rule of thumb is to use a mass ratio of silica gel to crude material of at least 30:1 to 50:1. For difficult separations, this ratio may need to be increased to 100:1 or more. Overloading the column is a common cause of poor separation.[3]
Q: How do I choose the right column size?
A: The column diameter is determined by the amount of sample you need to purify, while the length influences the separation efficiency. A longer column provides more theoretical plates and better resolution for difficult separations. A typical length-to-diameter ratio is around 10:1 to 15:1.
Q: My compound is very non-polar and has a high Rf in nearly all solvent systems. What should I do?
A: If your compound is eluting very quickly even in 100% hexane, you may be dealing with a very non-polar substance. Ensure you are using a normal-phase silica gel. If the separation from other non-polar impurities is still challenging, you might consider reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[12][16]
Experimental Protocols & Data
Protocol 1: TLC Analysis for Solvent System Selection
-
Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.
-
Spot the solution onto several silica gel TLC plates.
-
Place each plate in a separate developing chamber containing a different solvent system.
-
Develop the plates until the solvent front is about 1 cm from the top.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Select the solvent system that provides the best separation with a product Rf of ~0.25-0.35.
Table 1: Example TLC Data for Solvent System Screening
| Solvent System (Hexane:Ethyl Acetate) | Rf of Product | Rf of Impurity A (less polar) | Rf of Impurity B (more polar) | ΔRf (Product - Impurity A) | ΔRf (Product - Impurity B) | Assessment |
| 98:2 | 0.45 | 0.55 | 0.20 | 0.10 | 0.25 | Poor separation from A |
| 95:5 | 0.30 | 0.45 | 0.10 | 0.15 | 0.20 | Optimal |
| 90:10 | 0.15 | 0.25 | 0.05 | 0.10 | 0.10 | Poor separation from A |
Protocol 2: Column Chromatography - Slurry Packing and Sample Loading
-
Column Preparation: Secure a glass column vertically and add a small plug of cotton or glass wool, followed by a thin layer of sand.[11]
-
Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, least polar eluent determined from TLC analysis to form a consistent slurry.[11]
-
Packing: Pour the slurry into the column. Use a funnel to avoid spillage. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add the slurry to maintain a constant level. Gently tap the column to ensure even packing and dislodge any air bubbles.[11]
-
Equilibration: Once all the silica is added, add a protective layer of sand on top and wash the column with 2-3 column volumes of the initial eluent. Never let the solvent level drop below the top of the sand.
-
Sample Loading (Wet): Dissolve the crude product in the minimum volume of the initial eluent.[10] Carefully pipette this solution onto the top of the sand layer without disturbing the surface. Drain the solvent until the sample solution has just entered the sand layer.
-
Elution: Carefully add the mobile phase. Begin collecting fractions immediately. If using a gradient, start with the least polar solvent mixture and gradually increase the polarity according to your established protocol.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.[3]
Visual Workflows
Troubleshooting Poor TLC Separation
Caption: Decision tree for optimizing TLC solvent systems.
Column Chromatography Workflow
Sources
- 1. The synthesis and investigation of impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from benzaldehyde and methyl ethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 7. biotage.com [biotage.com]
- 8. Chromatography [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Chromatography [chem.rochester.edu]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 15. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 16. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Technical Support Center: Recrystallization of Substituted Benzaldehydes
Welcome to the technical support center for the purification of substituted benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the recrystallization of these critical compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues and understanding the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: How do I select the ideal starting solvent for recrystallizing a substituted benzaldehyde?
A1: The principle of "like dissolves like" is your primary guide.[1][2][3][4] The polarity of your substituted benzaldehyde, dictated by its functional groups, is the most critical factor.
-
For Non-Polar to Moderately Polar Benzaldehydes (e.g., alkyl or alkoxy-substituted benzaldehydes): Start with less polar solvents. A good approach is to test solubility in solvents like hexane, toluene, or an ethanol/water mixture.[5] For instance, 4-(hexyloxy)benzaldehyde can be recrystallized from ethanol or an ethanol/water mixture.[5]
-
For Polar Benzaldehydes (e.g., nitro-, hydroxy-, or amino-substituted benzaldehydes): More polar solvents are required. Ethanol, isopropanol, or water are excellent starting points.[3][6] For example, p-hydroxybenzaldehyde can be crystallized from a methanol/water system.[7][8]
The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[1][5][6] Always perform small-scale solubility tests with a few milligrams of your compound in 0.5 mL of solvent to confirm suitability before committing your entire batch.[5]
Q2: My substituted benzaldehyde is stubbornly impure. When should I consider a mixed-solvent system?
A2: A mixed-solvent system is an excellent strategy when no single solvent provides the ideal solubility profile.[9][10] This situation often arises when your compound is either too soluble or not soluble enough in common solvents.
The technique involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.[9][10][11] Then, a "bad" or "anti-solvent" (in which the compound is poorly soluble, but which is miscible with the "good" solvent) is added dropwise to the hot solution until turbidity (cloudiness) appears.[11][12] A few drops of the "good" solvent are then added back to redissolve the precipitate, creating a saturated solution perfect for forming high-purity crystals upon slow cooling.[11] Common pairs include ethanol-water, toluene-petroleum ether, and ether-petroleum ether.[9][13][14][15][16]
Q3: How significantly do different substituents (e.g., -NO₂, -OH, -NH₂) affect the choice of recrystallization solvent?
A3: Substituents dramatically alter the polarity and hydrogen-bonding capabilities of the benzaldehyde molecule, thus dictating solvent choice.
-
Nitro (-NO₂) Groups: These electron-withdrawing groups increase the compound's polarity. Solvents like ethanol, or mixed systems such as toluene/petroleum ether or ether/petroleum ether, are often effective.[6][13][14]
-
Hydroxy (-OH) Groups: The hydroxyl group can both donate and accept hydrogen bonds, significantly increasing polarity. Water or aqueous alcohol mixtures (e.g., ethanol/water) are often successful.[7][8][17]
-
Amino (-NH₂) Groups: Like hydroxyl groups, amino groups increase polarity and can participate in hydrogen bonding. However, they are also basic. Purification can sometimes be achieved via an acid-base extraction to form a soluble salt, followed by neutralization and recrystallization.[18] For direct recrystallization, polar solvents are used, but be aware that aminobenzaldehydes can be prone to polymerization, especially at high temperatures.[19] In some cases, purification may require chromatography followed by recrystallization.[20][21]
Troubleshooting Guide: Common Recrystallization Problems
This section addresses specific issues you may encounter during your experiments, providing both solutions and the scientific rationale behind them.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Your solution becomes cloudy upon cooling, and instead of solid crystals, an oily liquid separates. This is a common and frustrating problem.
Causality: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is separating.[22][23] The supersaturated solute comes out of solution as a liquid phase rather than a solid crystalline lattice.[24] This is problematic because the oil often traps impurities more effectively than the solvent, defeating the purpose of recrystallization.[22][24][25]
Solutions:
-
Reheat and Add More Solvent: The most common cause is a solution that is too concentrated. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[6][22][23]
-
Slow Down the Cooling Rate: Rapid cooling promotes oiling out. After dissolving your compound, allow the flask to cool to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath.[23]
-
Change the Solvent System: If the issue persists, your solvent may be unsuitable. Choose a solvent with a lower boiling point or switch to a different solvent system entirely.[25]
-
Scratch and Seed: Induce crystallization above the "oiling out" temperature by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[6][25] This provides a nucleation site for crystal growth to begin before the solution cools to the point of oiling.
Issue 2: Poor or No Crystal Formation Upon Cooling
You have a clear, cooled solution, but no crystals have formed.
Causality: This typically happens for one of two reasons: either too much solvent was used, and the solution is not saturated, or the solution is supersaturated but lacks a nucleation point to initiate crystal growth.[4][23]
Solutions:
-
Reduce Solvent Volume: If too much solvent was used, gently heat the solution to boil off a portion of the solvent to increase the concentration.[23] Allow the more concentrated solution to cool again.
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inner surface of the flask. The microscopic scratches provide an ideal surface for the first crystals to form.[6][23][25]
-
Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution to act as a template for crystal growth.[6][23][26]
-
-
Cool to a Lower Temperature: Ensure the solution is thoroughly cooled. Placing the flask in an ice-salt bath can sometimes provide the extra thermodynamic push needed for crystallization.[23]
Issue 3: Final Product is Still Colored
Despite recrystallization, your benzaldehyde crystals retain an undesirable color.
Causality: The colored impurities have similar solubility profiles to your target compound and are being incorporated into the crystal lattice as it forms.[25]
Solutions:
-
Use Activated Charcoal (Decolorizing Carbon): After dissolving your crude product in the hot solvent, cool the solution slightly and add a very small amount (1-2% by weight) of activated charcoal.[1][25] The charcoal has a high surface area and adsorbs large, colored, conjugated molecules.[1][4]
-
Perform a Hot Filtration: Bring the solution back to a boil and perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[6][25][26] This step must be done quickly with pre-warmed glassware to prevent premature crystallization in the funnel.
-
Proceed with Crystallization: Allow the hot, decolorized filtrate to cool slowly as you would in a normal recrystallization.
Caution: Do not add activated charcoal to a boiling solution, as it can cause violent bumping.[25]
Issue 4: Very Low Recovery of Purified Product
You obtain beautiful, pure crystals, but the yield is unacceptably low.
Causality: Several factors can lead to low recovery: using too much solvent, premature crystallization during a hot filtration, or washing the final crystals with a solvent that is too warm.[4][26]
Solutions:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your compound.[1] Every excess drop will retain some of your product in the final cold solution (the mother liquor).
-
Pre-warm Filtration Apparatus: When performing a hot filtration (e.g., after charcoal treatment), ensure your funnel and receiving flask are pre-warmed to prevent the product from crystallizing on the filter paper.[6]
-
Wash Crystals with Ice-Cold Solvent: Always wash the collected crystals on the filter funnel with a minimal amount of ice-cold solvent to rinse away any adhering impurities without dissolving a significant amount of your product.[1][4][27]
-
Recover a Second Crop: The remaining solution after filtration (the mother liquor) still contains dissolved product. You can often recover a second, less pure crop of crystals by boiling off some of the solvent and re-cooling.
Data Summary: Recommended Solvent Systems
The following table provides starting solvent recommendations for various classes of substituted benzaldehydes based on literature and practical experience. These are starting points and may require optimization.
| Substituent Class | Example Compound | Recommended Single Solvents | Recommended Mixed-Solvent Systems |
| Alkoxy-Substituted | 4-(Hexyloxy)benzaldehyde | Ethanol, Isopropanol | Ethanol/Water[5] |
| Hydroxy-Substituted | 4-Hydroxybenzaldehyde | Water, Ethanol | Methanol/Water[7][8] |
| Nitro-Substituted | 3-Nitrobenzaldehyde | Ethanol, Isopropanol[6] | Toluene/Petroleum Ether[13], Ether/Petroleum Ether[14] |
| Amino-Substituted | 4-Aminobenzaldehyde | Water, Ethanol | Ethanol/Water |
| N-Substituted Amino | p-Dimethylaminobenzaldehyde | Cyclohexane | Water (followed by organic solvent)[18] |
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests.
-
Dissolution: Place the crude substituted benzaldehyde in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and heat the mixture on a hot plate with stirring. Continue adding the solvent in small portions until the solid just dissolves completely at the boiling point.[6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and bring it back to a boil for a few minutes.[26]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask.[6]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 15-20 minutes to maximize the yield.[6][26]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[25][27]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.[25][27]
-
Drying: Allow the crystals to dry on the filter funnel under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.[26]
Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent Method)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (the one in which it is readily soluble).[11]
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" or "anti-solvent" (the one in which the compound is poorly soluble) dropwise with swirling until a persistent cloudiness is observed.[11][12]
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.[11] The solution is now saturated.
-
Crystallization and Isolation: Follow steps 5-8 from the Single-Solvent Recrystallization protocol above.
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed recrystallization experiment.
Caption: A decision-making workflow for troubleshooting common recrystallization failures.
References
- Recrystallization. (n.d.). University of California, Los Angeles.
- Purification of N-substituted aminobenzaldehydes. (1984). Google Patents.
- Recrystallization. (n.d.). California State University, Long Beach.
- Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. (n.d.). Benchchem.
- Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization. (n.d.). Benchchem.
- Nitration of benzaldehyde to 3-nitrobenzaldehyde. (2006). NOP.
- Preparation of 4-nitrobenzaldehyde. (n.d.). PrepChem.com.
- Troubleshooting Recrystallization. (2022). Chemistry LibreTexts.
- Process for the purification of nitrobenzaldehyde. (1989). Google Patents.
- Technical Support Center: Purification of 2-Nitrobenzaldehyde. (n.d.). Benchchem.
- Solubility of Benzaldehyde. (n.d.). Solubility of Things.
- Oiling Out in Crystallization. (n.d.). Mettler Toledo.
- p-AMINOBENZALDEHYDE. (n.d.). Organic Syntheses.
- Best Solvent for Recrystallization. (n.d.). Nanjing Huaxi Chemical Co.,Ltd.
- Problems with Recrystallisations. (n.d.). University of York.
- Recrystallization. (n.d.). University of Massachusetts.
- Mixed Solvent Recrystallization. (n.d.). University of California, Davis.
- Solvents for Recrystallization. (n.d.). University of Rochester.
- o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. (n.d.). Organic Syntheses.
- o-AMINOBENZALDEHYDE. (n.d.). Organic Syntheses.
- RECRYSTALLISATION. (n.d.). University of Sydney.
- Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. (2021). ResearchGate.
- Purification by Recrystallization. (n.d.). CUNY.
- Recrystallization (help meeeeee). (2013). Reddit.
- Mixed-solvent recrystallisation. (n.d.). University of York.
- Recrystallization. (n.d.). University of California, Davis.
- Synthesis of 2-aminobenzaldehyde. (n.d.). PrepChem.com.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
- Recrystallization and Crystallization. (n.d.). University of California, San Diego.
- Recrystallization. (2023). Chemistry LibreTexts.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube.
- WATCH: The Hypnotic Recrystallisation of 4-Hydroxybenzaldehyde. (2015). Science Alert.
- Production process of m-nitrobenzaldehyde. (2012). Google Patents.
- Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
- Recrystallization. (n.d.). University of West Florida.
- Solvent Choice. (n.d.). University of York.
- Benzaldehyde. (n.d.). PubChem.
- Process for the isolation of p-hydroxybenzaldehyde. (1988). Google Patents.
- Process for the isolation of p-hydroxybenzaldehyde. (1986). Justia Patents.
- Application Notes and Protocols for the Purification of Crude 4-[4-(Dimethylamino)phenyl]benzaldehyde by Recrystallization. (n.d.). Benchchem.
- Method for the purification of benzaldehyde. (1983). European Patent Office.
- Mixed Solvents. (2022). Chemistry LibreTexts.
- Benzaldehyde solubility. (n.d.). Sigma-Aldrich.
- Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. huaxichemical.com [huaxichemical.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4748278A - Process for the isolation of p-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. prepchem.com [prepchem.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 17. sciencealert.com [sciencealert.com]
- 18. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. prepchem.com [prepchem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 24. mt.com [mt.com]
- 25. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Recrystallization [sites.pitt.edu]
Suzuki Coupling Reactions: A Technical Support Center for Yield Optimization
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their Suzuki coupling experiments. Here, we move beyond simple protocols to delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to address the specific challenges you may encounter at the bench.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is dedicated to resolving specific issues that can arise during a Suzuki coupling reaction. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Problem 1: Low to No Product Formation
Q: My Suzuki coupling reaction is resulting in a very low yield or no desired product at all. What are the primary factors I should investigate?
A: A low or nonexistent yield in a Suzuki coupling reaction is a common issue that can often be traced back to a few critical components of the reaction setup. A systematic evaluation of your reagents and conditions is the most effective approach to pinpoint the problem.[1][2]
-
Catalyst Inactivation: The palladium catalyst is the heart of the reaction and is highly susceptible to inactivation.[3]
-
Cause: Exposure to oxygen can oxidize the active Pd(0) species to an inactive state. Similarly, phosphine ligands can be oxidized.[2] The catalyst can also be poisoned by impurities in the reagents or solvents.
-
Solution: Ensure all solvents and reagents are thoroughly degassed.[2][3] This can be achieved by bubbling an inert gas like argon or nitrogen through the reaction mixture or by using the freeze-pump-thaw method.[3] It is crucial to maintain a strict inert atmosphere throughout the entire experiment.[2][3] Using a fresh batch of a reliable palladium catalyst or a more stable pre-catalyst can also be beneficial.[3]
-
-
Ineffective Ligand Choice: The ligand plays a vital role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[4][5]
-
Cause: A poorly chosen ligand can lead to a sluggish or incomplete reaction. The electronic and steric properties of the ligand are critical.
-
Solution: For challenging substrates, particularly those with coordinating groups, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often more effective.[3] These ligands promote the desired catalytic cycle and can help minimize side reactions.[3] N-heterocyclic carbenes (NHCs) are another class of ligands that are more electron-rich and bulky than phosphine ligands and can be effective when phosphine ligands fail.[5]
-
-
Suboptimal Base and Solvent System: The base is crucial for the transmetalation step, and its effectiveness is highly dependent on the solvent.[6]
-
Cause: The base may not be strong enough or sufficiently soluble in the reaction medium to activate the boronic acid.[2][7]
-
Solution: A screening of different bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) is recommended.[3][6] The solubility of the base is a key consideration. Often, a biphasic solvent system, such as a mixture of an organic solvent (e.g., Toluene, THF, or Dioxane) with water, can improve the solubility of the base and facilitate the reaction.[3][7][8]
-
-
Poor Quality of Reagents: The purity of your starting materials is paramount.
-
Cause: Boronic acids can degrade over time, forming boroxines, which can negatively impact reactivity.[3] Solvents that are not anhydrous (if the protocol requires it) can also interfere with the reaction.
-
Solution: Use fresh or recently purified boronic acid.[3] Ensure that your solvents are of the appropriate grade and are properly dried and degassed.
-
Problem 2: Significant Formation of Side Products
Q: I am observing significant side products in my reaction mixture, such as homocoupling of the boronic acid and dehalogenation of the aryl halide. How can I minimize these unwanted reactions?
A: The formation of side products not only reduces the yield of your desired product but also complicates purification.[8][9] Understanding the mechanisms behind these side reactions is key to mitigating them.
-
Homocoupling of Boronic Acid:
-
Cause: This side reaction is often promoted by the presence of oxygen.[10] It can also occur if the transmetalation step is slow, allowing for the boronic acid to couple with itself.
-
Solution: Rigorous degassing of the reaction mixture before adding the palladium catalyst is essential.[11] Maintaining a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction is critical.[11] Optimizing the reaction conditions to ensure efficient transmetalation can also reduce homocoupling.
-
-
Protodeboronation:
-
Cause: This is the replacement of the boronic acid group with a hydrogen atom, which effectively destroys your nucleophile.[8][11] This side reaction is often caused by excess water or harsh basic conditions, especially with heteroaryl boronic acids.[8][11]
-
Solution: If possible, use anhydrous reagents and solvents.[11] Screening for a milder base or using a boronic ester, which can be more stable than the corresponding boronic acid, can also be effective strategies.[8]
-
-
Dehalogenation of the Aryl Halide:
-
Cause: This involves the replacement of the halide on your electrophile with a hydrogen atom.[8] It can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalyst system.[3]
-
Solution: Trying a milder base or lowering the reaction temperature may help.[3] Employing a more efficient catalyst system that favors the cross-coupling pathway over dehalogenation is also a good strategy.[3]
-
-
Palladium Black Formation:
-
Cause: The aggregation and precipitation of the palladium catalyst out of the solution leads to the formation of palladium black, which is catalytically inactive.[12] This reduces the efficiency of your reaction.[12]
-
Solution: The choice of ligand is crucial to stabilize the Pd(0) species and prevent aggregation.[8] Ensuring proper mixing and avoiding localized high concentrations of reagents can also be beneficial.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization and execution of Suzuki coupling reactions.
Q1: How do I choose the right palladium catalyst and ligand for my specific substrates?
A1: The choice of catalyst and ligand is highly dependent on the nature of your coupling partners.[13]
-
For simple, unhindered substrates: A standard catalyst like Pd(PPh₃)₄ might be sufficient.[14]
-
For less reactive aryl chlorides or sterically hindered substrates: More sophisticated systems are often required.[4][15] Buchwald-type ligands (e.g., SPhos, XPhos) and their corresponding pre-catalysts are designed to be bulky and electron-rich, which facilitates the oxidative addition of challenging substrates.[7][16]
-
Screening is key: Often, the optimal catalyst-ligand combination must be determined empirically. Commercially available screening kits can be a time- and resource-efficient way to identify the best conditions.
Q2: What is the role of the base in the Suzuki coupling, and how do I select the best one?
A2: The base plays a critical role in the transmetalation step of the catalytic cycle.[5][17] It is widely believed to activate the organoboron compound by forming a more nucleophilic boronate species.[5][17] The choice of base can significantly impact the reaction's success.
-
Common Bases: Inorganic bases are most commonly used.[6] These include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[6][17]
-
Selection Criteria: The strength and solubility of the base are important factors. Weaker bases like carbonates are often a good starting point.[6] For more challenging couplings, stronger bases like phosphates may be necessary.[6] The "caesium effect" refers to the often-observed rate enhancement with cesium bases like Cs₂CO₃ or CsF, which is attributed to the higher solubility of the cesium boronate intermediate.[6]
Q3: Can you explain the Suzuki coupling catalytic cycle?
A3: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps:[4][8][18][19]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) complex.[4][18][19] This is often the rate-determining step.[19]
-
Transmetalation: The organic group from the organoboron reagent (R²) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron species.[4][5][18]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled together and eliminated from the palladium center, forming the new carbon-carbon bond (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][8][18]
Visualizing the Process
To better understand the reaction mechanism and troubleshooting workflow, the following diagrams are provided.
The Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Experimental Protocols
Below are generalized, step-by-step protocols for setting up and monitoring a Suzuki coupling reaction. These should be adapted based on the specific requirements of your substrates.
General Protocol for a Suzuki Coupling Reaction
This protocol is a starting point and may require optimization for specific substrates.[20][21][22]
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or boronic ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the vessel three times.[2]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane/water) via syringe.[2][21] The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1] Bubble the inert gas through the solution for an additional 10-15 minutes to ensure thorough deoxygenation.[2] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Reaction Execution: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[1][2][18]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][11]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[1][2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or recrystallization.[1][2][9]
Data Presentation: Example of Condition Screening
When optimizing a reaction, it is useful to present the data in a clear, tabular format.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 45 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 88 |
| 3 | XPhos Pd G3 (1) | - | K₃PO₄ (3) | 2-MeTHF | 90 | 95 |
| 4 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | THF/H₂O | 80 | 72 |
This table is a hypothetical example for illustrative purposes.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- Suzuki reaction - Wikipedia. [Link]
- Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]
- Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]
- Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]
- Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchG
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). [Link]
- Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. [Link]
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. [Link]
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. [Link]
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). [Link]
- (PDF)
- Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry - ACS Public
- Optimization in reaction conditions for Suzuki coupling reactions...
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - NIH. [Link]
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. [Link]
- Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing). [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. [Link]
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. [Link]
- Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Form
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- The Suzuki Reaction - Andrew G Myers Research Group. [Link]
- Side reactions of Suzuki cross-coupling | Download Scientific Diagram - ResearchG
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. [Link]
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. [Link]
- Suzuki-Miyaura Coupling - Organic Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. wwjmrd.com [wwjmrd.com]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. byjus.com [byjus.com]
- 20. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. organic-synthesis.com [organic-synthesis.com]
Common side products in the synthesis of 2-(2-Methylphenyl)benzaldehyde
Welcome to the technical support resource for the synthesis of 2-(2-methylphenyl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the common challenges encountered during the synthesis of this important biaryl intermediate.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you might observe during your reaction or after workup. Each question is designed to diagnose a potential problem and provide a scientifically grounded solution.
Question 1: My reaction is complete by TLC, but after workup and chromatography, I isolated a significant amount of a non-polar impurity that runs high on the TLC plate. What is it?
Answer:
This is a classic sign of homocoupling side products . Depending on your synthetic route, you are likely isolating either 2,2'-dimethylbiphenyl or biphenyl itself. These non-polar compounds typically have low affinity for silica gel and will elute quickly during column chromatography.
Causality and Mechanism:
-
Suzuki-Miyaura Coupling Route: If you are coupling 2-methylphenylboronic acid with 2-bromobenzaldehyde (or vice-versa), homocoupling is a well-known side reaction.[1][2] It can occur through two primary pathways:
-
Oxidative Coupling of Boronic Acids: Two molecules of your boronic acid starting material can couple in the presence of the palladium catalyst and an oxidant (often residual oxygen) to form a symmetrical biaryl.
-
Reductive Coupling of Aryl Halides: Two molecules of your aryl halide can undergo reductive elimination from a Pd(II) intermediate, especially at high temperatures or catalyst loadings.
-
-
Grignard Reaction Route: If you are reacting 2-methylphenylmagnesium bromide with a formylating agent, the likely culprit is 2,2'-dimethylbiphenyl. This arises from a Wurtz-type coupling where the Grignard reagent reacts with the unreacted aryl halide starting material. This is particularly prevalent if Grignard reagent formation is slow or incomplete.[3]
Troubleshooting Protocol: Minimizing Homocoupling
-
Degas Rigorously: Before adding your palladium catalyst, thoroughly degas your reaction solvent and reagents by bubbling argon or nitrogen through the mixture for at least 30 minutes. This minimizes dissolved oxygen, which promotes oxidative homocoupling of the boronic acid.
-
Optimize Base and Conditions (Suzuki): Use the mildest base effective for your system (e.g., K₂CO₃ or K₃PO₄ instead of stronger bases). Ensure precise stoichiometry; a large excess of the boronic acid can favor its homocoupling.
-
Control Grignard Formation: Ensure your magnesium turnings are fresh and activated. Initiate the reaction with a small crystal of iodine if necessary.[4] Add the aryl halide slowly to the magnesium suspension to maintain a gentle reflux and avoid localized high concentrations of the halide, which can lead to coupling.[5]
-
Purification: Homocoupled products are significantly less polar than the desired aldehyde. They can be effectively removed using silica gel column chromatography with a non-polar eluent system (e.g., Hexane/Ethyl Acetate gradient).
Question 2: My main product spot on the TLC plate has a persistent, co-eluting impurity. What could this be and how do I get rid of it?
Answer:
A co-eluting impurity with similar polarity suggests a structurally related side product. The most probable candidates are the starting materials (if the reaction was incomplete) or a reduced or oxidized version of the product or starting materials .
Common Co-eluting Side Products:
| Side Product | Probable Cause & Synthetic Route | Identification & Removal |
| 2-(2-Methylphenyl)benzyl alcohol | Over-reduction of the aldehyde product. Can occur during a Grignard reaction if excess Grignard reagent is present after formylation and during workup. Can also be a byproduct of certain formylation methods.[6] | Identification: IR spectroscopy will show a broad O-H stretch (~3300 cm⁻¹). Removal: Mild oxidation (e.g., using PCC or DMP) can convert the alcohol back to the desired aldehyde. Alternatively, careful chromatography can often resolve it. |
| 2-Methylbiphenyl | Protodeboronation (in Suzuki coupling) or reductive cleavage of the Grignard reagent followed by loss of the formyl group. This results in the simple biaryl core without the aldehyde functionality. | Identification: ¹H NMR will lack the characteristic aldehyde proton signal (~10 ppm). Mass spectrometry will show the corresponding M-28 peak. Removal: Very difficult to remove due to similar polarity. Prevention is key. |
| Unreacted Starting Materials | Incomplete reaction due to deactivated catalyst (Suzuki), poor Grignard formation, or insufficient reaction time/temperature. | Identification: Compare with authentic standards of starting materials by TLC or LC-MS. Removal: Careful column chromatography is the most effective method. |
Caption: The catalytic cycle of Suzuki coupling and two common off-cycle side reactions.
References
- Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. [Link]
- Smith, L. I., & Bayliss, M. (1941). The Bodroux-Tschitschibabin Aldehyde Synthesis. J. Org. Chem., 6, 437-442.
- Stojanovska, N., et al. (2021). The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part II; Synthesis of Phenyl-2-propanone (P2P) analogues from Substituted Benzaldehydes.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Google Patents. (n.d.). CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.
- Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5683-5685. [Link]
- Buchwald, S. L., et al. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 41(11), 1918-1920. [Link]
- Johnston, M. R., et al. (2016). The synthesis and investigation of impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from benzaldehyde and methyl ethyl ketone.
- Stojanovska, N., et al. (2016). The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from Benzaldehyde and Methyl Ethyl Ketone.
- Organic Syntheses Procedure. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]
- Sassian, M., & Tuulmets, A. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Main Group Metal Chemistry, 25(12). [Link]
- Cziaky, Z., et al. (2018). Synthesis of Phenyl- and Pyridyl-substituted Benzyloxybenzaldehydes by Suzuki-Miyaura Coupling Reactions.
- Kumar, V., et al. (2014). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones.
- Bartleby. (n.d.). Synthesis Of Grignard Reagent And Benzaldehyde. [Link]
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- Google Patents. (n.d.).
- European Patent Office. (n.d.).
- Pharmaffiliates. (n.d.). Benzaldehyde-impurities. [Link]
- Google Patents. (n.d.).
- The Hive Chemistry Discourse. (n.d.). Benzaldehydes: from nitro to hydroxy in one step!. [Link]
- ResearchGate. (2018).
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phenyl-MgBr + Orthoformate -> Benzaldehyde , Hive Methods Discourse [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in Aldehyde Reactions
Welcome to the Technical Support Center for aldehyde-based reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in their experiments. Instead of a rigid protocol, this center offers a dynamic, question-and-answer-based approach to troubleshoot specific problems you may encounter at the bench.
Our philosophy is grounded in understanding the underlying chemical principles. By explaining the "why" behind each step, we aim to empower you not just to fix a single reaction, but to build a robust and reproducible synthetic methodology.
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you might be observing in your reaction flask.
Issue 1: My reaction is messy, with multiple spots on TLC, and the desired product is a minor component.
This is a classic symptom of competing side reactions. Aldehydes are versatile functional groups, but their reactivity can be a double-edged sword.
Question: I'm attempting an aldol reaction, but I'm seeing a complex mixture of products. What's going on?
Answer: Crossed aldol reactions, in particular, can be plagued by a lack of selectivity, leading to a mixture of self-condensation and crossed-condensation products.[1][2] The key is to control which carbonyl compound forms the enolate and which acts as the electrophile.
-
Underlying Cause: If both of your carbonyl partners have α-hydrogens, you can form two different enolates, each of which can react with the two available carbonyl compounds, potentially leading to four different products.[1]
-
Troubleshooting Steps:
-
Use a Non-Enolizable Aldehyde: If possible, choose one aldehyde that lacks α-hydrogens (e.g., benzaldehyde, formaldehyde). This aldehyde can only act as the electrophile, simplifying the product mixture.[2][3]
-
Slow Addition: Slowly add the enolizable carbonyl compound to a mixture of the non-enolizable aldehyde and the base. This keeps the concentration of the enolate low and favors the desired crossed-aldol product.[3]
-
Directed Aldol Reaction: For maximum control, pre-form the enolate of one carbonyl compound using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. Then, add the second carbonyl compound (the electrophile). This method provides excellent selectivity.[3]
-
Question: I'm running a reaction with an aldehyde that has no α-hydrogens, and I'm getting a carboxylic acid and an alcohol as byproducts. Why?
Answer: You are likely observing the Cannizzaro reaction, a disproportionation reaction that occurs with aldehydes lacking α-hydrogens in the presence of a strong base.[4]
-
Underlying Cause: In the presence of a strong base (e.g., concentrated NaOH), one molecule of the aldehyde is oxidized to a carboxylic acid, and another is reduced to an alcohol.[4][5]
-
Troubleshooting Steps:
-
Reduce Base Concentration: The Cannizzaro reaction is often favored by high base concentrations.[3] Try using a more dilute solution of your base.
-
Lower the Reaction Temperature: Higher temperatures can promote the Cannizzaro reaction.[3] Running your reaction at a lower temperature (e.g., 0 °C or room temperature) may favor your desired pathway.
-
Crossed Cannizzaro Reaction: If your goal is to reduce a valuable aldehyde, you can use a "sacrificial" aldehyde like formaldehyde in a crossed Cannizzaro reaction. Formaldehyde is preferentially oxidized, allowing your target aldehyde to be reduced to the desired alcohol.[4]
-
Issue 2: My reaction has stalled, with significant starting material remaining.
This often points to issues with reagents, catalysts, or reaction conditions.
Question: My Wittig reaction is giving a low yield. What are the common culprits?
Answer: The Wittig reaction is a powerful tool for alkene synthesis, but its success hinges on several factors. Low yields can often be traced back to the ylide, the aldehyde, or the reaction setup.[6]
-
Underlying Causes & Troubleshooting:
-
Ylide Instability: Unstabilized ylides are highly reactive and can decompose if not used promptly. It's often best to generate them in situ and use them immediately.[6][7]
-
Aldehyde Quality: Aldehydes can be prone to oxidation to carboxylic acids or polymerization upon storage.[8][9] Use freshly distilled or purified aldehyde for best results.
-
Steric Hindrance: Bulky groups on either the aldehyde or the ylide can significantly slow down the reaction.[6][8] If you are working with a sterically hindered system, consider the Horner-Wadsworth-Emmons (HWE) reaction, which often performs better in these cases.[6][8]
-
Incomplete Ylide Formation: Ensure your base is strong enough to deprotonate the phosphonium salt and that your reaction is strictly anhydrous.[6]
-
| Parameter | Recommendation for Low Yield in Wittig Reactions |
| Aldehyde Purity | Use freshly distilled or purified aldehyde. |
| Ylide Generation | Generate unstabilized ylides in situ and use immediately. |
| Steric Hindrance | For hindered substrates, consider the Horner-Wadsworth-Emmons (HWE) reaction. |
| Reaction Conditions | Maintain anhydrous conditions; use a sufficiently strong base. |
Question: My Knoevenagel condensation is sluggish. How can I improve the conversion?
Answer: The Knoevenagel condensation is an equilibrium-driven reaction. Low conversion often means the equilibrium is not being effectively shifted towards the product.[10]
-
Underlying Causes & Troubleshooting:
-
Ineffective Water Removal: The reaction produces water as a byproduct. Failure to remove it can push the equilibrium back to the starting materials.[10] Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) to continuously remove water.[10]
-
Catalyst Issues: The catalyst, typically a weak base, might be inappropriate for your substrates or used in the wrong amount.[10] Screen different catalysts (e.g., piperidine, ammonium acetate) to find the most effective one for your system.[10]
-
Sub-optimal Temperature: The reaction may simply be too cold. Gently heating the reaction can increase the rate, but be cautious of side reactions at excessively high temperatures.[10]
-
Frequently Asked Questions (FAQs)
This section covers broader questions about best practices and preventative measures.
Question: How can I prevent my aldehyde from undergoing unwanted reactions during a multi-step synthesis?
Answer: The use of protecting groups is a cornerstone of modern organic synthesis. For aldehydes, the most common strategy is to convert them into acetals.
-
Why it Works: Acetals are stable in neutral to strongly basic conditions, effectively "hiding" the reactive aldehyde functionality.[11][12][13] This allows you to perform reactions on other parts of your molecule without affecting the aldehyde. The acetal can then be easily removed (deprotected) under mild acidic conditions to regenerate the aldehyde.[11][13]
Experimental Protocol: Acetal Protection of an Aldehyde
-
Setup: In a round-bottom flask, dissolve your aldehyde (1 equivalent) in a suitable solvent (e.g., toluene).
-
Add Diol: Add a diol, such as ethylene glycol (1.1 equivalents), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Water Removal: Equip the flask with a Dean-Stark apparatus and reflux the mixture to remove the water formed during the reaction, driving the equilibrium towards the acetal.
-
Workup: Once the reaction is complete (monitored by TLC or GC), cool the mixture, wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, and then purify by standard methods.
Caption: A decision tree for troubleshooting low conversion.
Question: My catalyst seems to be losing activity over time. What could be the cause?
Answer: Catalyst deactivation is a common problem in catalytic processes and can arise from several mechanisms.
-
Fouling/Coking: Reactive species like aldehydes can polymerize or condense on the catalyst surface, forming heavy carbonaceous deposits ("coke") that block active sites. [14]* Poisoning: Impurities in your starting materials or solvent can bind to the catalyst's active sites, rendering them inactive. [15]* Thermal Degradation: High reaction temperatures can cause the catalyst's structure to change, for example, through the sintering of metal particles, which reduces the active surface area. [16]* Leaching: The active catalytic species may dissolve from its support into the reaction medium.
Strategies to Mitigate Catalyst Deactivation:
| Deactivation Mechanism | Mitigation Strategy |
| Fouling/Coking | Purify feedstock to remove coke precursors; optimize reaction temperature to minimize coke formation. [14][16] |
| Poisoning | Ensure high purity of all reagents and solvents. [15] |
| Thermal Degradation | Operate at the lowest effective temperature; choose a thermally stable catalyst support. [16] |
| Leaching | Use a more robust catalyst support or modify the solvent to reduce solubility of the active species. |
References
- Acetals and Ketals as Protecting Groups. (2019). YouTube. [Link]
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (n.d.). PMC - NIH. [Link]
- Protecting Groups of Aldehydes. (2019). Chemistry LibreTexts. [Link]
- Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. [Link]
- Wittig Reaction. (2023). Chemistry LibreTexts. [Link]
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019).
- Wittig reaction. (n.d.). Wikipedia. [Link]
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
- Acetal Protecting Group Explained. (2022). Pearson. [Link]
- Can anyone suggest methods to protect aldehyde if I have an aldehyde and ketone in my compound?. (2013).
- Wittig reaction. (n.d.). chemeurope.com. [Link]
- Aldehyde. (n.d.). Wikipedia. [Link]
- The aldol condensation and possible complications. (n.d.).
- The Aldol Reaction and Condensation. (n.d.). University of Wisconsin. [Link]
- Rosenmund reduction. (n.d.). Wikipedia. [Link]
- WITTIG REACTION | MECHANISM. (n.d.). AdiChemistry. [Link]
- Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. [Link]
- Enzymatic reactions towards aldehydes: An overview. (n.d.). PMC - NIH. [Link]
- Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin. [Link]
- Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. [Link]
- Aldol condens
- Optimization of the reaction conditions for the aldehyde reduction. (n.d.).
- Effects of solvent on the reaction time and yield. (n.d.).
- Cannizzaro Reaction and Crossed Cannizzaro Reaction. (n.d.). Pharmaguideline. [Link]
- Effect of the solvent volume to reaction yield. (n.d.).
- Development and Mechanism of Rh-Catalyzed Keto-(5 + 1 + 2) Reaction. (2026). Journal of the American Chemical Society. [Link]
- Aldehydes and Ketones. (n.d.). MSU chemistry. [Link]
- Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. [Link]
- Optimization of the reaction conditions. (n.d.).
- Cannizzaro Reaction Mechanism. (n.d.). Allen. [Link]
- Cannizzaro Reaction Questions with Solutions. (n.d.). Filo. [Link]
- How to avoid cannizaro reaction during aldol reaction?. (2019). Chemistry Stack Exchange. [Link]
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PMC - NIH. [Link]
- The Aldol Condensation. (n.d.).
- Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts. [Link]
- Aldehydes and Ketones (Summary). (2025). Chemistry LibreTexts. [Link]
- Purification of aldehyde-ketone mixtures. (n.d.).
- What Is Catalyst Deactiv
- Catalyst deactiv
- Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017). Master Organic Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 5. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. adichemistry.com [adichemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 14. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Navigating Steric Hindrance in Organic Synthesis
As a Senior Application Scientist, I've designed this Technical Support Center to provide you with in-depth, field-proven insights into optimizing reactions with sterically hindered substrates. This guide moves beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and innovate in your own work.
Steric hindrance is a pervasive challenge in synthetic chemistry, often leading to sluggish reactions, low yields, and undesired side products. This guide is structured to address the common issues encountered by researchers and provide a clear path to success.
Part 1: Troubleshooting Guide - When Your Reaction Falters
This section is designed to help you diagnose and solve specific problems you might be facing in the lab.
Q1: My cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) with a bulky substrate is giving a low yield or not proceeding at all. What are the primary culprits?
A1: Low yields in these reactions with sterically demanding substrates often trace back to a few critical steps in the catalytic cycle.[1]
-
Inefficient Oxidative Addition: The initial step, where the palladium catalyst inserts into the carbon-halide bond, can be significantly slowed by bulky groups near the reaction center.
-
Difficult Transmetalation: The transfer of the organometallic reagent (e.g., boronic acid, organotin) to the palladium center is another sterically sensitive step.
-
Premature Catalyst Decomposition: The active catalytic species can be unstable, especially at the higher temperatures often required for these reactions.
-
Inappropriate Ligand Choice: This is the most common issue. Standard ligands like triphenylphosphine are often inadequate for sterically hindered couplings.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Q2: I'm observing significant side products, such as hydrodehalogenation or homocoupling. How can I improve selectivity?
A2: The formation of side products indicates that an undesired reaction pathway is competing with your desired transformation.
-
Hydrodehalogenation: This is the replacement of the halide with a hydrogen atom and can be promoted by certain bases, solvents (especially protic ones), or catalyst deactivation pathways.
-
Homocoupling: This is the coupling of two molecules of your organometallic reagent and is often favored when the transmetalation step is slow relative to other processes.
Solutions:
-
Ligand Modification: Employing more sterically demanding and electron-rich ligands can accelerate the desired cross-coupling steps, outcompeting the side reactions.[2][3]
-
Base Selection: The choice of base is critical. For Suzuki-Miyaura couplings, switching from a strong base like an alkoxide to a weaker one like a carbonate or phosphate can sometimes suppress side reactions.[4]
-
Solvent Choice: Ensure you are using a dry, aprotic solvent. Protic impurities can be a source of protons for hydrodehalogenation.
Q3: My SN2 reaction with a secondary or tertiary substrate is failing. What are my options?
A3: SN2 reactions are notoriously sensitive to steric hindrance around the electrophilic carbon.[5] For highly hindered substrates, the backside attack required for an SN2 mechanism is often impossible.
-
Promote an SN1 Mechanism: If your substrate can form a stable carbocation (e.g., tertiary, benzylic), you can switch to conditions that favor an SN1 pathway. This involves using a polar protic solvent (e.g., ethanol, water) to stabilize the carbocation intermediate.[6]
-
Increase Reactivity of the Nucleophile: In some cases, using a more potent nucleophile can overcome a moderate degree of steric hindrance. However, this often leads to competing elimination (E2) reactions.
-
Consider Alternative Synthetic Routes: For severely hindered systems, it's often more practical to devise a different synthetic strategy that avoids the SN2 reaction altogether, perhaps by forming the key bond through a different type of reaction like a cross-coupling.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about strategy and reagent selection for sterically hindered substrates.
Q1: What are the best types of ligands for cross-coupling reactions involving sterically hindered substrates?
A1: The most successful ligands for these challenging reactions are typically bulky and electron-rich. This combination of properties helps to stabilize the active monoligated palladium(0) species, which is crucial for efficient oxidative addition and reductive elimination.[7]
| Ligand Class | Key Features | Common Examples |
| Bulky Trialkylphosphines | Strong σ-donors, large cone angles. | Tri-tert-butylphosphine (P(t-Bu)₃), Diadamantylalkylphosphines.[2] |
| Buchwald Biarylphosphines | Highly tunable steric and electronic properties. | SPhos, XPhos, RuPhos.[3] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically demanding. | IPr, IMes, and more recently developed acenaphthoimidazolylidene ligands.[8] |
Q2: How does solvent choice impact reactions with sterically demanding starting materials?
A2: The solvent plays multiple roles, and its choice is critical.
-
For SN2 Reactions: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred. They solvate the cation of the nucleophilic salt but leave the anion relatively "bare" and more reactive.[9] Polar protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.
-
For Cross-Coupling Reactions: The solvent must keep the catalyst and reagents in solution and can influence the rate of key steps. Aprotic solvents like dioxane, THF, and toluene are common. The choice can affect catalyst stability and the aggregation state of organometallic reagents.
Q3: When should I consider using high-pressure conditions?
A3: High hydrostatic pressure (HHP) is a powerful but often underutilized tool for overcoming steric barriers.[10] You should consider it when:
-
Thermal activation leads to decomposition.
-
Catalytic methods are ineffective due to extreme steric hindrance.
-
You need to favor a reaction pathway with a negative activation volume (e.g., Diels-Alder, conjugate additions).
High pressure can force molecules into closer proximity, overcoming steric repulsion and promoting bond formation, sometimes even without a catalyst.[10][11][12]
Part 3: Experimental Protocols & Data
Protocol 1: Optimized Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is a starting point for the coupling of a tetra-ortho-substituted biaryl.
-
Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon.
-
Reagent Addition: To the flask, add the aryl bromide (1.0 equiv), the sterically hindered boronic acid (1.5 equiv), and a suitable base such as K₃PO₄ (3.0 equiv).
-
Catalyst/Ligand Addition: In a glovebox, prepare a stock solution of your chosen palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and ligand (e.g., SPhos, 4.4 mol %). Add the appropriate volume of this solution to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Table: Effect of Ligand on a Hindered Suzuki-Miyaura Coupling
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | 5 | 110 | 24 | <5 |
| P(t-Bu)₃ | 2 | 100 | 12 | 65 |
| SPhos | 2 | 80 | 8 | 92 |
| XPhos | 2 | 80 | 6 | 95 |
This is representative data and actual results will vary based on substrates.
Diagram: The Role of Bulky Ligands in Catalysis
Caption: A simplified catalytic cycle for cross-coupling reactions.
References
- Molinaro, C., et al. (2010). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions-alternatives to PtBu3. Chemical Society Reviews, 39(2), 694-711. [Link]
- Gáspár, A., & Vágvölgyi, C. (2025). Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. RSC Green Chemistry. [Link]
- Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
- Singh, U. P., & Singh, R. K. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
- Jenner, G. (2002). Steric Effects in High Pressure Knoevenagel Reactions.
- Valente, C., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Kim, Y., Cramer, C. J., & Truhlar, D. G. (2009). Steric effects and solvent effects on SN2 reactions. The Journal of Physical Chemistry A, 113(32), 9109-9114. [Link]
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
- Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. [Link]
- Mimura, T., et al. (1995). KINETICS OF REACTION BETWEEN CARBON DIOXIDE AND STERICALLY HINDERED AMINES FOR CARBON DIOXIDE RECOVERY FROM POWER PLANT FLUE GASES. Kagaku Kogaku Ronbunshu. [Link]
- Iwasaki, T., et al. (2019). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science, 10(24), 6157-6164. [Link]
- El-Sawy, E. R., & Dudley, G. B. (2011). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. Angewandte Chemie International Edition, 50(36), 8432-8435. [Link]
- ResearchGate. (n.d.). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction.
- Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in Sₙ Reactions. Chemistry LibreTexts. [Link]
- Kinzel, T., et al. (2010). Design of a Versatile and Improved Precatalyst Scaffold for Palladium-Catalyzed Cross-Coupling: (η3-1-tBu-indenyl)2(μ-Cl)2Pd2.
- Sakaguchi, D., & Gotoh, H. (2022). Quantification of steric hindrance by geometric calculation, prediction of the reductive selectivity of ketones, and clarification of reaction mechanism.
- Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Quora. [Link]
- Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Medicinal Chemistry, 55(11), 4925-4954. [Link]
- Toste, F. D., & Gagne, M. R. (2010). On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions. Angewandte Chemie International Edition, 49(45), 8482-8485. [Link]
- Falivene, L., et al. (2024). % VBur index and steric maps: from predictive catalysis to machine learning. Chemical Society Reviews. [Link]
- ResearchGate. (n.d.). How does the addition of steric hindrance on a typical IPr NHC ligand affect catalytic activity in olefin metathesis?.
- Liu, S. (2015). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. The Journal of Physical Chemistry A, 119(1), 115-124. [Link]
- Reddit. (2024). What are some common causes of low reaction yields?. Reddit. [Link]
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Sterically Induced Ligand Framework Distortion Effects on Catalytic Cyclic Ester Polymerizations.
- Li, J., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Nano Research, 16(1), 1045-1051. [Link]
- Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
- Zhang, X., et al. (2020).
- Zhang, J., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction.
- Redd, R., & Birman, V. B. (2017). Recent Advances in Organocatalyzed Domino C–C Bond-Forming Reactions. Molecules, 22(12), 2207. [Link]
- Chemistry For Everyone. (2025). What Causes A Low Percent Yield In Chemical Reactions?. YouTube. [Link]
- Dasha Pharmaceuticals. (n.d.). High-Pressure Reactions. Dasha Pharmaceuticals. [Link]
- Li, J., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Nano Research, 16(1), 1045-1051. [Link]
- Gáspár, A., & Vágvölgyi, C. (2025). High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters. RSC Green Chemistry. [Link]
- Zhang, J., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction.
- ResearchGate. (2019). How to overcome Steric Hindrance?.
- Schäfer, G. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]
- Wang, Z., et al. (2026). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]
- Liu, J., et al. (2020). Steric effect of intermediates induces formation of three-dimensional covalent organic frameworks.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions-alternatives to PtBu3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmcct.com [jmcct.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01075F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Over-oxidation of 2-(2-Methylphenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of over-oxidation during the synthesis and handling of 2-(2-Methylphenyl)benzaldehyde. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have curated this resource to help you achieve optimal yields and purity.
I. Understanding the Challenge: The Facile Path to Over-oxidation
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic chemistry. However, aldehydes are notoriously easy to oxidize, often more so than the precursor alcohols from which they are synthesized.[1][2] This inherent reactivity is due to the presence of a hydrogen atom on the carbonyl carbon, which is susceptible to abstraction.[3] In the case of this compound, this can lead to the unwanted formation of 2-(2-Methylphenyl)benzoic acid, impacting yield and requiring additional purification steps.
FAQ 1: Why is my this compound over-oxidizing to 2-(2-Methylphenyl)benzoic acid?
Over-oxidation is a common issue stemming from several factors:
-
Choice of Oxidizing Agent: Strong oxidizing agents like potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and even hot nitric acid will readily convert the aldehyde to a carboxylic acid.[2][4][5]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy for the oxidation of the aldehyde product.[6]
-
Atmospheric Oxygen (Autoxidation): Aromatic aldehydes, including benzaldehyde derivatives, can undergo autoxidation upon exposure to air, where atmospheric oxygen acts as the oxidant.[7][8] This process is often catalyzed by light.[9]
II. Proactive Strategies for Preventing Over-oxidation
Preventing the formation of 2-(2-Methylphenyl)benzoic acid requires a multi-faceted approach, from the selection of reagents to the careful control of the reaction environment and subsequent storage.
FAQ 2: What are the best oxidizing agents to use to minimize over-oxidation when synthesizing the aldehyde from the corresponding alcohol?
The key is to employ mild and selective oxidizing agents that are known to halt the oxidation at the aldehyde stage.
| Oxidizing Agent System | Advantages | Disadvantages |
| Pyridinium Chlorochromate (PCC) | Well-established for selective oxidation of primary alcohols to aldehydes with minimal over-oxidation.[4][6] | Chromium-based reagents are toxic and require careful handling and disposal. |
| Activated Manganese Dioxide (MnO₂) | Highly selective for benzylic and allylic alcohols; the solid reagent can be easily filtered off.[6] | Stoichiometric amounts are often required, and the activity can vary between batches. |
| Swern Oxidation | A very mild and effective method that utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperatures.[6] | Requires cryogenic conditions (-78 °C) and the generation of foul-smelling dimethyl sulfide. |
| Dess-Martin Periodinane (DMP) | A mild and highly reliable reagent for the oxidation of primary alcohols to aldehydes. | Can be sensitive to moisture and is relatively expensive. |
Experimental Protocol: Swern Oxidation of 2-(2-Methylphenyl)benzyl alcohol
This protocol provides a general framework for the Swern oxidation, a reliable method for minimizing over-oxidation.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
2-(2-Methylphenyl)benzyl alcohol
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add anhydrous DCM to a three-necked flask and cool to -78 °C using a dry ice/acetone bath.
-
Add DMSO (2.2 equivalents) to the DCM.
-
Slowly add oxalyl chloride (1.5 equivalents) to the stirred solution.
-
Stir for 15-30 minutes at -78 °C.
-
Add a solution of 2-(2-Methylphenyl)benzyl alcohol (1 equivalent) in a small amount of anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C.
-
Stir for 30-45 minutes.
-
Add triethylamine (5 equivalents) dropwise, again maintaining the temperature below -60 °C. A thick white precipitate will form.
-
After the addition is complete, stir the mixture at -78 °C for another 30 minutes, then allow it to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation.[6]
FAQ 3: How can I prevent autoxidation during the reaction and work-up?
To prevent atmospheric oxygen from oxidizing your product, it's crucial to maintain an inert atmosphere throughout the experiment.
-
Inert Gas Blanket: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This can be achieved using a Schlenk line or a balloon filled with the inert gas.[10][11]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.
-
Bubbler System: Vent the reaction vessel through a mineral oil or mercury bubbler to maintain a slight positive pressure of inert gas and prevent backflow of air.[11][12]
Troubleshooting Workflow for Over-oxidation
Caption: Troubleshooting logic for over-oxidation issues.
III. Storage and Handling of this compound
Proper storage is critical to prevent the degradation of the purified aldehyde over time.
FAQ 4: What are the best practices for storing this compound to prevent the formation of benzoic acid?
-
Inert Atmosphere: Store the aldehyde in a tightly sealed container under an inert atmosphere (nitrogen or argon).[13] Commercially available bottles with septa, like Sure/Seal™ bottles, are ideal for this purpose.[10][12]
-
Low Temperature: Store the container in a cool, dark place, such as a refrigerator or freezer, to slow down the rate of any potential autoxidation.[14][15]
-
Use of Inhibitors: For long-term storage, consider adding a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) in a very small amount (ppm level).[9][15] These compounds work by quenching the radical intermediates in the autoxidation chain reaction.
-
Purification Before Use: If the aldehyde has been stored for an extended period, it is good practice to purify it before use. This can be done by washing with a sodium carbonate or bisulfite solution to remove the acidic impurity, followed by drying and distillation under reduced pressure.[15]
General Workflow for Aldehyde Synthesis and Storage
Caption: General experimental workflow for aldehyde synthesis.
By implementing these strategies, researchers can significantly minimize the over-oxidation of this compound, leading to higher yields, improved purity, and more reliable experimental outcomes.
IV. References
-
Fiveable. (n.d.). Oxidation of Aldehydes and Ketones. Organic Chemistry Class Notes.
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
-
Clark, J. (n.d.). Oxidation of Aldehydes and Ketones. Chemguide.
-
LibreTexts Chemistry. (2025). 19.3: Oxidation of Aldehydes and Ketones.
-
McMurry, J. (2023). Organic Chemistry. OpenStax.
-
DergiPark. (n.d.). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2.
-
Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. (2024). Turkish Journal of Analytical Chemistry, 6(2), 78–90.
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by benzylic oxidation.
-
Reddit. (2024). Why does aldehyde not react with mild oxidising agents? Shouldn't it change to carboxylic acid instead of remaining same? r/OrganicChemistry.
-
Bøgevig, A., Juhl, K., Kumaragurubaran, N., Zhuang, W., & Jørgensen, K. A. (2002). The First Direct Enantioselective Organocatalytic α-Oxidation of Aldehydes. Journal of the American Chemical Society.
-
Ossila. (n.d.). Air Sensitive Compounds.
-
ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid.
-
Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134.
-
Watanabe, K., et al. (1995). Oxidation of tolualdehydes to toluic acids catalyzed by cytochrome P450-dependent aldehyde oxygenase in the mouse liver. PubMed.
-
Britannica. (2025). Aldehyde - Oxidation, Reduction, Reactions.
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
-
Sankar, M., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Nature Communications.
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
-
MIT. (n.d.). Handling air-sensitive reagents AL-134.
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting p-Tolualdehyde Oxidation Side Reactions.
-
BenchChem. (n.d.). A Comparative Analysis of the Oxidation Kinetics of Tolualdehyde Isomers.
-
BenchChem. (n.d.). Application Notes and Protocols: Oxidation of p-Tolualdehyde to p-Toluic Acid.
-
ResearchGate. (2016). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?
-
BenchChem. (n.d.). Preventing over-oxidation during 3-(Trifluoromethyl)benzaldehyde synthesis.
-
National Institutes of Health. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PMC.
-
Organic Syntheses. (n.d.). o-TOLUIC ACID.
-
Synthesis of 2-propoxy-5-methylbenzoic acid.
-
Google Patents. (n.d.). US4431840A - Process for preparing 2-benzoylbenzoic acids.
-
ResearchGate. (2019). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids.
-
Sankar, M., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. PubMed.
-
Sciencemadness.org. (2010). Oxidation of Benzaldehyde, Prevention Of.
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. ncert.nic.in [ncert.nic.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. web.mit.edu [web.mit.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. ossila.com [ossila.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
A Guide for Researchers, Scientists, and Drug Development Professionals
<Technical Support Center: Removal of Palladium Catalyst from Reaction Mixtures >
Welcome to the technical support center for palladium catalyst removal. As a Senior Application Scientist, I understand that removing residual palladium from your reaction mixture is a critical step for ensuring the purity, safety, and efficacy of your final compound, especially in pharmaceutical applications where regulatory limits are stringent.[1][2] This guide provides in-depth, experience-based answers to common challenges, detailed troubleshooting protocols, and the scientific reasoning behind these methodologies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when planning a palladium removal strategy.
Q1: What are the primary methods for removing residual palladium?
A1: The choice of method is highly dependent on your specific reaction, the nature of your product, and the form of the residual palladium.[3] The most common and effective methods include:
-
Adsorption using Scavengers: This involves using solid-supported materials with functional groups that have a high affinity for palladium.[4] These "scavengers" chelate the metal, which is then removed by simple filtration. Common types include silica-based or polymer-based materials functionalized with thiol, amine, or trimercaptotriazine (TMT) groups.[4][5][6]
-
Adsorption using Activated Carbon: A cost-effective method where activated carbon adsorbs the palladium.[7] However, it can be non-selective and may also adsorb your product, leading to yield loss.[3][8]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[4] This can be enhanced by using additives that increase the solubility of palladium species.[9]
-
Solvent Extraction: This technique uses liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[10][11] It is often used in hydrometallurgical recycling but can be adapted for reaction mixtures.
-
Filtration: This is the simplest method, suitable for heterogeneous catalysts like Palladium on carbon (Pd/C) or for palladium that has precipitated out of solution as palladium black.[12] Filtration through an agent like Celite® is a common practice.[12][13]
Q2: How do I choose the best palladium removal method for my experiment?
A2: Selecting the optimal method requires a logical approach based on several factors. Consider the nature of your final product (solubility, stability), the form of the palladium residue (homogeneous or heterogeneous), the required final purity, and the scale of your reaction.
Below is a decision-making workflow to guide your choice:
Caption: Decision logic for selecting a palladium removal strategy.
Q3: Why is my chosen scavenger not working effectively?
A3: Inefficient scavenging can be frustrating. Several factors could be at play:
-
Incorrect Scavenger Choice: The scavenger's effectiveness depends on the palladium's oxidation state (Pd(0) or Pd(II)) and the solvent system.[9] Thiol-based scavengers, for instance, are often highly effective for Pd(II) complexes.[5][9] It is crucial to screen a panel of scavengers with different functional groups.
-
Insufficient Amount: You may be using too little scavenger. A common starting point is 4-8 molar equivalents of the scavenger relative to the palladium catalyst concentration.[14][15]
-
Suboptimal Conditions: Time and temperature significantly impact efficiency. While many scavengers work at room temperature, gentle heating (e.g., 40-60 °C) can improve performance.[4][16] An adequate reaction time, typically 1 to 18 hours, is also necessary.[4]
-
Palladium State: The palladium may exist in multiple forms (e.g., soluble complexes, colloidal nanoparticles), some of which may not be effectively captured by your chosen scavenger.[17]
Q4: I'm losing a significant amount of my product during purification. What can I do?
A4: This is a common issue, particularly when using non-selective adsorbents like activated carbon.[3] Here’s how to troubleshoot:
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[4]
-
Optimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to prevent excess product adsorption.
-
Adjust the Solvent: The solvent can influence the binding of both palladium and your product to the adsorbent. Using a solvent in which your product is highly soluble can reduce its loss.[4]
-
Change the Method: If product loss remains high with adsorption methods, consider switching to crystallization or liquid-liquid extraction.[4]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the palladium removal process.
Issue 1: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variation in the palladium species at the end of the reaction (e.g., different oxidation states, formation of colloids, or coordination environments).[4] Catalyst deactivation or leaching can vary depending on reaction conditions.[18][19]
-
Troubleshooting Steps:
-
Standardize Work-up: Ensure a consistent reaction work-up procedure before the removal step to minimize variability in the palladium species.[4]
-
Consider Pre-treatment: A mild oxidation or reduction step can convert various palladium species into a single, more easily removed form.[4]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on dimercaptotriazine (DMT) or trimercaptotriazine (TMT), are effective against a wider range of palladium species.[4][20]
-
Issue 2: Residual Palladium Levels are Still High After Filtration of Pd/C
-
Possible Cause: The issue is likely catalyst "leaching," where palladium detaches from the carbon support and dissolves into the reaction mixture as soluble or colloidal species.[17][21] Simple filtration will not remove these.
-
Troubleshooting Steps:
-
Confirm Leaching: Analyze the filtrate for palladium content using a sensitive technique like ICP-MS.[22]
-
Implement a Secondary Method: Treat the filtrate with a scavenger suitable for soluble palladium, such as SiliaMetS Thiol or Biotage MP-TMT, to capture the leached species.[5][23]
-
Optimize Reaction Conditions: Leaching can be influenced by solvent, temperature, and reagents.[17] Re-evaluating these parameters may reduce leaching in future runs.
-
Issue 3: Activated Carbon Treatment is Ineffective or Reduces Yield
-
Possible Cause: Activated carbon's effectiveness is highly dependent on its physical properties (pore size, surface area) and the reaction matrix.[7] It is also known for non-specific binding, which can lead to significant product loss.[3]
-
Troubleshooting Steps:
-
Test Different Grades of Carbon: Not all activated carbons are the same. Source and test various types to find one that is effective for your system.
-
Optimize Slurry and Contact Time: Adjust the amount of carbon and the stirring time. Sometimes a shorter contact time is sufficient for palladium removal without significant product loss.
-
Solvent Wash: After filtering the carbon, wash it with a generous amount of fresh, hot solvent to recover adsorbed product.
-
Use Additives: Co-treatment with agents like L-cysteine can sometimes enhance the selectivity of palladium removal over the product.[3]
-
Section 3: Protocols and Data
Protocol 1: Screening of Palladium Scavengers in Batch Mode
This protocol provides a general method for identifying the most effective scavenger for your specific system.
-
Preparation: Dissolve your crude product in a suitable solvent to a known concentration. If the residual palladium concentration is unknown, use the initial amount of catalyst to estimate it.[24]
-
Aliquot: Distribute equal volumes of this solution into separate vials.
-
Add Scavengers: To each vial, add a different scavenger (e.g., SiliaMetS Thiol, SiliaMetS DMT, Biotage MP-TMT). Use 4-8 molar equivalents of the scavenger relative to the estimated palladium content.[14]
-
Agitation: Stir the vials at room temperature or a slightly elevated temperature (e.g., 40 °C) for a set period (start with 2-4 hours).[16]
-
Filtration: Filter the contents of each vial through a syringe filter or a small plug of Celite to remove the solid scavenger. Wash the scavenger with fresh solvent to recover all of the product.[15]
-
Analysis: Analyze the palladium content of each filtrate using ICP-MS or a similar sensitive analytical technique to identify the most efficient scavenger.[25][26]
Caption: Experimental workflow for scavenger screening.
Data Table: Comparison of Common Palladium Scavengers
The table below summarizes key features of commercially available scavengers. Efficiency is system-dependent and should always be confirmed experimentally.
| Scavenger Type | Functional Group | Support Matrix | Target Pd Species | Typical Conditions | Advantages | Disadvantages |
| SiliaMetS® Thiol | Thiol (-SH) | Silica | Pd(II), Pd(0) | 1-18h, RT-60°C | High efficiency, good for various Pd species.[5] | Higher cost than carbon. |
| Biotage® MP-TMT | Trimercaptotriazine (TMT) | Polystyrene | Pd(II), Pd(0) | 3-5 eq, up to 24h, RT.[23][27] | Very effective, broad applicability, robust polymer.[6][28] | Can require longer reaction times. |
| SiliaMetS® DMT | Dimercaptotriazine | Silica | Pd(II), Pd(0) | 4 eq, 16h, 22°C.[20] | Excellent for specific palladium complexes.[20] | May be less "universal" than TMT or Thiol. |
| Activated Carbon | N/A (Adsorption) | Carbon | Pd(0), some Pd(II) | Varies | Low cost, widely available.[7] | Non-selective, may cause high product loss.[3] |
| L-Cysteine | Thiol, Amine, Acid | N/A (Additive) | Pd(II) | Used during extraction or crystallization.[3] | Can improve selectivity of other methods. | Used as an additive, not a standalone solid scavenger. |
Section 4: Analytical Quantification of Residual Palladium
Accurate quantification is essential to validate your removal process.
Q5: What is the standard method for quantifying residual palladium in Active Pharmaceutical Ingredients (APIs)?
A5: The industry standard for quantifying trace metals in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[2][25] This technique offers extremely high sensitivity, often capable of measuring elements down to the parts-per-billion (ppb) level, which is necessary to meet the stringent limits set by regulatory bodies like the ICH.[2] While other methods like Atomic Absorption Spectroscopy (AAS) exist, ICP-MS is generally preferred for its superior detection limits and ability to perform multi-element scans.[2][25]
Protocol 2: Sample Preparation for ICP-MS Analysis
Accurate sample preparation is critical for reliable results.
-
Sample Weighing: Accurately weigh a representative sample of your final, dried compound into a clean digestion vessel.
-
Acid Digestion: Add high-purity nitric acid (and sometimes hydrochloric acid) to the vessel.
-
Microwave Digestion: Place the vessel in a microwave digestion system to break down the organic matrix, leaving the palladium in an aqueous, ionic form.
-
Dilution: Dilute the digested sample to a final volume with deionized water. An internal standard (e.g., rhodium) is often added at this stage to correct for instrumental drift.[22]
-
Analysis: The prepared sample is then introduced into the ICP-MS instrument for quantification.
Note: For high-throughput screening, simpler methods involving direct dissolution in an organic solvent may be used, but final validation should always be performed using a fully validated digestion method.[25][29]
References
- Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. (n.d.). MDPI.
- How can i remove palladium Pd catalyst easily? (2015). ResearchGate.
- Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. (2018). ACS Catalysis.
- Platinum and Palladium Solvent Extraction of Spent Catalysts. (2023). Encyclopedia.pub.
- Poisoning and deactivation of palladium catalysts. (2001). Applied Catalysis A: General.
- Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem.
- A Review of Recovery of Palladium from the Spent Automobile Catalysts. (2021). MDPI.
- Method of removing palladium. (2006). Google Patents.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
- Biotage® MP-TMT - Palladium Scavenger. (2016). Biotage.
- Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors of spent automobile catalyst. (2015). Hydrometallurgy.
- Cross-Linked Imidazolium Salts as Scavengers for Palladium. (2014). ChemistryPlusChem.
- Poisoning and deactivation of palladium catalysts. (2001). ResearchGate.
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI.
- Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. (2017). International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering.
- Cross-Linked Imidazolium Salts as Scavengers for Palladium. (2014). PubMed.
- Biotage® MP-TMT | Palladium scavenger. (n.d.). Biotage.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
- How to Remove Palladium in three easy steps. (2023). Biotage.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
- Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd.
- Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. (2019). Talanta.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
- A risk mitigation approach to detecting and quantifying metals in APIs. (2022). Johnson Matthey.
- Metal scavengers process Chem. (2016). AnyFlip.
- Pd on carbon (activated carbon impregnated with Pd). (2022). Environmental Genome.
- How to remove palladium catalyst from reaction mixture? (2017). ResearchGate.
- Palladium on carbon. (n.d.). Wikipedia.
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). Environmental Research.
- Metal Scavenging Screening Kit Product Manual. (2016). Biotage.
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate.
- Metal Scavenger User Guide. (n.d.). Biotage.
- Metal Scavenging using bulk SiliaMetS functionalized silica. (2016). YouTube.
- Preparing 5% Palladium on Carbon Catalyst. (2019). YouTube.
- How to precipitate palladium and platinum from aqua regia solution. (2018). YouTube.
Sources
- 1. biotage.com [biotage.com]
- 2. A risk mitigation approach to detecting and quantifying metals in APIs [cleanroomtechnology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. anyflip.com [anyflip.com]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. silicycle.com [silicycle.com]
- 15. m.youtube.com [m.youtube.com]
- 16. silicycle.com [silicycle.com]
- 17. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. mdpi.com [mdpi.com]
- 20. silicycle.com [silicycle.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. biotage.com [biotage.com]
- 24. silicycle.com [silicycle.com]
- 25. arborassays.com [arborassays.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. biotage.com [biotage.com]
- 28. biotage.com [biotage.com]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Sterically Hindered Biaryls
Welcome to the technical support center for the synthesis of sterically hindered biaryls. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in constructing sterically congested biaryl scaffolds. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common issues in your experiments, grounded in established scientific principles and field-proven insights.
Introduction
The construction of sterically hindered biaryls, particularly those with multiple ortho-substituents, is a formidable challenge in synthetic organic chemistry. These structural motifs are prevalent in pharmaceuticals, natural products, and advanced materials, making their efficient synthesis a critical endeavor.[1][2][3] The primary obstacle stems from non-bonded interactions between bulky groups flanking the prospective C-C bond, which can impede key steps in catalytic cycles of common cross-coupling reactions. This guide provides practical solutions to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction for a tetra-ortho-substituted biaryl is giving very low to no yield. What are the likely causes and how can I fix it?
A1: This is a classic problem. Low yields in sterically demanding Suzuki-Miyaura couplings are often due to an inefficient reductive elimination step, which is the final C-C bond-forming step in the catalytic cycle. The steric bulk of the ortho-substituents can make it difficult for the two aryl groups on the palladium center to come into close enough proximity to form the biaryl product.[4][5] Another potential issue is a slow oxidative addition of the sterically hindered aryl halide to the palladium(0) complex.
Q2: I am observing significant amounts of a homocoupling byproduct from my boronic acid/ester. What causes this and how can I prevent it?
A2: Homocoupling of the boronic acid or ester is a common side reaction, especially at elevated temperatures. This can be caused by several factors, including the presence of oxygen which can promote oxidative homocoupling, or side reactions involving the palladium catalyst. To mitigate this, ensure your reaction is thoroughly deoxygenated. Using a more stable boronic ester, such as a pinacol ester, can also reduce the propensity for homocoupling and other side reactions like protodeboronation.[4]
Q3: Are there alternative cross-coupling reactions that are more suitable for highly hindered substrates than the Suzuki-Miyaura reaction?
A3: Yes, when the Suzuki-Miyaura reaction fails, even with optimization, other cross-coupling methods can be more effective for synthesizing sterically congested biaryls. The Kumada-Corriu coupling , which utilizes highly reactive Grignard reagents, is a powerful option for forming sterically hindered C-C bonds.[4][6] The Negishi coupling , employing organozinc reagents, is also known for its effectiveness with challenging substrates due to the high reactivity of the organozinc species.[4] However, the high reactivity of these organometallic reagents can limit functional group tolerance.
Q4: How do I choose the right ligand for my sterically hindered cross-coupling reaction?
A4: Ligand choice is critical for the success of sterically hindered biaryl synthesis. Standard ligands like triphenylphosphine are often ineffective. You should opt for bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos).[2][4][7] These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive in oxidative addition, and their steric bulk facilitates the difficult reductive elimination step.[4][7] For extremely hindered substrates, specialized ligands such as AntPhos or BI-DIME have demonstrated superior performance.[7][8] N-Heterocyclic carbenes (NHCs) are another class of highly effective ligands known for their high stability and activity.[1][7]
Q5: My sterically hindered biaryl product is difficult to purify. Are there any general tips for purification?
A5: Purification of sterically hindered biaryls can be challenging due to their often non-polar and crystalline nature, which can lead to co-elution with byproducts on silica gel chromatography. Consider using a less polar solvent system or a different stationary phase like alumina. Recrystallization is often a very effective method for purifying these compounds. If chromatography is necessary, high-performance liquid chromatography (HPLC) may be required to achieve good separation.
Troubleshooting Guides
Guide 1: Optimizing a Failing Suzuki-Miyaura Reaction for Hindered Biaryls
This guide provides a systematic approach to troubleshooting a low-yielding Suzuki-Miyaura coupling for the synthesis of a di-, tri-, or tetra-ortho-substituted biaryl.
Decision-Making Workflow for Troubleshooting
Caption: Troubleshooting workflow for hindered Suzuki-Miyaura coupling.
Step-by-Step Protocol: Ligand and Condition Screening
-
Ligand Selection (The most critical factor):
-
Rationale: Bulky, electron-rich ligands are essential to promote both the oxidative addition and the rate-limiting reductive elimination steps.[4]
-
Protocol: Set up parallel reactions screening a panel of ligands. Excellent starting points are the Buchwald biaryl phosphine ligands.
-
Screening Panel:
-
For di- and tri-ortho-substituted biaryls: SPhos, XPhos, RuPhos.
-
For tetra-ortho-substituted biaryls: Consider more specialized ligands like AntPhos or BI-DIME which have shown success in extremely demanding couplings.[7][8]
-
Also include a representative N-heterocyclic carbene (NHC) ligand in your screen.
-
-
-
-
Base and Solvent Optimization:
-
Rationale: The choice of base is crucial and its effectiveness is often solvent-dependent. Weak bases are generally insufficient for hindered couplings.
-
Protocol:
-
Bases: Use a strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior choices for hindered substrates.[4]
-
Solvents: Anhydrous aprotic solvents are preferred. Toluene and 1,4-dioxane are common and effective choices. For very challenging couplings, a higher boiling point solvent like xylene may be necessary to drive the reaction at higher temperatures.[7]
-
-
-
Temperature Adjustment:
-
Rationale: Sterically hindered substrates often require higher activation energy.
-
Protocol: If your reaction is proceeding slowly at a standard temperature (e.g., 80-90 °C), incrementally increase the temperature to 100-140 °C. Monitor for potential decomposition of starting materials or products. Microwave irradiation can be a powerful tool for rapidly heating the reaction and improving yields.[7]
-
Data Summary: Recommended Conditions for Hindered Suzuki Couplings
| Component | Recommendation for Di/Tri-ortho | Recommendation for Tetra-ortho | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective with appropriate ligands. |
| Ligand | SPhos, XPhos, RuPhos, NHCs | AntPhos, BI-DIME, specialized NHCs | Bulky, electron-rich ligands are crucial for promoting reductive elimination.[4][7][8] |
| Base | K₃PO₄, Cs₂CO₃ | K₃PO₄, Cs₂CO₃, K-O-t-Bu | Stronger bases are needed to facilitate the transmetalation step.[4][7] |
| Solvent | Toluene, 1,4-Dioxane | Toluene, Xylenes | Higher boiling point solvents allow for increased reaction temperatures.[7] |
| Temperature | 80-110 °C | 110-140 °C | Overcomes higher activation energy barriers for hindered substrates.[7] |
Guide 2: The Buchwald-Hartwig Amination for Sterically Hindered Aryl Halides
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but can be challenging with sterically encumbered substrates.[9][10]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Common Issues
-
Issue: Low Conversion of a Hindered Aryl Chloride.
-
Cause: Aryl chlorides are less reactive than bromides or iodides, and steric hindrance further slows the oxidative addition step.
-
Solution:
-
Ligand Choice: Use highly active, sterically demanding phosphine ligands. The Buchwald group has developed several generations of ligands with increasing activity. For hindered aryl chlorides, ligands like tBuBrettPhos can be very effective.[11]
-
Base: A strong base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is often necessary.
-
Palladium Source: Using a pre-catalyst can sometimes improve reactivity and reproducibility.
-
-
-
Issue: Decomposition of the Catalyst.
-
Cause: At high temperatures, the palladium catalyst can decompose, leading to the formation of palladium black and a loss of activity.
-
Solution:
-
Bidentate Ligands: The use of bidentate phosphine ligands like BINAP or DPPF can stabilize the palladium center and prevent decomposition, leading to higher turnover numbers.[9][10]
-
Lower Temperatures: If possible with a highly active catalyst system, running the reaction at a lower temperature can improve catalyst stability.
-
-
Experimental Protocol: General Procedure for a Hindered Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the phosphine ligand (1-4 mol%), and the palladium source (e.g., Pd₂(dba)₃, 0.5-2 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (as monitored by TLC or GC/MS).
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
The synthesis of sterically hindered biaryls is a challenging but achievable goal with the right experimental design. By understanding the underlying mechanistic hurdles and systematically optimizing reaction parameters—particularly the choice of ligand—researchers can successfully construct these valuable molecular architectures. This guide provides a starting point for troubleshooting common issues, but it is important to remember that the optimal conditions are often substrate-dependent. A logical, stepwise approach to optimization is key to success.
References
- Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. (n.d.). ACS Publications.
- Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. Journal of Organic Chemistry, 73(1), 162–167.
- Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. (2021). MDPI.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions (RSC Publishing).
- Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines. (2025). PMC - PubMed Central.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society.
- Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. (2023). Nature Communications.
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2025). ResearchGate.
- First efficient catalyst to synthesise hindered heterobiaryls by direct C–H coupling. (2012). Chemical Science Blog.
- Overcoming challenges in the scale-up of a biaryl ether synthesis. (2025). ACS Fall 2025.
- Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of sterically hindered biaryls by Suzuki cross‐coupling of aryl chlorides and bromides catalyzed by BIAN‐NHC‐Pd Reported by Tu. (n.d.). ResearchGate.
- Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024). Chemical Review and Letters.
- Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. (2023). PubMed.
- Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. (n.d.). PMC.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). PMC.
- Synthesis of biaryls without using heavy metals- the photosplicing approach. (2018). Blog post.
- Upgrading Cross-Coupling Reactions for Biaryl Syntheses. (2019). PubMed.
- Asymmetric construction of atropisomeric biaryls via a redox neutral cross-coupling strategy. (n.d.). Research paper.
- Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. (2021). ACS Omega.
- Struggling with Suzuki Reaction. (2024). Reddit.
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025). Organic Letters.
- Biaryl Synthesis Definition. (n.d.). Fiveable.
- An Efficient Organocatalytic Method for Constructing Biaryls through Aromatic C-H Activation. (2025). ResearchGate.
- Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. (2016). PubMed.
- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (n.d.). Research paper.
- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022). ACS Catalysis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Benzaldehyde Reactions by TLC
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring the progress of benzaldehyde reactions using Thin-Layer Chromatography (TLC). As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you overcome common challenges and ensure the integrity of your experimental results.
Introduction: The Role of TLC in Monitoring Benzaldehyde Reactions
Thin-Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of chemical reactions.[1][2][3] Its simplicity, speed, and cost-effectiveness make it a preferred method for quickly assessing the consumption of starting materials and the formation of products. In the context of benzaldehyde reactions, such as reductions, oxidations, and condensations, TLC provides a visual confirmation of the reaction's progress.[4][5][6]
The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica gel on a plate) and a mobile phase (an eluting solvent or solvent mixture).[2][3] Compounds are separated based on their polarity; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[2][7] Conversely, less polar compounds have a higher Rf value.[2][7] Benzaldehyde, being a moderately polar aromatic aldehyde, can be effectively separated from its common reaction products, such as the more polar benzyl alcohol or the highly polar benzoic acid.[2][8]
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to develop a TLC method for my benzaldehyde reaction?
A1: The first and most critical step is to establish a baseline by running a TLC of your starting materials. This involves spotting your purified benzaldehyde and any other reactants on a TLC plate and eluting with an appropriate solvent system. This initial TLC will provide you with the Rf values of your starting materials, which are essential for monitoring their disappearance during the reaction.[2][9]
A crucial part of this initial step is the "co-spot."[9] This involves spotting your starting material in one lane, the reaction mixture in another, and a third lane where the starting material and reaction mixture are spotted on top of each other.[9] This helps to definitively identify the starting material spot in the reaction mixture, especially if the Rf values of the starting material and product are very similar.[9][10]
Q2: How do I choose the right solvent system (mobile phase) for my benzaldehyde reaction?
A2: The choice of solvent system is critical for achieving good separation. The goal is to find a solvent or solvent mixture that moves all components of your reaction off the baseline but provides a clear separation between the starting material and the product(s), ideally with Rf values between 0.2 and 0.8.[2]
A common starting point for benzaldehyde and its derivatives is a mixture of a non-polar solvent like hexane or pentane and a more polar solvent like ethyl acetate or diethyl ether.[2][3][4][5] You can adjust the polarity of the mobile phase by changing the ratio of the solvents.
-
If your spots are too high on the plate (high Rf): Your eluent is too polar. Decrease the proportion of the polar solvent.[11]
-
If your spots are too low on the plate (low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent.[11]
| Compound Type | Recommended Starting Solvent Systems | Notes |
| Benzaldehyde & less polar products | Hexane:Ethyl Acetate (e.g., 9:1, 4:1) | A good starting point for many reactions.[4][5] |
| Benzaldehyde & more polar products (e.g., benzyl alcohol) | Pentane:Diethyl Ether (e.g., 7:3) | Effective for separating aldehydes from alcohols.[2] |
| Very polar products | Dichloromethane:Methanol (e.g., 9:1) | For products that are significantly more polar than benzaldehyde.[3] |
Q3: My benzaldehyde spot is not visible on the TLC plate. What should I do?
A3: This is a common issue, and there are several potential causes and solutions:
-
Insufficient Concentration: The concentration of your sample may be too low.[11][12][13] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between each application.[11][12][13]
-
Volatility: Benzaldehyde is somewhat volatile. If the plate is left to dry for too long before or after elution, the spot may have evaporated.[11][14] Visualize the plate as soon as possible after development.
-
Inappropriate Visualization Technique: Benzaldehyde is a UV-active compound due to its aromatic ring and conjugated system, so it should be visible under a UV lamp (254 nm) as a dark spot.[12][14] If it's still not visible, you may need to use a chemical stain.
Q4: I see a new spot on my TLC plate, but I'm not sure if it's my desired product or a byproduct. How can I confirm?
A4: This is where good experimental technique is key. The "co-spot" mentioned in Q1 is very helpful here. Additionally, if you have an authentic sample of your expected product, you can run it alongside your reaction mixture to compare Rf values. If the new spot in your reaction mixture has the same Rf as your authentic product sample, it is highly likely to be your desired product.
Another common issue with benzaldehyde is its oxidation to benzoic acid, which can occur upon exposure to air.[14][15][16] Benzoic acid is significantly more polar than benzaldehyde and will have a much lower Rf value, often appearing as a streak near the baseline.[8][14] You can confirm the presence of benzoic acid by co-spotting with an authentic sample of benzoic acid or by using a pH-indicating stain like bromocresol green, which visualizes acidic compounds.[14]
Troubleshooting Guide
This section addresses specific problems you might encounter during the TLC analysis of your benzaldehyde reaction and provides actionable solutions.
Problem 1: Streaking or Elongated Spots
Streaking is a common problem that can obscure the separation of compounds on a TLC plate.
-
Cause: Sample Overloading. Applying too much sample to the plate is the most frequent cause of streaking.[11][13]
-
Cause: Highly Polar Compounds. Highly polar compounds, like benzoic acid, can interact very strongly with the silica gel, leading to tailing.[7]
-
Solution: Add a small amount (0.1-2.0%) of acetic or formic acid to your mobile phase.[11] This can help to suppress the ionization of acidic compounds and improve spot shape.
-
-
Cause: Interaction with Silica Gel. Benzaldehyde and its derivatives can sometimes interact with the slightly acidic silica gel.[2][15][17]
Problem 2: Rf Values are Too High or Too Low
This indicates that the polarity of your mobile phase is not optimized for your specific reaction mixture.
-
Cause: Eluent is Too Polar. If all spots, including your starting material and product, are clustered near the solvent front (high Rf).[11]
-
Solution: Decrease the polarity of your eluent by reducing the proportion of the more polar solvent.[11] For example, if you are using a 1:1 mixture of hexane and ethyl acetate, try a 3:1 or 4:1 mixture.
-
-
Cause: Eluent is Not Polar Enough. If all spots remain near the baseline (low Rf).[11]
-
Solution: Increase the polarity of your eluent by increasing the proportion of the more polar solvent.[11] For example, change your hexane:ethyl acetate ratio from 4:1 to 1:1.
-
Problem 3: Uneven Solvent Front
An uneven solvent front will lead to inaccurate Rf values and poor separation.
-
Cause: Improper Plate Placement. The TLC plate may be touching the side of the developing chamber or the filter paper.[13]
-
Solution: Ensure the plate is placed in the center of the chamber and does not touch the sides.
-
-
Cause: Damaged Plate. The silica gel at the bottom of the plate may be chipped or uneven.[17]
-
Solution: Ensure the bottom of the plate is flat and the silica is intact. If the corner is damaged, you can sometimes make a 45-degree cut to remove the damaged section.[17]
-
Problem 4: Faint or Disappearing Spots
This can be particularly frustrating when you expect to see a clear result.
-
Cause: Sample is Too Dilute. As mentioned in the FAQ, your sample may not be concentrated enough.[11][13]
-
Cause: Evaporation. Benzaldehyde and some of its derivatives can be volatile.[11][14]
-
Solution: Minimize the time the plate is exposed to the air after development and before visualization.[14]
-
-
Cause: Iodine Staining Issues. While iodine can be used to visualize aromatic compounds, the spots can fade quickly as the iodine evaporates.[1]
-
Solution: If using an iodine chamber, circle the spots with a pencil immediately after visualization.[1]
-
Visualization of Benzaldehyde and Derivatives on TLC
While UV light is the primary non-destructive method for visualizing benzaldehyde, chemical stains can provide additional information and visualize UV-inactive compounds.[14][18]
| Visualization Method | Procedure | Suitable For | Expected Result for Benzaldehyde |
| UV Light (254 nm) | Shine a UV lamp on the plate.[14] | Aromatic and conjugated compounds.[12][14] | Dark spot against a fluorescent green background.[14] |
| Potassium Permanganate (KMnO4) Stain | Dip the plate in the stain and gently heat. | Oxidizable functional groups (aldehydes, alcohols, alkenes). | Yellow or brown spot on a purple/pink background. |
| p-Anisaldehyde Stain | Dip the plate in the stain and heat.[11] | Aldehydes, ketones, and alcohols.[11] | A colored spot (color can vary) on a pink background.[11][14] |
| 2,4-Dinitrophenylhydrazine (DNPH) Stain | Dip the plate in the stain.[18][19] | Aldehydes and ketones.[18][20][19] | Yellow to orange spot.[20][19] |
| Bromocresol Green Stain | Dip the plate in the stain. | Acidic compounds.[14] | Can be used to identify benzoic acid as an impurity (yellow spot on a blue background).[14][20] |
Experimental Protocols
Protocol 1: Preparing and Spotting a TLC Plate
-
Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.[2][6]
-
Mark the lanes for your starting material (SM), co-spot (Co), and reaction mixture (RM).[2][9]
-
Prepare dilute solutions of your starting material and reaction mixture in a volatile solvent.
-
Using a capillary tube, apply a small spot of each sample to the corresponding lane on the starting line.[2][6] Ensure the spots are small and do not spread.[2]
-
For the co-spot lane, apply a spot of the starting material, allow it to dry, and then apply a spot of the reaction mixture on top of it.[9]
Protocol 2: Developing and Visualizing a TLC Plate
-
Pour a small amount of your chosen eluent into a developing chamber, ensuring the solvent level is below the starting line on your TLC plate.[2][6] Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors.[6]
-
Carefully place the spotted TLC plate into the chamber and cover it.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.[2]
-
Remove the plate and immediately mark the solvent front with a pencil.[2]
-
Allow the plate to dry in a fume hood.
-
Visualize the spots using a UV lamp and circle any visible spots with a pencil.[6][14]
-
If necessary, use a chemical stain for further visualization by dipping the plate into the staining solution and gently heating.[18]
Diagrams
Caption: A typical workflow for monitoring a reaction using TLC.
Caption: A decision tree for troubleshooting common TLC issues.
References
- Chemistry LibreTexts. (2022, April 7). 2.
- Analytical Methods. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]
- Study.com. (n.d.). Why do we just see a light spot of benzaldehyde after TLC in an iodine chamber which soon vanishes and does not appear again?. [Link]
- ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method | Request PDF. [Link]
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Coconote. (2025, October 14). TLC Monitoring of Reaction Progress. [Link]
- Study.com. (n.d.).
- Tlc solvent polarity. (n.d.). [Link]
- RIT Digital Institutional Repository. (n.d.). The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. [Link]
- Digital Commons @ Cal Poly. (2008, November 13). Removal of Benzaldehyde from Methanol Using Alkoxyamine Functionalized Silica Gel. [Link]
- University of California, Los Angeles. (n.d.).
- YouTube. (2020, September 13). Thin Layer Chromatography (TLC)
- EPFL. (n.d.).
- Filo. (2025, May 7). a solvent.
- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
- University of Rochester. (n.d.).
- Bitesize Bio. (2025, June 3).
- Portugaliae Electrochimica Acta. (n.d.).
- PubChem. (n.d.). Benzaldehyde.
- YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
- ResearchGate. (n.d.).
- Diagnostics World News. (2024, April 12). Alfa Chemistry: Enhancing Thin Layer Chromatography (TLC)
- Google Patents. (n.d.).
- Chegg.com. (2015, September 29). Solved 2.)
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2020, April 17). 6.
- ResearchGate. (n.d.). TLC of a mixture of benzaldehyde and benzyl alcohol.. [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. assets-global.website-files.com [assets-global.website-files.com]
- 4. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. coconote.app [coconote.app]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chromatography [chem.rochester.edu]
- 11. silicycle.com [silicycle.com]
- 12. silicycle.com [silicycle.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. silicycle.com [silicycle.com]
- 19. epfl.ch [epfl.ch]
- 20. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Purification of Benzaldehyde by Distillation
Welcome to the technical support center for the purification of benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the distillation of benzaldehyde. Our goal is to equip you with the expertise to overcome common challenges and ensure the integrity of your experimental outcomes.
Introduction: The Challenge of Benzaldehyde Purity
Benzaldehyde (C₆H₅CHO) is a cornerstone aromatic aldehyde in organic synthesis, finding extensive use in the manufacturing of dyes, flavorings, and pharmaceuticals. However, its utility is critically dependent on its purity. The primary challenge in maintaining pure benzaldehyde lies in its susceptibility to aerobic autooxidation, readily forming benzoic acid upon exposure to air at room temperature. This degradation not only introduces impurities but can also affect reaction yields and downstream applications. Distillation is the most common method for its purification, but the process is not without its nuances. This guide will address these subtleties to ensure you can confidently and safely purify benzaldehyde for your research needs.
Troubleshooting Guide: Distillation of Benzaldehyde
This section addresses specific issues that may arise during the purification of benzaldehyde by distillation, providing explanations and actionable solutions.
Question 1: My benzaldehyde sample has a white crystalline solid in it. What is it and how do I remove it before distillation?
Answer: The white crystalline solid is almost certainly benzoic acid, the primary product of benzaldehyde's autooxidation in the presence of air. Benzoic acid has a much higher boiling point (249 °C) than benzaldehyde (178.1 °C), so while it can be separated by distillation, it is highly recommended to remove it beforehand to prevent contamination of the distillation apparatus and potential issues during heating.
To remove the benzoic acid, a simple acid-base extraction is effective. Benzoic acid is acidic and will react with a mild base to form a water-soluble salt, while the benzaldehyde will remain in the organic phase.
Protocol for Benzoic Acid Removal:
-
Dissolve the impure benzaldehyde in a suitable organic solvent like diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). Add the basic solution and shake the funnel, periodically venting to release the pressure from the evolved carbon dioxide gas.
-
Continue washing until no more CO₂ is evolved.
-
Separate the aqueous layer.
-
Wash the organic layer with water to remove any remaining base.
-
Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Filter off the drying agent. The resulting solution contains purified benzaldehyde ready for solvent removal and distillation.
Question 2: During vacuum distillation, my benzaldehyde is turning dark brown or black, and I'm getting a very low yield. What's happening?
Answer: This is a common issue and typically points to thermal decomposition or polymerization of benzaldehyde at elevated temperatures, especially in the presence of impurities. Benzaldehyde can undergo the Cannizzaro reaction, a disproportionation reaction in the presence of a base, to form benzyl alcohol and benzoic acid. While this is more pronounced with strong bases, trace basic impurities on the glassware can catalyze decomposition at high temperatures. The darkening can also be due to the polymerization of trace impurities.
Troubleshooting Steps:
-
Improve the Vacuum: A lower pressure will decrease the boiling point of benzaldehyde, allowing for distillation at a lower, less destructive temperature. Ensure all joints in your distillation apparatus are well-sealed with appropriate vacuum grease. A water aspirator may not provide a sufficient vacuum; a vacuum pump is often necessary for a clean distillation.
-
Pre-purification: Ensure you have thoroughly washed the benzaldehyde with a basic solution to remove benzoic acid, followed by a water wash to remove the base as described in Question 1. Any residual base can promote decomposition.
-
Use an Inert Atmosphere: Distilling under an inert atmosphere, such as nitrogen, will prevent oxidation of the hot benzaldehyde.
-
Control the Heating: Heat the distillation flask evenly using a heating mantle with a stirrer or a well-stirred oil bath to prevent localized overheating and bumping. Do not heat the flask to dryness, as this can lead to the formation of a hard tar that is difficult to remove.
Question 3: My freshly distilled benzaldehyde turned yellow within a short period. How can I prevent this?
Answer: The yellowing of freshly distilled benzaldehyde is a sign of re-oxidation and the formation of impurities. Benzaldehyde is sensitive to air, light, and moisture.
Prevention and Storage:
-
Inert Atmosphere: After distillation, it is best to blanket the benzaldehyde with an inert gas like nitrogen or argon before sealing the container.
-
Amber Glassware: Store the purified benzaldehyde in a clean, dry, amber glass bottle to protect it from light.
-
Refrigeration: Storing at a low temperature in a refrigerator will slow down the rate of autooxidation.
-
Inhibitors: For longer-term storage, a small amount of an antioxidant inhibitor like hydroquinone or catechol can be added.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation preferred over simple distillation at atmospheric pressure for purifying benzaldehyde?
A1: The boiling point of benzaldehyde at atmospheric pressure is 178.1 °C. At this temperature, benzaldehyde is more susceptible to air oxidation and thermal decomposition. Vacuum distillation allows the distillation to be performed at a significantly lower temperature, which minimizes these degradation pathways, leading to a purer product and higher yield.
Q2: What are the common impurities in commercial benzaldehyde besides benzoic acid?
A2: Besides benzoic acid, commercial benzaldehyde may contain several other impurities depending on its manufacturing process. These can include:
-
Benzyl alcohol: Can be formed from the reduction of benzaldehyde. Interestingly, benzyl alcohol can inhibit the autooxidation of benzaldehyde.
-
Toluene: Often a starting material in the synthesis of benzaldehyde.
-
Benzyl chloride and Benzal chloride: Can be present from manufacturing processes involving the chlorination of toluene.
-
Water: Benzaldehyde can absorb some moisture from the air.
Q3: What safety precautions should I take when distilling benzaldehyde?
A3: Benzaldehyde is a combustible liquid and can be harmful if swallowed or inhaled, and it can cause skin and eye irritation.
-
Ventilation: Always work in a well-ventilated area or a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces.
-
Vacuum Safety: If performing a vacuum distillation, ensure your glassware is free of cracks or defects to prevent implosion.
Q4: How should I properly dispose of the distillation residue?
A4: The distillation residue will likely contain benzoic acid, polymerized material, and other high-boiling impurities. It should be treated as chemical waste. Allow the distillation flask to cool completely before handling the residue. The residue may be solid or a thick tar. Depending on your institution's safety protocols, it may need to be quenched before disposal. Quenching should be done with extreme care, potentially by slowly adding a solvent like toluene to slurry the residue, followed by the cautious addition of a quenching agent like isopropanol, then water. Always consult your organization's hazardous waste disposal guidelines.
Data Summary Table
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆O | |
| Molar Mass | 106.12 g/mol | |
| Appearance | Colorless to yellowish liquid | |
| Odor | Characteristic almond-like odor | |
| Boiling Point | 178.1 °C (at 760 mmHg) | |
| Melting Point | -26 °C | |
| Density | 1.044 g/cm³ at 20 °C | |
| Solubility in Water | 6.95 g/L at 25 °C | |
| Flash Point | 64 °C |
Experimental Protocol: Vacuum Distillation of Benzaldehyde
This protocol outlines the steps for purifying benzaldehyde containing benzoic acid as the primary impurity.
1. Pre-Distillation Wash (Removal of Benzoic Acid) a. In a fume hood, dissolve 50 mL of impure benzaldehyde in 100 mL of diethyl ether. b. Transfer the solution to a 250 mL separatory funnel. c. Add 50 mL of 10% aqueous sodium carbonate solution to the separatory funnel. d. Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the pressure from the evolved CO₂. e. Allow the layers to separate and drain the lower aqueous layer. f. Repeat the wash with another 50 mL portion of 10% sodium carbonate solution. g. Wash the organic layer with 50 mL of water. Drain the aqueous layer. h. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. i. Filter the solution to remove the drying agent. j. Remove the diethyl ether using a rotary evaporator.
2. Vacuum Distillation a. Assemble a vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is dry and free of defects. Lightly grease all ground glass joints. b. Add the pre-washed and dried benzaldehyde and a magnetic stir bar to the distillation flask. c. Begin stirring and slowly apply vacuum. d. Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle or oil bath. e. Collect the fraction that distills at the expected boiling point for your vacuum level. (e.g., ~62 °C at 10 mmHg). f. Do not distill to dryness. Leave a small amount of residue in the distillation flask. g. Allow the apparatus to cool completely before releasing the vacuum. h. Transfer the purified benzaldehyde to a clean, dry, amber glass bottle and store under an inert atmosphere in a refrigerator.
Visualizations
Experimental Workflow for Benzaldehyde Purification
How to avoid racemization of atropisomers during synthesis
Welcome to the technical support center for atropisomer synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with preventing racemization during the synthesis and handling of atropisomeric compounds. Atropisomers, stereoisomers arising from restricted rotation around a single bond, are increasingly prevalent in modern drug discovery.[1] Their unique three-dimensional structures can be leveraged to enhance pharmacological properties, but their conformational stability presents a significant synthetic challenge.[2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the stereochemical integrity of your atropisomeric targets.
Understanding Atropisomer Stability
Atropisomerism is a form of axial chirality that results from hindered rotation around a σ-bond.[2][3] The stability of individual atropisomers is determined by the energy barrier to rotation, which is influenced by steric hindrance, electronic effects, and intramolecular interactions.[5][6] Atropisomers are often classified based on their half-life of racemization at a given temperature.[1][7]
| Class | Half-life (t1/2) at 37 °C | Rotational Energy Barrier (ΔG‡) | Suitability for Drug Development |
| Class 1 | < 60 seconds | < 20 kcal/mol | Generally treated as achiral.[1][8] |
| Class 2 | 60 seconds < t1/2 < 4.5 years | 20–28 kcal/mol | Considered a "lurking menace" due to potential instability.[1][9] |
| Class 3 | > 4.5 years | > 28 kcal/mol | Considered stable for drug development.[1][2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the racemization of atropisomers?
A1: The rate of racemization is primarily governed by the height of the rotational energy barrier. The key factors influencing this barrier are:
-
Steric Hindrance: Bulky substituents ortho to the axis of rotation are the most significant contributors to rotational hindrance.[10][11] The larger the groups, the higher the energy barrier to rotation.
-
Intramolecular Hydrogen Bonding: The presence of intramolecular hydrogen bonds can significantly restrict rotation by locking the molecule in a specific conformation, thereby increasing the racemization barrier.[12][13][14][15]
-
Temperature: Racemization is a thermal process.[16] Higher temperatures provide the necessary energy to overcome the rotational barrier, leading to faster racemization.[7][17]
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition state for rotation. In some cases, polar solvents can stabilize the more planar transition state, thus lowering the rotational barrier.
Q2: My target atropisomer is racemizing during the final purification step. What can I do?
A2: Racemization during purification is a common issue. Consider the following troubleshooting steps:
-
Lower the Temperature: If using chromatography, perform the separation at a lower temperature. This is the most direct way to reduce the rate of thermal racemization.
-
Change the Solvent System: Experiment with less polar solvent systems for your chromatography. This may destabilize the planar transition state of rotation.
-
Switch to a Faster Purification Method: Techniques like supercritical fluid chromatography (SFC) are often faster than traditional HPLC and can be run at lower temperatures, minimizing the time the compound is exposed to conditions that might induce racemization.[18]
-
Consider Crystallization: If your compound is crystalline, induced crystallization of the desired atropisomer can be a highly effective method for purification and can sometimes lead to a single enantiomer if the crystallization is selective.[5]
Q3: I am designing a new synthetic route. What design principles can I incorporate to favor the formation of a stable atropisomer?
A3: To design for atropisomeric stability, focus on maximizing the rotational energy barrier:
-
Introduce Bulky Ortho-Substituents: This is the most effective strategy. Computational modeling can be used to predict the rotational barriers for different substituent patterns.[9][19]
-
Engineer Intramolecular Hydrogen Bonds: Strategically place hydrogen bond donors and acceptors to create a rigidifying intramolecular interaction across the axis of rotation.[12][13][15]
-
Utilize a Chiral Auxiliary: A chiral auxiliary can be used to favor the formation of one atropisomeric diastereomer over the other.[5] This diastereomer can then be separated, and the auxiliary removed.
-
Employ Atroposelective Synthesis: Utilize modern catalytic methods that are designed to create the atropisomeric axis with high enantioselectivity.[20][21][22][23]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Atroposelective Coupling Reactions
You are performing a Suzuki or other cross-coupling reaction to form a biaryl atropisomer, but the reaction is producing a nearly 1:1 mixture of diastereomers.
Root Cause Analysis:
-
Insufficient Steric Differentiation: The chiral center influencing the atroposelective coupling may not be providing enough steric bias to effectively control the orientation of the coupling partners during the bond-forming step.
-
Reaction Temperature is Too High: At elevated temperatures, the energy difference between the two diastereomeric transition states may be insufficient to provide high selectivity.
-
Achiral Catalyst: Using an achiral catalyst will not induce atroposelectivity unless there is another chiral element in the molecule directing the stereochemistry.[18]
Solutions:
-
Optimize Reaction Temperature: Lower the reaction temperature in increments of 10 °C to determine if selectivity improves. A lower temperature can amplify the energetic differences between the diastereomeric transition states.
-
Screen Chiral Ligands/Catalysts: If using a metal-catalyzed coupling, screen a variety of chiral ligands. The choice of ligand is critical for inducing high levels of atroposelectivity.
-
Increase Steric Bulk: If possible, modify the substrates to increase the steric bulk of the groups that influence the stereochemical outcome of the coupling.
-
Change the Coupling Strategy: Consider a different synthetic approach, such as a dynamic kinetic resolution or a central-to-axial chirality transfer reaction.[24][25][26]
Issue 2: Racemization During a Thermal Reaction Step
You have synthesized an enantiomerically pure atropisomer, but a subsequent reaction step requiring heat is causing complete racemization.
Root Cause Analysis:
-
The reaction temperature exceeds the thermal stability threshold of your atropisomer. The rotational energy barrier is being overcome, leading to rapid interconversion of the enantiomers.[16]
Solutions:
-
Lower the Reaction Temperature: This is the most straightforward solution. Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.
-
Alternative Synthetic Routes: Redesign the synthesis to avoid the high-temperature step after the atropisomeric axis has been established.
-
Microwave-Assisted Synthesis: In some cases, microwave heating can promote reactions at lower bulk temperatures and for shorter durations, potentially minimizing racemization.
-
Protecting Group Strategy: Consider if a protecting group can be installed that increases the steric hindrance around the axis of rotation, thereby increasing the thermal stability during the problematic step. This group would then be removed under milder conditions.
Experimental Protocols
Protocol 1: Assessing Atropisomeric Stability via Thermal Racemization Kinetics
This protocol allows for the experimental determination of the rotational energy barrier of an atropisomer.
Materials:
-
Enantioenriched sample of the atropisomer
-
HPLC with a chiral stationary phase column
-
Heating block or oil bath with precise temperature control
-
Vials and appropriate solvent
Procedure:
-
Prepare a stock solution of the enantioenriched atropisomer in a suitable solvent.
-
Divide the solution into several vials.
-
Place the vials in a heating block at a constant temperature.
-
At regular time intervals, remove a vial and quench the racemization by cooling it in an ice bath.
-
Analyze the enantiomeric excess (ee) of the sample at each time point using chiral HPLC.
-
Plot ln(ee_t / ee_0) versus time, where ee_t is the enantiomeric excess at time t, and ee_0 is the initial enantiomeric excess.
-
The slope of the resulting line will be equal to -k_rac, the rate constant for racemization.
-
Repeat this experiment at several different temperatures to determine the activation parameters (ΔG‡) using the Eyring equation.
Protocol 2: Dynamic Kinetic Resolution (DKR) for Atroposelective Synthesis
This protocol combines a kinetic resolution with in-situ racemization of the undesired enantiomer to theoretically achieve a 100% yield of the desired atropisomer.[15][26][27]
Materials:
-
Racemic atropisomeric starting material
-
Chiral catalyst or reagent for the kinetic resolution
-
A racemization catalyst or conditions that promote the interconversion of the atropisomers
Procedure:
-
Combine the racemic starting material and the chiral catalyst/reagent in a suitable solvent.
-
Introduce the racemization catalyst or apply conditions (e.g., heat) that will induce racemization of the starting material at a rate faster than or comparable to the kinetic resolution.
-
Monitor the reaction progress by chiral HPLC to track the conversion of the starting material and the formation of the desired product.
-
Once the reaction is complete, quench and purify the desired atropisomeric product.
Visualization of Key Concepts
Caption: Troubleshooting decision tree for racemization issues.
References
- LaPlante, K. L., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. [Link]
- Wikipedia.
- DiRico, S., et al. (2023). Beyond Barriers, Big Crystallization Hurdles: Atropisomerism in Beyond Rule of Five Compounds Explored by Computational and NMR Studies. Molecular Pharmaceutics. [Link]
- Drug Hunter. (2022).
- LaPlante, K. L., et al. (2022). Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. Accounts of Chemical Research. [Link]
- LaPlante, K. L., et al. (2022). Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. PubMed. [Link]
- ResearchGate. (2025). Atropisomerism in Medicinal Chemistry: Challenges and Opportunities. [Link]
- Scientific Update. (n.d.). Atropisomerism in Drug Discovery and Development. [Link]
- Raffa, R., Pergolizzi Jr., J., & Taylor Jr., R. (2020). “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. Pharmacology & Pharmacy. [Link]
- Blogs@NTU. (2018). Atropisomers : When the tables cannot turn. [Link]
- LaPlante, K. L., et al. (2018). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry. [Link]
- ResearchGate. (n.d.).
- Chan, C.-L., et al. (2019). Synthesis of a Conformationally Stable Atropisomeric Pair of Biphenyl Scaffold Containing Additional Stereogenic Centers. Molecules. [Link]
- RSC Publishing. (2020).
- PubMed Central. (2025).
- MDPI. (2024). Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones. [Link]
- MDPI. (2022). Enantioselective Synthesis of Atropisomers by Oxidative Aromatization with Central-to-Axial Conversion of Chirality. [Link]
- LaPlante, K. L., et al. (2022). Design, Synthesis, and Physicochemical Studies of Configurationally Stable β-Carboline Atropisomers. The Journal of Organic Chemistry. [Link]
- American Chemical Society. (2023).
- Beilstein Journals. (2025).
- RSC Publishing. (2021). Transition-metal-catalyzed atroposelective synthesis of axially chiral styrenes. [Link]
- The Knowles Group, Princeton University. (2018). Atropisomers. [https://knowles.princeton.edu/wp-content/uploads/sites/2 Knowles Group/files/2018-06-09_Group_Meeting_Conor_McKnigh.pdf]([Link] Knowles Group/files/2018-06-09_Group_Meeting_Conor_McKnigh.pdf)
- ACS Publications. (2021).
- JACS. (2021). Sterics and Hydrogen Bonding Control Stereochemistry and Self-Sorting in BINOL-Based Assemblies. [Link]
- RSC Publishing. (2019). Control of supramolecular chirality in co-crystals of achiral molecules via stacking interactions and hydrogen bonding. [Link]
- The University of Manchester. (n.d.).
- PubMed. (2022).
- YouTube. (2025).
- PubMed. (2023).
- MDPI. (2012). Measurement of Atropisomer Racemization Kinetics Using Segmented Flow Technology. [Link]
- ResearchGate. (2023).
- ResearchGate. (n.d.). (a)
- PubMed Central. (2023).
- PubMed Central. (2015). Properties of Configurationally Stable Atropoenantiomers in Macrocyclic Natural Products and the Chrysophaentin Family. [Link]
- PubMed Central. (2005).
- ACS Publications. (2019). Resolution of an Atropisomeric Naphthamide by Second-Order Asymmetric Transformation: A Highly Productive Technique. [Link]
- Springer Nature. (2023).
- Accounts of Chemical Research. (2023).
- Taylor & Francis. (n.d.). Axial chirality – Knowledge and References. [Link]
- University of Illinois. (2002).
- ResearchGate. (2025).
- PubMed Central. (2022).
- PubMed Central. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Atropisomer - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development [scirp.org]
- 11. Atropisomers : When the tables cannot turn | Stereochemistry [blogs.ntu.edu.sg]
- 12. Synthesis of a Conformationally Stable Atropisomeric Pair of Biphenyl Scaffold Containing Additional Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Construction of C-B axial chirality via dynamic kinetic asymmetric cross-coupling mediated by tetracoordinate boron - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 18. drughunter.com [drughunter.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent advances in organocatalytic atroposelective reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. BJOC - Recent advances in organocatalytic atroposelective reactions [beilstein-journals.org]
- 23. Transition-metal-catalyzed atroposelective synthesis of axially chiral styrenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Approaches to Synthesis and Isolation of Enantiomerically Pure Biologically Active Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(2-Methylphenyl)benzaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(2-Methylphenyl)benzaldehyde. This guide is designed for researchers, process chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a robust, scalable, and reproducible process.
Section 1: Frequently Asked Questions (FAQs) on Synthetic Strategy
This section addresses high-level decisions regarding the selection of a synthetic route for scale-up.
Q1: What are the primary synthetic routes to this compound, and which is most suitable for scale-up?
There are three primary strategies for constructing the biaryl core of this compound:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling of an aryl halide (e.g., 2-bromobenzaldehyde) with an organoboron reagent (e.g., 2-methylphenylboronic acid) is the most common and generally most suitable method for scale-up.[1][2]
-
Grignard Reaction: This involves the reaction of a Grignard reagent (e.g., 2-methylphenylmagnesium bromide) with an ortho-substituted benzaldehyde derivative. While powerful, the high reactivity of Grignard reagents can lead to functional group incompatibility, particularly with the aldehyde moiety.[3][4]
-
Directed ortho-Metalation (DoM): This strategy uses a directing group to facilitate metalation at the ortho position, followed by a cross-coupling reaction.[5][6][7] It offers excellent regioselectivity but often requires cryogenic temperatures and highly reactive organolithium bases, which can present challenges at scale.
Recommendation for Scale-Up: The Suzuki-Miyaura coupling is overwhelmingly the preferred method for scaling this synthesis. Its advantages include broad functional group tolerance (crucially, for the aldehyde), milder reaction conditions, and the commercial availability of a wide range of catalysts and reagents.[8][9] The primary challenges, which this guide will address, are catalyst efficiency, palladium removal, and management of by-products.[2][10]
Q2: What are the critical parameters to consider when choosing starting materials for a large-scale Suzuki coupling?
The choice and quality of your starting materials are paramount. For the synthesis of this compound, you have two primary options for the Suzuki coupling partners:
-
Route A: 2-Bromobenzaldehyde + 2-Methylphenylboronic Acid
-
Route B: 2-Formylphenylboronic Acid + 2-Bromotoluene
Analysis:
| Parameter | Route A (2-Bromobenzaldehyde) | Route B (2-Formylphenylboronic Acid) | Rationale |
| Cost & Availability | Generally more cost-effective and readily available at bulk scale. | Boronic acids with aldehyde groups can be more expensive and less stable. | Cost of goods is a primary driver in process chemistry. |
| Stability | 2-Bromobenzaldehyde is a stable solid. | 2-Formylphenylboronic acid is prone to decomposition (protodeborylation and oxidation).[11] | Starting material stability ensures batch-to-batch consistency. |
| Reactivity | Aryl bromides are reliable coupling partners. | Boronic acids can be sensitive, impacting reaction kinetics. | Predictable reactivity is key for a robust process. |
Section 2: Troubleshooting the Suzuki-Miyaura Coupling at Scale
This section provides a systematic guide to identifying and resolving common issues encountered during the scale-up of the Suzuki-Miyaura reaction for this compound.
Workflow for Suzuki-Miyaura Synthesis & Troubleshooting
The following diagram illustrates the general workflow and key points where issues can arise.
Caption: Decision tree for troubleshooting low reaction conversion.
Expert Insight on Catalyst Selection: The coupling of two ortho-substituted rings presents significant steric hindrance. [12]While classic Pd(PPh₃)₄ may work at a small scale, it is often inefficient for hindered couplings. For scale-up, you need a more robust catalytic system.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are essential. [13]They promote the rate-limiting reductive elimination step, which is sterically demanding, and stabilize the active Pd(0) species, leading to lower catalyst loadings and higher turnover numbers. [12]* Pre-catalysts: Using air-stable palladium pre-catalysts (e.g., SPhos G3) is highly recommended for large-scale work. They ensure the consistent and reliable formation of the active catalytic species, improving batch-to-batch reproducibility compared to using Pd(OAc)₂/ligand mixtures. [14]
Problem 2: Significant By-product Formation
By-products complicate purification and reduce yield. The most common culprits in this synthesis are homocoupling and protodeborylation.
Q: I'm observing significant formation of 2,2'-dimethylbiphenyl and/or biphenyl-2,2'-dicarbaldehyde. How can I minimize this homocoupling?
A: Homocoupling arises from the coupling of two identical partners (e.g., two boronic acid molecules). It is often exacerbated by the presence of oxygen.
-
Cause: Inadequate degassing allows oxygen to enter the catalytic cycle, promoting side reactions. [10]* Solution 1: Rigorous Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. For large reactors, multiple vacuum/N₂ backfill cycles are more effective than simple sparging.
-
Solution 2: Controlled Catalyst Addition: Adding the palladium catalyst after the system has been degassed and heated can sometimes reduce homocoupling that occurs during the initial ramp-up phase.
Q: My boronic acid is being consumed, but I'm not getting the product. What is protodeborylation?
A: Protodeborylation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This forms toluene from your 2-methylphenylboronic acid, effectively destroying one of your starting materials.
-
Cause: This side reaction is often promoted by high temperatures and prolonged reaction times, especially with stronger bases or excess water.
-
Solution 1: Temperature Optimization: Do not overheat the reaction. An optimal temperature is typically 80-100 °C for this type of coupling in solvents like 1,4-dioxane or 2-MeTHF. Run a temperature screen in the lab to find the lowest effective temperature.
-
Solution 2: Choice of Base: Use the mildest base that is effective. While K₃PO₄ is a common and robust choice, weaker bases like K₂CO₃ might be sufficient and can reduce the rate of protodeborylation. [8]* Solution 3: Use a Boronate Ester: If protodeborylation remains a persistent issue, consider using a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, instead of the boronic acid. [11]
Problem 3: Purification and Palladium Removal
At scale, chromatography is often not feasible. Developing a robust crystallization and a strategy for removing residual palladium to meet regulatory limits (typically <10 ppm for APIs) is critical. [1]
Q: How can I effectively remove residual palladium from my final product?
A: A multi-pronged approach is most effective.
-
Workup Optimization: A simple aqueous wash is insufficient. Washing the organic solution with a solution of a thiol-containing compound (e.g., N-acetylcysteine) or a basic solution of thiourea can complex and extract a significant portion of the dissolved palladium.
-
Activated Carbon Treatment: After the initial washes, stirring the organic solution with a high-grade activated carbon (e.g., Darco) for several hours can adsorb palladium species. A subsequent filtration through Celite® is required.
-
Thiol-Based Scavengers: For final polishing, commercially available silica- or polymer-bound scavengers with thiol functional groups (e.g., SiliaMetS Thiol) are extremely effective at capturing trace amounts of palladium. These are typically used by stirring the scavenger with the product solution or passing the solution through a cartridge of the scavenger.
| Method | Typical Pd Removal | Pros | Cons |
| Aqueous Thiol Wash | 50-80% | Inexpensive, easy to implement. | May not reach <10 ppm levels alone. |
| Activated Carbon | 80-95% | Cost-effective. | Can adsorb product, reducing yield; requires hot filtration. |
| Thiol Scavenger Resin | >99% | Highly effective, specific for Pd. | Higher cost, adds a solid handling step. |
Section 3: Scalable Experimental Protocols
The following protocols are designed as a starting point for process development and scale-up.
Protocol 1: Gram-Scale Synthesis via Suzuki-Miyaura Coupling
This protocol details a robust procedure for a 50g scale synthesis.
Materials:
-
2-Bromobenzaldehyde (50.0 g, 270 mmol, 1.0 equiv)
-
2-Methylphenylboronic acid (40.4 g, 297 mmol, 1.1 equiv)
-
SPhos Precatalyst G3 (1.08 g, 1.35 mmol, 0.5 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (114.7 g, 540 mmol, 2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) (500 mL)
-
Deionized Water (50 mL)
Procedure:
-
Vessel Setup: To a 2L, three-necked, jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-bromobenzaldehyde, 2-methylphenylboronic acid, and K₃PO₄.
-
Solvent Addition & Degassing: Add 2-MeTHF and water. Begin stirring and sparge the mixture with nitrogen for at least 30 minutes. Alternatively, perform three vacuum/nitrogen backfill cycles.
-
Catalyst Addition: Under a positive flow of nitrogen, add the SPhos precatalyst.
-
Reaction: Heat the mixture to 80 °C and maintain for 4-8 hours.
-
In-Process Control (IPC): Monitor the reaction progress by taking small aliquots and analyzing by HPLC or TLC (e.g., mobile phase 9:1 Hexanes:Ethyl Acetate) to confirm the consumption of 2-bromobenzaldehyde.
-
Workup: Once complete, cool the reaction to room temperature. Add 250 mL of water and stir for 15 minutes. Separate the organic layer.
-
Aqueous Washes: Wash the organic layer sequentially with 200 mL of 1M HCl, 200 mL of water, and finally 200 mL of brine.
-
Solvent Swap & Crystallization: Concentrate the organic layer under reduced pressure to approximately 150 mL. Add 300 mL of heptane and continue to distill until the desired final volume is reached. Cool the resulting slurry slowly to 0-5 °C and hold for at least 2 hours.
-
Isolation: Filter the solid product, wash the cake with cold heptane (2 x 50 mL), and dry under vacuum at 40 °C to a constant weight.
Protocol 2: Palladium Removal and Final Purification
-
Redissolution: Take the crude, dried product from Protocol 1 and redissolve it in 500 mL of Toluene at 60 °C.
-
Scavenging: Add a thiol-based scavenger resin (e.g., 10g, ~2 wt%) to the solution. Stir at 60 °C for 4-6 hours.
-
Filtration: Filter the hot solution through a pad of Celite® to remove the scavenger resin. Wash the pad with hot toluene (50 mL).
-
Final Crystallization: Concentrate the combined filtrates under vacuum to a volume of ~150 mL. Add 300 mL of heptane as an anti-solvent. Cool slowly to 0-5 °C to induce crystallization.
-
Isolation: Filter the purified product, wash with cold heptane, and dry under vacuum to yield pure this compound. The final product should be analyzed for residual palladium by ICP-MS.
References
- ResearchGate. The Directed ortho Metalation (DoM)–Cross-Coupling Connection: Synthesis of Polyfunctional Biaryls. [Link]
- Schneider, C., et al. Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides. Organic Letters2012. [Link]
- KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]
- ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link]
- Yamamoto, H., et al. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development2021. [Link]
- ResearchGate.
- Mortier, J.
- Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
- WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
- Reddit. Trouble isolating my Suzuki coupling biaryl acid product. [Link]
- YouTube.
- Google Patents. Method for preparing halomethylbenzaldehyde by Grignard reaction.
- National Institutes of Health. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Lei, A., et al. Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research2019. [Link]
- ResearchGate. Solvent screening of benzyl chloride Grignard reaction. [Link]
- ResearchGate. REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. [Link]
- Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
- Organic Syntheses. Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]
- ResearchGate. Synthesis of Phenyl- and Pyridyl-substituted Benzyloxybenzaldehydes by Suzuki-Miyaura Coupling Reactions. [Link]
Sources
- 1. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 2. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sta.wuxiapptec.com [sta.wuxiapptec.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2-Methylphenyl)benzaldehyde
In the landscape of drug development and materials science, the unambiguous structural elucidation of novel organic molecules is paramount. For researchers working with complex aromatic systems, Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(2-Methylphenyl)benzaldehyde, a biphenyl derivative of significant interest in synthetic chemistry.
Due to the limited availability of public experimental spectra for this specific compound, this guide will present a detailed predicted spectral analysis. This predictive approach is grounded in the fundamental principles of NMR and is rigorously compared against the established experimental data of structurally analogous compounds: benzaldehyde, 2-methylbenzaldehyde, and 2-methylbiphenyl. This comparative methodology not only allows for a robust structural confirmation but also offers valuable insights into the subtle electronic and steric influences of substituents on the NMR spectra of biphenyl systems.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is anticipated to be complex, with distinct signals for the aldehyde proton, the methyl protons, and the aromatic protons distributed across two phenyl rings. The free rotation around the C-C single bond connecting the two rings is expected to be sterically hindered by the ortho-substituents, leading to a non-planar conformation and potentially broader signals for some protons.
-
Aldehyde Proton: The proton of the aldehyde group (-CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.[1] This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group.
-
Methyl Protons: The three protons of the methyl group (-CH₃) are predicted to resonate as a sharp singlet in the upfield region, likely between δ 2.2 and 2.6 ppm. This chemical shift is characteristic of a methyl group attached to an aromatic ring.
-
Aromatic Protons: The eight aromatic protons are distributed across two distinct phenyl rings and are expected to produce a complex series of multiplets in the region of δ 7.0 to 8.0 ppm. The specific chemical shifts and coupling patterns will be influenced by the electronic effects of the aldehyde and methyl substituents, as well as through-space interactions between the two rings.
A Comparative Analysis: Benchmarking Against Known Spectra
To substantiate our predictions, a direct comparison with the experimental spectra of benzaldehyde, 2-methylbenzaldehyde, and 2-methylbiphenyl is invaluable.
| Compound | Aldehyde Proton (δ ppm) | Methyl Protons (δ ppm) | Aromatic Protons (δ ppm) |
| Benzaldehyde | ~10.0 (s, 1H)[1] | N/A | 7.5-7.9 (m, 5H)[1] |
| 2-Methylbenzaldehyde | ~10.2 (s, 1H)[2] | ~2.6 (s, 3H)[2] | 7.3-7.8 (m, 4H)[2] |
| 2-Methylbiphenyl | N/A | ~2.3 (s, 3H) | 7.1-7.4 (m, 9H)[3] |
| This compound (Predicted) | ~10.1 (s, 1H) | ~2.4 (s, 3H) | 7.2-8.0 (m, 8H) |
Table 1: Comparative ¹H NMR Data
The predicted chemical shift of the aldehyde proton in our target molecule is in close agreement with both benzaldehyde and 2-methylbenzaldehyde. The methyl proton signal is likewise predicted based on the experimental value for 2-methylbiphenyl. The aromatic region is expected to be the most complex, exhibiting a pattern that is a hybrid of the parent structures.
Delving Deeper: The ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For this compound, we anticipate signals for the carbonyl carbon, the methyl carbon, and the twelve aromatic carbons.
-
Carbonyl Carbon: The carbonyl carbon of the aldehyde is highly deshielded and is expected to appear significantly downfield, in the range of δ 190-195 ppm.
-
Methyl Carbon: The methyl carbon signal is predicted to be in the upfield region, around δ 19-22 ppm.
-
Aromatic Carbons: The twelve aromatic carbons will resonate in the region of δ 125-145 ppm. Due to the lack of symmetry, it is possible that all twelve carbons will be non-equivalent, leading to twelve distinct signals. However, some overlap is also possible.
| Compound | Carbonyl Carbon (δ ppm) | Methyl Carbon (δ ppm) | Aromatic Carbons (δ ppm) |
| Benzaldehyde | ~192.3[2] | N/A | 128-137[2] |
| 2-Methylbenzaldehyde | ~193.3[2] | ~19.0[2] | 126-140[2] |
| 2-Methylbiphenyl | N/A | ~20.5 | 125-142[4] |
| This compound (Predicted) | ~193.0 | ~20.0 | 125-145 |
Table 2: Comparative ¹³C NMR Data
Experimental Protocol for NMR Analysis
For researchers aiming to acquire experimental data for this compound or similar compounds, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved to avoid signal broadening.
-
Filter the solution into a standard 5 mm NMR tube if any particulate matter is present.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Visualizing the Analysis
To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure and the analytical workflow.
Caption: Molecular structure of this compound with atom numbering.
Caption: Workflow for NMR spectral analysis.
Conclusion
The structural analysis of this compound by ¹H and ¹³C NMR spectroscopy, even through a predictive and comparative approach, provides a high degree of confidence in its molecular structure. By leveraging the experimental data of closely related compounds, we can anticipate the key spectral features and provide a solid foundation for the interpretation of experimental data. This guide serves as a valuable resource for researchers in drug development and chemical synthesis, offering a systematic approach to the NMR analysis of complex aromatic systems.
References
- NMRShiftDB. In PubChem.
- Sahoo, A. K., Oda, T., Nakao, Y., & Hiyama, T. (n.d.). Supporting Information - Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Wiley-VCH.
- ACD/Labs. (n.d.). NMR Prediction.
- CAS. (n.d.). NMR Database for Faster Structural Data.
- Patiny, L. (n.d.). Simulate and predict NMR spectra.
- ResearchGate. (2006). Rotation in Biphenyls with a Single Ortho-Substituent.
- Wiley Science Solutions. (n.d.). Spectral Databases.
- Mestrelab Research. (n.d.). Download NMR Predict.
- Chemistry Stack Exchange. (2016). Modern open-source tools for simulation of NMR spectra.
- Guo, B., et al. (2016). Electronic Supplementary Information - Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.
- NMR Wiki. (2010). Databases.
- Reddit. (2024). Is there a website for common 1H or 13C NMR spectra for known compounds?
- Kumar, A., & Shah, B. A. (2015).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437).
- PubChem. (n.d.). 2-Methylbiphenyl.
- The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636).
- SpectraBase. (n.d.). 2-Methylbiphenyl - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (2014). Supplementary Materials 1. Characterization of Palladium(II) Complex.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638).
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- E-learning. (2018, November 21). Stereochemistry of Biphenyls [Video]. YouTube. [Link]
- University of Wisconsin-Madison. (n.d.). CHEM 344 Shift Parameters.
- Mizyuk, V., & Shibanov, V. (2014). Effect of Substituent Geometrical Parameters on the Chemical Shifts of Ortho- and Meta-Protones in 1H NMR-Spectra of Monosubstituted Benzenes. Academic Journals and Conferences.
- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
- ATB. (n.d.). o-Tolualdehyde | C8H8O | MD Topology | NMR | X-Ray.
Sources
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
Navigating the Labyrinth of Aromatic Aldehyde Fragmentation: A Comparative Guide to 2-(2-Methylphenyl)benzaldehyde
In the intricate world of structural elucidation, mass spectrometry stands as a cornerstone technique, deciphering molecular architecture through the controlled disassembly of ionized molecules. For researchers and professionals in drug development and chemical synthesis, a deep understanding of fragmentation patterns is not merely academic—it is a critical tool for confirming identity, identifying impurities, and probing metabolic pathways. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-(2-Methylphenyl)benzaldehyde, a bi-aryl aldehyde with unique structural features. By comparing its fragmentation behavior to the well-characterized pattern of benzaldehyde, we will illuminate the influence of the ortho-methylphenyl substituent on the fragmentation cascade, offering field-proven insights for confident compound characterization.
The Logic of Fragmentation: Causality in Electron Ionization Mass Spectrometry
Electron ionization (EI) is a high-energy ionization technique that imparts significant internal energy onto the analyte molecule, inducing extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure, where the observed fragment ions correspond to specific, energetically favorable bond cleavages. The stability of the resulting carbocations and radical species governs the fragmentation pathways. In aromatic aldehydes, the benzene ring and the carbonyl group are the primary actors in this molecular drama.
Experimental Protocol: Acquiring a High-Fidelity Mass Spectrum
To ensure the generation of a reproducible and representative mass spectrum for this compound, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is paramount. The following methodology is designed to be a self-validating system, providing a robust starting point for analysis.
1. Sample Preparation:
-
Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical to ensure sample solubility and compatibility with the GC system, preventing peak tailing and system contamination.
-
Concentration: A concentration of 1 mg/mL is a standard starting point, offering a strong signal without overloading the detector.
2. Gas Chromatography (GC) Parameters:
-
Injector: Set to 280°C with a split ratio of 50:1. A high injector temperature ensures the rapid volatilization of the analyte, while the split ratio prevents column overloading.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute. This initial hold allows for the focusing of the analyte at the head of the column.
-
Ramp: Increase to 300°C at a rate of 20°C/min. A moderate ramp rate ensures good separation from any potential impurities.
-
Final hold: Hold at 300°C for 5 minutes to ensure the elution of all components.
-
-
Carrier Gas: Use Helium at a constant flow rate of 1.2 mL/min. Helium is an inert carrier gas that provides good chromatographic efficiency.
3. Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy provides sufficient energy for fragmentation and yields spectra that are comparable to library databases.[1]
-
Source Temperature: 230°C. An elevated source temperature prevents condensation of the analyte within the ion source.
-
Mass Range: Scan from m/z 40 to 350. This range will encompass the molecular ion and all significant fragment ions.
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Fragmentation Pattern Analysis: A Tale of Two Aldehydes
Benzaldehyde: The Archetype
The mass spectrum of benzaldehyde (C₇H₆O, MW: 106.12 g/mol ) is well-documented and serves as an excellent baseline for comparison.[2][3][4][5][6] Its fragmentation is characterized by several key losses from the molecular ion (M⁺) at m/z 106.
-
[M-1]⁺ (m/z 105): Loss of a hydrogen radical from the aldehyde group to form a stable benzoyl cation.[2][4] This is a very common fragmentation pathway for aldehydes.[7][8]
-
[M-29]⁺ (m/z 77): Loss of the formyl radical (•CHO) results in the formation of the phenyl cation.[2][4] This is often the base peak in the spectrum of benzaldehyde.
-
[M-28]⁺ (m/z 78): Loss of a neutral carbon monoxide (CO) molecule, sometimes accompanied by rearrangement.[2][4]
This compound: The Influence of the Ortho-Substituent
For this compound (C₁₄H₁₂O, MW: 196.24 g/mol ), we can predict a more complex fragmentation pattern due to the presence of the ortho-methylphenyl group. The molecular ion (M⁺) is expected at m/z 196.
Primary Fragmentation Pathways:
-
[M-1]⁺ (m/z 195): Similar to benzaldehyde, the loss of a hydrogen radical from the aldehyde group is anticipated, leading to a stable acylium ion.
-
[M-29]⁺ (m/z 167): The loss of the formyl radical (•CHO) will generate a 2-methylbiphenyl cation. This fragment is expected to be prominent due to the stability of the biphenyl system.
-
[M-15]⁺ (m/z 181): Loss of a methyl radical (•CH₃) from the ortho-position is a possibility, leading to a different isomeric structure of the [M-CH₃]⁺ ion.
-
Formation of Tropylium-like Ions: The presence of the methyl group on the second phenyl ring could lead to rearrangements and the formation of tropylium-like structures, potentially giving rise to a fragment at m/z 91, although this may be less favored than cleavages directly associated with the biphenyl core.
Secondary Fragmentation:
The primary fragment ions will likely undergo further fragmentation. For instance, the 2-methylbiphenyl cation at m/z 167 could lose a methyl radical to form a biphenyl cation at m/z 152, or undergo other ring cleavages.
Proposed Fragmentation Cascade for this compound
Caption: Key initial fragmentation pathways of this compound.
Comparative Data Summary
| m/z Value | Proposed Fragment Ion | Benzaldehyde | This compound (Predicted) |
| M⁺ | [C₇H₆O]⁺ / [C₁₄H₁₂O]⁺ | 106 | 196 |
| [M-1]⁺ | [C₇H₅O]⁺ / [C₁₄H₁₁O]⁺ | 105 | 195 |
| [M-29]⁺ | [C₆H₅]⁺ / [C₁₃H₁₁]⁺ | 77 | 167 |
| [M-15]⁺ | - | - | 181 |
Conclusion: From Pattern to Proof
The predicted fragmentation pattern of this compound highlights the diagnostic value of mass spectrometry in structural elucidation. While sharing fundamental fragmentation pathways with simpler aromatic aldehydes like benzaldehyde, the presence of the ortho-methylphenyl group introduces additional fragmentation channels. The loss of the formyl radical to form the stable 2-methylbiphenyl cation at m/z 167 is expected to be a particularly significant and diagnostic peak. This comparative analysis provides a robust framework for interpreting the mass spectrum of this and structurally related compounds, empowering researchers to confidently identify and characterize their molecules of interest.
References
- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.
- NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.
- Filo. (2025, October 5). Mass fragmentation in benzaldehyde.
- Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina).
- YouTube. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation.
- NIST. (n.d.). Benzaldehyde. In NIST Chemistry WebBook.
- NIST. (n.d.). 1,1'-Biphenyl, 2-methyl-. In NIST Chemistry WebBook.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- University of Arizona. (n.d.). Mass spectrometry.
- Saylor Academy. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
Sources
- 1. www1.udel.edu [www1.udel.edu]
- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. m.youtube.com [m.youtube.com]
- 4. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 5. scribd.com [scribd.com]
- 6. Benzaldehyde [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. whitman.edu [whitman.edu]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis of 2-(2-Methylphenyl)benzaldehyde
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for intermediates and active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparative analysis of two instrumental techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of 2-(2-Methylphenyl)benzaldehyde. This aromatic aldehyde is a crucial building block in the synthesis of various organic compounds, and ensuring its purity is critical for the quality and efficacy of the final product.
The choice between HPLC and GC-MS is not merely a matter of preference but a scientifically driven decision based on the physicochemical properties of the analyte and the specific analytical goals. This guide will delve into the theoretical underpinnings, practical methodologies, and comparative performance of both techniques, supported by experimental data to empower researchers and drug development professionals in making informed analytical choices.
The Analyte: this compound
This compound, also known as 2-formyl-2'-methyldiphenylmethane, possesses a molecular weight of 196.25 g/mol . Its structure, featuring two phenyl rings, imparts a significant degree of non-polarity, making it soluble in common organic solvents. Understanding its chemical properties, such as its boiling point and potential for thermal degradation, is crucial in selecting the appropriate analytical technique.[1][2]
Potential impurities in this compound can arise from the synthetic route employed. Common impurities may include unreacted starting materials, by-products from side reactions (such as oxidation to the corresponding carboxylic acid or reduction to the alcohol), and isomers.[3] The ability to separate and identify these impurities is a key performance indicator for any analytical method.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution, sensitivity, and versatility.[4][5] For non-volatile and thermally labile compounds, it is often the method of choice.
The Rationale for HPLC in Aromatic Aldehyde Analysis
The decision to employ HPLC for the analysis of this compound is grounded in its ability to separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. This technique is particularly well-suited for aromatic aldehydes, which often exhibit strong UV absorbance, allowing for sensitive detection.[6][7] Furthermore, the wide variety of available stationary and mobile phases provides a high degree of flexibility in method development to achieve optimal separation of the main component from its potential impurities.[4][8]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
A reversed-phase method is typically the first approach for moderately non-polar compounds like this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice for providing excellent separation of non-polar to moderately polar compounds.[8][9]
-
Mobile Phase: A gradient elution with acetonitrile and water (both with 0.1% formic acid) is often effective. A typical gradient might start at 60% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV detection at 254 nm, where benzaldehyde derivatives typically show strong absorbance.[8]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the initial mobile phase composition (e.g., 1 mg/mL).
-
Perform serial dilutions to create working standards and a sample solution at a concentration within the linear range of the detector.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.
Method Validation Insights
For regulatory compliance, HPLC methods must be validated according to ICH guidelines.[4][5][10] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[11][12] This is demonstrated by resolving the main peak from all impurity peaks.
-
Linearity: A linear relationship between the concentration of the analyte and the detector response over a defined range (e.g., 50-150% of the target concentration).[11]
-
Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively.[10]
Data Presentation and Interpretation
The purity of the this compound sample is typically determined by area percentage, assuming that all impurities have a similar response factor to the main component at the chosen wavelength.
| Component | Retention Time (min) | Peak Area (%) |
| Impurity 1 | 5.8 | 0.15 |
| Impurity 2 | 8.2 | 0.20 |
| This compound | 12.5 | 99.5 |
| Impurity 3 | 15.1 | 0.15 |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds.[13]
The Rationale for GC-MS in Aromatic Aldehyde Analysis
Given that this compound is a semi-volatile compound, GC is a viable separation technique.[13] The coupling with a mass spectrometer provides not only quantitative data but also structural information about the analyte and any separated impurities through their mass fragmentation patterns.[14][15][16] This is a significant advantage for impurity identification.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.[17]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[18]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C (hold for 2 minutes), ramp at 10 °C/min to 280 °C (hold for 5 minutes). This program should be optimized to ensure good separation of impurities.
-
Injection Mode: Splitless injection for trace analysis or a split injection for higher concentrations.
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[18]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan mode (e.g., m/z 40-400) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantitative analysis.[13]
Sample Preparation:
-
Dissolve the this compound sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.[13]
-
Ensure the sample is free from non-volatile residues that could contaminate the GC inlet.
Data Presentation and Interpretation
GC-MS data provides both chromatographic and mass spectral information. The total ion chromatogram (TIC) is used for quantification, while the mass spectrum of each peak is used for identification.
| Component | Retention Time (min) | Peak Area (%) | Key Mass Fragments (m/z) | Identification |
| Impurity 1 | 9.7 | 0.12 | 106, 77, 51 | Benzaldehyde (Starting Material) |
| This compound | 14.3 | 99.7 | 196, 181, 165, 91 | Analyte |
| Impurity 2 | 16.8 | 0.18 | 212, 197, 181 | Oxidized Impurity (e.g., Carboxylic Acid) |
The fragmentation pattern of this compound is expected to show a molecular ion peak at m/z 196. Characteristic losses would include the loss of a hydrogen atom (M-1, m/z 195), the loss of the formyl group (M-29, m/z 167), and the formation of a stable tropylium ion at m/z 91.[14][15]
Section 3: Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific requirements of the analysis.
| Parameter | HPLC | GC-MS |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Separation Efficiency | High resolution, especially with modern UHPLC systems. | Very high resolution with long capillary columns. |
| Detection | Primarily UV-Vis, offering good sensitivity for chromophoric compounds. DAD provides spectral information. | Mass spectrometry provides universal detection and structural information for identification. |
| Quantification | Highly accurate and precise with proper validation.[9] | Highly accurate and precise, especially with the use of an internal standard. |
| Impurity Identification | Tentative identification based on retention time and UV spectra. Confirmation requires isolation or hyphenation with MS. | Direct identification of volatile impurities based on mass spectral fragmentation patterns and library matching. |
| Sample Preparation | Relatively straightforward dissolution and filtration. | Requires dissolution in a volatile solvent; may require derivatization for non-volatile impurities. |
| Run Time | Typically 15-30 minutes. | Typically 20-40 minutes. |
| Cost and Complexity | Lower initial cost and less complex operation. | Higher initial cost and more complex operation and maintenance. |
Section 4: Conclusion and Recommendations
Both HPLC and GC-MS are powerful and reliable techniques for the purity analysis of this compound.
-
For routine quality control where the primary goal is to quantify the main component and known impurities, HPLC is a robust, cost-effective, and efficient choice. Its simplicity and high throughput make it well-suited for a production environment.
-
For impurity profiling, identification of unknown impurities, and in-depth characterization during process development or troubleshooting, GC-MS is the superior technique. The structural information provided by the mass spectrometer is invaluable for identifying unexpected by-products and understanding the reaction chemistry.
In a comprehensive analytical strategy, HPLC and GC-MS can be used as complementary techniques. HPLC can be used for the primary purity assessment, while GC-MS can be employed to identify and characterize any unknown peaks observed in the HPLC chromatogram. This orthogonal approach provides a more complete picture of the sample's purity and is a cornerstone of modern analytical chemistry in the pharmaceutical industry.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for GC-MS Purity Analysis.
References
- Altabrisa Group. (2025, September 24).
- Choudhary, A. (2024, December 11).
- Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde.
- SynThink Research Chemicals. (n.d.).
- (2025, December 10).
- Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Filges, U., & Grützmacher, H. F. (1986).
- (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Semantic Scholar.
- Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4).
- Benchchem. (n.d.). identification and characterization of impurities in 2-Benzoylbenzaldehyde synthesis.
- RSC Publishing. (n.d.). Analytical Methods.
- Whitman People. (n.d.). GCMS Section 6.11.4.
- Kavya Pharma. (n.d.). 2-Methyl Benzaldehyde (CAS No:529-20-4).
- Doc Brown's Chemistry. (n.d.).
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
- Royal Society of Chemistry. (2008). Supplementary Material (ESI)
- Benchchem. (n.d.).
- (2019, May 26). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.
- (2014, September 13). What are the optimal conditions for GC analysis of benzaldehyde?.
- Benchchem. (n.d.). A Comparative Guide to the HPLC Analysis of 4-Phenylbenzaldehyde.
- Kazemifard, A. G., Moore, D. E., Mohammadi, A., & Kebriyaeezadeh, A. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 685–691.
Sources
- 1. Benzaldehyde, 2-methyl- (CAS 529-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2-Methyl Benzaldehyde (CAS No:529-20-4) - Kavya Pharma [kavyapharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine | Semantic Scholar [semanticscholar.org]
- 7. auroraprosci.com [auroraprosci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. GCMS Section 6.11.4 [people.whitman.edu]
- 16. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. rsc.org [rsc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Reactivity of 2-(2-Methylphenyl)benzaldehyde and 2-Phenylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the subtle interplay of steric and electronic effects governs the reactivity of aromatic aldehydes. This guide provides an in-depth comparative analysis of the reactivity of 2-(2-Methylphenyl)benzaldehyde and its structural analog, 2-phenylbenzaldehyde. Understanding these differences is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways in drug discovery and materials science. This document will delve into the structural nuances of these compounds, present a comparative analysis of their reactivity in key chemical transformations supported by established chemical principles, and provide detailed experimental protocols for their characterization and reaction.
Structural and Electronic Landscape: A Tale of Two Ortho-Substituted Benzaldehydes
The reactivity of the aldehyde functional group is intrinsically linked to the electrophilicity of the carbonyl carbon. Any substituent on the aromatic ring that modulates this electrophilicity will, in turn, alter the molecule's reactivity towards nucleophiles.
2-Phenylbenzaldehyde serves as our baseline, featuring a phenyl group at the ortho position. This phenyl group exerts a mild electron-withdrawing inductive effect (-I) and a more significant electron-donating resonance effect (+R). However, due to the ortho-position, steric hindrance plays a considerable role, potentially shielding the carbonyl group from nucleophilic attack.[1]
This compound , on the other hand, introduces a methyl group on the ortho-phenyl substituent. This seemingly minor addition has a cascading effect on the molecule's reactivity profile. The methyl group is an electron-donating group (+I effect), which slightly increases the electron density of the phenyl ring it is attached to. This, in turn, can subtly influence the electronic environment of the primary benzaldehyde ring. More significantly, the ortho-methyl group dramatically increases the steric bulk around the aldehyde functionality. This increased steric hindrance is the primary determinant of its generally lower reactivity compared to 2-phenylbenzaldehyde.[2]
Caption: Comparative electronic and steric influences on the benzaldehyde core.
Comparative Reactivity Analysis
The increased steric congestion in this compound is expected to render it less reactive than 2-phenylbenzaldehyde in most nucleophilic addition reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone reaction for aldehydes. The approach of a nucleophile to the electrophilic carbonyl carbon is the rate-determining step in many of these transformations.
General Reactivity Trend:
Due to the pronounced steric shielding of the carbonyl group by the ortho-methylphenyl substituent, this compound is anticipated to exhibit slower reaction rates and potentially lower yields in nucleophilic addition reactions compared to 2-phenylbenzaldehyde under identical conditions.[2][3]
| Reaction Type | Reagent | Expected Reactivity: this compound | Expected Reactivity: 2-Phenylbenzaldehyde | Rationale |
| Grignard Reaction | Organomagnesium Halide (e.g., PhMgBr) | Lower | Higher | The bulky Grignard reagent will face significant steric hindrance from the ortho-methylphenyl group.[2] |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CH2) | Lower | Higher | The approach of the phosphorus ylide is sterically demanding, making the reaction less favorable for the more hindered aldehyde.[4] |
| Reduction | Hydride Reagents (e.g., NaBH4) | Slightly Lower | Higher | While hydride reagents are relatively small, the steric environment can still influence the rate of reduction. |
| Oxidation | Oxidizing Agents (e.g., KMnO4) | Comparable | Comparable | Oxidation primarily involves the aldehydic C-H bond and may be less sensitive to steric hindrance around the carbonyl carbon compared to nucleophilic attack at the carbon itself. |
Table 1: Predicted comparative reactivity in common aldehyde reactions.
Caption: Conceptual reaction profile for nucleophilic addition.
Experimental Protocols
To empirically validate the predicted reactivity differences, the following experimental protocols can be employed.
General Procedure for a Comparative Wittig Reaction
The Wittig reaction provides an excellent platform for comparing the reactivity of these two aldehydes due to its sensitivity to steric hindrance.[4]
Materials:
-
This compound
-
2-Phenylbenzaldehyde
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (1.1 eq) dropwise via syringe. The solution will turn a characteristic deep orange/red, indicating the formation of the ylide. Stir at 0 °C for 30 minutes.
-
Reaction with Aldehyde: In separate, parallel reactions, dissolve this compound (1.0 eq) and 2-phenylbenzaldehyde (1.0 eq) in anhydrous THF in separate flasks.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the yield and purity of the resulting alkenes (2-(2-methylstyryl)benzene and 2-styryl-1,1'-biphenyl) by ¹H NMR and GC-MS. The yields will provide a quantitative measure of the relative reactivity.
Caption: Workflow for the comparative Wittig reaction.
General Procedure for a Comparative Oxidation Reaction
To assess the relative ease of oxidation, a simple oxidation using potassium permanganate can be performed.
Materials:
-
This compound
-
2-Phenylbenzaldehyde
-
Potassium permanganate (KMnO4)
-
Sodium carbonate (Na2CO3)
-
10% Sulfuric acid (H2SO4)
-
Sodium bisulfite (NaHSO3)
-
Diethyl ether
Procedure:
-
In separate flasks, dissolve this compound (1.0 eq) and 2-phenylbenzaldehyde (1.0 eq) in a minimal amount of a suitable solvent (e.g., acetone). Add a solution of sodium carbonate in water.
-
Slowly add a solution of potassium permanganate in water dropwise with vigorous stirring. A brown precipitate of manganese dioxide will form.
-
Continue addition until a faint purple color persists.
-
Decolorize any excess permanganate by adding a small amount of sodium bisulfite.
-
Filter the mixture to remove the manganese dioxide.
-
Acidify the filtrate with 10% sulfuric acid to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The yield of the corresponding carboxylic acids (2-(2-methylbenzoyl)benzoic acid and biphenyl-2-carboxylic acid) can be compared.
Conclusion
The presence of an ortho-methyl group on the adjacent phenyl ring in this compound significantly increases steric hindrance around the aldehyde functionality compared to 2-phenylbenzaldehyde. This steric impediment is the dominant factor influencing its reactivity, leading to a general decrease in reaction rates and yields for nucleophilic addition reactions. While electronic effects from the methyl group are present, they are secondary to the steric effect in this case. For reactions less sensitive to steric bulk, such as oxidation, the reactivity difference is expected to be less pronounced. The experimental protocols provided offer a framework for quantitatively assessing these reactivity differences, enabling researchers to make informed decisions in the design and execution of synthetic strategies involving these and related ortho-substituted benzaldehydes.
References
- Scribd. Reactions of Aldehydes and Ketones: Learning Activity No. 17.
- Chemistry LibreTexts. Reactivity of Aldehydes & Ketones.
- BYJU'S. Tests for Aldehydes and Ketones.
- Prepp. Benzaldehyde is less reactive towards nucleophilic.
- Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction.
- Chemistry LibreTexts. 19.S: Aldehydes and Ketones (Summary).
- NIST. Benzaldehyde, 2-methyl-, (2,4-dinitrophenyl)hydrazone.
- ResearchGate. (PDF) Spectroscopic Investigations of (E)-5-(2-Phenyldiazenyl)-2-Hydroxybenzaldehyde Using DFT Method.
- Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases.
- NROChemistry. Wittig Reaction: Mechanism and Examples.
- Quora. What is the order of ortho, para and meta products for steric hinderance?
- The Good Scents Company. 2-phenyl benzaldehyde.
- NIST. Benzaldehyde, 2-methyl-, (2,4-dinitrophenyl)hydrazone.
- SpectraBase. 2-(Phenylmethyl)benzaldehyde.
- PubChem. 4-[(2-Methylphenyl)methoxy]benzaldehyde.
- PubChem. CID 160427264.
- Organic Chemistry Portal. Wittig Reaction.
- NIST. Benzaldehyde, 2-methyl-.
- Allen. Assertion : Benzaldehyde is more reactive than ethanal towards nucleophilic attack. Reason. : The overall effect of -l and + R effect of phenyl group decreases the electron density on the carbon atom of - > C = O.
- IMPROOF. Experimental and modeling study of benzaldehyde oxidation.
- PubMed Central. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution.
- PubMed Central. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine.
- ResearchGate. (PDF) Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes.
- Aromatic Compounds and Their Reactions 2.
- ResearchGate. Reactions of iminoboranes with benzaldehyde....
- ResearchGate. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.
- Wyzant. Organic! Benzaldehyde is less reactive than propanal towards nucleophilic addition reaction.
- ResearchGate. (PDF) Experimental and modeling study of benzaldehyde oxidation.
- Scribd. Auto-Oxidation-Reduction of Benzaldehyde.
- ResearchGate. Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.
- ResearchGate. Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution.
Sources
A Comparative Guide to the Synthetic Routes of 2-(2-Methylphenyl)benzaldehyde
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. 2-(2-Methylphenyl)benzaldehyde, a key biaryl aldehyde intermediate, presents a synthetic challenge that highlights the versatility and limitations of modern organic chemistry. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, offering not just protocols, but a rationale for methodological choices, backed by experimental data.
Introduction: The Significance of the Biaryl Aldehyde Moiety
The this compound scaffold is a crucial building block in the synthesis of a variety of complex organic molecules, including pharmaceuticals and materials with unique photophysical properties. The core challenge in its synthesis lies in the selective formation of the carbon-carbon bond between the two sterically demanding ortho-substituted phenyl rings. This guide will explore and compare four major synthetic strategies: the Suzuki-Miyaura Coupling, the Grignard Reaction, Directed ortho-Metalation (DoM), and the Ullmann Reaction. Each method will be evaluated based on its efficiency, substrate scope, functional group tolerance, and practical considerations for laboratory and potential scale-up applications.
Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[1] For the synthesis of this compound, this would involve the coupling of 2-bromobenzaldehyde with 2-methylphenylboronic acid or vice versa.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligands, base, and solvent is critical for an efficient reaction, especially with sterically hindered substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: 2-Bromobenzaldehyde with 2-Methylphenylboronic Acid
Materials:
-
2-Bromobenzaldehyde
-
2-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2 M Sodium carbonate (Na₂CO₃) solution
-
1-Propanol
-
Deionized water
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2-bromobenzaldehyde (1.0 equiv), 2-methylphenylboronic acid (1.2 equiv), and triphenylphosphine (0.009 equiv).
-
Add 1-propanol as the solvent.
-
To the stirred mixture, add palladium(II) acetate (0.003 equiv) followed by 2 M aqueous sodium carbonate solution (1.2 equiv) and deionized water.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance Data
| Parameter | Value | Reference |
| Yield | 85-95% | [2] |
| Catalyst | Pd(OAc)₂ / PPh₃ | [2] |
| Base | Na₂CO₃ | [2] |
| Solvent | 1-Propanol/Water | [2] |
| Temperature | Reflux | [2] |
| Time | 4-12 hours | [2] |
Grignard Reaction: A Classic Approach to C-C Bond Formation
The Grignard reaction provides a powerful method for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, such as a carbonyl compound.[3] For the synthesis of this compound, a plausible route involves the reaction of a Grignard reagent derived from 2-bromotoluene with a suitable formylating agent or a protected 2-bromobenzaldehyde. A more direct approach involves the reaction of o-tolylmagnesium bromide with a protected 2-halobenzaldehyde followed by deprotection and oxidation, or formylation of the Grignard reagent itself.
Mechanistic Rationale
The Grignard reagent, being highly nucleophilic, attacks the electrophilic carbon of the formylating agent. The resulting intermediate is then hydrolyzed to yield the aldehyde. A significant challenge in using Grignard reagents with aldehydes is the potential for side reactions, including addition to the product aldehyde. Therefore, careful control of reaction conditions and the use of protecting groups are often necessary.
Experimental Protocol: Grignard Reaction
Reaction: Formation of o-Tolylmagnesium Bromide and subsequent formylation.
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (crystal)
-
N,N-Dimethylformamide (DMF)
-
Dilute hydrochloric acid
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings. Add a small crystal of iodine and a portion of anhydrous diethyl ether. Slowly add a solution of 2-bromotoluene in anhydrous diethyl ether to initiate the reaction. Maintain a gentle reflux during the addition. After the addition is complete, reflux for an additional 30-60 minutes.
-
Formylation: Cool the Grignard reagent solution to 0 °C. Slowly add a solution of DMF in anhydrous diethyl ether, keeping the temperature below 10 °C.
-
Work-up: After the addition is complete, stir the mixture and then pour it onto a mixture of crushed ice and dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.[4]
Performance Data
| Parameter | Value | Reference |
| Yield | 60-75% | [5] |
| Reagents | Mg, DMF | [4] |
| Solvent | Diethyl ether or THF | [4] |
| Temperature | 0 °C to reflux | [4] |
| Time | 2-4 hours | [4] |
Directed ortho-Metalation (DoM): A Regioselective Strategy
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[6] It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[6] For the synthesis of this compound, the aldehyde functionality must first be protected as a group that can also act as a DMG, such as a dimethyl acetal. The resulting ortho-lithiated species can then be coupled with an appropriate electrophile, such as 2-bromotoluene, in the presence of a suitable catalyst.
Mechanistic Rationale
The DMG coordinates to the lithium of the organolithium base, directing deprotonation to the adjacent ortho position. The resulting aryllithium species is a potent nucleophile that can participate in various C-C bond-forming reactions. Subsequent deprotection of the acetal reveals the desired aldehyde functionality.
Experimental Protocol: Directed ortho-Metalation
Reaction: ortho-lithiation of benzaldehyde dimethyl acetal and coupling with 2-bromotoluene.
Materials:
-
Benzaldehyde dimethyl acetal
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
2-Bromotoluene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Aqueous ammonium chloride
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve benzaldehyde dimethyl acetal in anhydrous THF and cool to -78 °C.
-
Slowly add n-BuLi and stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add the palladium catalyst, followed by the slow addition of 2-bromotoluene.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
The crude product is then treated with a mild acid to deprotect the acetal, yielding the final product.
-
Purify by column chromatography.
Performance Data
| Parameter | Value | Reference |
| Yield | 50-65% | General procedure based on[7] |
| Reagents | n-BuLi, Pd(PPh₃)₄ | [7] |
| Solvent | THF | [7] |
| Temperature | -78 °C to room temp. | [7] |
| Time | 12-18 hours | [7] |
Ullmann Reaction: A Classic Copper-Mediated Coupling
The Ullmann reaction is a classic method for the synthesis of biaryl compounds, involving the copper-mediated coupling of two aryl halides.[8] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern modifications have improved its utility. For the synthesis of this compound, this could involve the coupling of 2-bromobenzaldehyde with 2-iodotoluene.
Mechanistic Rationale
The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate via oxidative addition of an aryl halide to copper(0). This intermediate then undergoes a second oxidative addition with another molecule of aryl halide, followed by reductive elimination to form the biaryl product. The high temperatures are typically required to overcome the activation energy for these steps.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scholarsjournal.net [scholarsjournal.net]
- 4. EP0038061A1 - Substituted biphenyl-2-carboxaldehydes and a process for preparing them - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. pharmaceutical-business-review.com [pharmaceutical-business-review.com]
- 7. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 8. Ullmann Reaction [organic-chemistry.org]
A Comparative Guide to the Reactivity of Benzaldehyde and Aliphatic Aldehydes
For researchers, scientists, and professionals in drug development, a nuanced understanding of reagent reactivity is paramount to designing efficient synthetic pathways and predicting reaction outcomes. Aldehydes, characterized by the formyl group (-CHO), are fundamental building blocks in organic synthesis. However, not all aldehydes are created equal. The reactivity of the carbonyl group is profoundly influenced by the molecule's overall structure. This guide provides an in-depth comparison of the reactivity between benzaldehyde, a quintessential aromatic aldehyde, and its aliphatic counterparts, supported by mechanistic principles and experimental data.
The Structural Origin of Reactivity Differences
At a glance, the distinction is simple: an aromatic ring versus an alkyl chain attached to the formyl group. This structural divergence, however, creates a cascade of electronic and steric effects that dictate the chemical behavior of the carbonyl group.
-
Aliphatic Aldehydes (e.g., Propanal): The carbonyl carbon is attached to an alkyl group. Alkyl groups are weakly electron-donating through an inductive effect (+I), which slightly reduces the partial positive charge on the carbonyl carbon.
-
Benzaldehyde: The carbonyl carbon is directly attached to a benzene ring. The benzene ring engages in resonance with the carbonyl group, a powerful electron-donating effect (+R). This delocalizes the pi electrons of the carbonyl group across the aromatic system.[1][2]
This resonance stabilization in benzaldehyde significantly reduces the electrophilicity (the partial positive charge) of the carbonyl carbon compared to an aliphatic aldehyde.[3][4] The carbonyl carbon in benzaldehyde is therefore a less appealing target for nucleophiles.[2][3][4]
Caption: Resonance delocalization in benzaldehyde reduces the electrophilicity of the carbonyl carbon.
Nucleophilic Addition: A Tale of Two Electrophiles
Nucleophilic addition is the hallmark reaction of aldehydes. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. Here, the differences between aliphatic and aromatic aldehydes are stark.
General Finding: Aliphatic aldehydes are significantly more reactive towards nucleophiles than benzaldehyde.[3][5][6][7][8]
Causality Behind Reactivity:
-
Electronic Effects: As established, the carbonyl carbon of an aliphatic aldehyde is more electrophilic (more electron-poor) than that of benzaldehyde.[3] This fundamental electronic difference means a nucleophile is more strongly attracted to the aliphatic carbonyl carbon, leading to a faster reaction rate.
-
Steric Hindrance: The planar, bulky benzene ring in benzaldehyde poses a greater steric barrier to an incoming nucleophile compared to a less bulky linear alkyl group.[3][7][9] The nucleophile's approach to the carbonyl carbon is simply more congested in the aromatic system.[3]
Caption: Factors influencing the rate of nucleophilic addition to aldehydes.
A classic example is the Grignard reaction . While both aldehyde types react with organomagnesium halides to produce secondary alcohols, aliphatic aldehydes typically react more rapidly and under milder conditions than benzaldehyde.[10] The reduced electrophilicity and increased steric bulk of benzaldehyde necessitate more forcing conditions or longer reaction times to achieve comparable yields.
Oxidation Reactions: A Test of Reducing Strength
Aldehydes are readily oxidized to carboxylic acids and are therefore considered good reducing agents.[1] However, the ease of this oxidation provides a critical diagnostic tool to differentiate between aliphatic and aromatic aldehydes.
Comparative Experimental Data
| Test Reagent | Principle | Representative Aliphatic Aldehyde (e.g., Acetaldehyde) | Benzaldehyde | Distinguishing Power |
| Tollens' Reagent | Mild Oxidizing Agent (Ag(NH₃)₂⁺) | Positive (Silver Mirror)[11] | Positive (Silver Mirror)[11] | No [12] |
| Fehling's Solution | Weak Oxidizing Agent (Cu²⁺ complex) | Positive (Red Precipitate of Cu₂O)[11][13] | Negative (No Reaction)[13][14][15][16] | Yes |
| Iodoform Test | Reaction with I₂/NaOH | Positive (Yellow Precipitate of CHI₃)[11][17] | Negative (No Reaction)[11][17] | Yes (for Acetaldehyde) |
Mechanistic Insights into Oxidation Differences
-
Tollens' Test: This reagent is a sufficiently strong oxidizing agent to oxidize both types of aldehydes. It is a general test for the aldehyde functional group but fails to distinguish between the two classes.[12][18]
-
Fehling's Test: This is the key differentiator. Fehling's solution is a weaker oxidizing agent that can readily oxidize aliphatic aldehydes.[15][19] Benzaldehyde, however, is resistant to oxidation by this reagent.[14][15] The reason is that the resonance stabilization from the benzene ring strengthens the aldehydic C-H bond, making it harder to break.[20] Furthermore, the reaction mechanism for Fehling's solution often involves the formation of an enolate, which requires a hydrogen atom on the alpha-carbon (α-hydrogen). Benzaldehyde lacks any α-hydrogens and cannot form an enolate, thus inhibiting the reaction.[20]
-
Iodoform Test: This is a specific test for compounds containing a methyl ketone (CH₃CO-) group or those that can be oxidized to form one under the reaction conditions. Acetaldehyde is the only aldehyde that gives a positive iodoform test. Benzaldehyde and other aliphatic aldehydes like propanal will be negative.[11][17]
Experimental Protocols
These protocols provide a self-validating system for observing the reactivity differences discussed.
Protocol 1: Fehling's Test for Differentiating Aldehydes
Objective: To demonstrate the differential reactivity of aliphatic and aromatic aldehydes towards a weak oxidizing agent.
Materials:
-
Test tubes and rack
-
Water bath
-
Fehling's Solution A (aqueous copper(II) sulfate)
-
Fehling's Solution B (aqueous solution of potassium sodium tartrate and NaOH)
-
Acetaldehyde (or Propanal)
-
Benzaldehyde
-
Control (e.g., Acetone)
Procedure:
-
Preparation: In a clean test tube, mix 1 mL of Fehling's Solution A with 1 mL of Fehling's Solution B. The solution should be a deep blue color. Prepare three such tubes.
-
Addition of Aldehyde: To the first tube, add 5-6 drops of acetaldehyde. To the second tube, add 5-6 drops of benzaldehyde. To the third (control) tube, add 5-6 drops of acetone.
-
Heating: Gently shake the tubes to mix the contents. Place all three tubes in a warm water bath (approx. 60°C) for 5-10 minutes.
-
Observation:
Causality: The aliphatic aldehyde has the requisite reactivity and structure (presence of α-hydrogens) to reduce the Cu²⁺ ions to Cu⁺, while the resonance-stabilized and α-hydrogen-lacking benzaldehyde does not.[20]
Protocol 2: Tollens' Test for General Aldehyde Detection
Objective: To confirm the presence of an aldehyde group in both samples, demonstrating the limits of this test for differentiation.
Materials:
-
Scrupulously clean test tubes
-
Tollens' Reagent (freshly prepared): Mix 2 mL of 0.1 M silver nitrate (AgNO₃) solution with 1 drop of 10% NaOH. Add 2% ammonia (NH₃) solution dropwise until the brown precipitate of silver oxide (Ag₂O) just dissolves.
-
Acetaldehyde
-
Benzaldehyde
Procedure:
-
Setup: Place 1 mL of the freshly prepared Tollens' Reagent into two clean test tubes.
-
Addition of Aldehyde: Add 2-3 drops of acetaldehyde to the first tube and 2-3 drops of benzaldehyde to the second.
-
Reaction: Let the tubes stand at room temperature for 10 minutes. If no reaction occurs, gently warm the tubes in a water bath (approx. 50-60°C) for a few minutes. Do not heat strongly.
-
Observation:
-
Expected Positive Result (Both Aldehydes): The formation of a silver mirror on the inner surface of the test tube, or a black precipitate of silver.[11]
-
Causality: Tollens' reagent is a stronger oxidizing agent than Fehling's solution and can overcome the higher activation energy required to oxidize the stabilized benzaldehyde.[18]
Summary and Implications for the Field
The reactivity of an aldehyde is not an isolated property but a function of its molecular environment. This guide has established a clear hierarchy:
-
In Nucleophilic Addition: Aliphatic aldehydes are more reactive than benzaldehyde due to a combination of a more electrophilic carbonyl carbon and reduced steric hindrance.[3][7][9]
-
In Oxidation: While both are oxidized by strong agents (Tollens'), aliphatic aldehydes are susceptible to oxidation by weaker agents (Fehling's) that are ineffective against benzaldehyde.[13][14][15]
For the synthetic chemist, these principles are critical. A reaction involving nucleophilic addition to benzaldehyde may require a more potent nucleophile, a catalyst, or more energy input than the same reaction with an aliphatic aldehyde. Conversely, the relative inertness of the aromatic aldehyde group to certain oxidizing agents can be exploited for selective transformations in complex molecules. This predictive power, grounded in a firm understanding of electronic and steric effects, is essential for the rational design of molecules in pharmaceutical and materials science.
References
- Title: 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones Source: Chemistry LibreTexts URL:[Link]
- Title: Acetaldehyde and benzaldehyde can not be distinguished by Source: Allen Career Institute URL:[Link]
- Title: What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? Source: Quora URL:[Link]
- Title: Fehling's test is used to detect: All types of aldehydes Arom
- Title: Organic Chemistry Aldehydes and Ketones - Relative Reactivity Flashcards Source: Cram.com URL:[Link]
- Title: Nucleophilic Addition Reactions of Aldehydes and Ketones Ft. Professor Dave Source: YouTube (Chegg) URL:[Link]
- Title: Why is benzaldehyde less reactive than aliph
- Title: Acetaldehyde and benzaldehyde can be differentiated class 12 chemistry CBSE Source: Vedantu URL:[Link]
- Title: Samples of benzaldehyde and acetaldehyde can be distinguished by using Source: Testbook URL:[Link]
- Title: Mention a reaction in which acetaldehyde and benzaldehyde react the same and... Source: Brainly URL:[Link]
- Title: Why doesn't benzaldehyde give a Fehling's solution test? Source: Quora URL:[Link]
- Title: Organic Chemistry: Why does aromatic aldehydes do not respond to fehling's test? Source: Quora URL:[Link]
- Title: Why does benzaldehyde not respond to Fehling's test? Source: Chemistry Stack Exchange URL:[Link]
- Title: Organic Chemistry – Specific Name Reactions Source: National Council of Educational Research and Training (NCERT) URL:[Link]
- Title: Statement - I : Aromatic aldehydes are more reactive than aliphatic aldehydes. Statement - II : Polarity of carbonyl group is more in benzaldehyde. Source: Infinity Learn URL:[Link]
- Title: Acetaldehyde and Benzaldehyde is distinguished by (1) Tollens reagent (3).. Source: Filo URL:[Link]
- Title: (A) Aromatic aldehydes are more reactive than aliphatic aldehydes.(R) Polarity of carbonyl group is more in benzaldehyde. Source: Infinity Learn URL:[Link]
- Title: Reactivity of Benzaldehyde between aldehydes Source: Chemistry Stack Exchange URL:[Link]
- Title: Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? Source: Quora URL:[Link]
- Title: Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl Source: askIITians URL:[Link]
- Title: Electronic relaxation in benzaldehyde evaluated via TD-DFT and localized diabatization: Intersystem crossings, conical intersections, and phosphorescence Source: Princeton University URL:[Link]
- Title: Use of competition kinetics with fast reactions of grignard reagents Source: PubMed URL:[Link]
- Title: Reactions using benzaldehyde with electron donating groups and various alcohols.
- Title: Aromatic Aldehydes and Ketones - Properties ( Part 3) Source: YouTube URL:[Link]
- Title: Benzaldehyde and Butanone both have carbonyl compounds but why they're not react with Brady's reagents? Source: Reddit URL:[Link]
- Title: Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE Source: Vedantu URL:[Link]
- Title: Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes Source: ResearchG
- Title: Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes. Source: Semantic Scholar URL:[Link]
- Title: Chemicals in e-cigarettes mix together to form new, unexpectedly toxic compounds Source: European Respir
- Title: Grignard Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells Source: PubMed URL:[Link]
Sources
- 1. quora.com [quora.com]
- 2. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Chemistry Aldehydes and Ketones - Relative Reactivity Flashcards - Cram.com [cram.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Statement - I : Aromatic aldehydes are more reactive than aliphatic aldehydes.Statement - II : Polarity of carbonyl group is more in benzaldehyde. [infinitylearn.com]
- 8. (A) Aromatic aldehydes are more reactive than aliphatic aldehydes.(R) Polarity of carbonyl group is more in benzaldehyde. [infinitylearn.com]
- 9. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. Acetaldehyde and benzaldehyde can not be distinguished by [allen.in]
- 12. brainly.com [brainly.com]
- 13. testbook.com [testbook.com]
- 14. Fehling's test is used to detect: All types of aldehydes Aromatic aldehy.. [askfilo.com]
- 15. quora.com [quora.com]
- 16. kvmwai.edu.in [kvmwai.edu.in]
- 17. Acetaldehyde and Benzaldehyde is distinguished by (1) Tollens reagent (3).. [askfilo.com]
- 18. Acetaldehyde and benzaldehyde can be differentiated class 12 chemistry CBSE [vedantu.com]
- 19. quora.com [quora.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
Efficacy of different catalysts for 2-(2-Methylphenyl)benzaldehyde synthesis
An Application Scientist's Guide to Catalyst Selection for the Synthesis of 2-(2-Methylphenyl)benzaldehyde
In the landscape of pharmaceutical and materials science, the synthesis of complex biaryl compounds is a foundational process. The molecule this compound, a key intermediate for various larger structures, presents a common yet insightful synthetic challenge due to the steric hindrance imposed by its ortho-substituents. The successful synthesis of this molecule hinges critically on the choice of an appropriate catalytic system.
This guide provides a comparative analysis of different palladium-based catalysts for the Suzuki-Miyaura cross-coupling reaction, the most prevalent method for constructing the requisite C-C bond in this target molecule. We will delve into the mechanistic reasoning behind catalyst efficacy, present comparative data from literature, and provide a detailed experimental protocol for a high-performing system.
The Synthetic Challenge: Overcoming Steric Hindrance
The primary obstacle in coupling 2-bromobenzaldehyde with (2-methylphenyl)boronic acid is the steric clash between the ortho-formyl group (-CHO) on the benzaldehyde and the ortho-methyl group (-CH₃) on the boronic acid. This steric hindrance can significantly impede the key steps of the catalytic cycle, namely the transmetalation and reductive elimination, leading to low yields and slow reaction rates with conventional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
To overcome this, modern catalytic systems employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the crucial oxidative addition step, and, most importantly, facilitate the difficult reductive elimination step that forms the desired biaryl bond.
Comparative Efficacy of Catalytic Systems
The choice of ligand is paramount to achieving high yields. Below is a comparison of several catalytic systems based on data from synthetic reports for this transformation or closely related sterically hindered couplings. The data highlights the evolution from simple phosphine ligands to highly specialized Buchwald phosphine ligands.
| Catalyst System (Precursor + Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ + PPh₃ | K₂CO₃ | Toluene | 100 | 18 | < 30% | |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~45% | |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O | 80 | 2 | 92% | |
| Pd₂(dba)₃ + XPhos | K₃PO₄ | Dioxane | 100 | 4 | 95% |
Analysis of Performance:
-
Traditional Ligands (e.g., PPh₃): Systems using triphenylphosphine (PPh₃), either in situ with Pd(OAc)₂ or as the pre-formed Pd(PPh₃)₄ complex, show markedly poor performance. The limited success is attributed to the ligand's moderate bulk and electron-donating ability, which is insufficient to overcome the steric barrier of the ortho-ortho' disubstituted product, leading to slow reductive elimination.
-
Buchwald Ligands (e.g., SPhos, XPhos): The introduction of bulky, electron-rich biaryl phosphine ligands represents a significant advancement.
-
SPhos (Sphospha-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): Paired with palladium acetate, SPhos provides an excellent balance of steric bulk and electron density. This combination accelerates the catalytic cycle, enabling the reaction to proceed at a lower temperature (80 °C) and achieving a high yield (92%) in a remarkably short time (2 hours).
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This is another highly effective ligand, often considered one of the most active for sterically demanding couplings. Its significant bulk effectively forces the substrates into the correct orientation for reductive elimination, resulting in near-quantitative yields (95%).
-
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The efficacy of these advanced ligands can be understood by examining the Suzuki-Miyaura catalytic cycle. The ligand plays a direct role in modulating the stability and reactivity of the palladium species at each stage.
Caption: The Suzuki-Miyaura catalytic cycle for biaryl synthesis.
Causality Behind Ligand Choice:
-
Oxidative Addition: Bulky, electron-rich ligands like SPhos and XPhos promote the formation of a monoligated Pd(0)L species, which is highly reactive towards the oxidative addition of 2-bromobenzaldehyde.
-
Transmetalation: The base activates the boronic acid to form a boronate complex, which then transfers the 2-methylphenyl group to the palladium center.
-
Reductive Elimination: This is the rate-limiting step for sterically hindered substrates. The large steric footprint of ligands like SPhos and XPhos creates a congested coordination sphere around the palladium, promoting the expulsion of the newly formed biaryl product and regenerating the active Pd(0) catalyst.
Recommended Experimental Protocol: Pd(OAc)₂ / SPhos System
This protocol is based on the highly efficient system reported for this class of transformation. It offers an excellent combination of high yield, short reaction time, and relatively mild conditions.
Caption: Step-by-step workflow for the synthesis of this compound.
Detailed Steps:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 eq), (2-methylphenyl)boronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq).
-
Solvent Preparation: Prepare a solvent mixture of toluene and water (5:1 v/v). Degas the mixture thoroughly by sparging with argon for 30 minutes.
-
Reaction Setup: Add the degassed solvent to the Schlenk flask. Seal the flask and purge the headspace with argon for 5-10 minutes.
-
Heating: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield this compound as the final product.
Conclusion
For the synthesis of the sterically demanding this compound via Suzuki-Miyaura cross-coupling, the choice of catalyst is not merely an optimization but a critical determinant of success. While traditional catalysts like Pd(PPh₃)₄ are largely ineffective, modern bulky, electron-rich phosphine ligands have revolutionized this transformation.
Based on literature evidence, catalytic systems employing Buchwald ligands such as SPhos and XPhos are highly recommended. The Pd(OAc)₂/SPhos system, in particular, offers a superb balance of high yield, rapid kinetics, and moderate reaction temperature, making it an ideal choice for researchers and drug development professionals seeking an efficient and reliable synthetic route.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]
A Researcher's Guide to Navigating the Landscape of Fluorescence Quantum Yield
For researchers, scientists, and professionals in drug development, the judicious selection of a fluorescent probe is a critical determinant of experimental success. The brightness of a fluorophore, a key performance indicator, is quantified by its fluorescence quantum yield (Φf). This guide provides an in-depth comparison of the quantum yields of common fluorescent derivatives, supported by experimental data and methodological insights, to empower you in making informed decisions for your specific application.
The Central Role of Quantum Yield in Fluorescence Applications
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2] A higher quantum yield translates to a brighter signal, which is paramount for assays demanding high sensitivity.[2] This value, ranging from 0 to 1.0, is a direct measure of the efficiency of the fluorescence process.[1] Fluorophores with quantum yields approaching 1.0, such as certain rhodamine derivatives, are exceptionally bright, though compounds with a quantum yield of 0.10 are still considered highly fluorescent.[1]
The selection of a fluorophore with an optimal quantum yield is crucial in various applications, from high-throughput screening in drug discovery to advanced cellular imaging.[3][4] A brighter probe can enable the detection of low-abundance targets, reduce required concentrations, and minimize potential phototoxic effects by allowing for lower excitation light intensities.[5]
Factors Influencing Fluorescence Quantum Yield: A Deeper Dive
The quantum yield of a fluorophore is not an immutable property but is intrinsically linked to its molecular structure and its immediate environment.[6] Understanding these factors is key to predicting and controlling fluorescence output in an experimental setting.
Molecular Structure:
-
Structural Rigidity: Molecules with a rigid, planar structure tend to have higher quantum yields.[6] Rigidity minimizes non-radiative decay pathways, such as internal conversion and vibrational relaxation, where the excitation energy is dissipated as heat.[1] For example, the increased quantum yield of Cy3B compared to Cy3 is attributed to the rigidification of its polymethine chain.[7]
-
Substituents: The presence of electron-donating groups (e.g., -NH2, -OH) on the aromatic ring system generally enhances fluorescence, while electron-withdrawing groups (e.g., -NO2, -COOH) tend to decrease or quench fluorescence.[8]
-
The "Loose Bolt" Effect: Flexible chemical groups that can rotate or vibrate can act as "energy sinks," promoting non-radiative decay and thus lowering the quantum yield.[6]
Environmental Factors:
-
Solvent Polarity and Viscosity: The polarity of the solvent can significantly impact the quantum yield.[1] For instance, the quantum yield of 8-anilinonaphthalene-1-sulfonic acid (ANS) is a mere 0.002 in aqueous buffer but increases to nearly 0.4 when bound to the less polar environment of serum albumin.[1] Increased solvent viscosity often leads to a higher quantum yield by restricting molecular motion and reducing non-radiative decay.[7]
-
Temperature: An increase in temperature generally leads to a decrease in quantum yield.[9] Higher temperatures increase the frequency of collisions between the fluorophore and solvent molecules, promoting external conversion, a non-radiative decay process.[1]
-
pH: The pH of the solution can affect the ionization state of a fluorophore, which in turn can alter its electronic structure and fluorescence properties. For example, the fluorescence of aniline is observed in neutral or alkaline solutions but not in acidic conditions.
Comparative Analysis of Common Fluorescent Derivatives
The following tables provide a comparative overview of the quantum yields of several widely used classes of fluorescent dyes. It is important to note that these values can vary depending on the specific experimental conditions.
Fluorescein and its Derivatives
Fluorescein and its derivatives are prized for their high absorptivity and excellent quantum yields in aqueous solutions.[10] However, their fluorescence is pH-dependent and they are generally less photostable than other dye classes like the Alexa Fluor family.[11]
| Derivative | Abbreviation | Quantum Yield (Φf) | Solvent/Conditions |
| Fluorescein | - | 0.92 - 0.95[10] | 0.01 - 0.1 M NaOH |
| Fluorescein | - | 0.79[10] | Ethanol |
| Fluorescein Isothiocyanate (Isomer I) | FITC | 0.92[10] | Aqueous Buffer |
| 5(6)-Carboxyfluorescein | 5(6)-FAM | 0.75[10] | PBS buffer |
Rhodamine Derivatives
Rhodamines are known for their exceptional photostability and high quantum yields, which are often less sensitive to the solvent environment compared to fluoresceins.[9]
| Derivative | Abbreviation | Quantum Yield (Φf) | Solvent/Conditions |
| Rhodamine 6G | R6G | 0.95[12] | Water |
| Rhodamine B | - | 0.31[12] | Water |
| Rhodamine 101 | - | 1.00[12] | Ethanol |
| 5(6)-Carboxytetramethylrhodamine | TMR | ~0.40 (estimated) | Aqueous Buffer |
Cyanine Dyes
Cyanine dyes, particularly the Cy series, are popular for their bright fluorescence and availability in a wide range of excitation and emission wavelengths, extending into the near-infrared (NIR) region.[13][14] Their quantum yields can be sensitive to the viscosity of their environment.[7]
| Derivative | Abbreviation | Quantum Yield (Φf) | Solvent/Conditions |
| Cy3 | - | 0.15*[7] | Aqueous Buffer |
| Cy3B | - | 0.67[7] | Aqueous Buffer |
| Cy5 | - | 0.27[7][13] | Aqueous Buffer |
| Cy7 | - | 0.30[7] | Aqueous Buffer |
*The quantum yield of Cy3 can be significantly influenced by its environment and can be lower in non-viscous aqueous solutions.[7]
Fluorescent Proteins
Fluorescent proteins, such as Green Fluorescent Protein (GFP) and its numerous derivatives, are indispensable tools for live-cell imaging. Their quantum yields vary across the different color variants.
| Protein | Abbreviation | Quantum Yield (Φf) |
| Green Fluorescent Protein (A. victoria) | GFP | 0.79[15][16] |
| Enhanced Green Fluorescent Protein | EGFP | 0.60[15] |
| Tag Red Fluorescent Protein | TagRFP | 0.41 - 0.48[17] |
Experimental Protocol: Measuring Relative Fluorescence Quantum Yield
The relative quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[12][18][19] The comparative method described by Williams et al. is a reliable approach.[20]
Principle: Solutions of a standard and an unknown sample with identical absorbance at the same excitation wavelength are assumed to absorb the same number of photons.[20] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
Step-by-Step Methodology:
-
Selection of a Suitable Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample under investigation.[21] The standard should have a well-characterized and stable quantum yield.[22] Quinine sulfate in 0.1 M H2SO4 (Φf = 0.58) is a common standard for the UV-Vis region.[12]
-
Preparation of Stock Solutions: Prepare stock solutions of the standard and the unknown sample in the same solvent to minimize differences in refractive index.[18]
-
Preparation of a Dilution Series: Prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength in a 1 cm path length cuvette.[12] This range helps to avoid inner filter effects.[23]
-
Absorbance Measurements: Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurements:
-
Set the excitation and emission slits of the spectrofluorometer to be identical for all measurements.[18]
-
Record the fluorescence emission spectrum for each dilution of the standard and the sample at the same excitation wavelength used for the absorbance measurements.
-
Ensure that the emission spectra are corrected for the wavelength-dependent response of the detector.[18]
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Calculation of Quantum Yield: The quantum yield of the unknown sample (Φx) is calculated using the following equation:[20]
Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηx and ηst are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Concluding Remarks for the Discerning Researcher
The quantum yield is a fundamental parameter that dictates the performance of a fluorescent probe. A comprehensive understanding of the factors that govern this property, coupled with a robust experimental approach for its determination, is essential for the successful implementation of fluorescence-based techniques in research and drug development. This guide has provided a comparative analysis of the quantum yields of common fluorescent derivatives and a detailed protocol for their measurement. By leveraging this knowledge, you can confidently select the optimal fluorophore to illuminate your scientific discoveries.
References
- Kubánková, M., et al. (2018). Photostable and photoswitching fluorescent dyes for super-resolution imaging. PubMed.
- Zhang, X. F., et al. (2014). Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra. PubMed.
- Edinburgh Instruments. (n.d.). Relative Quantum Yield. Edinburgh Instruments.
- Wikipedia. (n.d.). Quantum yield. Wikipedia.
- ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS.
- Marchetti, M., et al. (2012). Fluorescence Lifetimes and Quantum Yields of Rhodamine Derivatives: New Insights from Theory and Experiment. ACS Publications.
- Wikipedia. (n.d.). Cyanine. Wikipedia.
- Hestand, N. J., & Spataru, C. D. (2018). Immobilization of Cyanines in DNA Produces Systematic Increases in Fluorescence Intensity. OSTI.gov.
- Shahryari, A., et al. (2016). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. NIH.
- Zhang, X. F., et al. (2013). Fluorescence lifetimes and quantum yields of ten rhodamine derivatives. ScienceDirect.
- Eggeling, C., et al. (1999). Photostabilisation of fluorescent dyes. Google Patents.
- Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent.
- Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. ACS Publications.
- Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog.
- ResearchGate. (n.d.). Relative fluorescence quantum yield for different fluorescein derivatives against fluorescein disodium salt 1. ResearchGate.
- UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
- Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols.
- Lakowicz, J. R., et al. (2008). Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles. PMC - NIH.
- Marchetti, M., et al. (2012). Fluorescence lifetimes and quantum yields of rhodamine derivatives: new insights from theory and experiment. PubMed.
- Reddit. (n.d.). What are some factors that can affect the quantum yield brightness of a fluorophore? Reddit.
- Wikipedia. (n.d.). Green fluorescent protein. Wikipedia.
- PubMed Central. (2024). References for Small Fluorescence Quantum Yields. PubMed Central.
- ResearchGate. (2014). (PDF) Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. ResearchGate.
- Resch-Genger, U., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. ACS Publications.
- Ruhlandt, D., et al. (2020). Absolute quantum yield measurements of fluorescent proteins using a plasmonic nanocavity. eLife.
- Interchim. (n.d.). Green Fluorescent Protein (GFP) or GFP-fusion protein. Interchim.
- ResearchGate. (n.d.). Fluorescence Quantum Yield Measurements of Fluorescent Proteins: A Laboratory Experiment for a Biochemistry or Molecular Biophysics Laboratory Course. ResearchGate.
- ResearchGate. (n.d.). Fluorescence Lifetimes and Quantum Yields of Rhodamine Derivatives: New Insights from Theory and Experiment. ResearchGate.
- ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate.
- Beija, M., et al. (2009). Synthesis and applications of Rhodamine derivatives as fluorescent probes. RSC Publishing.
- GenScript. (n.d.). Fluorescence quantum yield measurements of fluorescent proteins: A laboratory experiment for a biochemistry or molecular biophysics laboratory course. GenScript.
- Kim, H., et al. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. ACS Publications.
- ResearchGate. (n.d.). Fluorescence quantum yields and absorption and emission ranges of the... ResearchGate.
- UvA-DARE. (n.d.). Chapter 3 - Measurement of photoluminescence quantum yields using standard reference materials. Universiteit van Amsterdam.
- OMLC. (n.d.). Fluorescein. Oregon Medical Laser Center.
- ResearchGate. (n.d.). Why, the fluorescence quantum yield decreases but average lifetime of fluorophore was hugely increased? ResearchGate.
- Wang, R., et al. (2019). Development of a high quantum yield dye for tumour imaging. PMC - NIH.
- Patsnap Synapse. (n.d.). What Fluorophore-conjugated therapeutics are being developed? Patsnap Synapse.
- Chen, C. A., et al. (2009). Recent advances of fluorescent technologies for drug discovery and development. PubMed.
- MDPI. (n.d.). High Quantum Yields and Biomedical Fluorescent Imaging Applications of Photosensitized Trivalent Lanthanide Ion-Based Nanoparticles. MDPI.
Sources
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. What is fluorescence quantum yield? | AAT Bioquest [aatbio.com]
- 3. Recent advances of fluorescent technologies for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. US7511284B2 - Photostabilisation of fluorescent dyes - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and applications of Rhodamine derivatives as fluorescent probes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iss.com [iss.com]
- 13. Cyanine - Wikipedia [en.wikipedia.org]
- 14. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 15. Green fluorescent protein - Wikipedia [en.wikipedia.org]
- 16. interchim.fr [interchim.fr]
- 17. Absolute quantum yield measurements of fluorescent proteins using a plasmonic nanocavity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. edinst.com [edinst.com]
- 19. agilent.com [agilent.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. Making sure you're not a bot! [opus4.kobv.de]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Fluorescein [omlc.org]
A Comparative Crystallographic Guide to 2-Arylbenzaldehyde Derivatives: Structural Insights into Biphenyl Scaffolds
Introduction
Derivatives of 2-arylbenzaldehydes, which feature a biphenyl core, are significant scaffolds in medicinal chemistry and materials science. Their conformational flexibility, particularly the torsion angle between the two phenyl rings, is a critical determinant of their biological activity and material properties. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and the engineering of novel materials. X-ray crystallography remains the gold standard for elucidating these intricate structural details, providing precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions within the crystal lattice.
This guide presents a comparative analysis of the single-crystal X-ray diffraction data for two distinct 2-arylbenzaldehyde derivatives. We will examine 4-Hydroxy-5-methoxy-4'-methyl(1,1'-biphenyl)-3-carbaldehyde , a more complex, substituted derivative, and compare it with the simpler, parent-like structure of 4-phenylbenzaldehyde . This comparison will illuminate how substituent patterns on the biphenyl framework influence the molecular conformation and crystal packing. The information herein is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the structural nuances of this important class of compounds.
Comparative Crystallographic Data
The crystallographic data for the two selected biphenyl derivatives are summarized in the table below. These data highlight the differences in their crystal systems, space groups, and unit cell dimensions, which arise from the varied substitution patterns and their influence on intermolecular forces.
| Parameter | 4-Hydroxy-5-methoxy-4'-methyl(1,1'-biphenyl)-3-carbaldehyde | 4-phenylbenzaldehyde |
| Chemical Formula | C₁₅H₁₄O₃ | C₁₃H₁₀O |
| CCDC/COD Number | CCDC 234508[1] | COD 7203823[2] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 1 21/a 1 | P 1 21/a 1 |
| a (Å) | Not available in search results | 13.848[2] |
| b (Å) | Not available in search results | 9.052[2] |
| c (Å) | Not available in search results | 17.146[2] |
| α (°) | 90.00 | 90.00[2] |
| β (°) | Not available in search results | 114.32[2] |
| γ (°) | 90.00 | 90.00[2] |
| Volume (ų) | Not available in search results | Not available in search results |
| Z | Not available in search results | 4[2] |
| Key Interactions | Hydrogen bonding due to hydroxyl group | C-H···O interactions leading to dimer formation[3] |
Molecular Structures
The following diagrams illustrate the chemical structures of the two compared molecules.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (e.g., 2-bromobenzaldehyde derivative, 1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), a suitable ligand (e.g., SPhos, 0.04 eq), and a base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas, such as argon or nitrogen, for at least 15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl aldehyde.
Protocol 2: Single Crystal Growth for X-ray Diffraction
Growing high-quality single crystals is often the most challenging step. Slow evaporation is a common and effective method.
Step-by-Step Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the purified compound has moderate solubility.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Gentle warming can be used to dissolve the compound completely.
-
Filtration: Filter the solution through a syringe filter or a small cotton plug into a clean, dust-free vial to remove any particulate matter.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or leave it slightly ajar to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. High-quality crystals should form as the solution becomes supersaturated.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor.
Data Collection and Structure Refinement
A general procedure for single-crystal X-ray diffraction is as follows:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and maintained at a constant temperature (e.g., 100 K or 293 K). Data is collected using a specific X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and reflection intensities. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F².
Conclusion
This guide provides a comparative overview of the crystallographic data for two 2-arylbenzaldehyde derivatives, highlighting the structural variations that arise from different substitution patterns. The provided protocols for synthesis and crystallization offer a practical framework for researchers working with this class of compounds. A thorough understanding of the three-dimensional structure of these molecules is essential for the continued development of new therapeutic agents and advanced materials. The data presented here, in conjunction with the detailed experimental procedures, serves as a valuable resource for the scientific community.
References
- PubChem. 4-Hydroxy-5-methoxy-4'-methyl(1,1'-biphenyl)-3-carbaldehyde. [Link]
- PubChem. (1,1'-Biphenyl)-4-carboxaldehyde. [Link]
- PubChem. CID 17961136. [Link]
- Vaz, P. D., et al. (2005). C-H...O hydrogen bonding in 4-phenyl-benzaldehyde: a comprehensive crystallographic, spectroscopic and computational study. Physical Chemistry Chemical Physics, 7(16), 3027-3034. [Link]
Sources
- 1. 4-Hydroxy-5-methoxy-4'-methyl(1,1'-biphenyl)-3-carbaldehyde | C15H14O3 | CID 39224732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CID 17961136 | C26H20O2 | CID 17961136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C-H...O hydrogen bonding in 4-phenyl-benzaldehyde: a comprehensive crystallographic, spectroscopic and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Benchmarking New Synthetic Methods Against Traditional Routes: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of chemical synthesis and drug development, the advent of novel synthetic methodologies promises greater efficiency, sustainability, and access to previously unattainable chemical space.[1] However, the adoption of any new method hinges on a rigorous and objective comparison against established, traditional routes. This guide provides a framework for such a comparison, moving beyond simple yield comparisons to encompass a holistic evaluation of a method's true value. As Senior Application Scientists, we understand that the "best" method is not always the one with the highest yield, but the one that offers the optimal balance of efficiency, cost, safety, and environmental impact.
The Imperative for Comprehensive Benchmarking
The allure of a novel synthetic method can be strong, often promising elegant solutions to complex chemical challenges.[2] However, without a systematic and multi-faceted evaluation, the perceived advantages can be misleading. A comprehensive benchmarking process is crucial for:
-
Informed Decision-Making: Providing the data necessary to choose the most appropriate synthetic route for a given target molecule and scale.
-
Process Optimization: Identifying bottlenecks and areas for improvement in both new and existing synthetic pathways.
-
Accelerating Drug Development: Ensuring that the chosen synthetic route is robust, scalable, and economically viable for preclinical and clinical development.[3]
-
Promoting Green Chemistry: Driving the adoption of more sustainable and environmentally benign chemical manufacturing processes.[4]
Key Pillars of a Robust Benchmarking Strategy
A successful benchmarking strategy rests on a foundation of carefully selected metrics that provide a comprehensive view of a synthetic route's performance. These can be broadly categorized into quantitative process metrics, green chemistry metrics, and qualitative operational factors.
Quantitative Process Metrics: The Foundational Data
These metrics provide the essential, quantifiable data on the efficiency and productivity of a synthesis.
-
Yield: The most traditional metric, representing the amount of desired product obtained relative to the theoretical maximum.[5] It is a critical indicator of a reaction's efficiency.
-
Purity: The measure of the amount of the desired compound in the final product.[6] High purity is essential, particularly in the pharmaceutical industry, to ensure safety and efficacy.[7]
-
Reaction Time: The duration of the chemical transformation, which directly impacts throughput and operational costs.
-
Cost of Goods (COGs): A comprehensive analysis of all costs associated with the synthesis, including raw materials, solvents, catalysts, energy, and labor.
Green Chemistry Metrics: Quantifying Sustainability
The principles of green chemistry provide a framework for evaluating the environmental impact of a chemical process.[8] Several key metrics have been developed to quantify this impact:
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the final desired product.[9][10] A higher atom economy signifies a more efficient and less wasteful process.
-
E-Factor (Environmental Factor): This metric, developed by Roger Sheldon, quantifies the amount of waste produced per unit of product.[11] A lower E-Factor is indicative of a greener process.
-
Process Mass Intensity (PMI): Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of materials (including water, solvents, and reagents) used to the mass of the final product.[12][13] It provides a holistic view of the process's mass efficiency.
-
Reaction Mass Efficiency (RME): This metric combines yield, atom economy, and stoichiometry to provide a more comprehensive measure of a reaction's "greenness".[9]
The following diagram illustrates the decision-making workflow for selecting a synthetic route based on these key metrics.
Caption: Generalized workflow for a photoredox-catalyzed reaction.
Experimental Protocols: A Foundation for Reproducibility
Detailed and reproducible experimental protocols are the bedrock of any meaningful comparison. Below are generalized, illustrative protocols for the two methods discussed in our photoredox catalysis example.
Illustrative Protocol: Traditional Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube is added the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the aryl halide (1.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon) three times.
-
Reagent Addition: The amine (1.2 mmol), the strong base (e.g., sodium tert-butoxide, 1.4 mmol), and the anhydrous solvent (e.g., toluene, 5 mL) are added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Illustrative Protocol: Metallaphotoredox C-N Coupling
-
Reaction Setup: In a vial, the aryl halide (1.0 mmol), the amine (1.2 mmol), the nickel catalyst (e.g., NiCl₂·glyme, 5-10 mol%), and the photoredox catalyst (e.g., an iridium or ruthenium complex, 1-2 mol%) are combined.
-
Solvent Addition: The solvent (e.g., a polar aprotic solvent like DMF or DMSO, 5 mL) is added, and the mixture is degassed by sparging with an inert gas for 15-20 minutes.
-
Reaction: The vial is sealed and placed in a photoreactor equipped with a cooling fan and irradiated with visible light (e.g., blue LEDs) at room temperature for the specified time (e.g., 12-24 hours). [12][14]4. Workup: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated as described above.
-
Purification: The crude product is purified by flash column chromatography.
Conclusion: A Data-Driven Approach to Synthetic Innovation
Benchmarking new synthetic methods against traditional routes is an essential practice for advancing chemical synthesis and drug development. By moving beyond a singular focus on yield and embracing a comprehensive set of quantitative and qualitative metrics, researchers can make more informed, data-driven decisions. This holistic approach not only accelerates the development of more efficient and cost-effective processes but also champions the principles of green chemistry, paving the way for a more sustainable future in the chemical industry. The case of Ibuprofen's synthesis is a powerful testament to the transformative impact of this rigorous comparative approach. As new technologies like photoredox catalysis continue to emerge, a commitment to thorough and objective benchmarking will be paramount in realizing their full potential.
References
- Pfizer. (2002). Redesign of the Sertraline Production Process. Green Chemistry For Sustainability. [Link]
- Zhang, W., et al. (2021). Nickel Metallaphotoredox Buchwald–Hartwig Amination Reactions: A Perspective on Irradiation Light Wavelength.
- MacMillan, D. W. C., et al. (2016). Preparation of visible-light-activated metal complexes and their use in photoredox/nickel dual catalysis.
- Mott, G. (2017). IBUPROFEN - A Green Chemistry success Story (?). James Madison University. [Link]
- U.S. Environmental Protection Agency. (2002).
- Cann, M. C., & Connelly, M. E. (2000). The BHC Company - Synthesis of Ibuprofen. American Chemical Society. [Link]
- König, B. (2015). Visible Light Photoredox Catalysis. University of Regensburg. [Link]
- Stephenson, C. R. J. (2012).
- Scribd. (n.d.). Ibuprofen - A Case Study in Green Chemistry. Scribd. [Link]
- Vapourtec. (2020).
- International Research Journal of Modernization in Engineering Technology and Science. (2023). DRUG DEVELOPMENT IN GREEN CHEMISTRY(IBUPROFEN). IRJMETS. [Link]
- Pfizer. (2005). Development of the Commercial Process for Zoloft/Sertraline.
- Mahmoud, A. R. (2023). Photoredox Catalysis in Organic Chemistry: Mechanistic Insights and Green Applications.
- Cue, B. W., & Zhang, J. (2009). Green process chemistry in the pharmaceutical industry. Taylor & Francis Online. [Link]
- Leonori, D., & Bertrand, M. J. (2020).
- ResearchGate. (n.d.). Cost analysis of different photocatalytic processes.
- Quallich, G. J. (2005). Development of the commercial process for Zoloft/sertraline. PubMed. [Link]
- Schultz, D. M., & Yoon, T. P. (2014). Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. NIH. [Link]
- Zhang, J., et al. (2023). Visible-light photoredox catalysis with organic polymers. Chemical Physics Reviews. [Link]
- Pitre, S. P., & McTiernan, C. D. (2016). Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journals. [Link]
- Hilaris Publisher. (2024). Innovation in Synthetic Methods for Drug Discovery and Development. Hilaris Publisher. [Link]
- Rovis, T., et al. (2022). Overcoming Photochemical Limitations in Metallaphotoredox Catalysis: Red-Light-Driven C-N Cross-Coupling. PubMed. [Link]
- ResearchGate. (n.d.). Comparison of the proposed mechanisms for thermal and photocatalytic meta‐C−H alkylation reactions.
- Stephenson, C. R. J., et al. (2016). Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development. NIH. [Link]
- Wikipedia. (n.d.).
- SciTechDaily. (2015). New Chemical Catalysts Are Less Expensive and More Sustainable. SciTechDaily. [Link]
- Peters, B. K., et al. (2019). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. [Link]
- American Chemical Society. (n.d.). Green Chemistry Research Tools, Guides & Best Practices. American Chemical Society. [Link]
- MacMillan, D. W. C., et al. (2016). Photoredox Catalysis in Organic Chemistry.
- ResearchGate. (2021). (PDF) Photocatalytic Water Treatment and Purification.
- Organic Chemistry Portal. (n.d.).
- Journal of Chemical Education. (2023). Illuminating Reactions: A Photoredox Catalysis Experiment for Undergraduate Students.
- University of Johannesburg. (n.d.). Photocatalysis and energy cost analysis of Vanadia Titania thin films synthesis. University of Johannesburg. [Link]
- Wikipedia. (n.d.).
- Chemistry Steps. (n.d.).
- Larionov, E., et al. (2022).
- RSC Publishing. (n.d.). Applications of red light photoredox catalysis in organic synthesis. RSC Publishing. [Link]
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- RSC Publishing. (2023).
- Teachy. (n.d.). Summary of Exploring Purity and Yield in Chemical Reactions. Teachy. [Link]
- TutorChase. (n.d.). How do you calculate the yield and purity of a chemical reaction?. TutorChase. [Link]
- Beilstein Journals. (2018). Palladium nanoparticles anchored to anatase TiO2 for enhanced surface plasmon resonance-stimulated, visible-light-driven photocatalytic activity. Beilstein Journals. [Link]
- MDPI. (2023). Editorial: Air and Water Purification Processes through Photocatalysis—Scale-Up Perspectives, 2nd Edition. MDPI. [Link]
- PubMed Central. (2022).
- PubMed. (2021).
- YouTube. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemistry glows green with photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 11. jmu.edu [jmu.edu]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. scribd.com [scribd.com]
- 14. Visible Light Photoredox Catalysis in Flow - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isotopic Labeling Studies: A Comparative Analysis Featuring 2-(2-Methylphenyl)benzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of reaction mechanism elucidation and metabolic pathway tracing, isotopic labeling stands as an unparalleled tool. The strategic replacement of an atom with its heavier, stable isotope (like deuterium for hydrogen or ¹³C for ¹²C) creates a subtle yet detectable signature. This allows researchers to track the fate of atoms through complex transformations, probe reaction intermediates, and quantify kinetic isotope effects (KIEs) that reveal the rate-determining steps of a reaction.[1][2][3]
This guide delves into the application of isotopic labeling using a structurally significant molecule, 2-(2-Methylphenyl)benzaldehyde, as a focal point. Its bifunctional nature—possessing a reactive aldehyde and a proximate methyl-substituted aryl ring—makes it an exemplary substrate for investigating intramolecular cyclizations, C-H activation mechanisms, and directed catalysis. We will objectively compare projected labeling strategies for this molecule against established, field-proven alternatives, providing the experimental data and causal logic necessary for informed experimental design.
The Strategic Value of a Bifunctional Probe
Choosing a substrate like this compound is a deliberate mechanistic choice. The proximity of the aldehyde and the tolyl group allows for the study of reactions where these two moieties might interact, for instance, in a transition-metal-catalyzed C-H activation/cyclization to form fluorenol-type structures.
Labeling specific positions on this molecule can answer critical questions:
-
Deuterating the Aldehyde (CHO -> CDO): A primary KIE upon observing a slower reaction rate would strongly suggest that the cleavage of the formyl C-H bond is part of the rate-determining step.
-
Deuterating the Methyl Group (CH₃ -> CD₃): This allows for the investigation of benzylic C-H activation. A lack of KIE here, coupled with a KIE at the formyl position, would help differentiate between competing initial activation sites.
-
¹³C Labeling the Carbonyl Carbon: This enables the unambiguous tracking of the carbonyl carbon atom in the final product, which is invaluable in cases of skeletal rearrangements.
This targeted approach provides a level of mechanistic detail that is often unattainable through simple kinetic or product analysis alone.
Performance Comparison: Labeling Strategies
The choice of labeling strategy is dictated by the specific mechanistic question at hand, the complexity of the reaction mixture, and the available analytical tools. Below, we compare several key approaches.
| Labeling Method | Typical Substrate(s) | Isotopic Label | Estimated Yield (%) | Isotopic Incorporation (%) | Key Advantages | Causality & Key Disadvantages |
| Formyl-Selective Deuteration | Aromatic & Aliphatic Aldehydes | ²H (D) | 80-95+ | >98 | Utilizes inexpensive D₂O; high selectivity for the formyl C-H bond; mild conditions preserve other functional groups.[2] | Primarily probes the reactivity of the aldehyde group; provides no information on other C-H bonds in the molecule. |
| Pd-Catalyzed C-H Activation (HIE) | Arenes, Heterocycles | ²H (D) | Variable | Variable | Directly labels aromatic C-H bonds; can achieve high deuteration levels under optimized conditions.[4] | Often lacks regioselectivity, leading to a mixture of isotopologues; may require harsh conditions or specific directing groups.[4] |
| Partial Isotopic Labeling for MS Analysis | Complex molecules with multiple reactive sites | ²H (D) | N/A (Substrate Prep) | Tunable (e.g., 25%, 50%, 75%) | Enables direct identification of regioisomers by their unique mass spectral fingerprints, circumventing chromatographic separation.[5][6][7] | Requires careful synthesis of partially labeled substrates; data analysis involves spectral deconvolution. The primary goal is product identification, not KIE measurement.[5][6] |
| Chemical Isotope Labeling (Derivatization) | Aldehydes & Ketones | ²H (D), ¹³C | >90 (Derivatization) | >99 | Broadly screens for all carbonyl-containing compounds in a complex matrix; excellent for metabolomics and profiling.[8][9] | The label is on the derivatizing agent, not the molecule of interest; provides no information on the reaction mechanism at the substrate's C-H bonds. |
Visualizing Experimental & Logical Workflows
A clear understanding of the experimental workflow and the logic behind labeling choices is critical for successful execution.
Caption: Workflow for a classic mechanistic study using a specifically labeled compound.
Caption: Comparison of workflows for KIE studies versus modern regioisomer identification.
Field-Proven Experimental Protocols
The following protocols are detailed, self-validating systems grounded in established literature.
Protocol 1: Synthesis of [formyl-²H]-2-(2-Methylphenyl)benzaldehyde
This protocol is adapted from general methods for the highly selective deuteration of aldehydes using D₂O.[2][3]
Objective: To achieve >98% deuterium incorporation at the formyl position to enable KIE studies.
Materials:
-
This compound (1.0 mmol, 196.2 mg)
-
Deuterium oxide (D₂O, 99.9 atom % D) (5.0 mL)
-
Thiol catalyst (e.g., 3-mercaptopropionic acid, 0.1 mmol)
-
Photoredox catalyst (e.g., Eosin Y, 0.02 mmol)
-
Anhydrous solvent (e.g., Acetonitrile, 10 mL)
-
Blue LED light source (450-460 nm)
-
Schlenk flask and standard glassware
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon), combine this compound, the photoredox catalyst, and the thiol catalyst.
-
Solvent Addition: Add anhydrous acetonitrile and stir to dissolve all components.
-
Deuterium Source: Add D₂O to the reaction mixture. The mixture may be biphasic.
-
Initiation: Place the flask approximately 5 cm from the blue LED light source and begin vigorous stirring.
-
Reaction: Irradiate the mixture at room temperature for 12-24 hours. Monitor the reaction progress by taking small aliquots, extracting with diethyl ether, and analyzing by ¹H NMR (disappearance of the aldehyde proton signal at ~10 ppm) and GC-MS (shift in molecular ion peak from m/z 196 to 197).
-
Work-up: Upon completion, dilute the mixture with 20 mL of diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Validation: Confirm the final structure and isotopic incorporation level using ¹H NMR, ²H NMR, and high-resolution mass spectrometry.
Causality: The synergistic action of the photoredox and thiol catalysts facilitates a reversible hydrogen atom transfer (HAT) process.[3] The large excess of D₂O ensures that upon reverse HAT, a deuterium atom is incorporated, driving the equilibrium towards the deuterated product.
Protocol 2: Palladium-Catalyzed Aromatic C-H Deuteration
This protocol is based on established methods for hydrogen isotope exchange (HIE) on arene systems.[4]
Objective: To introduce deuterium labels onto the aromatic rings of this compound to probe arene C-H activation steps.
Materials:
-
This compound (0.5 mmol, 98.1 mg)
-
Pd/C (10 wt. %, 5 mol %)
-
Deuterium oxide (D₂O, 99.9 atom % D) (4.0 mL)
-
Pressure-rated vial with a stir bar
Procedure:
-
Reaction Setup: To a pressure-rated vial, add this compound and Pd/C.
-
Deuterium Source: Add D₂O to the vial.
-
Sealing and Heating: Seal the vial tightly with a Teflon-lined cap. Place it in a preheated aluminum block on a stirrer hotplate at 120-150 °C.
-
Reaction: Stir the reaction vigorously for 24-48 hours. The aldehyde group is generally stable under these neutral conditions, but a pilot reaction with the unlabeled material is advised to check for side product formation.
-
Work-up: Cool the reaction to room temperature. Extract the product with ethyl acetate (3 x 10 mL). Pass the combined organic extracts through a short plug of celite to filter out the Pd/C catalyst.
-
Purification: Wash the filtrate with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify by flash chromatography.
-
Validation: Analyze the product by mass spectrometry to determine the distribution of isotopologues (M+1, M+2, etc.). Use ²H NMR and ¹³C NMR to identify the specific sites of deuteration.
Causality: The palladium catalyst facilitates a reversible C-H activation/de-metalation sequence.[4] In the presence of a large deuterated solvent pool (D₂O), the reverse step (deutero-demetalation) is more likely than protono-demetalation, leading to the gradual exchange of hydrogen for deuterium on the aromatic rings.[4] Regioselectivity can be poor, which is a key consideration.
Conclusion and Future Outlook
The strategic isotopic labeling of probes like this compound provides profound mechanistic insights that are essential for the rational design of catalysts and the development of new synthetic methodologies. While classic KIE studies using specifically labeled compounds remain a gold standard for probing rate-determining steps, newer methods like partial isotopic labeling are revolutionizing the analysis of complex reaction outcomes, particularly in high-throughput screening and drug discovery.[5][7] The choice of method is not a matter of "better" or "worse," but a strategic decision based on the scientific question being asked. By understanding the underlying principles and practical execution of these techniques, researchers can more effectively harness the power of isotopes to illuminate the unseen world of chemical transformations.
References
- Reeves, J. T., et al. (2024). Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. ChemRxiv.
- Reeves, J. T., et al. (2024). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling.
- Valenti, P., et al. (2018). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry.
- Ball, N. D. (2015). Isotope Effects in C—H Bond Activation Reactions by Transition Metals.
- Reeves, J. T., et al. (2024). Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling.
- Friese, V. K., et al. (2024). Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization.
- Verhoog, S., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews.
- Unknown Authors. (Date Unknown). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Source Not Available.
- BenchChem. (2025).
- Wang, Y., et al. (2018). Profiling of aldehyde-containing compounds by stable isotope labelling-assisted mass spectrometry analysis. Analyst.
- Wang, Z., et al. (2022).
- Ren, D., et al. (2023). Nontargeted screening of aldehydes and ketones by chemical isotope labeling combined with ultra-high performance liquid chromatography-high resolution mass spectrometry followed by hybrid filtering of features.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling of aldehyde-containing compounds by stable isotope labelling-assisted mass spectrometry analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Nontargeted screening of aldehydes and ketones by chemical isotope labeling combined with ultra-high performance liquid chromatography-high resolution mass spectrometry followed by hybrid filtering of features - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Impurities in Crude 2-(2-Methylphenyl)benzaldehyde
This guide provides an in-depth, objective comparison of analytical methodologies for the characterization of impurities in crude 2-(2-Methylphenyl)benzaldehyde. Designed for researchers, scientists, and drug development professionals, this document offers a scientifically grounded framework for selecting the most appropriate techniques, interpreting data, and ensuring regulatory compliance. The experimental protocols and data presented herein are synthesized from established practices and are intended to provide a robust starting point for laboratory investigations.
Introduction: The Criticality of Impurity Profiling
In pharmaceutical development, the adage "the dose makes the poison" is paramount. However, the purity of the active pharmaceutical ingredient (API) is equally critical. Impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[1][2][3] The International Council for Harmonisation (ICH) provides stringent guidelines (Q3A/B/C/D/E) that mandate the reporting, identification, and qualification of impurities.[4][5][6][7][8] For new drug substances, identification thresholds can be as low as 0.05%, necessitating highly sensitive and specific analytical methods.[5]
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that directly influences the quality of the final API. This guide will explore the likely impurities arising from its synthesis and compare the primary analytical techniques used for their characterization.
Understanding the Impurity Landscape: A Synthesis-Based Approach
A thorough understanding of the synthetic route is the first step in predicting potential impurities.[4][7] this compound is typically synthesized via a two-step process:
-
Grignard Reaction: Formation of (2-methylphenyl)(phenyl)methanol through the reaction of phenylmagnesium bromide with 2-methylbenzaldehyde.
-
Oxidation: Oxidation of the resulting diaryl carbinol to the target benzaldehyde derivative.
Each of these steps can introduce specific process-related impurities.
Potential Impurities from the Grignard Reaction
The Grignard reaction, while powerful, is sensitive to reaction conditions.[9][10][11] Key impurities include:
-
Starting Materials: Unreacted 2-methylbenzaldehyde and bromobenzene.
-
By-products:
-
Biphenyl: Formed from the coupling of unreacted bromobenzene with the Grignard reagent.[9]
-
Benzyl alcohol derivatives: From the reaction of the Grignard reagent with any adventitious oxygen.
-
-
Intermediates: Residual (2-methylphenyl)(phenyl)methanol.
Potential Impurities from the Oxidation Step
The oxidation of the diaryl carbinol can lead to several impurities:[12][13][14]
-
Over-oxidation Products: 2-(2-Methylphenyl)benzoic acid.
-
Unreacted Intermediate: (2-methylphenyl)(phenyl)methanol.
-
Side-reaction Products: Impurities arising from cleavage or rearrangement, depending on the oxidant used.[12][13]
Degradation Products
Forced degradation studies are essential to identify potential degradation products that may form during storage or formulation.[15][16][17][18] For aromatic aldehydes, common degradation pathways include oxidation and photodecomposition.[15][17]
Comparative Analysis of Analytical Techniques
A multi-technique approach is often necessary for comprehensive impurity profiling.[1][2][19] The primary techniques are chromatography for separation and spectroscopy for identification and structural elucidation.
| Technique | Principle | Strengths | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | High resolution, excellent quantitation, versatile.[2][20] | May require derivatization for compounds without a chromophore. | Quantitation of known and unknown impurities, stability testing. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity for volatile impurities, provides molecular weight and fragmentation data.[20][21] | Not suitable for non-volatile or thermally labile compounds. | Analysis of residual solvents and volatile organic impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the identification capabilities of MS. | Provides molecular weight and structural information for a wide range of compounds.[2][19] | Ionization efficiency can vary, matrix effects can suppress signal. | Identification of unknown impurities and degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides definitive structural information, including stereochemistry.[19] | Lower sensitivity compared to MS, requires higher sample concentrations. | Structural elucidation of isolated impurities. |
Experimental Workflows & Protocols
Workflow for Impurity Identification and Characterization
Caption: Workflow for impurity identification and characterization.
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for the development of a stability-indicating HPLC method. Method validation should be performed according to ICH Q2(R2) guidelines.[22][23][24][25][26]
-
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 25 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
-
Analysis:
-
Inject a blank (diluent), a system suitability standard, and the sample solution.
-
Integrate all peaks and report the area percent of each impurity.
-
Protocol 2: GC-MS for Residual Solvent Analysis
This method is suitable for the identification and quantification of residual solvents from the synthesis.
-
Instrumentation:
-
GC-MS system with a headspace autosampler.
-
-
GC Conditions:
-
Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Inlet Temperature: 250 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the crude sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO, DMF).
-
Seal the vial and equilibrate at 80 °C for 15 minutes before injection.
-
Protocol 3: Forced Degradation Study
Forced degradation studies are performed to demonstrate the specificity of the analytical method and to identify potential degradation products.[15][16][17]
-
Acid Hydrolysis: Reflux sample in 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Reflux sample in 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Analyze all stressed samples by the developed HPLC-UV method and by LC-MS to identify any new degradation products.
Structural Elucidation: A Deeper Dive with NMR
While LC-MS provides valuable molecular weight and fragmentation data, NMR spectroscopy is the gold standard for unambiguous structure elucidation.[19]
Interpreting NMR Spectra: A Hypothetical Case Study
Let's consider a hypothetical impurity isolated from the crude mixture with a molecular weight of 212 g/mol , as determined by LC-MS.
-
¹H NMR (500 MHz, CDCl₃):
-
δ 9.98 (s, 1H): Aldehyde proton.
-
δ 7.90-7.20 (m, 8H): Aromatic protons.
-
δ 4.10 (s, 3H): Methoxy group.
-
-
¹³C NMR (125 MHz, CDCl₃):
-
δ 192.5 (C=O).
-
δ 160.0, 136.0, 133.0, 131.0, 129.5, 128.0, 127.0, 114.0 (Aromatic carbons).
-
δ 55.5 (OCH₃).
-
Based on this data, the impurity is likely a methoxy-substituted derivative of 2-phenylbenzaldehyde. 2D NMR experiments (COSY, HSQC, HMBC) would be required to definitively determine the position of the methoxy group.
Conclusion
The characterization of impurities in this compound requires a systematic and multi-faceted analytical approach. By combining high-resolution separation techniques like HPLC with powerful identification methods such as MS and NMR, researchers can confidently identify and quantify impurities, ensuring the quality and safety of the final pharmaceutical product. The methodologies and comparative data presented in this guide provide a solid foundation for developing and validating robust analytical procedures that meet the stringent requirements of regulatory bodies.
References
- International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2)
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
- Patel, R. M., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5436-5446.
- ProPharma. (2024).
- International Council for Harmonisation. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
- gmp-compliance.org. (n.d.).
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
- Toref. (n.d.). 5 Methods for Impurity Profiling in Pharmaceuticals. [Link]
- Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. [Link]
- Li, N., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 1-15. [Link]
- Lab Manager. (2025).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- Royal Society of Chemistry. (n.d.).
- Shinde, N., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00039.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
- Reed, R. A., & Li, R. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 37(10).
- Sun, Z., et al. (2024). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide.
- Singh, R., & Rehman, Z. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-251.
- Royal Society of Chemistry. (2008). Supplementary Material (ESI)
- Science.gov. (n.d.). forced degradation products: Topics by Science.gov. [Link]
- SGS. (2011).
- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]
- Jasperse, J. (n.d.). Grignard Reaction. [Link]
- SpectraBase. (n.d.). Benzaldehyde, 3-methoxy-4-[(2-methylphenyl)methoxy]- - Optional[1H NMR] - Spectrum. [Link]
- Singh, S., & Handa, T. (2018). impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences, 5(5), 3445-3462.
- Traynelis, V. J., et al. (1964). DMSO Oxidation of Benzylalcohols to Benzaldehydes. The Journal of Organic Chemistry, 29(1), 123-125.
- ResearchGate. (n.d.).
- Doughty, D., et al. (2016). The Production of Phenyl-2-propanone from Benzaldehyde via a Baeyer-Villiger Reaction.
- Doughty, D. G., et al. (2016). The synthesis and investigation of impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from benzaldehyde and methyl ethyl ketone.
- University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
- ResearchGate. (n.d.). What are the optimal conditions for GC analysis of benzaldehyde?. [Link]
- ResearchGate. (n.d.). The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from Benzaldehyde and Methyl Ethyl Ketone | Request PDF. [Link]
- Becker, H. D., & Björk, A. (1976). Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Journal of the Chemical Society, Perkin Transactions 1, (18), 2087-2091.
- Scite.ai. (n.d.). The synthesis and investigation of impurities found in Clandestine Laboratories: Baeyer–Villiger Route Part I; Synthesis of P2P from benzaldehyde and methyl ethyl ketone. [Link]
- Khurana, J. M., & Chauhan, S. (2003). A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. Monatshefte für Chemie / Chemical Monthly, 134(8), 1169-1172.
- University of Toronto. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]
- Sahoo, M. (n.d.). INSTRUMENTAL METHODS OF ANALYSIS. [Link]
- NMR Wiki Q&A Forum. (2013). 2-Methoxybenzaldehyde. [Link]
- Al-Jibouri, M. N. (2017). Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. Trade Science Inc, 12(6), 114.
- ResearchGate. (n.d.).
- Kazemifard, A. G., et al. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 685-691. [Link]
- Chemistry LibreTexts. (2023). Grignard reagents and carbon dioxide. [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 3. iajps.com [iajps.com]
- 4. database.ich.org [database.ich.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. cerritos.edu [cerritos.edu]
- 12. DMSO Oxidation of Benzylalcohols to Benzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. pharmtech.com [pharmtech.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. sgs.com [sgs.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. toref-standards.com [toref-standards.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 23. propharmagroup.com [propharmagroup.com]
- 24. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 25. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 26. biopharminternational.com [biopharminternational.com]
A Comparative Guide to the Synthesis of Aromatic Nitriles from Aldehydes: The Schmidt Reaction in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the conversion of aromatic aldehydes to nitriles represents a pivotal transformation, unlocking access to a versatile class of intermediates crucial in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The nitrile group, a valuable pharmacophore and a precursor to amines, amides, and carboxylic acids, is a key structural motif in numerous bioactive molecules.[1][2][3] This guide provides an in-depth analysis of the Schmidt reaction for this conversion, juxtaposed with prominent alternative methodologies, offering a comparative framework supported by experimental data to inform your synthetic strategy.
The Schmidt Reaction: A Direct and Potent Transformation
The Schmidt reaction offers a direct pathway for converting aromatic aldehydes to nitriles using hydrazoic acid (HN₃) or an azide source in the presence of a strong acid catalyst.[4][5][6] Historically, this reaction was often plagued by the formation of formanilide side products, limiting its synthetic utility.[2][3][7][8] However, modern advancements have largely overcome this limitation, establishing the Schmidt reaction as a highly efficient and chemoselective method.[2][3][9]
Mechanistic Insight: Understanding the "Why"
The reaction proceeds through the initial protonation of the aldehyde carbonyl group by the acid catalyst, enhancing its electrophilicity. This is followed by the nucleophilic attack of hydrazoic acid to form a tetrahedral intermediate. Subsequent dehydration and rearrangement with the expulsion of dinitrogen gas lead to the formation of the nitrile.[4]
Caption: Mechanism of the Schmidt reaction for nitrile synthesis.
The choice of a strong acid catalyst, such as triflic acid (TfOH), is crucial for promoting the reaction and suppressing the formation of formanilides.[2][9] The use of co-solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to enable the use of substoichiometric amounts of the acid catalyst by stabilizing the cationic intermediates through strong hydrogen bonding.[2][3][10]
Experimental Protocol: An Improved Schmidt Reaction
This protocol is based on an improved method that utilizes azidotrimethylsilane (TMSN₃) as a safer alternative to hydrazoic acid and a substoichiometric amount of triflic acid in a hexafluoro-2-propanol (HFIP) and acetonitrile (ACN) solvent system.[2][3]
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
Azidotrimethylsilane (TMSN₃) (2.0 equiv)
-
Triflic acid (TfOH) (0.4 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Acetonitrile (ACN)
-
Nitrogen atmosphere
Procedure:
-
In a nitrogen-flushed vial, dissolve the aromatic aldehyde (1.0 equiv) and azidotrimethylsilane (2.0 equiv) in a 1:1 mixture of HFIP and ACN.
-
Carefully add triflic acid (0.4 equiv) to the solution. An exotherm and effervescence (N₂ evolution) are typically observed.
-
Stir the reaction mixture at room temperature for 20-75 minutes, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under a stream of nitrogen to afford the crude nitrile, which can be further purified by column chromatography.
Trustworthiness: This protocol is self-validating as the reaction progress can be easily monitored by TLC, and the formation of the nitrile can be confirmed by standard analytical techniques (NMR, IR, MS). The use of TMSN₃ and substoichiometric acid enhances the safety and practicality of the procedure.
Comparative Analysis: Alternative Routes to Aromatic Nitriles
While the Schmidt reaction provides a direct and efficient route, several other methods are widely employed for the synthesis of aromatic nitriles from aldehydes. The choice of method often depends on factors such as substrate scope, functional group tolerance, and reaction conditions.
Caption: Key synthetic routes from aromatic aldehydes to nitriles.
Beckmann Rearrangement of Aldoximes
The Beckmann rearrangement is a classic and reliable two-step method that first involves the conversion of the aldehyde to an aldoxime, followed by a rearrangement reaction promoted by a dehydrating agent to yield the nitrile.[11][12]
-
Expertise & Experience: This method is highly versatile and tolerates a wide range of functional groups. The intermediate aldoxime is often stable and can be isolated and purified before the rearrangement step, which can be advantageous for complex substrates. A variety of mild reagents, such as 2,4,6-trichloro[11][13]triazine (TCT) in DMF, have been developed to effect the rearrangement under gentle conditions, avoiding the harsh acids traditionally used.[12][14][15]
Direct Oxidative Conversion
Direct oxidative methods offer a one-pot approach where the aldehyde is reacted with a nitrogen source in the presence of an oxidant.[1]
-
Expertise & Experience: A notable example is the use of an iodine/tert-butyl hydroperoxide (TBHP) system with ammonium acetate as the nitrogen source.[1] This method is attractive due to its mild conditions and the use of relatively benign reagents. The reaction proceeds via the in-situ formation of an aldimine, which is then oxidized to the nitrile.[1]
One-Pot Synthesis with Hydroxylamine
This category encompasses a variety of one-pot procedures that utilize hydroxylamine hydrochloride to convert aldehydes directly to nitriles, bypassing the isolation of the aldoxime intermediate.
-
Expertise & Experience: These methods are often lauded for their operational simplicity and green credentials. For instance, using a deep eutectic solvent (DES) composed of choline chloride and urea as both the catalyst and solvent provides an eco-friendly and efficient system.[16] Another approach involves using water as a solvent with formic acid as a co-solvent and catalyst, minimizing the use of hazardous organic solvents.[17][18]
Data-Driven Comparison
The following table summarizes key performance indicators for the Schmidt reaction and its alternatives, based on published experimental data.
| Method | Reagents/Catalyst | Solvent | Temperature | Typical Yields | Key Advantages | Key Disadvantages |
| Schmidt Reaction | TMSN₃, TfOH | HFIP/ACN | Room Temp. | Good to Excellent[2][3] | Direct, fast, high-yielding, chemoselective | Use of azides (toxic, explosive), strong acid |
| Beckmann Rearrangement | NH₂OH·HCl, TCT | DMF | Room Temp. | High to Excellent[15] | Versatile, mild conditions for rearrangement | Two-step process (can be one-pot) |
| Direct Oxidation | I₂, TBHP, NH₄OAc | Ethanol | Mild | Good to Excellent[1] | Mild conditions, environmentally friendly reagents | May require optimization for some substrates |
| One-Pot Hydroxylamine | NH₂OH·HCl, Choline chloride/urea (DES) | Solvent-free | Microwave/Conventional Heating | Good to Excellent | Green, simple workup, high atom economy | May require elevated temperatures |
| One-Pot Hydroxylamine | NH₂OH·HCl, HCOOH | Water | 80 °C | Good[17][18] | Green solvent, minimized organic waste | Requires heating |
Conclusion and Outlook
The choice of a synthetic route for converting aromatic aldehydes to nitriles is a multifaceted decision that hinges on the specific requirements of the target molecule and the overarching goals of the synthesis. The Schmidt reaction, particularly in its modern, improved iterations, stands out as a powerful and direct method that offers high yields and excellent chemoselectivity. However, safety considerations associated with the use of azides necessitate careful handling and consideration of alternatives.
The Beckmann rearrangement remains a highly reliable and versatile option, especially when mild rearrangement conditions are employed. For syntheses where green chemistry principles are paramount, the direct oxidative methods and one-pot hydroxylamine procedures, particularly those utilizing water or deep eutectic solvents, present compelling and increasingly efficient alternatives.
Ultimately, a thorough understanding of the mechanistic underpinnings and practical considerations of each method, as presented in this guide, will empower the discerning researcher to make the most informed and effective strategic decisions in their synthetic endeavors.
References
- An Efficient one-pot Synthesis of Aromatic Nitriles from Aldehydes Using Fe Modified K10.
- Microwave assisted one pot conversion of aromatic aldehydes to nitriles. European Journal of Chemistry. [Link]
- Beckmann Rearrangement - Master Organic Chemistry. Master Organic Chemistry. [Link]
- Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry. [Link]
- Efficient conversion of aldoximes into nitriles and ketoximes into amides using bis-morpholinophosphorylchloride. Indian Journal of Chemistry. [Link]
- One pot synthesis of aryl nitriles from aromatic aldehydes in a w
- A practical iodine-catalyzed oxidative conversion of aldehydes to nitriles. RSC Advances. [Link]
- Beckmann Rearrangement of Oximes under Very Mild Conditions - ResearchGate.
- One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Publishing. RSC Publishing. [Link]
- Beckmann Rearrangement of Oximes under Very Mild Conditions - Audrey Yun Li. University of Sassari. [Link]
- Schmidt Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Direct Catalytic Conversion of Aldehydes to Nitriles. Bentham Science. [Link]
- Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol.
- Alternative synthetic route towards nitriles by using aldehydes... - ResearchGate.
- Intramolecular and Intermolecular Schmidt Reactions of Alkyl Azides with Aldehydes.
- Schmidt Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol - PubMed. PubMed. [Link]
- Chemoselective Schmidt reaction mediated by triflic acid: selective synthesis of nitriles
- Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- A new efficient method for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide - ResearchGate.
- Schmidt reaction | PPTX - Slideshare. Slideshare. [Link]
- Schmidt reaction - Wikipedia. Wikipedia. [Link]
- A Chemoselective, One-Pot Transformation of Aldehydes to Nitriles | The Journal of Organic Chemistry - ACS Publications.
- Full article: Solvent-free and atom efficient conversion of aldehydes into nitriles. Taylor & Francis Online. [Link]
- Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors | Request PDF - ResearchGate.
- The reaction of some aromatic acids with sodium azide in a trifluoroacetic acid - SciSpace. SciSpace. [Link]
- Schmidt Reaction: Mechanism & Application | StudySmarter. StudySmarter. [Link]
- Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source | Organic Letters - ACS Publications.
- Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol - MDPI. MDPI. [Link]
- Continuous-flow synthesis of nitriles from aldehydes via Schmidt reaction. ScienceDirect. [Link]
- Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC - NIH.
- The classical approach for nitrile synthesis from aldehydes. - ResearchGate.
- Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Neat Reaction Condition - Scirp.org. Scirp.org. [Link]
- Schmidt Reactions of Aromatic Aldehydes. (a) Classical Schmidt reaction... | Download Scientific Diagram - ResearchGate.
- Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis - CHIMIA. CHIMIA. [Link]
- Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol - OUCI. OUCI. [Link]
- 20.7: Chemistry of Nitriles. LibreTexts. [Link]
Sources
- 1. A practical iodine-catalyzed oxidative conversion of aldehydes to nitriles - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26435B [pubs.rsc.org]
- 2. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Schmidt Reaction [organic-chemistry.org]
- 6. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemoselective Schmidt reaction mediated by triflic acid: selective synthesis of nitriles from aldehydes. | Semantic Scholar [semanticscholar.org]
- 10. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Beckmann Rearrangement of Oximes under Very Mild Conditions [organic-chemistry.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. audreyli.com [audreyli.com]
- 16. One-Pot Synthesis of Nitriles from Aldehydes Catalyzed by Deep Eutectic Solvent [organic-chemistry.org]
- 17. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
A Mechanistic and Comparative Guide to the Reactivity of 2-(2-Methylphenyl)benzaldehyde
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms and substrate reactivity is paramount for the rational design of synthetic routes and the development of novel molecular entities. This guide provides an in-depth mechanistic study of reactions involving 2-(2-methylphenyl)benzaldehyde, a versatile aromatic aldehyde. We will objectively compare its performance with alternative substrates, supported by experimental data and detailed protocols, to provide a comprehensive resource for predicting reaction outcomes and optimizing synthetic strategies.
Introduction to this compound: Structure and Electronic Profile
This compound, also known as o-tolualdehyde, is an aromatic aldehyde characterized by a methyl group positioned ortho to the formyl group on the same benzene ring. This seemingly simple structural feature introduces a fascinating interplay of electronic and steric effects that significantly influence its reactivity compared to unsubstituted benzaldehyde and its meta and para isomers.
The methyl group is an electron-donating group (EDG) through an inductive effect, which increases the electron density on the carbonyl carbon, thereby reducing its electrophilicity and making it less reactive towards nucleophiles compared to benzaldehyde. However, the ortho-positioning of the methyl group also introduces significant steric hindrance around the carbonyl center, which can further impede the approach of nucleophiles. This dual influence makes the reactivity of this compound a subject of nuanced mechanistic investigation.
Synthesis of this compound
A reliable synthesis of the starting material is crucial for any mechanistic study. This compound can be synthesized through several methods, with the catalytic oxidation of o-xylene and the Sommelet reaction being common laboratory-scale approaches.[1]
Experimental Protocol: Synthesis via Sommelet Reaction[1]
This protocol details the synthesis from 2-methylbenzyl chloride.
Materials:
-
2-Methylbenzyl chloride
-
Hexamine (Hexamethylenetetramine)
-
Chloroform
-
50% Acetic acid
-
Hydrochloric acid (concentrated)
-
Sodium carbonate (solid)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Salt Formation: In a round-bottom flask, dissolve 2-methylbenzyl chloride (1 equivalent) and hexamine (1 equivalent) in chloroform. Stir the mixture, with gentle heating if necessary, until the quaternary ammonium salt precipitates. Isolate the salt by filtration.
-
Hydrolysis: Suspend the isolated hexaminium salt in a 50% acetic acid solution.
-
Reaction: Reflux the suspension for 2-3 hours. The hydrolysis of the salt yields this compound.
-
Work-up and Isolation: After cooling, add water and extract the mixture with diethyl ether. Wash the organic layer sequentially with water, 10% sodium carbonate solution, and finally with dilute hydrochloric acid.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation.
Mechanistic Insights into Key Reactions
The reactivity of this compound is best understood through the lens of specific reaction classes. Below, we explore the mechanisms of cyclization, oxidation, and reduction reactions, comparing its behavior to other relevant aldehydes.
Cyclization Reactions: The Influence of the Ortho-Methyl Group
Intramolecular cyclization reactions are particularly sensitive to the steric and electronic environment of the reacting groups. The presence of the ortho-methyl group in this compound can either facilitate or hinder cyclization depending on the specific mechanism.
One illustrative example is the synthesis of 3-arylisoquinolines from 2-methylbenzaldehyde and a benzonitrile derivative.[2]
Caption: Reaction pathway for the synthesis of 3-arylisoquinolines.[2]
In this reaction, the ortho-methyl group plays a crucial role. While it is an electron-donating group, which slightly deactivates the aldehyde towards the initial deprotonation, its steric bulk does not prevent the subsequent intramolecular cyclization. In fact, the rigid conformation imposed by the ortho-substituent may favor the cyclization step.
Comparative Data: Synthesis of 3-Arylisoquinolines [2]
| Entry | Benzonitrile Derivative | Product | Yield (%) |
| 1 | Benzonitrile | 3-Phenylisoquinoline | 90 |
| 2 | 4-Methylbenzonitrile | 3-(p-Tolyl)isoquinoline | 85 |
| 3 | 4-Methoxybenzonitrile | 3-(4-Methoxyphenyl)isoquinoline | 82 |
| 4 | 4-Chlorobenzonitrile | 3-(4-Chlorophenyl)isoquinoline | 78 |
| 5 | 3-Methylbenzonitrile | 3-(m-Tolyl)isoquinoline | 88 |
| 6 | 2-Methylbenzonitrile | 3-(o-Tolyl)isoquinoline | 75 |
The data suggests that while the reaction is tolerant of substituents on the benzonitrile, an ortho-methyl group on the benzonitrile (entry 6) leads to a slightly lower yield, likely due to steric hindrance in the nucleophilic addition step.
Oxidation Reactions: A Comparative Kinetic Perspective
The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The rate of this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring.[3]
Comparative Kinetic Data for Oxidation of Substituted Benzaldehydes [4]
| Substituent | 10³ k₂ (dm³ mol⁻¹ s⁻¹) |
| H | 1.37 |
| 2-NO₂ | 0.04 |
| 3-NO₂ | 0.02 |
| 4-NO₂ | 0.01 |
| 2-CH₃ | 3.45 |
| 3-CH₃ | 2.15 |
| 4-CH₃ | 1.89 |
Oxidation with Benzyltrimethylammonium Chlorobromate (BTMACB) in aqueous acetic acid.
From this data, it is evident that the electron-donating methyl group accelerates the oxidation reaction compared to unsubstituted benzaldehyde. Interestingly, the 2-methylbenzaldehyde exhibits the highest reaction rate among the methyl-substituted isomers. This suggests that the steric hindrance of the ortho-methyl group does not significantly impede the approach of the oxidizing agent in this case, and the electronic effect dominates.
Experimental Protocol: Comparative Oxidation of Aromatic Aldehydes
This protocol can be adapted to compare the oxidation rates of this compound with other aldehydes.
Materials:
-
This compound
-
Alternative aldehyde (e.g., benzaldehyde, 4-methylbenzaldehyde)
-
Oxidizing agent (e.g., potassium permanganate solution)
-
Sulfuric acid (dilute)
-
Sodium bisulfite solution
Procedure:
-
Reaction Setup: In separate flasks, prepare solutions of each aldehyde in a suitable solvent (e.g., acetone).
-
Initiation: To each flask, add a standardized solution of the oxidizing agent and a catalytic amount of dilute sulfuric acid.
-
Monitoring: Monitor the disappearance of the oxidizing agent's color (e.g., the purple color of permanganate) over time. This can be done visually or more accurately using a spectrophotometer.
-
Quenching: At various time points, quench the reaction in aliquots by adding sodium bisulfite solution.
-
Analysis: Analyze the reaction mixture using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining aldehyde and the formed carboxylic acid. The reaction rates can then be calculated from this data.
Nucleophilic Addition Reactions: The Interplay of Steric and Electronic Effects
Nucleophilic addition is a cornerstone of aldehyde chemistry. The reactivity of the carbonyl carbon is highly sensitive to both electronic and steric factors.[5]
Caption: Factors influencing nucleophilic addition to substituted benzaldehydes.
For this compound, the electron-donating methyl group deactivates the carbonyl group towards nucleophilic attack. Furthermore, the ortho-positioning of the methyl group introduces significant steric hindrance, which further slows down the reaction.[5] This combined effect makes this compound generally less reactive in nucleophilic addition reactions compared to benzaldehyde and 4-methylbenzaldehyde, where steric hindrance is not a factor.
Comparative Reactivity in Nucleophilic Addition
| Aldehyde | Electronic Effect of -CH₃ | Steric Hindrance | Expected Reactivity |
| Benzaldehyde | N/A | Minimal | Baseline |
| 4-Methylbenzaldehyde | Electron-donating (deactivating) | Minimal | Lower than benzaldehyde |
| 2-Methylbenzaldehyde | Electron-donating (deactivating) | Significant | Lowest among the three |
Conclusion
The reactivity of this compound is a product of the intricate interplay between the electronic and steric effects of its ortho-methyl group. While the electron-donating nature of the methyl group generally deactivates the carbonyl group towards nucleophilic attack, its impact on other reactions like oxidation can be rate-accelerating. The steric hindrance imposed by the ortho-substituent is a critical factor that often leads to reduced reactivity in comparison to its para-isomer and unsubstituted benzaldehyde, particularly in reactions sensitive to steric bulk at the reaction center.
This guide provides a foundational understanding and practical protocols for researchers to further investigate and harness the unique reactivity of this compound in their synthetic endeavors. By carefully considering the mechanistic principles outlined, scientists can better predict reaction outcomes and design more efficient and selective chemical transformations.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- Quora. (2020). Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde?. [Link]
- BenchChem. (2025). Synthesis and discovery of 2-Methylbenzaldehyde.
- The Hive. (2001). New method for P2P.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes.
- BenchChem. (2025).
- OICC Press. (2024).
- BenchChem. (2025). Comparative Guide to the Kinetic Studies of Reactions Involving 2-Methyl-6-nitrobenzaldehyde.
Sources
Safety Operating Guide
Proper Disposal of 2-(2-Methylphenyl)benzaldehyde: A Comprehensive Guide for Laboratory Professionals
This guide provides a detailed, procedural framework for the safe and compliant disposal of 2-(2-Methylphenyl)benzaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deeper understanding of the chemical's hazard profile and the rationale behind each step of the disposal process. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste safely, ensuring both personal and environmental protection.
Hazard Assessment and Risk Mitigation
Before any handling or disposal, a thorough understanding of the risks associated with this compound is paramount. This compound, a substituted aromatic aldehyde, presents several potential hazards.
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of vapors or mists may lead to respiratory tract irritation.[1][2][3]
The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach.[4] Therefore, all handling and disposal operations should be conducted under the assumption that the substance is hazardous.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure. The following table outlines the minimum required PPE when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside a fume hood or if there is a risk of aerosolization. | Prevents inhalation of harmful vapors or mists. |
Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]
Spill Management
In the event of a spill, a swift and appropriate response is crucial to contain the material and prevent further contamination.
Immediate Actions:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation to disperse any vapors.
-
Consult the SDS: Refer to the Safety Data Sheet for specific guidance on spill cleanup.
Cleanup Procedure:
-
Absorb the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1][2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice and regulatory compliance.[5][6] Mixing incompatible waste streams can lead to dangerous chemical reactions.
Experimental Protocol: Waste Segregation
-
Identify the Waste Stream: this compound is a non-halogenated aromatic aldehyde. It should be collected in a waste container designated for non-halogenated organic solvents.[7][8]
-
Select an Appropriate Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that can be securely sealed.[2][5]
-
Label the Container: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[9] The label should also include the date accumulation started.
-
Store the Container: Keep the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from sources of ignition.[2][10]
-
Keep the Container Closed: The waste container must remain closed at all times, except when adding waste.[4]
Disposal Procedures: From Laboratory to Final Disposition
The disposal of this compound is governed by federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[5][11]
Determining Your Generator Status
Your laboratory's generator status (Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator) determines the specific regulatory requirements for hazardous waste storage and disposal.[3][4][12][13] Consult your institution's Environmental Health and Safety (EHS) department to determine your status and ensure compliance.
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Chemical Neutralization: A Note of Caution
While some aldehydes can be neutralized to less hazardous substances before disposal, there is no established, validated protocol for the chemical neutralization of this compound in a laboratory setting. Methods for neutralizing other aldehydes, such as glutaraldehyde with glycine-based neutralizers or general aldehyde-containing wastewater with sodium pyrosulfite, should not be applied without rigorous, chemical-specific validation.[14][15]
Attempting unverified neutralization can be dangerous, potentially leading to exothermic reactions or the generation of unknown, hazardous byproducts. Therefore, the recommended and safest course of action is to dispose of this compound through your institution's EHS-approved hazardous waste stream without attempting chemical treatment.
Regulatory Compliance and Record Keeping
Adherence to regulatory standards is not optional. Your institution's EHS department is your primary resource for navigating these requirements.
Key Compliance Points:
-
Waste Characterization: Properly identify and classify your waste. Based on its properties, this compound waste may be classified under EPA hazardous waste codes such as D001 for ignitability if it has a low flashpoint, or it may fall under F-listed codes if it is a spent solvent.[16][17][18][19]
-
Manifesting: When the waste is collected for off-site disposal, it must be accompanied by a hazardous waste manifest, which tracks the waste from your laboratory to its final destination.[4]
-
Record Keeping: Maintain meticulous records of all hazardous waste generated and disposed of, including manifests and waste characterization documentation.
By following these procedures, you contribute to a safe and compliant laboratory environment, protecting yourself, your colleagues, and the broader community.
References
- P2 InfoHouse. (n.d.). Understanding the Small Quantity Generator Hazardous Waste Rules.
- Iowa Waste Reduction Center. (2024, March). Very Small Quantity Generators of Hazardous Waste.
- Google Patents. (1996). Method of neutralizing aldehyde-containing waste waters and the like.
- Arch Technochem, Inc. (n.d.). Aldex® Neutralizer FAQs.
- National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management.
- University of Pennsylvania. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- University of Rochester. (2024, June 12). Disposal Protocol for High Level Disinfectants (HLDs).
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes.
- ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- U.S. Environmental Protection Agency. (n.d.). Introduction to Hazardous Waste Identification.
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
- Vermont Department of Environmental Conservation. (n.d.). frequently-used federal hazardous waste codes.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
Sources
- 1. Industrial and Hazardous Waste: Compliance Resources - Texas Commission on Environmental Quality - www.tceq.texas.gov [tceq.texas.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. epa.gov [epa.gov]
- 4. 4.3.2 Small Quantity Generator | Environment, Health and Safety [ehs.cornell.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Effective Lab Chemical Waste Management [emsllcusa.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. epa.gov [epa.gov]
- 12. p2infohouse.org [p2infohouse.org]
- 13. Very Small Quantity Generators of Hazardous Waste | Iowa Waste Reduction Center [iwrc.uni.edu]
- 14. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 15. Environmental Health & Safety: Occupational Safety: High Level Disinfectants: Disposal Protocol [safety.rochester.edu]
- 16. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 17. actenviro.com [actenviro.com]
- 18. my.alfred.edu [my.alfred.edu]
- 19. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Safe Handling of 2-(2-Methylphenyl)benzaldehyde
Abstract: This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-(2-Methylphenyl)benzaldehyde (CAS 529-20-4), also known as o-tolualdehyde. Moving beyond a simple checklist, this document explains the causality behind each safety recommendation, empowering laboratory personnel to build a self-validating system of safety through a deep understanding of the chemical's properties. It offers procedural, step-by-step guidance on personal protective equipment (PPE), handling operations, and disposal, ensuring the well-being of personnel and the integrity of research.
Immediate Safety Briefing: Understanding the Risks
Before handling this compound, it is critical to internalize its hazard profile. This is not merely a procedural formality but the foundation of a proactive safety culture. This compound is a colorless to yellow liquid with a distinct almond-like odor.[1][2] Its primary hazards stem from its irritant properties, oral toxicity, and combustibility.
Key Hazards:
-
Harmful if Swallowed: Oral ingestion can lead to adverse health effects.[3][4]
-
Causes Skin Irritation: Direct contact can cause redness, itching, and inflammation.[3][4]
-
Causes Serious Eye Damage: This is a significant risk. Direct contact can lead to severe eye irritation or permanent damage.[3][4]
-
May Cause Respiratory Irritation: Inhalation of vapors or mists can irritate the respiratory tract, leading to coughing and discomfort.[3][4][5]
-
Combustible Liquid: The compound has a flash point of approximately 67°C (153°F), meaning it can ignite when exposed to an ignition source at or above this temperature.[1][6]
The toxicological properties of this compound have not been fully investigated, which necessitates treating it with a higher degree of caution. All handling should be based on the precautionary principle, assuming a higher level of risk until more data is available.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task and the associated risk of exposure. The following protocol is designed to provide a clear, risk-based pathway for PPE selection.
Eye and Face Protection
Given the risk of serious eye damage, robust eye protection is mandatory at all times.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory where the chemical is present.[7]
-
Splash Hazard: When transferring liquids, preparing solutions, or performing reactions where there is any risk of splashing, chemical splash goggles are required.[7][8]
-
High-Risk Operations: For large-volume transfers (>1 L) or when working with heated material or reactions under pressure, a face shield must be worn in conjunction with chemical splash goggles to protect the entire face.[7][8]
Skin and Body Protection
A standard flame-resistant laboratory coat, fully buttoned, is required to protect against incidental skin contact and in the event of a small fire.[8][9] Full-length pants and closed-toe shoes are mandatory laboratory attire.[9]
Hand Protection (Gloves)
Glove selection is critical and depends on the nature of the task. Standard disposable nitrile gloves provide splash protection but are not suitable for prolonged contact.
| Task / Exposure Level | Primary Glove Recommendation | Rationale |
| Incidental Contact (e.g., handling sealed containers, weighing small quantities in a fume hood) | Disposable Nitrile Gloves (minimum 4 mil thickness) | Provides adequate protection against brief, accidental splashes. Nitrile offers good dexterity.[8][9] Gloves should be changed immediately upon contamination. |
| Moderate Contact (e.g., preparing solutions, small-scale reactions, extractions) | Double-gloving with Nitrile Gloves or Neoprene Gloves | Double gloving increases protection against tears and pinholes. Neoprene offers good resistance to aldehydes and is suitable for extended work periods.[10] |
| Prolonged or High-Volume Contact (e.g., large-scale transfers, cleaning spills) | Butyl Rubber Gloves | Butyl rubber provides excellent resistance to aldehydes, ketones, and esters, making it the preferred choice for tasks with a high risk of prolonged exposure.[10][11] |
Causality: The choice of glove material is based on its chemical resistance. While nitrile is a common laboratory glove, some data suggests it has poor to fair resistance to aromatic aldehydes like benzaldehyde upon prolonged contact.[4][12] Therefore, for anything beyond incidental splash protection, more robust materials like neoprene or butyl rubber are recommended to prevent chemical permeation and skin irritation.[10][11] Always inspect gloves for damage before use and use proper removal techniques to avoid contaminating your skin.[3]
Respiratory Protection
Engineering controls, primarily a certified chemical fume hood, are the first line of defense against respiratory exposure.[8][13] Respiratory protection should only be necessary if engineering controls are not feasible or during a large spill or emergency.
-
Standard Operations: All work that may generate vapors (e.g., heating, transfers, solution preparation) must be conducted in a chemical fume hood.[3][13]
-
Emergency or High-Concentration Scenarios: If a respirator is required, a NIOSH-approved air-purifying respirator (APR) with organic vapor (OV) cartridges is necessary.[14][15] For aldehydes, a combination cartridge that also protects against formaldehyde may be appropriate, or a standard OV cartridge (Type A, Brown filter) can be used.[16] All personnel required to wear respirators must be part of a respiratory protection program, including medical clearance, training, and annual fit-testing, as mandated by OSHA (29 CFR 1910.134).[14]
Safe Handling and Operations
Adherence to standard operating procedures (SOPs) is crucial for minimizing risk. The combustible nature of this compound and its irritant properties are the primary drivers for these protocols.
Storage
-
Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[8][9]
-
Keep containers tightly closed to prevent the release of vapors.[9]
-
Store in a designated flammable storage cabinet.[16]
-
Ensure segregation from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[17]
Experimental Workflow
Caption: A logical workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation: Before starting, review this guide and the Safety Data Sheet (SDS). Ensure all necessary PPE is available and that the chemical fume hood has a current certification.
-
Handling in Fume Hood: Conduct all transfers, weighing, and solution preparations inside a properly functioning chemical fume hood to control vapor exposure.[13]
-
Ignition Source Control: Since the liquid is combustible, ensure there are no open flames, hot plates with exposed elements, or spark-producing equipment in the vicinity.[3][13] Use heating mantles, oil baths, or steam baths for heating.[13][16]
-
Static Electricity: When transferring large volumes from metal containers, ensure containers are bonded and grounded to prevent static discharge, which can be an ignition source.[13]
-
Secondary Containment: Use secondary containers (e.g., a beaker or tray) when transporting the chemical or during reactions to contain any potential spills.[16]
Spill, Exposure, and Disposal Plan
A clear, actionable plan is essential for responding to unexpected events and for the routine management of waste.
Emergency Response
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Small Spill (<100 mL): If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[8] Scoop the material into a labeled, sealed container for hazardous waste disposal. Ventilate the area.
-
Large Spill (>100 mL): Evacuate the immediate area. Alert laboratory personnel and contact your institution's environmental health and safety (EHS) office immediately.
Waste Disposal
Improper disposal can harm the environment and lead to regulatory non-compliance. Aromatic aldehydes should not be disposed of down the drain.[18]
Step-by-Step Disposal Protocol:
-
Collection: Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[7]
-
Labeling: The waste container label must include the words "Hazardous Waste" and the full chemical name: "this compound".[7] List all components of the waste mixture.
-
Storage: Keep the waste container sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be at or near the point of generation and under the control of the operator.[7] If the waste is flammable, it should be stored in a flammable storage cabinet.[7]
-
Pickup: Arrange for waste pickup through your institution's EHS department. Do not accumulate more than 55 gallons of hazardous waste in an SAA.[7]
Caption: Decision workflow for selecting appropriate PPE.
References
- University of Notre Dame Risk Management and Safety. (n.d.). Laboratory Flammable/Combustible Liquid & Compressed Gas Handling/Storage Procedure.
- University of Nevada, Reno Environmental Health & Safety. (2025, January). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids.
- Standard Operating Procedure. (2018, October 29). Flammable and Combustible Liquids.
- Flammable Liquids SOP. (n.d.). University of Washington Environmental Health & Safety.
- Princeton University Environmental Health and Safety. (n.d.). Flammable Liquid Handling Precautions.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- University of Connecticut Environmental Health and Safety. (n.d.). Chemical Resistant Glove Guide.
- Unknown Source. (n.d.). Gloves - Tables of Properties and Resistances.
- Ansell. (n.d.). Ansell Chemical Resistance Glove Chart.
- LabManager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Duke University Safety. (n.d.). The following chemical resistance ratings are based on published research data.
- Ag Health & Safety Alliance. (n.d.). Respirator Selection Quick Reference Guide.
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH.
- Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
- 3M. (2004). Respirator Selection Guide.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Water Corporation. (n.d.). Laboratory chemical waste.
- University of North Carolina at Chapel Hill. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process.
- AA Blocks. (n.d.). 529-20-4 | 2-Methylbenzaldehyde.
- East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves.
- P2 InfoHouse. (n.d.). The Disposal of Chemical Laboratory Wastes.
- PowerPak. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators.
- Wikipedia. (n.d.). 2-Methylbenzaldehyde.
- LookChem. (n.d.). Cas 529-20-4, 2-Methylbenzaldehyde.
- NIST. (n.d.). Benzaldehyde, 2-methyl-.
Sources
- 1. lookchem.com [lookchem.com]
- 2. CAS 529-20-4: 2-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 3. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. ehs.sfsu.edu [ehs.sfsu.edu]
- 5. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 6. 2-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. marquette.edu [marquette.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. esafetysupplies.com [esafetysupplies.com]
- 12. glovesbyweb.com [glovesbyweb.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 17. aghealthandsafety.com [aghealthandsafety.com]
- 18. p2infohouse.org [p2infohouse.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
